molecular formula C9H19ClN2O2 B592163 tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride CAS No. 1170108-38-9

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Katalognummer: B592163
CAS-Nummer: 1170108-38-9
Molekulargewicht: 222.713
InChI-Schlüssel: FLSTVGQJEDAWCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a protected azetidine derivative that serves as a vital synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The compound features a primary amine, protected as a tert-butyl carbamate (Boc group), which is stable under a range of conditions but can be readily deprotected under mild acidic conditions to generate the free amine for further functionalization . This makes it an ideal precursor for constructing azetidine-containing scaffolds, which are prized in drug discovery for their desirable physicochemical properties and potential to improve a compound's metabolic stability and bioavailability. A significant application documented in scientific literature is its use in the synthesis of key intermediates for phthalazinone-based compounds, which are investigated as potent Poly (ADP-ribose) polymerase (PARP) inhibitors . These inhibitors are a major focus in oncology research for their potential in treating various cancers. The Boc-protected amine is instrumental in facilitating crucial coupling reactions during multi-step synthetic sequences, enabling researchers to explore structure-activity relationships and develop novel therapeutic agents . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSTVGQJEDAWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657016
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170108-38-9
Record name tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS No. 1170108-38-9), a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, with a particular focus on its role as a versatile linker in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs). This document serves as a detailed resource, offering both theoretical insights and practical methodologies for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[3] This conformational constraint can lead to higher binding affinity with biological targets by minimizing the entropic penalty upon binding. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic and pharmacodynamic profiles.[1] The functionalization of the azetidine ring at various positions allows for the precise tuning of a molecule's properties, making it a highly sought-after component in the medicinal chemist's toolbox.

Physicochemical Properties and Identification

This compound is a white to off-white solid, valued for its stability and utility in organic synthesis. Its key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 1170108-38-9
Molecular Formula C₉H₁₉ClN₂O₂
Molecular Weight 222.71 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.

Mechanism of Boc Protection

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The nucleophilic amine attacks one of the electrophilic carbonyl carbons of Boc₂O, leading to the formation of a carbamate. The tert-butoxycarbonyl group effectively masks the nucleophilicity and basicity of the amine, allowing for selective reactions at other sites of the molecule.

Mechanism of Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (e.g., TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-Bu⁺ Free_Amine Free Amine + CO₂ + t-Bu⁺ Carbamic_Acid->Free_Amine Decarboxylation Synthesis_Workflow Start 1-Boc-3-azetidinone Intermediate1 1-Boc-azetidine-3-carbonitrile Start->Intermediate1 Cyanation & Dehydration Intermediate2 tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Base) Intermediate1->Intermediate2 Nitrile Reduction (e.g., H₂, Pd/C or LiAlH₄) Product This compound Intermediate2->Product + HCl

Caption: Representative Synthesis Workflow

Note: The specific reagents, reaction conditions, and yields for each step would require optimization and are often detailed in patent literature or internal process development reports.

Applications in Drug Discovery: A Focus on PROTACs

This compound is a highly valuable building block, particularly in the synthesis of PROTACs. [1]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a PROTAC Linker

A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical component that dictates the overall properties of the PROTAC, including its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This compound provides a versatile scaffold for the construction of PROTAC linkers. The Boc-protected amine allows for the attachment of one part of the PROTAC, while the secondary amine of the azetidine ring (after deprotection of a potential N-protecting group on the ring itself) serves as a handle for connecting the other part of the molecule. The rigid and three-dimensional nature of the azetidine ring can impart favorable conformational properties to the linker.

PROTAC_Structure Target_Ligand Target Protein Ligand Linker Linker (incorporating the azetidine moiety) Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General Structure of a PROTAC

Spectroscopic Characterization (Representative Data)

While specific spectra should be acquired for each synthesized batch, representative NMR data for similar Boc-protected aminomethyl-azetidine structures would typically show the following features:

  • ¹H NMR:

    • A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.

    • Multiplets in the region of 2.5-4.0 ppm corresponding to the protons of the azetidine ring and the methylene group adjacent to the carbamate.

    • A broad singlet corresponding to the NH proton of the carbamate.

  • ¹³C NMR:

    • A signal at approximately 28 ppm for the methyl carbons of the tert-butyl group.

    • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

    • Signals in the range of 40-60 ppm for the carbons of the azetidine ring and the methylene group.

    • A signal around 156 ppm for the carbonyl carbon of the carbamate.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. Its unique structural features, combining a rigid azetidine scaffold with a readily cleavable Boc-protecting group, make it an ideal component for the synthesis of complex molecules, particularly as a linker in the design of PROTACs. A thorough understanding of its properties, synthesis, and applications is essential for medicinal chemists aiming to develop the next generation of innovative therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • tert-Butyl (azetidin-3-ylmethyl);carbamate hydrochloride | 1170108-38-9. (n.d.). Appchem. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]

  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (n.d.). NIH. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). NIH. [Link]

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. (n.d.). NIH. [Link]

Sources

A Technical Guide to the Structural Elucidation of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride. This compound, a key building block in pharmaceutical synthesis, requires rigorous characterization to ensure identity, purity, and quality in accordance with Good Manufacturing Practices (GMP).[][2][3] This document moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of orthogonal analytical techniques, detailing field-proven protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for molecular characterization.

Introduction: The Imperative for Rigorous Characterization

This compound is a bifunctional molecule featuring a reactive azetidine ring and a Boc-protected primary amine. Its structure makes it a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The quality and purity of an API are fundamental to the safety and efficacy of the final drug product.[4] Therefore, unambiguous confirmation of the molecular structure of key intermediates is not merely an academic exercise but a critical regulatory and quality assurance requirement.[][2]

This guide presents an integrated analytical strategy. The core principle is the use of orthogonal techniques—methods that measure different properties of the molecule—to build a comprehensive and irrefutable body of evidence. We will demonstrate how Mass Spectrometry provides definitive molecular weight, NMR spectroscopy maps the precise atomic connectivity, and FTIR spectroscopy confirms the presence of key functional groups.

Physicochemical Properties and Predicted Spectral Data

Before embarking on experimental analysis, it is crucial to establish a set of predicted data based on the putative structure. This predictive framework serves as the hypothesis that our experimental results will either confirm or refute.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₉ClN₂O₂[5]

  • Molecular Weight: 222.71 g/mol [5]

  • CAS Number: 943060-59-1[5]

Table 1: Predicted Physicochemical and Spectral Data

ParameterPredicted Value / CharacteristicRationale
Mass (ESI-MS) [M+H]⁺ = 187.14 m/zMass of the free base (C₉H₁₈N₂O₂) + proton.
¹H NMR Multiple signals in aliphatic region (1.0-4.0 ppm).Presence of azetidine ring protons, methylene protons, and a large singlet for the tert-butyl group.
¹³C NMR Signals for tert-butyl C and O-C(CH₃)₃, carbamate C=O, and azetidine ring carbons.Distinct chemical environments for each carbon atom.
FTIR N-H stretches (~3200-3400 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1160-1250 cm⁻¹), broad amine salt stretch (~2400-3000 cm⁻¹).Characteristic vibrations of the carbamate, secondary amine, and hydrochloride salt functional groups.[6][7]

The Integrated Analytical Workflow

A robust structural elucidation is not a linear process but a synergistic one, where data from each technique corroborates the others. The workflow is designed to move from general information (molecular weight) to highly specific information (atomic connectivity).

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structural Connectivity cluster_2 Phase 3: Functional Group Verification cluster_3 Phase 4: Final Confirmation Sample API Sample MS Mass Spectrometry (ESI-MS) MW_Confirm Molecular Weight Confirmed? H_NMR ¹H NMR MW_Confirm->H_NMR Report Structure Elucidation Report C_NMR ¹³C NMR TwoD_NMR 2D NMR (COSY/HSQC) Connectivity H-C Framework Established FTIR FTIR Spectroscopy Func_Groups Functional Groups Confirmed

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Pillar of Identification

Expertise & Rationale: Mass spectrometry provides the most direct evidence of a molecule's identity: its molecular weight. For a salt like our target compound, Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion of the free base, [M+H]⁺. This initial check is critical; if the observed mass does not match the expected mass, all subsequent analyses are moot.

Experimental Protocol: ESI-MS
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Scan Range: 50 - 500 m/z

  • Data Analysis: Identify the base peak in the spectrum. The expected ion is the protonated free base, tert-Butyl (azetidin-3-ylmethyl)carbamate.

Data Interpretation and Expected Results

The analysis should yield a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 2: Expected Ions in ESI-MS (+) Spectrum

Ion SpeciesFormulaCalculated Exact MassObserved m/z
[M+H]⁺ [C₉H₁₉N₂O₂]⁺187.1441~187.14
[M+Na]⁺ [C₉H₁₈N₂O₂Na]⁺209.1260~209.13
[M-Boc+2H]⁺ [C₄H₁₁N₂]⁺87.0917~87.09

The most telling fragment often arises from the loss of the tert-butyloxycarbonyl (Boc) group, a common and energetically favorable fragmentation pathway for Boc-protected amines.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Rationale: While MS confirms what the molecule is by weight, NMR spectroscopy reveals how it is assembled. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton. For a molecule with a constrained ring system like azetidine, analyzing proton coupling constants (J-values) and 2D NMR spectra (like COSY) is essential to definitively assign the connectivity. The choice of solvent is critical; a deuterated solvent that readily dissolves the hydrochloride salt, such as Deuterium Oxide (D₂O) or DMSO-d₆, must be used.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of D₂O or DMSO-d₆. Ensure complete dissolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • If using D₂O, the labile N-H protons will exchange with deuterium and become invisible, simplifying the spectrum.[10]

    • If using DMSO-d₆, the N-H protons will be visible, often as broad signals.

  • Data Processing: Process the FID with an appropriate line broadening factor and reference the spectrum to the residual solvent peak.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample and Instrument: Use the same sample and instrument as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Reference the spectrum to the solvent peak.

Data Interpretation and Expected Spectra

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Atom # / GroupPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
tert-Butyl (9H)~1.45 (s, 9H)~28.5Characteristic singlet for 9 equivalent protons of the Boc group.
O-C(CH₃)₃-~81.0Quaternary carbon of the Boc group, deshielded by oxygen.
Carbamate C=O-~158.0Carbonyl carbon, highly deshielded.
Azetidine CH₂ (C2, C4)~3.8-4.2 (m, 4H)~50.0Protons adjacent to the positive nitrogen are significantly deshielded. Complex multiplicity due to coupling.[11]
Azetidine CH (C3)~3.3-3.6 (m, 1H)~35.0Methine proton of the azetidine ring.
Methylene CH₂-N~3.1-3.3 (d, 2H)~45.0Methylene group connecting the ring to the carbamate nitrogen.

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

G cluster_0 NMR Data to Structure Correlation H_tBu ¹H: ~1.45 ppm (s, 9H) Structure [Structure Image Placeholder] tert-Butyl (azetidin-3-ylmethyl)carbamate H_tBu->Structure Confirms Boc Group H_Azetidine ¹H: ~3.8-4.2 ppm (m, 4H) H_Azetidine->Structure Confirms Azetidine Ring H_CH2N ¹H: ~3.1-3.3 ppm (d, 2H) H_CH2N->Structure Confirms Linker C_CO ¹³C: ~158.0 ppm C_CO->Structure Confirms Carbamate C_Azetidine ¹³C: ~50.0, ~35.0 ppm C_Azetidine->Structure Confirms Ring Carbons

Sources

Synthesis pathways for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Foreword: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, imparts unique conformational constraints and metabolic stability to drug candidates.[1] this compound is a critical building block that provides a synthetically versatile handle for introducing this valuable moiety. It is particularly prominent in the development of PROTACs (Proteolysis Targeting Chimeras), where it often serves as a compact and effective linker component.[2] This guide offers a detailed exploration of the prevalent and efficient synthetic pathways to this key intermediate, providing researchers and drug development professionals with the foundational knowledge required for its successful preparation and application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected at several key points, revealing plausible precursors and guiding the selection of a synthetic strategy. The primary disconnections are the formation of the carbamate and the functionalization or construction of the azetidine ring itself.

G target tert-Butyl (azetidin-3-ylmethyl)carbamate HCl precursor1 Boc-Protected Azetidine (Free Base) target->precursor1 Salt Formation precursor2 3-(Aminomethyl)azetidine precursor1->precursor2 Carbamate Formation precursor4 Di-tert-butyl dicarbonate (Boc₂O) precursor1->precursor4 Reagent precursor3 Azetidine-3-carbonitrile or Azetidine-3-methanol precursor2->precursor3 Functional Group Interconversion (e.g., Nitrile Reduction) precursor5 1-N-Protected Azetidin-3-one precursor3->precursor5 Ring Functionalization

Caption: Retrosynthetic analysis of the target compound.

This analysis highlights two primary strategic approaches:

  • Pathway A: Beginning with a pre-formed 3-(aminomethyl)azetidine derivative and installing the tert-butoxycarbonyl (Boc) protecting group.

  • Pathway B: Constructing the 3-(aminomethyl) sidechain from a more fundamental azetidine precursor, such as a protected azetidin-3-one or azetidine-3-carbonitrile.

Synthesis Pathway A: Direct Carbamate Formation

This pathway is the most straightforward, assuming the availability of the key intermediate, 1-Boc-3-(aminomethyl)azetidine or its unprotected parent amine. The core transformation is the well-established protection of a primary amine as a Boc-carbamate.

Workflow for Pathway A

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Hydrochloride Salt Formation A 3-(Aminomethyl)azetidine (or its N-Boc protected form) C tert-Butyl (1-Boc-azetidin-3-ylmethyl)carbamate A->C B Di-tert-butyl dicarbonate (Boc₂O) B->C D tert-Butyl (azetidin-3-ylmethyl)carbamate C->D Optional N-Boc Deprotection F Final Product: tert-Butyl (azetidin-3-ylmethyl)carbamate HCl D->F E HCl in solvent (e.g., Ether, Dioxane) E->F

Caption: Workflow for the direct synthesis pathway (A).

Causality and Experimental Considerations

Step 1: N-Boc Protection The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a cornerstone of modern organic synthesis.[3] The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O.

  • Reagent Choice: Boc₂O is favored due to its high reactivity and the fact that its byproducts—tert-butanol, isobutylene, and carbon dioxide—are volatile and easily removed.[4]

  • Reaction Conditions: The reaction is typically performed in a non-protic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5] A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acidic proton from the amine, driving the reaction to completion.[6] The reaction is generally run at room temperature or with initial cooling to 0 °C to moderate the initial exotherm.[7]

Step 2: Hydrochloride Salt Formation The free base of the Boc-protected amine is often an oil or low-melting solid, which can be difficult to handle and purify. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easily isolated by filtration.

  • Procedure: This is achieved by dissolving the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or 1,4-dioxane) and adding a solution of hydrogen chloride in the same or a compatible solvent. The product typically precipitates and can be collected.

Detailed Experimental Protocol: Boc Protection
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-(aminomethyl)azetidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 10% citric acid solution, water, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.[7]

Synthesis Pathway B: Functionalization of an Azetidine Precursor

This pathway is more versatile as it builds the required C3-substituent from a more common starting material, 1-Boc-azetidin-3-one. This route involves several key transformations: olefination, conjugate addition, or reductive amination. A highly efficient method involves the Horner-Wadsworth-Emmons (HWE) reaction followed by aza-Michael addition.[8]

Workflow for Pathway B (via HWE and Reduction)

G A 1-Boc-azetidin-3-one C tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A->C Step 1 B Horner-Wadsworth-Emmons (e.g., with phosphonate ester) B->C E tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate C->E Step 2 D Reduction (e.g., H₂, Pd/C or Ni catalyst) D->E G Di-Boc Protected Intermediate E->G Step 3 F Boc Protection of Side-Chain Amine F->G I tert-Butyl (azetidin-3-ylmethyl)carbamate G->I Step 4 H Selective N-Deprotection of Azetidine Ring H->I K Final Product I->K Step 5 J HCl Salt Formation J->K

Caption: Workflow for synthesis from 1-Boc-azetidin-3-one (B).

Causality and Experimental Considerations
  • Step 1: Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a reliable method for converting ketones into alkenes.[8] Reacting 1-Boc-azetidin-3-one with a phosphonate reagent like diethyl (cyanomethyl)phosphonate in the presence of a base (e.g., sodium hydride) efficiently yields the α,β-unsaturated nitrile. This step is critical for introducing the one-carbon extension that will become the methylamine group.

  • Step 2: Reduction: The resulting unsaturated nitrile has two reducible functional groups: the carbon-carbon double bond and the nitrile. Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel can often reduce both simultaneously to afford tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.[7] The choice of catalyst and conditions is crucial to avoid side reactions and ensure complete reduction.

  • Step 3 & 4: Side-Chain Protection and Selective Ring Deprotection: The product from Step 2 has two nitrogen atoms: one on the ring (Boc-protected) and one on the side chain (free amine). To arrive at the final product, the side-chain amine must be Boc-protected, and the ring nitrogen must be deprotected. This is typically done by first protecting the side-chain amine with Boc₂O, yielding a di-Boc protected intermediate. Then, the N-Boc group on the strained azetidine ring can often be selectively cleaved under milder acidic conditions than the less-strained carbamate on the side chain, although this can be challenging. A more robust method involves using an orthogonal protecting group for the ring nitrogen from the start (e.g., a benzyl group), which can be cleanly removed by hydrogenolysis.[9]

  • Step 5: Salt Formation: As in Pathway A, the final free base is converted to its hydrochloride salt for stability and ease of handling.

Quantitative Data Summary

The efficiency of synthetic steps can vary based on scale and specific conditions. The following table provides representative data for key transformations.

TransformationStarting MaterialReagentsTypical YieldReference(s)
Horner-Wadsworth-Emmons1-Boc-azetidin-3-one(Dimethoxyphosphoryl)acetate, NaH, THF~73%[10],[8]
Amine Boc ProtectionPrimary AmineBoc₂O, Et₃N, DCM>90%[6],[3]
Nitrile Reduction (Catalytic Hydrogenation)α,β-unsaturated nitrileH₂ (40 atm), Catalyst (e.g., Pd), MeOHHigh[7]
N-Boc Deprotection (Acidolysis)Boc-protected AmineTrifluoroacetic Acid (TFA) in DCMQuantitative[11]

Conclusion and Outlook

The synthesis of this compound can be approached via several strategic pathways. For laboratories with access to advanced azetidine intermediates, the direct Boc-protection of 3-(aminomethyl)azetidine derivatives is the most rapid route. For more fundamental, de novo syntheses, functionalization of precursors like 1-Boc-azetidin-3-one offers a flexible and robust alternative. The choice of pathway ultimately depends on starting material availability, scale, and the specific capabilities of the research team. Understanding the chemical principles behind each step—from the logic of protecting groups to the mechanisms of C-C bond formation and reduction—is paramount for troubleshooting and optimizing these critical synthetic sequences in the pursuit of novel therapeutics.

References

  • ChemicalBook. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3.
  • Al-Sanea, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1003. Available at: [Link]

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47009-47036. Available at: [Link]

  • MedChemExpress. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Building Blocks for Innovation: The Chemistry of Azetidin-3-yl-methyl-carb....
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • Google Patents. (2021). US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives.
  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available at: [Link]

  • West, F. G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ChemScene. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
  • ResearchGate. (n.d.). Synthesis of carbamate 9 d.
  • ECHEMI. (n.d.). 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8.
  • ChemicalBook. (n.d.). 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup.

Sources

Physical and chemical properties of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Authored by a Senior Application Scientist

Introduction

This compound is a specialized organic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its structure uniquely combines a strained four-membered azetidine ring with a primary amine protected by the versatile tert-butoxycarbonyl (Boc) group. This combination makes it an invaluable intermediate for synthesizing complex molecular architectures.

The azetidine scaffold is a highly sought-after motif in drug design, often introduced to enhance physicochemical properties such as solubility, metabolic stability, and cell permeability, while providing a three-dimensional vector for exiting a molecule's core. The Boc-protected amine offers a stable yet easily cleavable functional handle, allowing for sequential chemical modifications. This guide provides a comprehensive overview of its properties, applications, and handling for researchers, scientists, and drug development professionals. Notably, this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality designed to induce the degradation of specific target proteins[1].

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
IUPAC Name tert-butyl N-(azetidin-3-ylmethyl)carbamate;hydrochloride-
CAS Number 1170108-38-9 (representative)[2]
Molecular Formula C₉H₁₉ClN₂O₂[3][4]
Molecular Weight 222.71 g/mol [3][4][5]
Appearance White to off-white solid[6][7]
Solubility Soluble in water and some organic solvents like ethanol and dichloromethane.[6]
Storage Temperature Room temperature, in a dry and well-sealed container.[1][3][8]

Molecular Structure and Chemical Logic

The reactivity and utility of this compound are dictated by its three primary structural components: the azetidine ring, the Boc protecting group, and the carbamate linker. The hydrochloride salt form ensures stability and improves handling of the otherwise basic azetidine nitrogen.

PROTAC_Structure cluster_0 PROTAC Molecule TargetLigand Target Protein Ligand Linker Linker Scaffold (Derived from Title Compound) TargetLigand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand Deprotection_Workflow Start Dissolve Starting Material in DCM/MeOH AddAcid Add 4M HCl in Dioxane Start->AddAcid Stir Stir at Room Temperature (1-4 hours) AddAcid->Stir Monitor Monitor by TLC (Ninhydrin Stain) Stir->Monitor Monitor->Stir Incomplete Evaporate Concentrate via Rotary Evaporation Monitor->Evaporate Complete Precipitate Precipitate with Diethyl Ether Evaporate->Precipitate Filter Filter and Wash Solid Precipitate->Filter End Dry Product Under Vacuum Filter->End

Sources

A Comprehensive Technical Guide to the Solubility Characterization of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Solubility in Modern Drug Development

In the trajectory of a new chemical entity (NCE) from a promising lead to a viable therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in formulation development, with over 40% of NCEs being practically insoluble in water, often necessitating higher doses to achieve therapeutic plasma concentrations.[1][4] This guide provides a comprehensive framework for characterizing the solubility of a specific hydrochloride salt, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, offering a robust methodology for researchers, scientists, and drug development professionals. While specific solubility values for this compound are proprietary, this document will equip you with the principles, protocols, and interpretive know-how to conduct a thorough solubility assessment.

Physicochemical Landscape of this compound

A thorough understanding of a compound's intrinsic physicochemical properties is essential, as these factors directly govern its solubility behavior. For an ionizable molecule like this compound, the following parameters are of paramount importance.

pKa and Ionization State: The pKa is the pH at which a compound exists in an equilibrium of its ionized and non-ionized forms. As a hydrochloride salt of a basic compound, this compound's solubility is expected to be highly pH-dependent. At pH values below its pKa, the amine group will be protonated, leading to higher solubility in aqueous media. Conversely, as the pH increases above the pKa, the compound will deprotonate to its less soluble free base form. Determining the pKa is a critical first step in predicting its solubility profile across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[5][6]

Lipophilicity (LogP/LogD): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's preference for a lipid versus an aqueous environment.[7] LogP is a measure of the lipophilicity of the neutral form of the molecule, while LogD accounts for both the neutral and ionized forms at a specific pH.[8] These parameters are crucial for predicting a drug's absorption and permeability.[9] There is an intricate relationship between pKa and LogP; for instance, a lower pKa in an acidic compound leads to greater water solubility and a reduced LogP.[7]

Salt Form: The formation of a salt is a common strategy to enhance the solubility and dissolution rate of ionizable drugs.[10] Hydrochloride salts are frequently used for basic drugs. However, the "common ion effect" can sometimes suppress the solubility of a hydrochloride salt in acidic environments like the stomach, which has a high concentration of chloride ions.[10] Therefore, it is crucial to evaluate the solubility of both the salt form and the parent compound.[10]

Solubility Determination: A Methodological Deep Dive

The choice of solubility assay depends on the stage of drug development. Early in discovery, high-throughput kinetic solubility methods are favored for screening large numbers of compounds. As a candidate progresses, more rigorous thermodynamic solubility measurements are required for formulation development and regulatory submissions.[11][12]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to differentiate between kinetic and thermodynamic solubility.

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[11][12] It measures the concentration at which the compound precipitates out of a supersaturated solution.[13][14] This method is fast and suitable for high-throughput screening.[15][16]

  • Thermodynamic (or Equilibrium) Solubility is the true measure of a compound's solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium.[14][17] The shake-flask method is the gold standard for determining thermodynamic solubility.[18]

Kinetic solubility values are often higher than thermodynamic solubility values due to the formation of a temporary supersaturated state.[19]

Experimental Protocols

Protocol 1: pKa and LogD Determination via Potentiometric Titration

This protocol outlines the use of an automated titrator, such as the SiriusT3, for the concurrent determination of pKa and LogD.

Objective: To determine the acid dissociation constant (pKa) and the distribution coefficient (LogD) over a range of pH values.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound.[7]

    • Dissolve the compound in a known volume of water containing an appropriate ionic strength adjuster (e.g., 0.15 M KCl).

  • Titration:

    • Perform a two-phase titration by adding a known volume of n-octanol to the aqueous solution.

    • Titrate the sample with standardized 0.5 M HCl and 0.5 M KOH to cover a wide pH range (e.g., pH 2 to 12).

    • The instrument monitors the pH change as a function of the volume of titrant added.

  • Data Analysis:

    • The pKa is determined from the inflection point of the titration curve in the aqueous phase.

    • The LogD at various pH values is calculated from the shift in the titration curve between the aqueous and the two-phase system.[8]

Self-Validation: The protocol is self-validating through the use of standardized titrants and calibration of the pH electrode with certified buffers before each experiment.

pKa_LogD_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_analysis Data Analysis prep1 Weigh 2-5 mg of Compound prep2 Dissolve in Aqueous Solution (with 0.15 M KCl) prep1->prep2 titr1 Add n-Octanol prep2->titr1 titr2 Titrate with 0.5 M HCl and 0.5 M KOH titr1->titr2 titr3 Monitor pH vs. Titrant Volume titr2->titr3 an1 Determine pKa from Inflection Point titr3->an1 an2 Calculate LogD from Curve Shift an1->an2 caption Workflow for pKa and LogD Determination

Caption: Workflow for pKa and LogD Determination.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method (ICH M9 Guideline)

This protocol is based on the International Council for Harmonisation (ICH) M9 guidelines and is considered the definitive method for regulatory submissions.[5][20]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Methodology:

  • Media Preparation: Prepare aqueous buffers at a minimum of three pH values within the physiological range: pH 1.2, 4.5, and 6.8.[20][21] Also, prepare a buffer at the pKa of the compound if it falls within this range.[21]

  • Equilibration:

    • Add an excess amount of the solid compound to each buffer solution in separate, sealed flasks. The presence of undissolved solid at the end of the experiment is essential.[22]

    • Place the flasks in a shaker bath maintained at 37 ± 1°C.[5][20]

    • Agitate the flasks for a sufficient duration to reach equilibrium (typically 24-72 hours).[22] To confirm equilibrium, take samples at multiple time points (e.g., 24 and 48 hours) and analyze them. Equilibrium is reached when consecutive measurements are consistent.

  • Sample Processing:

    • After equilibration, allow the flasks to stand to let the excess solid settle.

    • Withdraw a sample from the supernatant and immediately filter it through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE). Alternatively, centrifuge the sample at high speed.[23]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • pH Verification: Measure the pH of the solution at the end of the experiment to ensure it has not deviated significantly.[5][20]

Self-Validation: The use of a validated, stability-indicating HPLC method, along with confirmation of equilibrium and final pH measurement, ensures the trustworthiness of the results. The stability of the drug in the media should also be demonstrated.[5][20]

Shake_Flask_Workflow cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Quantification setup1 Add Excess Solid Compound to Buffers (pH 1.2, 4.5, 6.8, pKa) equil1 Agitate in Shaker Bath at 37°C for 24-72h setup1->equil1 equil2 Confirm Equilibrium (Time Point Sampling) equil1->equil2 proc1 Filter or Centrifuge Supernatant equil2->proc1 proc2 Verify Final pH proc1->proc2 an1 Analyze Concentration via Validated HPLC Method proc1->an1 caption Shake-Flask Thermodynamic Solubility Workflow

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Data Presentation and Interpretation: A Hypothetical Case Study

As specific solubility data for this compound is not publicly available, we present a hypothetical data set to illustrate the interpretation and application of the generated results.

Hypothetical Physicochemical Properties:

  • pKa: 8.5

  • LogP (of free base): 1.8

Table 1: Hypothetical Thermodynamic Solubility Data

Solvent/Buffer (at 37°C)pHSolubility (mg/mL)Solubility (µg/mL)ICH Solubility Classification*
pH 1.2 Buffer1.225.025000High
pH 4.5 Buffer4.522.522500High
pH 6.8 Buffer6.815.015000High
pH 8.5 Buffer (pKa)8.51.21200Low
Water~7.014.514500High
EthanolN/A> 50> 50000Very Soluble
Propylene GlycolN/A> 30> 30000Freely Soluble

*Based on a hypothetical highest single therapeutic dose of 100 mg. According to ICH guidelines, a drug substance is considered highly soluble if the highest dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[5][6] This corresponds to a solubility of 0.4 mg/mL (100 mg / 250 mL).

Interpretation and Implications:

  • pH-Dependent Solubility: The data clearly shows that the solubility of this compound is highest at acidic pH and decreases as the pH approaches and surpasses its pKa of 8.5. This is the expected behavior for a hydrochloride salt of a basic compound.

  • ICH Classification: Based on the lowest measured solubility in the 1.2-6.8 pH range (15.0 mg/mL at pH 6.8), the compound would be classified as "highly soluble" according to ICH guidelines, as this value is well above the 0.4 mg/mL threshold for a 100 mg dose.

  • Formulation Strategies: The high solubility in acidic and neutral pH suggests that for immediate-release oral dosage forms, dissolution is unlikely to be the rate-limiting step for absorption in the upper GI tract. The high solubility in common pharmaceutical co-solvents like ethanol and propylene glycol provides a wide range of options for developing liquid formulations for oral or parenteral administration.[24][25][26]

  • Potential for Precipitation: The significant drop in solubility around the pKa indicates a potential risk of precipitation if the local pH in the small intestine rises. This is a critical consideration for formulation design, and strategies such as the inclusion of precipitation inhibitors might be explored if this is found to be a biopharmaceutical issue.

Conclusion

The systematic characterization of solubility is a non-negotiable cornerstone of successful drug development. For a compound like this compound, a comprehensive understanding of its pH-dependent solubility profile, guided by robust methodologies like the shake-flask method, is essential. By integrating the determination of key physicochemical properties such as pKa and LogD with rigorous solubility testing, researchers can build a holistic profile of the molecule. This data-driven approach not only informs the selection of appropriate formulation strategies but also provides the necessary foundation for regulatory submissions, ultimately de-risking the development pathway and paving the way for a safe and effective therapeutic product.

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health (NIH).
  • Formulation Strategies For Poorly Soluble Molecules. (2025, October 15). Outsourced Pharma.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Solubility Test. (n.d.). AxisPharm.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.).
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • pKa and log p determination. (n.d.). SlideShare.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Thermodynamic vs. kinetic solubility: Knowing which is which. (2025, August 5). ResearchGate.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Online Library.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.
  • How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.
  • tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. (2024, April 9). ChemBK.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). National Institutes of Health (NIH).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
  • pKa & LogP Analysis Services. (n.d.). The Solubility Company.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • LogP/LogD/pKa Analysis. (n.d.). Technology Networks.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2025, August 8). ResearchGate.
  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.). Semantic Scholar.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH.
  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride. (2025, September 25). ChemicalBook.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). National Institutes of Health (NIH).
  • tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). European Medicines Agency (EMA).
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
  • ich harmonised guideline biopharmaceutics classification system-based biowaivers. (n.d.).
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (n.d.). Semantic Scholar.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (n.d.). ResearchGate.
  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019, December 17). ACS Publications.
  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. (n.d.). Sigma-Aldrich.
  • 943060-59-1|tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. (n.d.). BLD Pharm.

Sources

Mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Mechanistic Diversity of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride Derivatives**

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry. Its inherent structural rigidity and favorable physicochemical properties make it a privileged building block for designing novel therapeutics.[1][2][3] This technical guide delves into the diverse mechanisms of action exhibited by derivatives of this versatile scaffold. Rather than possessing a single, universal mechanism, these compounds have been ingeniously adapted to interact with a wide array of biological targets, leading to distinct pharmacological outcomes. This guide will explore two prominent and well-characterized examples: derivatives acting as selective partial agonists of nicotinic acetylcholine receptors (nAChRs) for potential neurological applications, and another class designed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes. Through detailed mechanistic explanations, validated experimental protocols, and illustrative pathway diagrams, we will illuminate the remarkable adaptability of the azetidine core in shaping the future of targeted drug discovery.

Introduction: The Azetidine Scaffold in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in drug discovery.[1] Their unique structural features, including high ring strain and a three-dimensional character, confer enhanced metabolic stability, solubility, and receptor selectivity to parent molecules.[1][4] The this compound moiety serves as a key starting material, providing a synthetically tractable and functionally versatile core for the elaboration of complex and potent drug candidates.[5][6] The broad pharmacological potential of azetidine derivatives ranges from central nervous system (CNS) modulators to anticancer and antibacterial agents.[1][7]

Case Study 1: Azetidine Derivatives as α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists

Derivatives of the tert-butyl (azetidin-3-ylmethyl)carbamate scaffold have been successfully developed as highly potent and selective partial agonists for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[8] These receptors are ligand-gated ion channels crucial for various cognitive functions, and their modulation is a key strategy for developing novel antidepressants and smoking cessation aids.[8][9]

Mechanism of Action

The azetidine ring in these derivatives plays a critical role in orienting the molecule within the binding site of the α4β2 nAChR.[8] One notable example is Sazetidine-A, which demonstrates high binding affinity and selectivity for the α4β2 subtype.[10] The mechanism of these derivatives is multifaceted:

  • Partial Agonism: Unlike full agonists such as acetylcholine, these compounds only partially activate the nAChR channel upon binding. This leads to a controlled and sustained release of neurotransmitters like dopamine, which is thought to contribute to their therapeutic effects without causing the same level of receptor desensitization as full agonists.

  • Silent Desensitization: Some derivatives, like Sazetidine-A, exhibit a unique "silent desensitizer" profile. They bind with very high affinity to the desensitized state of the receptor without causing initial activation. This effectively blocks the receptor from being activated by nicotine, making it a promising approach for addiction therapies.[10]

Signaling Pathway

The binding of these azetidine derivatives to α4β2 nAChRs triggers a conformational change in the receptor, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and initiates downstream signaling cascades.

nAChR_Pathway cluster_cellular_response Cellular Response nAChR α4β2 nAChR (Resting State) nAChR_bound α4β2 nAChR (Bound/Open State) nAChR->nAChR_bound Azetidine Derivative (Partial Agonist) nAChR_desensitized α4β2 nAChR (Desensitized State) nAChR->nAChR_desensitized nAChR_bound->nAChR_desensitized Prolonged Exposure Ion_Influx Cation Influx (Na+, Ca2+) nAChR_bound->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Dopamine Release Depolarization->Neurotransmitter_Release Therapeutic_Effect Antidepressant Effect/ Reduced Nicotine Craving Neurotransmitter_Release->Therapeutic_Effect

Figure 1. Signaling pathway of azetidine derivatives at α4β2 nAChRs.
Experimental Protocols for Mechanistic Validation

2.3.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the derivative for different nAChR subtypes.

  • Methodology:

    • Prepare membrane homogenates from cells expressing the desired nAChR subtype (e.g., α4β2, α3β4).

    • Incubate the membranes with a known radioligand (e.g., [3H]epibatidine) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value by fitting the data to a competitive binding model.

2.3.2. ⁸⁶Rb⁺ Ion Flux Assay

  • Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of the derivative.

  • Methodology:

    • Culture cells expressing the nAChR subtype of interest.

    • Load the cells with ⁸⁶Rb⁺ (a surrogate for K⁺).

    • Wash the cells and incubate them with the test compound for a defined period.

    • Stimulate the cells with a known nAChR agonist (e.g., nicotine) in the presence or absence of the test compound.

    • Measure the amount of ⁸⁶Rb⁺ released from the cells into the supernatant.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation

The following table summarizes representative data for a hypothetical azetidine derivative targeting nAChRs.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
Derivative Xα4β20.261.1 (partial agonist)
α3β454>10,000

Case Study 2: Azetidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A different class of derivatives based on the tert-butyl (azetidin-3-ylmethyl)carbamate scaffold has been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[11] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating blood glucose levels. Inhibition of DPP-4 is a well-established therapeutic strategy for type 2 diabetes.[11]

Mechanism of Action

These azetidine derivatives act as competitive, reversible inhibitors of DPP-4. The core scaffold is designed to mimic the dipeptide structure of the natural substrates of DPP-4. The azetidine ring and its substituents form key interactions with the active site of the enzyme, preventing it from binding to and cleaving incretin hormones. This leads to an increase in the circulating levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.

Signaling Pathway

By inhibiting DPP-4, these derivatives potentiate the endogenous incretin system, leading to improved glycemic control.

DPP4_Pathway cluster_inhibition DPP-4 Inhibition cluster_pancreas Pancreatic Response cluster_outcome Therapeutic Outcome DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Cleavage Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4 Natural Substrate Pancreas Pancreatic Islets (β-cells, α-cells) Incretins->Pancreas Stimulation Azetidine_Derivative Azetidine Derivative (DPP-4 Inhibitor) Azetidine_Derivative->DPP4 Competitive Inhibition Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control Contributes to

Figure 2. Mechanism of action of azetidine-based DPP-4 inhibitors.
Experimental Protocols for Mechanistic Validation

3.3.1. In Vitro DPP-4 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivative against DPP-4.

  • Methodology:

    • Use recombinant human DPP-4 enzyme.

    • Utilize a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC).

    • Incubate the enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in fluorescence over time as the substrate is cleaved.

    • Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

3.3.2. Ex Vivo Plasma DPP-4 Activity Assay

  • Objective: To assess the in vivo target engagement of the derivative after administration to an animal model.

  • Methodology:

    • Administer the test compound to laboratory animals (e.g., rats, mice).

    • Collect blood samples at various time points.

    • Isolate plasma from the blood samples.

    • Measure the DPP-4 activity in the plasma using the in vitro assay described above.

    • Determine the extent and duration of DPP-4 inhibition in vivo.

Data Presentation

The following table shows representative data for a hypothetical azetidine derivative targeting DPP-4.

CompoundTargetIn Vitro IC₅₀ (nM)Ex Vivo DPP-4 Inhibition (%, 24h post-dose)
Derivative YDPP-45.2>80% at 10 mg/kg
DPP-8>10,000N/A
DPP-9>10,000N/A

Conclusion and Future Directions

The derivatives of this compound exemplify the power of scaffold-based drug design. The inherent properties of the azetidine core, combined with judicious chemical modifications, have enabled the development of compounds with highly diverse and specific mechanisms of action. The case studies of nAChR partial agonists and DPP-4 inhibitors highlight the adaptability of this scaffold to target distinct protein families—ion channels and enzymes—in entirely different therapeutic areas.

Future research will undoubtedly continue to leverage the unique attributes of the azetidine scaffold. The exploration of its use in developing PROTACs (Proteolysis Targeting Chimeras), where it can serve as a versatile linker, is a particularly promising avenue.[6] As our understanding of disease biology deepens, the tert-butyl (azetidin-3-ylmethyl)carbamate scaffold will remain a valuable tool in the armamentarium of medicinal chemists, enabling the creation of the next generation of targeted and effective medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). europepmc.org. [Link]

  • Structures of some azetidine-based drugs. (n.d.). ResearchGate. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed. [Link]

  • Azetidines – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (n.d.). PubMed Central. [Link]

  • Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. (n.d.). PubMed Central. [Link]

  • Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. (2014). PubMed. [Link]

  • Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. (n.d.). PubMed. [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate. (n.d.). PubChem. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. [Link]

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The four-membered azetidine ring has transitioned from a synthetic challenge to a cornerstone of modern medicinal chemistry. Its inherent ring strain imparts a unique conformational rigidity and a distinct three-dimensional (3D) geometry that offers significant advantages in drug design. This technical guide provides an in-depth exploration of azetidine-containing compounds for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, the profound impact of the azetidine moiety on physicochemical and pharmacokinetic properties, and its successful application in approved therapeutics. A detailed case study on the MEK inhibitor, Cobimetinib, will illustrate the practical application and benefits of this versatile scaffold.

The Rise of a Strained Scaffold: Why Azetidines?

In the pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds.[1] Planar, aromatic structures, while historically prevalent, often suffer from metabolic liabilities and promiscuous binding. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, offers a compelling solution.[1][2]

The reactivity of azetidines is governed by a significant ring strain of approximately 25.4 kcal/mol.[3] This value is intermediate between the highly reactive aziridine and the more stable pyrrolidine, striking a balance between synthetic accessibility and metabolic stability.[4] This constrained structure is the source of its advantages in drug design:

  • Improved Physicochemical Properties: Compared to more common saturated analogues like piperidine and pyrrolidine, azetidines often confer enhanced aqueous solubility and reduced lipophilicity, properties highly desirable for oral bioavailability.[5]

  • Enhanced Metabolic Stability: The azetidine ring is less susceptible to common metabolic pathways like N-dealkylation that affect larger heterocyclic linkers, which can lead to a longer drug half-life.[6]

  • Structural Rigidity and Vectorial Control: The rigid, non-planar structure of the azetidine ring reduces the entropic penalty upon binding to a biological target, potentially increasing potency and ligand efficiency.[3][7] It also provides well-defined exit vectors for substituents, allowing for precise probing of chemical space and optimization of target engagement.

Synthetic Strategies for Azetidine Core Construction

Historically, the synthesis of the strained azetidine ring posed significant challenges.[8] However, recent advancements have made this scaffold readily accessible. Key strategies include intramolecular cyclization, cycloaddition reactions, and ring contractions.

A particularly innovative and powerful method is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, often facilitated by a photocatalyst.[4] This approach allows for the efficient and stereoselective construction of the azetidine core under mild conditions.

Below is a generalized workflow for a common synthetic approach to a functionalized azetidine building block.

G cluster_start Starting Materials cluster_process Core Synthesis Workflow cluster_end Functionalized Azetidine start1 γ-Amino Alcohol p1 N-Protection start1->p1 start2 Protecting Group (e.g., Boc) start2->p1 p2 Activation of Hydroxyl (e.g., Mesylation, Tosylation) p1->p2 Protected Amino Alcohol p3 Base-Mediated Intramolecular Cyclization (SN2) p2->p3 Activated Intermediate p4 Deprotection p3->p4 Protected Azetidine end1 Substituted Azetidine p4->end1 Final Product

Caption: Generalized workflow for azetidine synthesis via intramolecular cyclization.

The Azetidine Advantage: A Quantitative Comparison

The theoretical benefits of incorporating an azetidine ring are substantiated by empirical data. When used as a bioisosteric replacement for larger rings like piperidine or pyrrolidine, the azetidine moiety consistently modulates key drug-like properties in a favorable direction.

PropertyAzetidine AnaloguePiperidine AnalogueRationale for Improvement
pKa Lower (less basic)Higher (more basic)The s-character of the nitrogen lone pair is increased in the strained ring, reducing basicity and potentially avoiding off-target interactions with aminergic GPCRs.[7]
cLogP LowerHigherThe compact, less "greasy" nature of the azetidine ring reduces lipophilicity, which can improve solubility and reduce metabolic clearance.[5]
Aqueous Solubility HigherLowerReduced lipophilicity and a more polar surface area often lead to significantly improved aqueous solubility.[5]
Metabolic Stability (Microsomal Clearance) Lower ClearanceHigher ClearanceAzetidines are more resistant to CYP450-mediated oxidation, particularly N-dealkylation, compared to the more flexible piperidine ring.[6]
Data synthesized from multiple sources highlighting general trends.[4][5][6]

Case Study: Cobimetinib (Cotellic®), a MEK Inhibitor

The clinical success of Cobimetinib, an FDA-approved treatment for BRAF V600 mutation-positive melanoma, serves as an excellent case study on the strategic use of the azetidine scaffold.[1]

4.1. Mechanism of Action

Cobimetinib is a potent, reversible, and highly selective allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[9] In many melanomas, a mutation in the upstream kinase BRAF leads to constitutive activation of this pathway, driving uncontrolled cell proliferation. By binding to an allosteric pocket on MEK, Cobimetinib prevents the phosphorylation of its downstream target ERK, thereby halting the pro-proliferative signal.[9] It is used in combination with the BRAF inhibitor vemurafenib to provide a more comprehensive, vertical blockade of the pathway.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Constitutively Active MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Cobimetinib's inhibition of the MAPK/ERK signaling pathway.

4.2. The Role of the Azetidine Moiety in Cobimetinib

The structure of Cobimetinib features a [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl] moiety. The azetidine ring is not merely a linker but a critical component of the pharmacophore. X-ray crystallography has shown that the azetidine arm projects efficiently into the catalytic loop region of MEK. The conformational constraint imposed by the strained ring is crucial for positioning the adjacent piperidine ring and its amine for optimal interactions within the binding site. This precise orientation allows for key hydrogen bonding and contributes significantly to the molecule's high potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of a Key Building Block, N-Boc-3-hydroxyazetidine

This protocol describes the synthesis of a versatile azetidine intermediate.

Materials:

  • 1-Diphenylmethyl-3-hydroxyazetidine

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrogen (H₂) gas supply

Procedure:

  • Debenzylation: Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (10.0 g) to the solution.

  • Pressurize the vessel with H₂ gas (e.g., 30-50 psi) and stir the reaction mixture vigorously at room temperature for 3-5 hours, or until TLC/LCMS indicates complete consumption of the starting material.

  • Work-up 1: Carefully vent the reaction vessel and purge with an inert gas (e.g., Nitrogen or Argon). Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Boc Protection: To the combined filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol, 2.0 equivalents).

  • Stir the resulting solution at room temperature for 1-2 hours.

  • Work-up 2: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by silica gel column chromatography (e.g., eluting with a gradient of hexane:ethyl acetate) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine as a pure product.

Protocol 2: Key Condensation Step in Cobimetinib Synthesis

This protocol outlines the final amide bond formation to yield Cobimetinib, based on synthetic routes described in patent literature.

Materials:

  • (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine (Intermediate A)

  • 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid (Intermediate B)

  • Condensing agent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine, DIPEA)

  • Aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Amide Coupling: Dissolve Intermediate B (1.0 eq) in DMF. Add the condensing agent (e.g., HATU, 1.1 eq) and DIPEA (3.0 eq). Stir for 5-10 minutes.

  • Add a solution of Intermediate A (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LCMS for the formation of the Boc-protected Cobimetinib.

  • Work-up 1: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification 1: Purify the crude product via silica gel chromatography to obtain the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, ~10-20 equivalents) and stir at room temperature for 1-2 hours until deprotection is complete.

  • Work-up 2: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acid.

  • Purification 2: Dry the organic layer, concentrate, and purify by chromatography or crystallization to yield Cobimetinib free base.

Future Perspectives

The azetidine scaffold continues to be a dynamic frontier in pharmaceutical innovation.[1] Its application is expanding beyond simple bioisosteric replacement to the creation of novel, complex 3D structures like spirocyclic azetidines. Advances in synthetic methodologies, including photoredox catalysis and strain-release functionalization, are further broadening the accessible chemical space.[5] We anticipate that the unique properties of the azetidine ring will continue to be exploited to solve complex challenges in drug design, leading to the development of next-generation therapeutics with superior efficacy and safety profiles across a wide range of diseases.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • National Center for Biotechnology Information. (2017). Cobimetinib. LiverTox. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists. [Link]

  • Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. (2011). PubMed. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

Sources

Discovery and history of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained scaffolds is a cornerstone of rational drug design. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its inherent ring strain and sp³-rich character contribute to improved solubility, metabolic stability, and three-dimensional diversity, moving away from the "flatland" of traditional aromatic compounds.[1]

This guide provides a comprehensive technical overview of a key building block in this domain: This compound (CAS No. for the free base: 91188-15-7). We will explore its discovery not as a singular event, but as an outcome of the evolving field of azetidine synthesis. This document will detail the historical context, key synthetic methodologies with an emphasis on the rationale behind experimental choices, its applications as a crucial intermediate, and the technical specifications required for its use in research and development.

The Rise of the 3-Substituted Azetidine Scaffold: A Historical Perspective

The synthetic chemistry of azetidines has historically been challenging due to the inherent ring strain of the four-membered ring, making ring-closure reactions energetically unfavorable.[2] Early synthetic methods were often low-yielding and lacked general applicability. However, the recognition of the azetidine motif in natural products and its potential in pharmaceuticals spurred the development of more robust synthetic strategies throughout the late 20th and early 21st centuries.

The emergence of tert-butyl (azetidin-3-ylmethyl)carbamate and its hydrochloride salt is intrinsically linked to the need for versatile 3-substituted azetidine building blocks. The 3-position of the azetidine ring is a critical vector for introducing pharmacophoric elements. Protecting the secondary amine of the azetidine ring (typically with a Boc group) and the primary amine of the 3-aminomethyl substituent allows for selective deprotection and further functionalization, making this compound a highly valuable and versatile intermediate in multi-step syntheses.

The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous in this context. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for complex synthetic pathways.[3] The hydrochloride salt form enhances the stability and handling of the compound, making it suitable for storage and use in various reaction setups.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound typically begins with a pre-formed azetidine ring, which is then functionalized at the 3-position. Below, we detail some of the common and effective synthetic routes, explaining the rationale behind the chosen reagents and conditions.

Route 1: From 1-Boc-azetidine-3-carbonitrile

A common and logical approach involves the reduction of a nitrile at the 3-position of the azetidine ring. This method is efficient as nitriles are readily accessible and can be reduced to primary amines under various conditions.

Experimental Protocol

Step 1: Synthesis of 1-Boc-azetidine-3-carbonitrile

This intermediate can be prepared from 1-Boc-3-azetidinone via a Shapiro reaction or by nucleophilic substitution of a suitable leaving group on the 3-position with a cyanide salt.

Step 2: Reduction of 1-Boc-azetidine-3-carbonitrile to 1-Boc-3-(aminomethyl)azetidine

  • Rationale: The choice of reducing agent is critical to ensure the reduction of the nitrile without cleaving the Boc protecting group or opening the strained azetidine ring. Catalytic hydrogenation is a clean and effective method.

  • Procedure:

    • To a solution of 1-Boc-azetidine-3-carbonitrile (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (or Palladium on carbon).

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to yield crude 1-Boc-3-(aminomethyl)azetidine.

Step 3: Boc Protection of the Primary Amine

  • Rationale: To arrive at the title compound's precursor, the newly formed primary amine must be protected. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and high-yielding method for this transformation.

  • Procedure:

    • Dissolve the crude 1-Boc-3-(aminomethyl)azetidine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

    • Add di-tert-butyl dicarbonate (1.1 eq) and a base such as triethylamine (1.2 eq).

    • Stir the reaction at room temperature for 4-8 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain tert-butyl (1-boc-azetidin-3-ylmethyl)carbamate.

Step 4: Selective Deprotection and Salt Formation

  • Rationale: The final step requires the selective removal of the Boc group on the azetidine nitrogen. This can be achieved under carefully controlled acidic conditions that leave the carbamate Boc group intact. Subsequent treatment with HCl provides the desired hydrochloride salt.

  • Procedure:

    • Dissolve the purified product from Step 3 in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • Slowly add a solution of HCl in diethyl ether or isopropanol (1.1 eq) at 0 °C.

    • Stir the mixture for 1-2 hours, during which the hydrochloride salt will precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Workflow Diagram

G cluster_0 Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate HCl A 1-Boc-3-azetidinone B 1-Boc-azetidine-3-carbonitrile A->B  Cyanation C 1-Boc-3-(aminomethyl)azetidine B->C  H2, Raney Ni  (Reduction) D tert-Butyl (1-boc-azetidin-3-ylmethyl)carbamate C->D  (Boc)2O, Et3N  (Protection) E tert-Butyl (azetidin-3-ylmethyl)carbamate HCl D->E  HCl in Ether  (Selective Deprotection & Salt Formation)

Caption: Synthetic workflow from 1-Boc-3-azetidinone.

Route 2: From 3-Azetidinemethanol

An alternative approach starts from a commercially available or readily synthesized 3-hydroxymethyl azetidine derivative. This route involves the conversion of the hydroxyl group to a leaving group, followed by substitution with an amine.

Experimental Protocol

Step 1: Protection of 3-Azetidinemethanol

  • Rationale: The initial step involves protecting the azetidine nitrogen with a Boc group to prevent side reactions in subsequent steps.

  • Procedure:

    • React 3-azetidinemethanol with di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH or triethylamine) in a solvent mixture like dioxane/water to obtain 1-Boc-3-azetidinemethanol.

Step 2: Conversion of Hydroxyl to Leaving Group

  • Rationale: The primary alcohol needs to be converted into a good leaving group for the subsequent nucleophilic substitution. Mesylation or tosylation are common and effective methods.

  • Procedure:

    • Dissolve 1-Boc-3-azetidinemethanol (1.0 eq) in dichloromethane at 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours.

    • Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to give the crude mesylate, which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with an Aminating Agent

  • Rationale: The mesylate is displaced with a source of ammonia or a protected amine. Sodium azide followed by reduction is a reliable two-step process to introduce the amino group.

  • Procedure:

    • Dissolve the crude mesylate in a polar aprotic solvent like DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for several hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry, and concentrate to yield the crude 1-Boc-3-(azidomethyl)azetidine.

    • Reduce the azide to the primary amine using a method such as catalytic hydrogenation (H₂, Pd/C) or with triphenylphosphine (Staudinger reaction).

Step 4: Final Protection and Salt Formation

  • This step is identical to Steps 3 and 4 in Route 1, involving the protection of the newly formed primary amine with a Boc group, followed by selective deprotection of the azetidine nitrogen and formation of the hydrochloride salt.

Workflow Diagram

G cluster_1 Synthesis via 3-Azetidinemethanol A 3-Azetidinemethanol B 1-Boc-3-azetidinemethanol A->B  (Boc)2O C 1-Boc-3-((methylsulfonyl)oxy)methyl)azetidine B->C  MsCl, Et3N D 1-Boc-3-(azidomethyl)azetidine C->D  NaN3, DMF E 1-Boc-3-(aminomethyl)azetidine D->E  H2, Pd/C F tert-Butyl (azetidin-3-ylmethyl)carbamate HCl E->F  1. (Boc)2O  2. HCl/Ether

Caption: Synthetic workflow from 3-Azetidinemethanol.

Quantitative Data Summary

ParameterRoute 1 (from Nitrile)Route 2 (from Alcohol)
Starting Material 1-Boc-3-azetidinone3-Azetidinemethanol
Key Steps Nitrile reduction, Boc protection, Selective deprotectionMesylation, Azide substitution, Reduction, Boc protection, Selective deprotection
Typical Overall Yield 40-50%35-45%
Scalability Good; hydrogenation can be performed on a large scale.Good; requires careful handling of sodium azide.
Advantages Fewer steps if starting from the nitrile.Utilizes a more common starting material.
Disadvantages Nitrile starting material may be less accessible.Longer synthetic sequence.

Applications in Drug Discovery

This compound is a versatile building block primarily used in the synthesis of more complex, biologically active molecules. Its utility stems from the presence of a reactive secondary amine (after deprotection of the carbamate) and the conformationally rigid azetidine core.

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of:

  • Triple Reuptake Inhibitors (TRIs): For the treatment of depression and other neurological disorders. The azetidine scaffold acts as a bioisostere for other cyclic amines, offering improved pharmacokinetic profiles.[4][5][6]

  • Enzyme Inhibitors: The azetidine moiety can be oriented to interact with specific pockets in enzyme active sites, leading to potent and selective inhibition.

  • GPCR Ligands: The rigid structure of the azetidine ring helps to pre-organize the pharmacophoric groups, leading to higher affinity and selectivity for G-protein coupled receptors.

A notable example of an approved drug containing an azetidine ring is Baricitinib , used for the treatment of rheumatoid arthritis. While not a direct precursor, the synthesis of Baricitinib involves the use of a 3-aminoazetidine derivative, highlighting the importance of this class of compounds in modern drug manufacturing.[1]

Conclusion

The discovery and development of this compound are not marked by a single breakthrough but rather by the steady advancement of synthetic methodologies for functionalized four-membered heterocycles. Its importance lies in its role as a versatile and reliable building block, enabling medicinal chemists to explore novel chemical space and design drug candidates with improved properties. The synthetic routes detailed in this guide, born from decades of research into azetidine chemistry, provide a robust foundation for the continued use of this valuable intermediate in the pursuit of new therapeutics.

References
  • Han, M., Song, C., Jeong, N., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. Available from: [Link]

  • ChemBK. tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. (2024). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Building Blocks for Innovation: The Chemistry of Azetidin-3-yl-methyl-carb... (2023). Available from: [Link]

  • Google Patents. US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof.
  • Ningbo Inno Pharmchem Co., Ltd. Azetidine Intermediates: Driving Innovation in Pharmaceutical Research. (2025). Available from: [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47689-47721. Available from: [Link]

  • Xu, J. X., et al. (2017). Synthesis of Azetidines. Progress in Chemistry, 29(10), 1144-1158. Available from: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • Sepsy, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]

  • Singh, A. K., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Molecular Diversity. Available from: [Link]

  • Han, Y., et al. (2014). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 57(18), 7789-7794. Available from: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Available from: [Link]

  • Jakab, G. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 72(1), 1-20. Available from: [Link]

Sources

A Comprehensive Safety and Handling Guide for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed framework for the safe handling, storage, and disposal of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, a key building block in modern medicinal chemistry. As with many specialized reagents, comprehensive toxicological data may not be fully available, necessitating a risk-based approach grounded in the principles of chemical hygiene and an understanding of the compound's structural alerts. This document synthesizes available safety data from structurally related analogs to establish best practices for laboratory professionals. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety recommendation to empower researchers to work with confidence and security.

Compound Profile and Hazard Identification

This compound is a white to off-white solid organic salt.[1] It belongs to a class of compounds widely used as intermediates in the synthesis of pharmacologically active molecules.[2][3] The molecule incorporates a Boc-protected amine and a hydrochloride salt of the azetidine nitrogen, features that dictate its reactivity, stability, and safety profile.

While comprehensive toxicological properties for this specific molecule are not thoroughly investigated, data from closely related azetidine and carbamate compounds provide a strong basis for hazard assessment.[4] The primary hazards are associated with irritation upon direct contact and potential harm if inhaled or ingested.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Appearance White to off-white solid[1][5]
Molecular Formula C₉H₁₉ClN₂O₂ (representative)[4]
Molecular Weight ~224.71 g/mol N/A
Storage Temperature Room Temperature, in a dry, dark place[1]
Stability Stable under recommended storage conditions[4][6]

1.1. GHS Classification and Precautionary Statements

Based on data for analogous compounds, the following GHS classifications are recommended. Users must perform their own risk assessment based on the specific quantity and application.

Table 2: GHS Hazard Identification

Hazard ClassHazard CodeStatementPictogram
Skin IrritationH315Causes skin irritation

Eye IrritationH319Causes serious eye irritation

STOT - Single ExposureH335May cause respiratory irritation

Aquatic Hazard (Long-term)H411Toxic to aquatic life with long lasting effects

Note: Hazard classifications are derived from structurally similar compounds and should be used as a guideline.[7][8][9]

Key precautionary statements include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P273 (Avoid release to the environment).[7][8]

Risk Assessment and Control Workflow

A systematic risk assessment is mandatory before handling this compound. The objective is to identify potential exposure routes and implement appropriate control measures to minimize risk. The following workflow provides a logical pathway for this assessment.

RiskAssessment start Begin Task: Handling Compound review_sds Review Safety Data Sheet (or analogous data) start->review_sds identify_hazards Identify Hazards (Irritation, Inhalation, etc.) review_sds->identify_hazards assess_exposure Assess Exposure Potential (Quantity, Duration, Dustiness) identify_hazards->assess_exposure select_controls Select Controls assess_exposure->select_controls ppe PPE: - Goggles - Nitrile Gloves - Lab Coat select_controls->ppe Primary eng_controls Engineering: - Fume Hood - Ventilated Balance Enclosure select_controls->eng_controls Primary admin_controls Administrative: - SOPs - Training select_controls->admin_controls Secondary proceed Proceed with Experiment ppe->proceed eng_controls->proceed admin_controls->proceed

Caption: Risk Assessment Workflow for Handling Chemical Reagents.

Safe Handling and Personal Protective Equipment (PPE)

The primary goal during handling is to prevent contact and aerosolization. The fine, solid nature of this compound makes inhalation of dust a significant risk.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[7][9] For procedures that may generate dust, such as weighing or transfers, a certified chemical fume hood is required.

  • Weighing: Use a ventilated balance enclosure or perform weighing within a chemical fume hood to contain any airborne particles.

3.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. It must be appropriate for the task and worn correctly.

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that are inspected for integrity before each use.[6] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves immediately after use.[4]

    • Clothing: Wear a long-sleeved lab coat. Ensure clothing is buttoned to provide maximum coverage.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95/P1).[4]

Emergency Protocols

Preparedness is critical. Ensure that a safety shower, eyewash station, and appropriate spill cleanup materials are readily accessible.

4.1. First-Aid Measures

Immediate action is crucial in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel.[4]

Table 3: First-Aid Protocols

Exposure RouteProtocolSource(s)
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[4][6][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][7]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

4.2. Accidental Release Measures

The response to a spill depends on its scale. The following decision tree outlines the appropriate actions.

SpillResponse spill Spill Occurs assess Assess Scale & Risk spill->assess minor_spill Minor Spill (Small, Contained) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained) assess->major_spill Major alert_local Alert personnel in immediate area minor_spill->alert_local evacuate Evacuate Area major_spill->evacuate don_ppe Don appropriate PPE (Gloves, Goggles, Respirator) alert_local->don_ppe cleanup Clean up spill using dry methods (avoid dust). Place in sealed container. don_ppe->cleanup decontaminate Decontaminate area and dispose of waste. cleanup->decontaminate alert_ehs Alert Emergency Services & EHS evacuate->alert_ehs isolate Isolate the area. Prevent entry. alert_ehs->isolate

Caption: Decision Tree for Chemical Spill Response.

Spill Cleanup Protocol (Minor Spill):

  • Avoid breathing dust and ensure adequate ventilation.[7]

  • Wear full personal protective equipment, including respiratory protection.[4][7]

  • Gently sweep up or vacuum the solid material. Do not use methods that create dust .[4][7]

  • Place the collected material into a suitable, closed, and labeled container for disposal.[4][10]

  • Wash the spill area thoroughly.

  • Prevent spilled material from entering drains or waterways.[4][7]

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][10]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[6][10]

Storage and Disposal

Proper storage is essential for maintaining compound integrity and ensuring safety.

5.1. Safe Storage

  • Conditions: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[6][7] Protect from moisture, as the hydrochloride salt may be hygroscopic.[4]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6]

5.2. Waste Disposal

  • Procedure: All waste material must be disposed of as hazardous waste.[11] This should be done through a licensed professional waste disposal company.[4]

  • Containers: Do not reuse empty containers. Dispose of contaminated packaging in the same manner as the unused product.[4]

Conclusion

This compound is a valuable reagent that can be handled safely by adhering to the principles outlined in this guide. The core tenets of safe practice are to minimize exposure through robust engineering controls and appropriate PPE, to be prepared for emergencies, and to respect the compound's potential hazards, even when complete toxicological data is unavailable. By integrating these protocols into standard laboratory operations, researchers can mitigate risks and ensure a safe scientific environment.

References

  • MSDS of tert-butyl N-[3-(hydroxymethyl)
  • tert-butyl N-(azetidin-3-yl)
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride - Apollo Scientific.Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • tert-butyl N-(azetidin-3-yl)
  • Tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate - AK Scientific, Inc.AK Scientific, Inc.
  • 217806-26-3|tert-Butyl azetidin-3-ylcarbam
  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride CAS#: 217806-26-3 - ChemicalBook.ChemicalBook.
  • tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem.PubChem.
  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 - ChemicalBook.ChemicalBook.
  • BLD Pharmatech.
  • Safety D
  • tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 - ChemicalBook.ChemicalBook.

Sources

A Senior Application Scientist's Guide to Sourcing and Purchasing tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Niche Building Block

In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate chemical building blocks is a critical determinant of success. tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS No. 1170108-38-9) has emerged as a key intermediate, valued for its unique strained azetidine ring system coupled with a protected primary amine. This structure offers medicinal chemists a versatile scaffold for introducing the azetidine motif, which can impart desirable pharmacokinetic properties such as improved solubility and metabolic stability.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic sourcing, purchasing, and quality validation of this essential compound. We will delve into its chemical rationale, plausible synthesis, robust quality control measures, and a pragmatic approach to supplier evaluation, ensuring the integrity of your research from the foundational procurement stage.

Chemical Profile and Significance

This compound is a salt of a Boc-protected aminomethyl azetidine. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the primary amine, allowing for selective reactions at the secondary amine of the azetidine ring. The hydrochloride salt form generally enhances the compound's crystallinity and stability for storage.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 1170108-38-9[1][2]

  • Molecular Formula: C₉H₁₉ClN₂O₂[2]

  • Molecular Weight: 222.71 g/mol [2]

The strategic importance of this molecule lies in the utility of the azetidine ring as a bioisostere for other cyclic and acyclic structures in drug candidates. Its incorporation can lead to novel intellectual property and improved drug-like properties.

Caption: 2D structure of this compound.

Manufacturing and Quality Control: A Self-Validating System

The reliability of a chemical building block is contingent upon a well-defined synthetic route and rigorous quality control. While specific proprietary synthesis methods may vary between suppliers, a chemically sound and common approach involves the reduction of a carboxylic acid precursor followed by protection of the resulting amine.

Plausible Synthetic Pathway

A logical synthetic route starts from the commercially available 1-Boc-azetidine-3-carboxylic acid. This pathway ensures control over the stereochemistry and protects the azetidine nitrogen from the outset.

synthesis_workflow start 1-Boc-azetidine-3-carboxylic acid (CAS: 142253-55-2) reagent1 1. Amide formation (e.g., CDI) 2. Reduction (e.g., BH3·THF) start->reagent1 Step 1 intermediate1 N-Boc protected (azetidin-3-yl)methanamine reagent2 1. Boc Deprotection (Acid) 2. Selective Boc Protection (Boc2O) 3. HCl salt formation intermediate1->reagent2 Step 2 product tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (Target) reagent1->intermediate1 reagent2->product

Caption: Plausible synthetic workflow from a common starting material.

Experimental Protocol: Synthesis

Step 1: Reduction of 1-Boc-azetidine-3-carboxylic acid

  • Amide Formation (Optional but common for cleaner reductions): To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF), add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Then, bubble ammonia gas through the solution or add ammonium hydroxide.

  • Reduction: To a solution of the formed amide in dry THF (10 volumes) at 0 °C, add borane-THF complex (BH₃·THF) or borane dimethyl sulfide (BMS) (typically 2-3 equivalents) dropwise over 1 hour.[3]

  • The reaction is then allowed to warm to room temperature and stirred for 8-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of methanol. The mixture is then concentrated under reduced pressure, and the residue is treated with aqueous HCl before being basified and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to yield the crude amine.

Step 2: Selective Boc Protection and Salt Formation

  • Boc Protection: The crude amine from the previous step is dissolved in a suitable solvent like dichloromethane or THF. Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and a base such as triethylamine (1.2 equiv) are added. The reaction is stirred at room temperature until completion (monitored by TLC/LC-MS).[4]

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final hydrochloride salt.

Quality Control and Validation

The cornerstone of trustworthy research is the use of well-characterized reagents. A reputable supplier will provide a Certificate of Analysis (CoA) with, at a minimum, the following data:

  • Identity Confirmation (¹H NMR and ¹³C NMR): The proton and carbon NMR spectra should be consistent with the structure of this compound. Key expected signals in ¹H NMR (in a solvent like D₂O or DMSO-d₆) would include the characteristic singlet for the nine protons of the tert-butyl group, and distinct multiplets for the protons on the azetidine ring and the adjacent methylene group.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography is the standard for assessing purity. A high-quality sample should exhibit a purity of ≥97%, with minimal side products or starting materials present.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

Representative HPLC Protocol for Purity Analysis:

ParameterCondition
Instrumentation Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B.
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 220 nm
Sample Preparation Dissolve sample in mobile phase A to a concentration of ~0.5 mg/mL and filter.

Rationale: The C18 column separates compounds based on hydrophobicity. The gradient elution ensures that both polar impurities and the less polar product are eluted effectively. TFA is used as an ion-pairing agent to improve peak shape.[7]

Strategic Sourcing and Supplier Qualification

Choosing the right supplier is a balance of cost, quality, and reliability. For a specialized building block like this, it is crucial to partner with suppliers who can provide comprehensive analytical data and have a track record in producing complex organic molecules.

SupplierTypical Purity OfferedAvailabilityDocumentation Provided
BLD Pharm ≥97%Stock in various global locationsCoA, potential for NMR/HPLC data upon request
Combi-Blocks ≥97%US-based stockDetailed SDS, CoA with analytical data
Synblock NLT 98%Research to bulk quantitiesMSDS, NMR, HPLC, LC-MS available on their website
ChemScene ≥97%Research quantities, may offer custom synthesisBasic product information, CoA upon purchase

Note: This table is illustrative and based on publicly available information. Availability and specific documentation can change.

Purchasing Workflow: From Inquiry to Application

A systematic purchasing process ensures that the procured material meets the stringent requirements of drug development research.

purchasing_workflow cluster_pre_purchase Pre-Purchase Phase cluster_purchase Purchase & Receipt Phase cluster_application Application Phase inquiry Identify Potential Suppliers vetting Request & Review CoA/SDS inquiry->vetting Initial Screening quote Obtain Quotations & Lead Times vetting->quote Technical Approval order Place Purchase Order quote->order Commercial Decision receipt Receive Shipment & Verify Documentation order->receipt qc In-house QC Verification (e.g., NMR, LC-MS) receipt->qc Crucial Validation Step storage Log & Store per SDS qc->storage If Passed use Release for R&D Use storage->use

Caption: A systematic workflow for procuring high-quality chemical reagents.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[1][8]

  • Storage: Store in a cool, dry place in a tightly sealed container. Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[9]

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[1]

Always consult the most recent Safety Data Sheet (SDS) from your specific supplier before handling the compound.[1]

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool in the design of next-generation therapeutics. A thorough understanding of its synthesis, quality control, and a diligent supplier vetting process are paramount to ensuring the integrity and success of your research and development efforts. By treating the procurement of this building block with the same rigor as the subsequent synthetic steps, researchers can build a solid foundation for innovation.

References

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • 1-Boc-azetidine-3-carboxylic acid. HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

Sources

An In-depth Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 10, 2026 – As the landscape of medicinal chemistry evolves towards more complex and targeted therapeutics, the strategic use of specialized building blocks has become paramount. Among these, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride has emerged as a critical intermediate, particularly in the synthesis of novel pharmaceuticals and chemical probes. This technical guide offers an in-depth analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound is a Boc-protected azetidine derivative that serves as a versatile synthon in organic synthesis. The presence of the azetidine ring, a strained four-membered heterocycle, imparts unique conformational rigidity and metabolic stability to molecules that incorporate it, making it a desirable feature in drug design.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the primary amine, allowing for selective chemical modifications at other positions.

A critical first step in the utilization of any chemical entity is the accurate characterization of its fundamental properties. The molecular formula and weight of this compound have been unequivocally determined as C₉H₁₉ClN₂O₂ and 222.71 g/mol , respectively.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₉ClN₂O₂
Molecular Weight 222.71 g/mol ,
CAS Number 1170108-38-9
Appearance White to off-white solidGeneral Supplier Data
Solubility Soluble in water and polar organic solventsGeneral Supplier Data

Table 1: Physicochemical Properties of this compound

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique three-dimensional character to drug candidates, which can lead to improved binding affinity and selectivity for their biological targets.[1][2] Several FDA-approved drugs incorporate the azetidine motif to enhance their pharmacokinetic profiles, including improved metabolic stability and reduced off-target effects.[1] The incorporation of the azetidin-3-ylmethyl moiety, as provided by the title compound, allows for the extension of a molecule's core structure with a conformationally constrained linker, a valuable strategy in the design of inhibitors and probes.

The Role of the Boc Protecting Group in Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4][5][6] The Boc group effectively masks the nucleophilicity of the primary amine in this compound, allowing for selective reactions at the secondary amine of the azetidine ring. This orthogonality is crucial for the stepwise construction of complex molecules.

The general scheme for Boc protection and deprotection is illustrated below:

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH2 Protected_Amine R-NH-Boc Amine->Protected_Amine Base Boc_Anhydride (Boc)2O Boc_Anhydride->Protected_Amine Protected_Amine_Dep R-NH-Boc Deprotected_Amine R-NH3+ Protected_Amine_Dep->Deprotected_Amine Acid (e.g., TFA, HCl)

Figure 1: General workflow for Boc protection and deprotection of amines.

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a representative protocol based on established chemical principles for the synthesis of similar compounds.

Step 1: Boc protection of 3-(aminomethyl)azetidine

  • To a stirred solution of 3-(aminomethyl)azetidine dihydrochloride (1 equivalent) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (3 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude tert-butyl (azetidin-3-ylmethyl)carbamate.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude tert-butyl (azetidin-3-ylmethyl)carbamate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Synthesis_Workflow Start 3-(aminomethyl)azetidine dihydrochloride Boc_Protection Boc Protection (Boc)2O, NaHCO3 Dioxane/Water Start->Boc_Protection Intermediate tert-butyl (azetidin-3-ylmethyl)carbamate Boc_Protection->Intermediate Salt_Formation Hydrochloride Salt Formation HCl in Ether Intermediate->Salt_Formation Product tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride Salt_Formation->Product

Figure 2: Synthetic workflow for this compound.

Applications in Drug Discovery: The Rise of PROTACs

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs).[3][7][8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a valuable linker component, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase. The conformationally restricted azetidine core can provide optimal spacing and orientation for efficient ternary complex formation, which is crucial for potent protein degradation.

Analytical Characterization

The identity and purity of this compound should be confirmed by a suite of analytical techniques. High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are employed to confirm the chemical structure. Representative spectral data should be consistent with the assigned structure.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key building block in modern medicinal chemistry, offering a unique combination of a conformationally constrained azetidine scaffold and a versatile Boc-protected amine. Its growing importance, particularly in the burgeoning field of PROTACs, underscores the value of such specialized intermediates in the design and synthesis of next-generation therapeutics. This guide provides a comprehensive overview to aid researchers in the effective utilization of this valuable compound.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the protection of BOC in organic synthesis processes? (2022). Quora. Retrieved from [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]

Sources

Potential applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Applications of Medicinal Chemistry in Drug Development

Authored by a Senior Application Scientist

Abstract

Medicinal chemistry is the cornerstone of modern drug discovery, an interdisciplinary science that transforms biological hypotheses into tangible therapeutic agents.[1][2] It is a dynamic field that blends the principles of synthetic organic chemistry with pharmacology, biology, and computational science to design, synthesize, and optimize molecules with therapeutic potential.[1][3] This guide provides an in-depth exploration of the core applications of medicinal chemistry, moving beyond a mere recitation of techniques to explain the strategic rationale and causal relationships that underpin successful drug development campaigns. We will navigate the journey from an initial "hit" to a viable drug candidate, focusing on the critical applications of Structure-Activity Relationship (SAR) studies, lead optimization, and the expansion into novel therapeutic modalities that are defining the future of medicine.

The Foundational Role: From Biological Target to Chemical Start Point

The drug discovery process begins with a biological target—typically a protein or enzyme implicated in a disease pathway.[1][2] The primary role of the medicinal chemist is to design and synthesize molecules that can modulate the function of this target to elicit a therapeutic effect.[1][4] This journey is not linear but an iterative cycle of design, synthesis, and testing, guided by a deep understanding of molecular interactions.

Target Validation and Druggability Assessment

Before significant synthetic effort is invested, medicinal chemists contribute to target validation. This involves assessing the "druggability" of the target—whether its function can be modulated by a small molecule with appropriate drug-like properties.[5] This early assessment is critical; proteins with shallow or poorly defined binding pockets, for instance, have historically been considered "undruggable" by conventional small molecules.[6][7] Computational tools and chemical biology probes are often employed at this stage to explore potential binding sites and gauge the feasibility of developing a potent and selective modulator.

Hit Identification: The Search for a Starting Point

Once a target is validated, the search for "hits"—molecules that exhibit the desired biological activity, even if weakly—begins.[1] Several strategies are employed:

  • High-Throughput Screening (HTS): Large libraries of diverse chemical compounds are tested against the biological target to identify active molecules.[8]

  • Fragment-Based Drug Discovery (FBDD): A library of small, low-molecular-weight "fragments" is screened.[9][10] These fragments typically bind with low affinity but do so very efficiently, providing high-quality starting points for optimization.[9][11]

  • Virtual Screening: Computational methods are used to screen vast virtual libraries of compounds against a 3D model of the target, prioritizing a smaller, more focused set for experimental testing.[12][13]

The output of this stage is a collection of validated hits, which serve as the chemical scaffolds for the next, more intensive phase: lead generation.

Core Application: Structure-Activity Relationship (SAR) and Lead Optimization

The transition from a promising hit to a preclinical drug candidate is the central task of lead optimization, a process driven by the systematic exploration of the Structure-Activity Relationship (SAR).[14][15] SAR is the principle that a molecule's biological activity is directly related to its chemical structure.[2][12] By methodically modifying a molecule's structure and observing the corresponding changes in its biological activity, medicinal chemists can identify the key structural features required for potency, selectivity, and favorable pharmacokinetic properties.[2][16][17]

The Iterative Cycle of Optimization

Lead optimization is an iterative cycle where medicinal chemists, computational modelers, and biologists work in close collaboration.[13][14] This process aims to enhance multiple parameters in parallel, a significant challenge where improving one property can often negatively impact another.[14]

Key Optimization Goals:

  • Potency: Increasing the binding affinity of the compound for its target to achieve the desired therapeutic effect at a lower dose.

  • Selectivity: Minimizing activity against other related targets ("off-targets") to reduce the potential for side effects.[18]

  • ADMET Properties: Optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile to ensure the drug is safe and behaves as expected in vivo.[2][19]

The following diagram illustrates this core workflow.

G The iterative DMTA cycle is central to lead optimization. cluster_0 Design-Make-Test-Analyze (DMTA) Cycle Design Design Analogs (SAR-guided, CADD) Synthesize Chemical Synthesis Design->Synthesize Propose Structures Test Biological & ADMET Assays Synthesize->Test Synthesize Compounds Analyze Analyze Data (Update SAR Models) Test->Analyze Generate Data Analyze->Design Refine Hypothesis Hit Initial Hit Compound Hit->Design Lead Optimized Lead Candidate Preclinical Candidate Lead->Candidate

Caption: The core iterative cycle of lead optimization.

Key Techniques in Lead Optimization

CADD has become an indispensable tool in modern medicinal chemistry, accelerating the optimization process by predicting how molecular modifications will affect target binding and properties.[13][20][21] CADD encompasses two primary approaches:

  • Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known (from X-ray crystallography or NMR), SBDD is used.[22] Molecular docking simulations predict how a ligand binds within the target's active site, allowing chemists to design modifications that enhance key interactions (e.g., hydrogen bonds, hydrophobic contacts).[12][22]

  • Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods are used. These rely on knowledge of other molecules that bind to the target.[20][22] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling build mathematical models that correlate structural features with biological activity, enabling the prediction of potency for new, unsynthesized compounds.[12][13]

Early assessment of ADMET properties is crucial to prevent late-stage failures.[23][24] A compound with excellent potency is useless if it is rapidly metabolized, cannot be absorbed by the body, or is toxic.[25] Medicinal chemists design molecules to have favorable ADMET profiles.[2]

ParameterGoalCommon Medicinal Chemistry Strategy
Absorption Good oral bioavailabilityModulate polarity and hydrogen bonding capacity (Lipinski's Rule of Five).[7]
Distribution Reach the target tissue/organTune lipophilicity (LogP/LogD) to control membrane permeability.
Metabolism Avoid rapid breakdown by enzymes (e.g., CYPs)Block metabolically liable sites (e.g., by introducing fluorine or switching to a less reactive heterocycle).
Excretion Ensure efficient clearance from the bodyModify structure to ensure adequate solubility for renal or biliary clearance.
Toxicity Minimize off-target effects and cellular toxicityRemove structural alerts (toxicophores); improve selectivity against related targets and anti-targets like hERG.[24]
Table 1: Key ADMET Parameters and Corresponding Medicinal Chemistry Strategies.
Experimental Protocol: Establishing a Baseline SAR

This protocol outlines a foundational experiment for initiating an SAR study around a confirmed hit compound.

Objective: To understand the initial SAR landscape by exploring modifications at key positions of a hit scaffold.

Methodology:

  • Scaffold Decomposition: Analyze the hit compound's structure to identify key regions for modification (e.g., peripheral aromatic rings, linkers, core heterocycles).

  • Hypothesis Generation: Based on available structural data or LBDD models, hypothesize which regions are critical for binding and which can be modified to improve properties.

  • Analog Design: Design a small, focused library of 10-20 analogs.

    • Vector 1 (e.g., Aromatic Substitution): Synthesize analogs with electron-donating, electron-withdrawing, and sterically bulky groups at a single position to probe electronic and steric tolerance.

    • Vector 2 (e.g., Linker Homologation): Synthesize analogs where a linker is shortened or lengthened to probe the optimal distance between two binding motifs.

    • Vector 3 (e.g., Core Scaffold Hopping): Synthesize 1-2 analogs with a bioisosteric replacement of the core scaffold to assess its importance and patentability.

  • Parallel Synthesis: Employ parallel synthesis techniques to efficiently produce the designed library of analogs.

  • In Vitro Testing:

    • Screen all analogs in the primary biochemical assay to determine potency (e.g., IC₅₀ or Kᵢ).

    • Screen all analogs in a counterscreen to assess selectivity against a key off-target.

    • For a subset of potent analogs, perform an initial ADMET screen (e.g., microsomal stability, aqueous solubility).

  • Data Analysis:

    • Correlate changes in structure with changes in potency, selectivity, and ADMET properties.

    • Use this initial dataset to build a preliminary SAR model. For example, "A halogen at the 4-position of the phenyl ring increases potency, while bulky groups are not tolerated."

    • This self-validating system confirms that chemical modifications produce measurable and rational changes in biological activity, justifying the next round of design.

Emerging Applications: Expanding the Druggable Universe

While small molecules remain a mainstay, medicinal chemistry is rapidly evolving to create novel therapeutic modalities capable of tackling targets previously considered undruggable.[6][26][27]

G Medicinal chemistry is expanding beyond traditional small molecules. cluster_0 Traditional Modalities cluster_1 Emerging Modalities SmallMolecules Small Molecules (<500 Da) PROTACs PROTACs (Targeted Degraders) SmallMolecules->PROTACs Forms one part of degrader ADCs Antibody-Drug Conjugates SmallMolecules->ADCs Is the cytotoxic payload Macrocycles Macrocycles & Peptides SmallMolecules->Macrocycles Inspires peptide mimics

Caption: Expansion of medicinal chemistry into new therapeutic modalities.

Targeted Protein Degradation (TPD)

Instead of merely inhibiting a protein's function, TPD aims to eliminate the protein entirely.[26] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[27][28] This approach is revolutionary for tackling targets like scaffolding proteins that lack a functional active site.[28]

Antibody-Drug Conjugates (ADCs)

ADCs combine the target specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic small molecule.[6][7] The medicinal chemist's role is to design the cytotoxic payload and the specialized linker that connects it to the antibody. This linker must be stable in circulation but cleavable upon internalization into the target cancer cell, releasing the payload precisely where it is needed.

Macrocycles and Peptides

Macrocycles and peptides occupy a chemical space between small molecules and large biologics.[6][26] Their larger size and conformational flexibility allow them to disrupt challenging targets like protein-protein interactions (PPIs).[7][26] Medicinal chemistry is critical for modifying these molecules to improve cell permeability and metabolic stability, overcoming their traditional limitations as drugs.[6]

Conclusion and Future Outlook

The applications of medicinal chemistry are foundational and transformational to the entire drug discovery enterprise.[1] From designing the initial chemical matter that engages a biological target to meticulously optimizing that matter into a safe and effective drug, medicinal chemists orchestrate a complex, multidisciplinary effort.[4][13] The future of the field is bright, with the integration of artificial intelligence and machine learning set to further accelerate the design-make-test-analyze cycle.[1][29][30] As our understanding of biology deepens, medicinal chemistry will continue to evolve, creating innovative therapeutic modalities to treat diseases that are currently intractable and shaping the future of medicine one molecule at a time.[31]

References

  • 4 Ways Medicinal Chemists Power Drug Discovery and Development - SRG Talent. (n.d.). SRG Talent. Retrieved January 10, 2026, from [Link]

  • What is Medicinal Chemistry? (n.d.). Michigan Technological University. Retrieved January 10, 2026, from [Link]

  • Medicinal chemistry. (2024, December 22). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Role of Medicinal Chemistry in Modern Drug Discovery. (2025, July 23). Steeron Research. Retrieved January 10, 2026, from [Link]

  • What is Medicinal Chemistry in Drug Discovery? (2024, October 15). Aragen Life Sciences. Retrieved January 10, 2026, from [Link]

  • SAR: Structure Activity Relationships. (2025, June 3). Collaborative Drug Discovery. Retrieved January 10, 2026, from [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved January 10, 2026, from [Link]

  • New Drug Modalities in Medicinal Chemistry, Pharmacology, and Translational Science. (2021, September 30). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Key Trends Shaping the Future of Drug Discovery. (2024, September 12). Molport. Retrieved January 10, 2026, from [Link]

  • What is the structure-activity relationship SAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 10, 2026, from [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved January 10, 2026, from [Link]

  • Computer-Aided Drug Design: An Update. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • What are the methods of lead optimization in drug discovery? (2025, May 21). Patsnap Synapse. Retrieved January 10, 2026, from [Link]

  • Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. (n.d.). LinkedIn. Retrieved January 10, 2026, from [Link]

  • Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. (n.d.). LinkedIn. Retrieved January 10, 2026, from [Link]

  • Structure-activity relationship (SAR) study designs. (n.d.). Monash University. Retrieved January 10, 2026, from [Link]

  • Systems Chemical Biology: Integrating Medicinal Chemistry and Systems Biology for Drug Discovery. (2015, November). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. (2024, February 29). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Recent advances from computer-aided drug design to artificial intelligence drug design. (2024, October 11). RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. (2019, November 26). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved January 10, 2026, from [Link]

  • Drug Hunting at the Nexus of Medicinal Chemistry and Chemical Biology and the Discovery of Novel Therapeutic Modalities. (2024, January). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Computer Aided Drug Design: An Introduction. (2020). Taylor & Francis Online. Retrieved January 10, 2026, from [Link]

  • Medicinal Chemistry & Drug Design: Explained. (2024, September 5). StudySmarter. Retrieved January 10, 2026, from [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (2021, July). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Computer aided drug design(CADD). (2018, October 16). Slideshare. Retrieved January 10, 2026, from [Link]

  • Fragment-based lead discovery. (2024, December 1). Wikipedia. Retrieved January 10, 2026, from [Link]

  • New Chemical Modalities and Strategic Thinking in Early Drug Discovery. (2020, January 14). ACS Publications. Retrieved January 10, 2026, from [Link]

  • The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. (2023, December 28). Longdom Publishing. Retrieved January 10, 2026, from [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16). PharmaFeatures. Retrieved January 10, 2026, from [Link]

  • Application of chemical biology in target identification and drug discovery. (2015, August 7). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025, October 2). Chemspace. Retrieved January 10, 2026, from [Link]

  • Chapter 20: Lead Optimisation: What You Should Know! (2023, February 3). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • New Chemical Modalities and Strategic Thinking in Early Drug Discovery. (2020, March 12). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (2021). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Lead discovery and optimization. (n.d.). Fiveable. Retrieved January 10, 2026, from [Link]

  • New Drug Modalities in Medicinal Chemistry, Pharmacology, and Translational Science: Joint Virtual Special Issue by Journal of Medicinal Chemistry, ACS Medicinal Chemistry Letters, and ACS Pharmacology & Translational Science. (2021, September 30). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Medicinal chemistry for 2020. (2010, January). Ovid. Retrieved January 10, 2026, from [Link]

  • Chemical Biology: Approaches to Drug Discovery and Development to Targeting Disease. (2012). O'Reilly. Retrieved January 10, 2026, from [Link]

  • Future of Medicinal Chemistry Collection. (2024, July 23). ACS Publications. Retrieved January 10, 2026, from [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2024, August 9). YouTube. Retrieved January 10, 2026, from [Link]

  • (PDF) Lead Optimization: Research Pathways in Medicinal Chemistry. (2016, August 31). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Future of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Beyond profiling: using ADMET models to guide decisions. (2009). Optibrium. Retrieved January 10, 2026, from [Link]

  • Photochemistry in Medicinal Chemistry and Chemical Biology. (2022, November 10). ACS Publications. Retrieved January 10, 2026, from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2019, January 1). National Institutes of Health. Retrieved January 10, 2026, from [Link]

Sources

A Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[3][4] A PROTAC's architecture consists of three key components: a "warhead" ligand for the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that conjugates the two.[5][6][7] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmaceutical properties.[8][9] This guide provides an in-depth technical exploration of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, a specialized building block for constructing rigid PROTAC linkers. We will dissect the fundamental principles of PROTAC action, delve into the nuanced role of linker architecture, and provide a detailed examination of how the azetidine motif offers strategic advantages in rational PROTAC design for researchers and drug development professionals.

The PROTAC Mechanism: A Paradigm Shift in Drug Action

Traditional small-molecule drugs are "occupancy-driven," requiring sustained binding to a protein's active site to inhibit its function. PROTACs, however, are "event-driven" and act catalytically.[1][10] A single PROTAC molecule can induce the degradation of multiple target protein molecules, allowing for potent effects at lower doses.[1][3]

The mechanism proceeds through a series of coordinated steps:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a key ternary complex.[1][11][12]

  • Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[1][]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into smaller peptides.[3][14]

  • Recycling : The PROTAC is then released and can initiate another cycle of degradation.[1][14]

This approach dramatically expands the "druggable" proteome, enabling the targeting of proteins that lack enzymatic active sites, such as scaffolding proteins and transcription factors.[1][3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination (E1, E2, Ub) Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: An Active Modulator of PROTAC Efficacy

The design of the linker is a multi-parameter optimization process that profoundly impacts a PROTAC's biological activity. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is the cornerstone of successful degradation.[8][15][16]

Influence on Ternary Complex Stability and Cooperativity

An optimal linker orients the POI and E3 ligase to facilitate favorable protein-protein interactions, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex.[8] Conversely, a poorly designed linker can introduce steric clashes, leading to negative cooperativity and reduced degradation.[8] The linker's characteristics are therefore crucial for navigating the complex energy landscape of ternary complex formation.[11][17]

Classification of Linker Architectures

PROTAC linkers are broadly classified as flexible or rigid, each with distinct advantages and disadvantages.

Linker TypeCommon MotifsAdvantagesDisadvantages
Flexible Alkyl chains, Polyethylene Glycol (PEG)Synthetically accessible; conformational freedom may increase the probability of complex formation.[7][8]High flexibility can incur an entropic penalty upon binding; may contribute to poor physicochemical properties (e.g., high lipophilicity, too many rotatable bonds).[8][18]
Rigid Saturated heterocycles (piperazine, piperidine, azetidine), alkynes, triazolesPre-organizes the PROTAC into a favorable conformation, reducing the entropic penalty; can improve selectivity and pharmacokinetic properties.[8][18][19]More synthetically challenging; lack of flexibility can make it difficult to achieve a productive geometry.[8]

There is a clear trend in the field moving from synthetically tractable flexible linkers toward more sophisticated rigid linkers to gain greater control over the molecule's conformation and properties.[5][18]

The Azetidine Motif: A Strategic Choice for Linker Rigidity

Among rigid linkers, saturated heterocycles like piperidine and piperazine are common.[5][19] The azetidine ring—a four-membered heterocycle—offers a unique and valuable alternative. The use of building blocks like This compound provides a rigid scaffold that imparts distinct structural constraints compared to its six-membered counterparts.[16][20]

The constrained nature of the azetidine ring reduces the number of low-energy conformations the linker can adopt. This pre-organization can lower the entropic cost of forming the ternary complex, potentially leading to more potent degraders.[8][18] The defined three-dimensional vector of the azetidine ring allows for precise control over the spatial orientation of the warhead and E3 ligase ligand, which is critical for optimizing the geometry of the ternary complex.[16]

Technical Profile: this compound

This molecule is a key building block for incorporating the rigid azetidine motif into a PROTAC linker.

PropertyValueSource
Chemical Name This compoundMedChemExpress
CAS Number 217806-26-3 (parent free base)[21]
Molecular Formula C₁₀H₂₁ClN₂O₂N/A
Molecular Weight 236.74 g/mol N/A
Role PROTAC Linker Building Block[22]

The structure features two key functionalities for synthetic elaboration:

  • Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine. This amine serves as a versatile handle for coupling reactions.

  • Azetidine Ring Nitrogen : The secondary amine within the azetidine ring provides a second, distinct attachment point for extending the linker chain or connecting to a warhead or E3 ligase ligand.

Linker_Structure cluster_main tert-Butyl (azetidin-3-ylmethyl)carbamate HCl struct Boc Boc-Protected Amine (Primary attachment point after deprotection) Azetidine Rigid Azetidine Core (Provides conformational constraint) RingN Azetidine Nitrogen (Secondary attachment point)

Figure 2: Structure and key features of the azetidine-based linker building block.
Note: Image sourced from MedChemExpress for illustrative purposes.
Representative Synthetic Protocol for Integration

The following protocol outlines a general, self-validating workflow for incorporating the azetidine building block into a PROTAC.

Objective : Couple the azetidine linker between a carboxylic acid-functionalized warhead (Warhead-COOH) and an amine-functionalized E3 ligase ligand (E3-NH₂).

Step 1: Boc Deprotection of the Azetidine Linker

  • Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment : Add a solution of 4M HCl in dioxane (or trifluoroacetic acid (TFA) in DCM) and stir at room temperature.

  • Reaction Monitoring : Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. The key validation is the mass shift corresponding to the loss of the Boc group (-100 Da).

  • Work-up : Concentrate the reaction mixture in vacuo to yield the deprotected aminomethyl azetidine dihydrochloride salt. This product is often used directly in the next step without further purification.

Step 2: Amide Coupling with Warhead-COOH

  • Reagent Preparation : Dissolve Warhead-COOH (1.0 eq), the deprotected azetidine linker from Step 1 (~1.1 eq), and a peptide coupling agent such as HATU (1.2 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition : Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3-4 eq), to neutralize the hydrochloride salts and facilitate the coupling reaction.

  • Reaction : Stir the mixture at room temperature overnight.

  • Validation : Monitor by LC-MS. A successful reaction is validated by the appearance of a new peak with the expected mass of the [Warhead-Linker] conjugate.

  • Purification : Purify the product using reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve >95% purity.

Step 3: Reductive Amination with E3 Ligase Ligand

  • Reaction Setup : Dissolve the purified Warhead-Linker conjugate (1.0 eq) and an aldehyde-functionalized E3 ligase ligand (E3-CHO) (1.2 eq) in a solvent such as DCM or dichloroethane (DCE).

  • Imine Formation : Add a mild acid catalyst, such as acetic acid, to promote the formation of the intermediate imine.

  • Reduction : Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), to reduce the imine to the final amine linkage.

  • Validation : Monitor by LC-MS to confirm the formation of the final PROTAC molecule, identified by its unique mass.

  • Final Purification : Purify the final PROTAC via preparative HPLC. Characterize the structure and confirm its identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow: From Synthesis to Cellular Degradation

A rigorous, multi-step process is required to characterize a novel PROTAC.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & QC cluster_biophysical Phase 2: Biophysical Characterization cluster_cellular Phase 3: Cellular Evaluation Synthesis PROTAC Synthesis (e.g., using azetidine linker) Purification Purification (HPLC) Synthesis->Purification QC Structural Confirmation (NMR, HRMS) Purification->QC Binary Binary Binding Assays (PROTAC to POI & E3) QC->Binary Ternary Ternary Complex Formation (SPR, ITC, FRET) Binary->Ternary Degradation Target Degradation Assay (Western Blot, MS-Proteomics) Ternary->Degradation Potency Determine DC50 & Dmax Degradation->Potency Selectivity Selectivity Profiling Potency->Selectivity

Figure 3: A streamlined workflow for the development and characterization of a PROTAC molecule.
Key Characterization Assays
Assay TypeTechnique(s)PurposeKey Parameters
Ternary Complex Formation Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), FRET, AlphaLISATo confirm and quantify the formation of the POI-PROTAC-E3 complex.[12][15][23][24]KD, cooperativity (α)
Target Degradation Western Blot / Jess, In-Cell Western, Mass Spectrometry (Proteomics)To measure the reduction in cellular POI levels after PROTAC treatment.[24]% Degradation
Degradation Potency Dose-response experiments followed by Western Blot or similar readoutTo determine the potency and efficacy of the PROTAC.DC₅₀, Dₘₐₓ
Selectivity Global Proteomics (e.g., TMT-MS)To assess the degradation of off-target proteins across the proteome.[25][26]Off-target hits

Conclusion and Future Outlook

The rational design of PROTAC linkers is paramount to achieving potent and selective protein degraders. The choice to move beyond simple, flexible chains to more rigid and defined scaffolds like the azetidine ring provides a powerful tool for medicinal chemists. This compound serves as a valuable and versatile building block for this purpose, enabling precise control over linker geometry and reducing the conformational flexibility that can be detrimental to PROTAC performance.

By imparting rigidity, this linker component helps to pre-organize the PROTAC for efficient ternary complex formation, a critical step in the degradation cascade. The detailed synthetic and characterization workflows provided in this guide offer a robust framework for researchers to validate their experimental choices and confidently advance their targeted protein degradation programs. As the field evolves, the integration of such sophisticated, non-traditional linkers will be essential for unlocking the full therapeutic potential of PROTACs against an ever-expanding range of challenging disease targets.

References

  • Vertex AI Search, E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Drug Discovery News, What are PROTACs? Mechanisms, advantages, and challenges.
  • NIH PMC, Current strategies for the design of PROTAC linkers: a critical review.
  • ChemPep, Overview of PROTAC Linkers.
  • Frontiers, E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • The Biochemist, A beginner's guide to PROTACs and targeted protein degradation.
  • PubMed, E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • MedChemExpress, this compound | PROTAC Linker.
  • PubMed, Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead.
  • Wikipedia, Proteolysis targeting chimera.
  • Promega Corporation, Ternary Complex Formation.
  • MDPI, The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • NIH PMC, Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta.
  • LifeSensors, PROTAC Ternary Complex Formation Assays.
  • BLDpharm, E3 Ligands Usage in PROTAC Design.
  • The Scientist, Overcoming Roadblocks in PROTAC Characterizations.
  • ResearchGate, The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
  • Oreate AI Blog, Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC.
  • PubMed, Mechanistic and Structural Features of PROTAC Ternary Complexes.
  • Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead.
  • ResearchGate, PROTAC-induced ternary complexes and their biophysical properties (A)...
  • NIH PMC, Characteristic roadmap of linker governs the rational design of PROTACs.
  • BOC Sciences, Overview of PROTAC Linkers: Types and Design.
  • ACS Fall 2025, PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules.
  • Precise PEG, Engineering Efficient PROTACs: The Critical Role of Linker Design.
  • BroadPharm, What are PROTAC Linkers?.
  • Benchchem, Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison.
  • AxisPharm, From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Precise PEG, Linkers in PROTACs.
  • Technology Networks, Overcome Roadblocks to PROTAC Characterization.
  • MedChemExpress, 1-Boc-3-((Methylamino)methyl)azetidine | PROTAC Linker.
  • Benchchem, Application Notes and Protocols for 3-(3-Biphenylyl)azetidine as a Linker in PROTAC Development.
  • Webthesis - Politecnico di Torino, Design and rationalizing warhead for the PROTAC targeting gamma-tubulin using neural networks.
  • bioRxiv, Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin.
  • ResearchGate, (PDF) Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead.
  • CAS.org, PROTACs revolutionize small molecule drugs.
  • NIH PMC, Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7.
  • Charnwood Discovery, PROTAC Services I PROTAC Protein Degraders.
  • MedchemExpress.com, (R)-Azetidine-2-carboxylic acid | ADC Linker.
  • Building Blocks for Innovation: The Chemistry of Azetidin-3-yl-methyl-carb...
  • ChemScene, 943060-59-1 | tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
  • ALLGREEN, Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3.
  • NIH, Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition.
  • ChemScene, PROTAC Linkers.
  • BOC Sciences, PROTAC Linker.
  • Organic Syntheses Procedure, Carbazic acid, tert-butyl ester.
  • PubChem, tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645.

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS No: 217806-26-3), a critical building block in modern medicinal chemistry. The azetidine scaffold is a highly sought-after motif in drug discovery for its ability to impart favorable physicochemical properties. This guide details a robust two-step synthetic sequence, beginning with the protection of a commercially available precursor followed by a selective deprotection and salt formation. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes.

Introduction and Scientific Context

The synthesis of complex organic molecules for pharmaceutical development relies on the availability of versatile and well-characterized building blocks. This compound is one such key intermediate. Its structure incorporates a strained four-membered azetidine ring, which can enhance metabolic stability, improve aqueous solubility, and provide a unique three-dimensional vector for molecular exploration compared to more common five- or six-membered rings[1][2].

The molecule features a primary amine on a methylene spacer at the 3-position, protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern peptide and heterocyclic chemistry, offering robust protection under a wide range of conditions while being readily removable under acidic conditions[3]. The final hydrochloride salt form ensures the azetidine ring's nitrogen is protonated, rendering the compound a stable, crystalline solid that is convenient for storage, handling, and subsequent reactions[4][5].

This protocol outlines a reproducible pathway starting from tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, proceeding through a doubly Boc-protected intermediate, and culminating in the selective acidic cleavage of the azetidine's N-Boc group to yield the target hydrochloride salt.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Boc-Protection: The exocyclic primary amine of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate is protected using di-tert-butyl dicarbonate ((Boc)₂O).

  • Selective Deprotection & Salt Formation: The N-Boc group on the strained azetidine ring is selectively cleaved under acidic conditions, which concurrently forms the desired hydrochloride salt at the azetidine nitrogen.

Figure 1: Overall reaction pathway for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate325775-44-8C₉H₁₈N₂O₂≥98%Sigma-Aldrich, etc.
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5C₁₀H₁₈O₅≥99%Sigma-Aldrich, etc.
Triethylamine (TEA)121-44-8C₆H₁₅N≥99.5%Sigma-Aldrich, etc.
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂≥99.8%Sigma-Aldrich, etc.
Hydrochloric Acid, 4M in 1,4-Dioxane7647-01-0HCl4.0 MSigma-Aldrich, etc.
Sodium Sulfate, Anhydrous7757-82-6Na₂SO₄≥99%Fisher Scientific, etc.
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeFisher Scientific, etc.
Hexanes110-54-3C₆H₁₄ACS GradeFisher Scientific, etc.
Deionized Water7732-18-5H₂ON/AIn-house
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃N/AIn-house
Brine (Saturated NaCl Solution)7647-14-5NaClN/AIn-house
Equipment
  • Magnetic stirrer hotplate

  • Round-bottom flasks (various sizes)

  • Magnetic stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • High-vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

  • Analytical balance

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)azetidine-1-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (5.00 g, 26.8 mmol, 1.0 equiv.). Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (5.6 mL, 40.2 mmol, 1.5 equiv.) to the solution. Cool the flask to 0 °C using an ice-water bath.

    • Causality Note: Triethylamine acts as a base to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the product. Cooling the reaction is essential to control the exothermicity of the acylation process and minimize potential side reactions.

  • Boc-Anhydride Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (6.44 g, 29.5 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

    • Causality Note: The aqueous washes are critical for removing unreacted reagents, the triethylammonium salt byproduct, and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be used directly in the next step or purified by flash column chromatography on silica gel if necessary. The expected product is a colorless to pale yellow oil.

Step 2: Synthesis of this compound
  • Dissolution: Dissolve the crude product from Step 1 (assuming quantitative yield, ~7.69 g, 26.8 mmol) in 30 mL of 1,4-dioxane or ethyl acetate in a 100 mL round-bottom flask.

  • Acidification and Salt Formation: While stirring at room temperature, slowly add 4M HCl in 1,4-dioxane (10.0 mL, 40.0 mmol, ~1.5 equiv.).

    • Causality Note: The Boc group on the strained azetidine nitrogen is more labile to acid than the carbamate on the exocyclic primary amine. The use of anhydrous HCl in an organic solvent allows for the selective cleavage of this single protecting group. The protonated azetidine nitrogen then forms a stable hydrochloride salt, which is typically insoluble in the reaction solvent, facilitating its isolation.[6][7]

  • Precipitation and Isolation: A white precipitate should form upon addition of the acid or shortly thereafter. Continue stirring the resulting slurry at room temperature for 3-4 hours to ensure complete reaction.

  • Collection: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether (2 x 20 mL) to remove any non-polar impurities. Dry the product under high vacuum for at least 8 hours.

  • Final Product: The final product, this compound, should be obtained as a white to off-white crystalline solid[8].

Workflow Visualization and Expected Results

Figure 2: Step-by-step experimental workflow diagram.

Expected Results
ParameterExpected ValueReference
Appearance White to off-white solid[8]
Molecular Formula C₈H₁₇ClN₂O₂[4]
Molecular Weight 208.69 g/mol [4]
Overall Yield 75-90%Typical for this reaction type
Melting Point ~136-139 °C[8]
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane[8]

Safety and Handling

All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dichloromethane (DCM): Suspected carcinogen. Harmful if swallowed or inhaled. Causes skin and eye irritation. Use only in a fume hood.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Hydrochloric Acid (4M in Dioxane): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Dioxane is a suspected carcinogen. Handle with extreme care.

First Aid Measures:

  • Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Refer to the Safety Data Sheet (SDS) for each chemical before use.[10]

References

  • ChemBK. (2024). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. Available at: [Link]

  • ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. Available at: [Link]

  • U.S. Patent No. US20210323946A1. (2021). Process for preparing a phthalazinone derivative and intermediates thereof. Google Patents.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available at: [Link]

  • Szostak, M., & Aube, J. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 18(5), 5624–5667. Available at: [Link]

  • Kovács, E. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Use of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-natural structural motifs to enhance potency, selectivity, and pharmacokinetic profiles. Azetidine-containing scaffolds are particularly valuable due to the unique conformational constraints and metabolic stability they impart.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride , a versatile building block for introducing a constrained aminomethyl-azetidine moiety into peptide structures. We present the scientific rationale for its use, detailed protocols for its incorporation via on-resin side-chain conjugation, and critical insights into the experimental workflow.

Introduction: The Azetidine Advantage in Peptide Scaffolds

The four-membered azetidine ring is considered a "privileged scaffold" in medicinal chemistry.[3] Its inclusion in a peptide or small molecule introduces a high degree of sp³ character and conformational rigidity, which can be pivotal for optimizing ligand-receptor interactions.[1] Unlike flexible aliphatic linkers, the strained ring system of azetidine restricts bond rotation, effectively "locking" the appended pharmacophores into a more defined orientation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and efficacy.

Furthermore, the azetidine motif can significantly improve a peptide's metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[1][4] The title compound, with its Boc-protected primary amine and a reactive secondary amine within the azetidine ring, serves as an ideal handle for derivatizing peptides to harness these benefits.

G cluster_0 Traditional Flexible Peptide cluster_1 Azetidine-Modified Peptide a Flexible Linker (e.g., Glycine chain) b Multiple Low-Energy Conformations a->b Leads to d Defined Conformation (Pre-organized for Binding) b->d Improved Binding Affinity c Rigid Azetidine Scaffold Incorporation c->d Results in

Figure 1: Conceptual diagram illustrating how incorporating a rigid azetidine scaffold reduces conformational flexibility, which can enhance receptor binding affinity.

Physicochemical Properties of the Building Block

Accurate characterization of the starting material is fundamental to reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 1187513-58-7N/A
Molecular Formula C₉H₁₉ClN₂O₂[5]
Molecular Weight 222.71 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in water, DMF, DMSO. Sparingly soluble in DCM.[6]
Storage Conditions 2-8°C, sealed under inert atmosphere, away from moisture.[5]

Core Application: On-Resin Side-Chain Conjugation

A robust and highly effective strategy for incorporating the azetidine moiety is through the covalent linkage to a free carboxylic acid on a peptide side chain, such as that of Aspartic Acid (Asp) or Glutamic Acid (Glu). This approach is performed while the peptide is still anchored to the solid-phase support, allowing for the use of excess reagents to drive the reaction to completion and simplifying purification.[7]

The workflow involves the initial synthesis of the desired peptide backbone using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Subsequently, the azetidine building block is coupled to the target side chain using standard peptide coupling reagents. The final step involves cleavage from the resin and global deprotection of all remaining side-chain protecting groups.

spss_workflow start Start: Rink Amide Resin spps 1. Standard Fmoc-SPPS (Chain Elongation) start->spps coupling 2. Side-Chain Coupling - Neutralize Azetidine HCl - Activate Peptide Side-Chain COOH - Add Azetidine Building Block spps->coupling Peptide-Resin with free Asp/Glu side chain cleavage 3. Cleavage & Global Deprotection (TFA Cocktail) coupling->cleavage purify 4. Purification (RP-HPLC) cleavage->purify analyze 5. Analysis & Characterization (LC-MS, MS/MS) purify->analyze final Final Product: Azetidine-Modified Peptide analyze->final

Figure 2: General experimental workflow for the incorporation of the azetidine building block via on-resin side-chain conjugation.

Detailed Experimental Protocols

This section details a representative protocol for coupling this compound to the γ-carboxyl group of a Glutamic acid (Glu) residue within a model peptide sequence (e.g., Ac-Tyr-Lys-Glu-Ala-NH₂) synthesized on a Rink Amide resin.

Part A: Materials and Reagents
  • Resin: Rink Amide AM resin (or other suitable resin for peptide amides).

  • Peptide: Pre-synthesized peptide-on-resin with a free Glu side-chain carboxyl group.

  • Building Block: this compound.

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvents: Anhydrous, peptide synthesis grade DMF (N,N-Dimethylformamide) and DCM (Dichloromethane).

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/TIS, 82.5:5:5:5:2.5).

  • Precipitation Solvent: Cold Diethyl ether.

Part B: On-Resin Side-Chain Coupling Protocol

This protocol assumes starting with 100 mg of peptide-resin (approx. 0.05 mmol peptide). All steps are performed at room temperature in a suitable SPPS reaction vessel with agitation.

  • Resin Swelling:

    • Add 2 mL of DMF to the peptide-resin.

    • Agitate for 30 minutes to swell the resin beads, ensuring optimal accessibility of reactive sites.[8] Drain the DMF.

  • Building Block & Coupling Reagent Preparation (in a separate vessel):

    • Rationale: Pre-activation of the carboxyl group on the peptide side chain is crucial for efficient coupling. The hydrochloride salt of the amine building block must be neutralized to make it nucleophilic.

    • Dissolve This compound (4 eq., 0.2 mmol, 44.5 mg) in 1 mL of DMF.

    • Add DIEA (5 eq., 0.25 mmol, 44 µL) to neutralize the hydrochloride salt and the HATU that will be added to the resin.

    • In a separate vial, dissolve HATU (3.9 eq., 0.195 mmol, 74 mg) in 1 mL of DMF.

  • Activation and Coupling:

    • Add the HATU solution to the swollen peptide-resin. Agitate for 1 minute.

    • Add the neutralized azetidine building block solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. For sterically hindered couplings, this time can be extended or a double coupling can be performed.[9]

  • Monitoring the Reaction:

    • Rationale: Standard ninhydrin (Kaiser) tests detect primary amines and will not be informative for this specific reaction. The most reliable method is to perform a test cleavage on a small sample of resin beads followed by LC-MS analysis to confirm the mass of the modified peptide.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove all excess reagents and byproducts. Perform the following wash cycle three times:

      • 2 mL DMF (1 min agitation)

      • 2 mL DCM (1 min agitation)

  • Resin Drying:

    • After the final wash, dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour before proceeding to cleavage.

Part C: Cleavage and Deprotection
  • Cleavage:

    • Place the dried, modified peptide-resin in a 10 mL flask.

    • Add 2 mL of cleavage cocktail (e.g., Reagent K) to the resin.

    • CAUTION: Perform this step in a certified fume hood while wearing appropriate PPE. TFA is highly corrosive.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.

    • Place the tube in a freezer for 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether, wash the pellet twice with cold ether, and gently dry the final peptide product under a stream of nitrogen.

    • The crude peptide can then be purified by reverse-phase HPLC.

Expected Data and Characterization

Successful conjugation should be confirmed by mass spectrometry. The expected mass of the final product will be the mass of the original peptide plus the mass of the added moiety, minus the mass of water (H₂O) lost during amide bond formation.

ComponentFormulaMonoisotopic Mass (Da)
Original Peptide (Example) C₂₇H₄₂N₆O₈578.30
Added Moiety (Neutral Form) C₉H₁₈N₂O₂186.14
Mass of H₂O (lost) H₂O18.01
Expected Final Mass [M+H]⁺ C₃₆H₅₈N₈O₉747.43

Conclusion

This compound is a powerful and versatile reagent for introducing a conformationally constrained azetidine scaffold into synthetic peptides. The on-resin side-chain conjugation protocol described herein offers a reliable and efficient method for creating novel peptide architectures. By leveraging the unique properties of the azetidine ring, researchers can systematically modify peptide candidates to enhance their stability, binding affinity, and overall therapeutic potential, accelerating the discovery and development of next-generation peptide drugs.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Aziridine-Containing Peptides: Application Notes and Protocols. Retrieved from BenchChem website.[9]

  • ChemBK. (2024, April 9). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. Retrieved from ChemBK website.[6]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem Compound Database. Retrieved from [Link]]

  • Creative Peptides. (n.d.). The Role of Azetidinecarboxylic Acid in Polypeptide Synthesis. Retrieved from Creative Peptides website.[4]

  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from Technology Networks website.[10]

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. Retrieved from PharmaBlock website.[3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Building Blocks for Innovation: The Chemistry of Azetidin-3-yl-methyl-carb.... Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[11]

  • Sunway Pharm Ltd. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Retrieved from Sunway Pharm Ltd. website.[12]

  • ChemicalBook. (2025, September 25). tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Retrieved from ChemicalBook website.[13]

  • Kumar, A., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]1]

  • Scilit. (n.d.). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Retrieved from Scilit website.[14]

  • Scilit. (2025, August 10). Improved SolidPhase Peptide Synthesis Method Utilizing ??-Azide-Protected Amino Acids. Retrieved from Scilit website.[15]

  • Singh, R., et al. (2021, June 29). Azetidines of pharmacological interest. PubMed. Retrieved from [Link]2]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Retrieved from Chongqing Chemdad Co., Ltd. website.[16]

  • ChemScene. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Retrieved from ChemScene website.[5]

  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). Retrieved from BenchChem website.[17]

  • ALLGREEN. (n.d.). Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. Retrieved from ALLGREEN website.[18]

  • PubMed. (2001, March 8). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Retrieved from [Link]]

  • Amblard, M., et al. (n.d.). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]8]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem website.[19]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec website.[7]

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as pivotal structural motifs.[1][2][3] Their rising popularity stems from a unique combination of physicochemical and pharmacokinetic properties conferred by their strained four-membered ring system.[1][2][3] This inherent ring strain and conformational rigidity provide a three-dimensional character that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility when compared to more traditional, larger saturated heterocycles.[3][4] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[1][2]

Among the diverse array of azetidine-based building blocks, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride stands out as a particularly versatile and strategic tool for medicinal chemists. This reagent provides a stable, Boc-protected primary amine tethered to a 3-substituted azetidine core. The Boc (tert-butyloxycarbonyl) protecting group is crucial, offering robust protection during synthetic manipulations while being readily cleavable under specific acidic conditions.[5][6] This guide provides an in-depth exploration of the strategic applications and detailed experimental protocols for leveraging this valuable building block in drug discovery campaigns.

Section 1: Physicochemical Properties and Strategic Advantages

The utility of this compound is rooted in its distinct structural features, which translate into tangible benefits for drug design.

Key Advantages:

  • Improved Physicochemical Properties: The azetidine ring is a "non-classical bioisostere" of larger rings like piperidine or even phenyl groups. Its incorporation often leads to a reduction in lipophilicity (LogP) and an increase in aqueous solubility, key attributes for improving oral bioavailability and reducing off-target effects.[3]

  • Vectorial Exit Point: The 3-methylamine substitution provides a well-defined exit vector, allowing chemists to project functionality into specific regions of a target's binding pocket with high conformational control.[3]

  • Metabolic Stability: The azetidine ring itself is often more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible or larger aliphatic rings, potentially leading to an improved pharmacokinetic profile.[1][2]

  • Synthetic Tractability: Supplied as a stable hydrochloride salt with a Boc-protected amine, the building block is primed for straightforward synthetic transformations. The Boc group ensures that the primary amine remains unreactive until its desired point of use, where it can be cleanly deprotected.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 943060-59-1 (for HCl salt)
Molecular Formula C₉H₁₉ClN₂O₂
Molecular Weight 222.71 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, DMSO

Section 2: Core Synthetic Strategies & Workflows

The primary utility of this building block involves a two-stage process: Boc deprotection followed by functionalization of the liberated primary amine. This workflow allows for the facile incorporation of the azetidin-3-ylmethylamine scaffold into a wide array of molecular architectures.

Core Workflow Visualization

The following diagram illustrates the central synthetic strategy, beginning with the hydrochloride salt, proceeding through deprotection, and branching into common downstream coupling reactions.

G cluster_0 Step 1: Liberation of Free Base cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Downstream Functionalization A tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride (Starting Material) B Neutralization with Base (e.g., Et3N, DIPEA) A->B C tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Base) B->C D Acidic Cleavage (e.g., TFA/DCM or HCl/Dioxane) C->D E Azetidin-3-ylmethanamine (Key Intermediate) D->E F Amide Bond Formation (R-COOH, Coupling Reagent) E->F G Reductive Amination (R-CHO, Reducing Agent) E->G H Sulfonamide Formation (R-SO2Cl, Base) E->H I Final Amide Product F->I J Final Amine Product G->J K Final Sulfonamide Product H->K

Caption: Core synthetic workflow for utilizing the building block.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in 1,4-Dioxane (Self-Validating)

This protocol is preferred when subsequent reactions are sensitive to residual trifluoroacetic acid (TFA) or when the final product is desired as a hydrochloride salt.

Rationale: 4M HCl in dioxane is a common and effective reagent for Boc deprotection.[5] The reaction is typically clean, and the volatile byproducts (isobutylene and CO₂) are easily removed. The formation of the hydrochloride salt of the product often aids in its precipitation and purification.

Materials:

  • This compound

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane or Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolution: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve or suspend it in a minimal amount of anhydrous DCM or 1,4-dioxane.

  • Reagent Addition: Add 4 M HCl in 1,4-dioxane (5-10 eq) to the stirring solution at room temperature.

  • Reaction Monitoring (Self-Validation): Stir the reaction for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The disappearance of the starting material and the appearance of a more polar spot (the free amine salt) on TLC indicates completion.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Add cold diethyl ether to the residue to precipitate the product, azetidin-3-ylmethanamine dihydrochloride, as a solid.

    • Stir the suspension for 15-20 minutes, then collect the solid by filtration.

    • Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

  • Characterization (Self-Validation): Confirm the identity and purity of the product by ¹H NMR and Mass Spectrometry. The absence of the tert-butyl peak (~1.4 ppm) in the ¹H NMR spectrum confirms successful deprotection.

Protocol 2: Downstream Functionalization - Amide Bond Formation via HATU Coupling

This protocol details the coupling of the deprotected amine with a carboxylic acid using HATU, a highly efficient and widely used coupling reagent in medicinal chemistry.[7]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that rapidly activates carboxylic acids, leading to high yields and short reaction times, often with minimal racemization for chiral substrates.[7] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

Materials:

  • Azetidin-3-ylmethanamine dihydrochloride (from Protocol 1)

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃), brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester.

  • Amine Addition: In a separate flask, dissolve or suspend azetidin-3-ylmethanamine dihydrochloride (1.1 eq) in anhydrous DMF. Note: The 3.0 eq of DIPEA in the activation step is sufficient to neutralize the dihydrochloride salt. Add this amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Aqueous Work-up:

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt byproduct from HATU) and brine.

  • Purification and Characterization (Self-Validation):

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography.

    • Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Case Studies in Drug Discovery

The azetidin-3-ylmethylamine scaffold is a recurring motif in compounds targeting a wide range of diseases, from cancer to central nervous system disorders.[1][8]

Case Study: JAK Inhibitors Janus kinase (JAK) inhibitors are a class of drugs used to treat inflammatory diseases. Several potent JAK inhibitors incorporate the azetidine moiety to improve selectivity and pharmacokinetic properties. The azetidin-3-ylmethylamine core can be used to present a key pharmacophore that interacts with the hinge region of the kinase domain. The constrained nature of the azetidine ring helps to lock the conformation of the side chain, reducing the entropic penalty of binding and thus increasing potency.[1]

Case Study: CNS-Active Agents In the development of drugs targeting the central nervous system (CNS), achieving the right balance of polarity and lipophilicity is critical for blood-brain barrier penetration. Replacing a more lipophilic piperidine ring with an azetidine can lower the LogP and increase the polar surface area, often improving CNS exposure.[1][4] The azetidin-3-ylmethylamine fragment serves as a versatile anchor to build molecules with affinity for targets like dopamine or serotonin receptors.[9]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists to access novel, sp³-rich chemical space.[1][3] Its ability to confer favorable physicochemical properties such as increased solubility and metabolic stability makes it an invaluable asset in the design of next-generation therapeutics. The robust and well-characterized protocols for its deprotection and subsequent functionalization ensure its reliable and efficient incorporation into drug candidates. As the principles of three-dimensional molecular design become increasingly central to drug discovery, the strategic deployment of constrained scaffolds like the one provided by this building block will continue to accelerate the development of safer and more effective medicines.[2][10]

References

  • Cheekatla, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Semantic Scholar. (2026).
  • Taylor & Francis Online. (2026).
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Structures of some azetidine-based drugs.
  • Enamine. (n.d.). Azetidines.
  • PubMed. (2021). Azetidines of pharmacological interest.
  • BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
  • PubMed Central (PMC). (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.

Sources

Application Note: Efficient and Validated Deprotection of the Boc Group from tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azetidines and Amine Protecting Groups in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique conformational properties, ability to introduce a vector out of a phenyl ring, and capacity to improve physicochemical properties such as solubility and metabolic stability make them highly sought-after building blocks in the design of novel therapeutics. The synthesis of complex molecules bearing the azetidine moiety often necessitates the use of protecting groups for amine functionalities to ensure selective reactions. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

This application note provides a comprehensive guide for the deprotection of the Boc group from tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride, a key intermediate for accessing the versatile building block, azetidin-3-ylmethanamine. We will delve into the mechanistic underpinnings of the deprotection reaction, present detailed and validated protocols, and discuss the critical aspects of reaction monitoring and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of functionalized azetidine derivatives.

The Chemistry of Boc Deprotection: A Mechanistic Overview

The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism. The choice of acid is critical and can influence reaction kinetics, selectivity, and the final salt form of the deprotected amine. The two most commonly employed reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl), typically in an ethereal or chlorinated solvent.

The mechanism involves three key steps[1]:

  • Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, rendering it a better leaving group.

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and cleaves to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine. The newly formed amine is then protonated by the excess acid in the reaction mixture to yield the corresponding ammonium salt.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Amine Salt Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause a pressure buildup in a closed system. The reactive tert-butyl cation can potentially alkylate nucleophilic side chains, although for the title compound, this is less of a concern.

Comparative Protocols for Boc Deprotection of this compound

Two primary methods are presented for the deprotection of this compound. The choice between them often depends on the desired final salt form and the scale of the reaction.

Protocol 1: Deprotection using 4M HCl in Dioxane

This is often the preferred method as it directly yields the hydrochloride salt of the product, which is typically a crystalline solid and easier to handle and purify than the corresponding TFA salt.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous methanol (approximately 5-10 mL per gram of starting material) to dissolve the solid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (5.0-10.0 eq) to the stirred solution. Gas evolution (CO₂) should be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Add a sufficient amount of diethyl ether to the residue and stir or sonicate to induce precipitation of the product as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford azetidin-3-ylmethanamine dihydrochloride.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is also highly effective, though it yields the trifluoroacetate salt, which may require a salt exchange step if the hydrochloride salt is desired.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • In a round-bottom flask with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred suspension. The mixture should become a clear solution as the reaction progresses.

  • After complete addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help to remove residual TFA.

  • The crude product is obtained as the di-TFA salt. To isolate a solid, triturate the residue with cold diethyl ether, collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

  • (Optional) To convert to the dihydrochloride salt, dissolve the di-TFA salt in a minimal amount of methanol and add an excess of 4M HCl in dioxane. Remove the solvent in vacuo and precipitate the dihydrochloride salt with diethyl ether as described in Protocol 1.

Deprotection_Workflow Start Start with Boc-protected amine hydrochloride Dissolve Dissolve in appropriate solvent (e.g., MeOH or DCM) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acid Add Acid (HCl/Dioxane or TFA) Cool->Add_Acid React Stir at RT (1-3 h) Add_Acid->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Reaction Complete Precipitate Precipitate with Et₂O Evaporate->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Product Azetidin-3-ylmethanamine dihydrochloride Filter_Dry->Product

Caption: General experimental workflow for Boc deprotection.

Data Presentation: Comparison of Deprotection Protocols

ParameterProtocol 1 (HCl/Dioxane)Protocol 2 (TFA/DCM)
Acid 4M HCl in 1,4-dioxaneTrifluoroacetic acid (TFA)
Solvent MethanolDichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 3 hours1 - 2 hours
Work-up Evaporation, precipitation with Et₂OEvaporation, precipitation with Et₂O
Final Product Dihydrochloride saltDi-trifluoroacetate salt (optional conversion)
Advantages Direct formation of the often crystalline HCl saltGenerally faster reaction times
Disadvantages Dioxane is a peroxide-former and has health concernsTFA is corrosive and can be difficult to remove completely; product may be an oil

Analytical Methods for Reaction Monitoring and Product Characterization

Rigorous analytical monitoring is essential to ensure complete deprotection and to characterize the final product.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A polar solvent system such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 8:2:0.2) is suitable.

  • Visualization: The starting material (Boc-protected amine) will have a higher Rf value than the more polar product (free amine). The spots can be visualized under UV light (if the molecule has a chromophore) and/or by staining with a ninhydrin solution, which gives a characteristic purple color with primary amines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the disappearance of the starting material and the appearance of the product, as well as for assessing the purity of the final compound.

  • Expected Mass: The free base, azetidin-3-ylmethanamine, has a molecular weight of 86.14 g/mol . In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 87.1.

  • Analysis: Monitor the disappearance of the peak corresponding to the starting material and the appearance of the peak for the product at the expected m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation and confirmation of the final product. The spectra should be recorded for the final, purified dihydrochloride salt.

  • ¹H NMR: The most telling sign of a successful deprotection is the disappearance of the large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group. The protons on the azetidine ring and the methylene group adjacent to the amino group will appear as multiplets, and their chemical shifts will be influenced by the protonation state and the solvent.

  • ¹³C NMR: The deprotection is confirmed by the disappearance of the signals corresponding to the quaternary carbon (around 80 ppm) and the methyl carbons (around 28 ppm) of the tert-butyl group, as well as the carbonyl carbon of the Boc group (around 156 ppm).

Representative ¹H NMR Data (D₂O, 400 MHz) for an analogous compound:

  • δ 4.2-4.4 (m, 2H)

  • δ 4.0-4.2 (m, 2H)

  • δ 3.8-4.0 (m, 1H)

  • δ 3.3 (d, 2H)

  • δ 2.8 (s, 3H)

Representative ¹³C NMR Data (D₂O, 100 MHz) for an analogous compound:

  • δ 52.0

  • δ 48.5

  • δ 35.0

  • δ 30.0

Conclusion

The deprotection of the Boc group from this compound is a straightforward and high-yielding transformation that provides access to the valuable synthetic building block, azetidin-3-ylmethanamine. The choice between using HCl in dioxane or TFA in DCM will depend on the specific requirements of the subsequent synthetic steps and the desired salt form of the product. By following the detailed protocols and analytical guidelines presented in this application note, researchers can confidently and efficiently perform this key deprotection reaction, ensuring the high purity of their target azetidine derivative for downstream applications in drug discovery and development.

References

  • Organic Chemistry Portal. "Boc Protective Group." Accessed January 10, 2026. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Common Organic Chemistry. "Boc Deprotection Mechanism - HCl." Accessed January 10, 2026. [Link]

  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research2001 , 58 (4), 338-341. [Link]

  • PubChem. "Azetidin-3-ylmethanamine." Accessed January 10, 2026. [Link]

Sources

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride: A Versatile Building Block for Modern Organic Synthesis

Introduction: The Strategic Value of the Azetidine Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for navigating and optimizing drug-like chemical space. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[1] Its inherent conformational rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[1] Furthermore, the azetidine motif often imparts desirable physicochemical properties such as increased metabolic stability and improved aqueous solubility compared to larger ring systems or acyclic analogues.[2][3]

This guide focuses on a particularly valuable and versatile synthetic intermediate: This compound . This building block features a central azetidine ring with two distinct points for synthetic elaboration: a secondary amine within the ring and a primary amine on a C3-methyl substituent, which is temporarily masked with an acid-labile tert-butoxycarbonyl (Boc) protecting group. The hydrochloride salt form ensures enhanced stability and ease of handling for this otherwise reactive diamine precursor. Its structure allows for controlled, sequential functionalization, making it an ideal starting point for the synthesis of diverse compound libraries in drug discovery programs, including its application in constructing PROTAC linkers.[4][5]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 217806-26-3[6]
Molecular Formula C₈H₁₆N₂O₂·HCl[7]
Molecular Weight 208.69 g/mol [7]
Appearance White to off-white solid[7]
Storage Store in a cool, dry place under an inert atmosphere (e.g., 2–8 °C)[8]

Handling and Safety: As a hydrochloride salt, the compound is generally stable. However, it is hygroscopic and should be handled under an inert atmosphere where possible. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Synthetic Applications and Protocols

The synthetic utility of this building block stems from the orthogonal reactivity of its two nitrogen atoms. The secondary amine of the azetidine ring can be readily functionalized after neutralization, while the Boc-protected primary amine remains inert until subjected to acidic deprotection conditions.

Part 1: Functionalization of the Azetidine Nitrogen

Before the azetidine nitrogen can act as a nucleophile, it must be liberated from its hydrochloride salt form. This is typically achieved in situ by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

Reductive amination is a highly reliable and controlled method for forming C-N bonds, making it a cornerstone for N-functionalization of azetidines.[2] The process involves the initial formation of an iminium ion between the azetidine and a carbonyl compound, which is then reduced in situ. This one-pot procedure is advantageous as it avoids the potential for over-alkylation that can occur in direct alkylations with alkyl halides.[3]

Causality and Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild nature and steric bulk allow it to selectively reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone, minimizing side reactions such as the reduction of the carbonyl starting material.[2]

cluster_0 Reductive Amination Workflow Start Azetidine·HCl + Aldehyde/Ketone Base Add Base (e.g., DIPEA) Liberate Free Amine Start->Base Iminium Iminium Ion Formation (Intermediate) Base->Iminium Nucleophilic Attack & Dehydration Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Iminium->Reducer Product N-Alkylated Azetidine Reducer->Product Selective Reduction cluster_1 Boc Deprotection & Sequential Functionalization Start N-Functionalized, Boc-Protected Azetidine Acid Add Strong Acid (TFA or HCl in Dioxane) Start->Acid Deprotected Primary Amine Salt (Deprotected Intermediate) Acid->Deprotected Cleavage & Decarboxylation Neutralize Neutralize with Base Deprotected->Neutralize FinalProduct Further Functionalization (e.g., Acylation, Alkylation) Neutralize->FinalProduct

Sources

Application Note: Synthetic Protocols for the Versatile Building Block, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS No. 217806-26-3). This versatile building block is a cornerstone in medicinal chemistry for introducing the 3-(aminomethyl)azetidine moiety, a valuable scaffold known for improving physicochemical properties such as solubility and metabolic stability in drug candidates. This note elucidates the compound's core reactivity, provides validated, step-by-step protocols for key synthetic transformations—namely N-arylation and Boc-deprotection followed by amide coupling—and explains the scientific rationale behind critical procedural steps.

Introduction and Core Concepts

This compound is a bifunctional synthetic intermediate characterized by a strained four-membered azetidine ring and a Boc-protected primary amine on a methyl side chain.[1] The hydrochloride salt form enhances stability and handling properties.[1] Its utility stems from two distinct, orthogonally accessible reactive sites:

  • The Azetidine Nitrogen: A secondary amine that serves as a potent nucleophile for substitution and coupling reactions, allowing for the elaboration of the core scaffold.

  • The Protected Primary Amine: A tert-butyloxycarbonyl (Boc) protected amine that is stable to a wide range of nucleophilic and basic conditions, but can be readily cleaved under acidic conditions to liberate the primary amine for subsequent functionalization.

This dual-reactivity profile allows for sequential and controlled modifications, making it an ideal starting material for constructing complex molecular architectures.

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, it is crucial to understand the material's properties and safety requirements.

Compound Properties
PropertyValueReference
CAS Number 217806-26-3[1][2][3]
Molecular Formula C₈H₁₇ClN₂O₂[1][3]
Molecular Weight 208.69 g/mol [1][3]
Appearance White to off-white crystalline solid[4][5]
Solubility Soluble in water, ethanol, and dichloromethane[4]
Storage Store at room temperature, sealed in a dry, dark place[3][5]
Safety and Handling
  • Hazard Profile: This compound may cause respiratory irritation and is classified as toxic to aquatic life with long-lasting effects.[1][6] Full toxicological properties have not been thoroughly investigated.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.[7]

  • Handling: Avoid the formation of dust during handling.[7] Ensure containers are kept tightly closed when not in use.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7][8]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this reagent is governed by the selective reaction at either the azetidine nitrogen or the side-chain amine. The hydrochloride salt form necessitates the use of a base to liberate the free, nucleophilic azetidine nitrogen for reactions.

G cluster_0 Pathway A: N-Functionalization cluster_1 Pathway B: Side-Chain Functionalization start tert-Butyl (azetidin-3-ylmethyl)carbamate HCl (Starting Material) A1 In-situ Neutralization (Free Azetidine) start->A1 Base (e.g., DIPEA, K₂CO₃) B1 Boc-Deprotection start->B1 Acid (e.g., TFA, HCl) A2 N-Alkylation / N-Arylation (e.g., SNAr, Buchwald-Hartwig) A1->A2 Electrophile (R-X) A3 N-Functionalized Product A2->A3 B2 Amide Coupling, Reductive Amination, etc. B1->B2 Carboxylic Acid + Coupling Agent B3 Side-Chain Functionalized Product B2->B3

Figure 1: Primary synthetic pathways for this compound.

Experimental Protocols

The following protocols are representative of the most common applications for this building block.

Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the reaction of the azetidine nitrogen with an electron-deficient aromatic system, a cornerstone reaction in the synthesis of many pharmaceutical agents.[2]

Principle: The hydrochloride salt is first neutralized in situ using a non-nucleophilic organic base, freeing the secondary amine of the azetidine. This amine then acts as a nucleophile, attacking an electron-deficient aryl halide (e.g., a chloropyrimidine) to displace the halide and form a new C-N bond.

Materials & Reagents:

ReagentM.W.AmountMoles
tert-Butyl (azetidin-3-ylmethyl)carbamate HCl208.691.00 g4.79 mmol
(2-Chloropyrimidin-5-yl)methanol144.560.69 g4.79 mmol
N,N-Diisopropylethylamine (DIPEA)129.242.50 mL14.37 mmol
N,N-Dimethylformamide (DMF)-20 mL-

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.00 g, 4.79 mmol) and (2-Chloropyrimidin-5-yl)methanol (0.69 g, 4.79 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Stir the resulting suspension at room temperature.

  • Base Addition: Slowly add DIPEA (2.50 mL, 14.37 mmol, 3.0 equiv.) to the suspension. Causality Note: A tertiary amine base like DIPEA is used to neutralize the HCl salt without competing as a nucleophile in the SNAr reaction. An excess is used to ensure complete neutralization and to scavenge the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL). c. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). d. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1x 50 mL) followed by brine (1x 50 mL). Causality Note: The bicarbonate wash removes residual DMF and acidic impurities, while the brine wash removes residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (Silica gel, gradient elution with 0-10% methanol in dichloromethane) to yield the pure product, tert-butyl (1-(5-(hydroxymethyl)pyrimidin-2-yl)azetidin-3-yl)carbamate.

Protocol 2: Two-Step Boc-Deprotection and Amide Coupling

This workflow demonstrates the orthogonal nature of the protecting group, enabling selective functionalization of the side-chain amine.

Part A: Boc-Deprotection

Principle: The Boc group is labile under strong acidic conditions. It is cleaved via an E1-type mechanism, releasing the free amine as its corresponding acid salt, along with isobutylene and carbon dioxide as gaseous byproducts.

Materials & Reagents:

ReagentM.W.AmountMoles
tert-Butyl (azetidin-3-ylmethyl)carbamate HCl208.691.00 g4.79 mmol
4M HCl in 1,4-Dioxane-10 mL40 mmol
Dichloromethane (DCM)-10 mL-

Step-by-Step Procedure:

  • Setup: Suspend this compound (1.00 g, 4.79 mmol) in DCM (10 mL) in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (10 mL) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Effervescence (CO₂ evolution) should be observed.

  • Isolation: Upon completion (monitored by LC-MS), concentrate the reaction mixture to dryness under reduced pressure. Co-evaporate with DCM (2x 10 mL) to remove residual HCl. The resulting white solid, (azetidin-3-ylmethyl)amine dihydrochloride, is typically used in the next step without further purification.

Part B: Amide Coupling

Principle: The newly liberated primary amine is coupled with a carboxylic acid using a standard peptide coupling agent. The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form a stable amide bond.

Materials & Reagents:

ReagentM.W.AmountMoles
(Azetidin-3-ylmethyl)amine dihydrochloride157.060.75 g4.79 mmol
Benzoic Acid (example)122.120.59 g4.79 mmol
HATU (Coupling Agent)380.231.91 g5.03 mmol
DIPEA129.243.32 mL19.16 mmol
DMF-20 mL-

Step-by-Step Procedure:

  • Setup: In a dry flask, dissolve benzoic acid (0.59 g, 4.79 mmol) and HATU (1.91 g, 5.03 mmol, 1.05 equiv.) in anhydrous DMF (15 mL). Stir for 10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: In a separate flask, suspend the (azetidin-3-ylmethyl)amine dihydrochloride (0.75 g, 4.79 mmol) in DMF (5 mL).

  • Base Addition: Cool the amine suspension to 0 °C and add DIPEA (3.32 mL, 19.16 mmol, 4.0 equiv.). Causality Note: Four equivalents of base are required: two to neutralize the dihydrochloride salt and two to facilitate the coupling reaction.

  • Coupling: Add the amine/base mixture dropwise to the pre-activated acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until completion as monitored by LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the final amide product.

Workflow and Data Summary

Figure 2: Workflow for the two-step deprotection and amide coupling sequence.

Representative Reaction Data:

Reaction TypeKey ReagentsSolventTemperatureTypical Yield
N-Arylation (SNAr)Aryl Halide, DIPEADMF or DMSO80-120 °C60-90%
Boc-Deprotection4M HCl/Dioxane or TFADCM0 °C to RT>95% (crude)
Amide CouplingCarboxylic Acid, HATU, DIPEADMF or DCM0 °C to RT70-95%

Conclusion

This compound is a high-value, versatile reagent for modern organic synthesis and drug discovery. Its orthogonal protecting group strategy allows for controlled, sequential functionalization of both the azetidine ring nitrogen and the side-chain primary amine. The protocols detailed herein provide a robust framework for researchers to confidently employ this building block in the synthesis of novel chemical entities with potentially enhanced pharmaceutical properties.

References

  • tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride - ChemBK. (n.d.). Retrieved January 10, 2026, from [Link]

  • MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. (n.d.). Retrieved January 10, 2026, from a public MSDS source. A representative link is not available, but this information is commonly found on supplier websites.
  • tert-butyl N-(azetidin-3-yl)carbamate hydrochloride - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 28). Retrieved January 10, 2026, from a public MSDS source for tert-Butyl carbamate. A representative link is not available, but this information is commonly found on supplier websites.

Sources

Application Note & Protocol: High-Purity Isolation of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, a critical building block in contemporary drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles that ensure the attainment of high-purity material. We will explore various techniques from straightforward recrystallization to more advanced chromatographic methods, offering a validated pathway to achieving the stringent purity requirements of modern pharmaceutical development.

Introduction: The Strategic Importance of Purity

This compound is a versatile azetidine derivative. The azetidine ring is a sought-after motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility. The Boc-protected amine and the hydrochloride salt form make this compound a stable, readily handled intermediate for further synthetic elaboration.

However, like many small molecule intermediates, its synthetic route can introduce a variety of impurities, including starting materials, by-products, and solvent residues. The presence of these impurities can have significant downstream consequences, leading to side reactions, decreased yields, and the generation of difficult-to-separate by-products in subsequent steps. Therefore, a robust and validated purification strategy is not merely a recommendation but a prerequisite for its successful application in pharmaceutical synthesis.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound typically involves the reaction of a suitable azetidine precursor with di-tert-butyl dicarbonate (Boc)₂O, followed by hydrochloride salt formation.

Common Impurities Include:

  • Unreacted Starting Materials: Residual azetidine precursors.

  • Over-alkylation Products: Dialkylated species.

  • By-products from Boc Protection: Including tert-butanol.

  • Residual Solvents: From both the reaction and work-up steps.

  • Inorganic Salts: Generated during pH adjustments and salt formation.

A preliminary purity assessment via techniques such as ¹H NMR, LC-MS, or HPLC is crucial to identify the major and minor impurities, which will in turn inform the selection of the most appropriate purification strategy.

Purification Methodologies

Recrystallization: The First Line of Defense

Recrystallization is often the most efficient method for removing the majority of impurities, particularly for crystalline solids like our target compound. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures. For Boc-protected amino acids, which can sometimes be oily, achieving a solid form is the first critical step[1][2].

Protocol 1: Recrystallization from Isopropanol/Methanol

  • Solvent Selection: A mixture of isopropanol (IPA) and methanol (MeOH) is often effective. Isopropanol is a good solvent for the compound at elevated temperatures but a poor solvent at room temperature, while a small amount of methanol can aid in dissolving the compound initially. The optimal ratio should be empirically determined but a good starting point is 10:1 IPA:MeOH. For hydrochloride salts that are too soluble in ethanol, 2-propanol is often a preferred solvent for recrystallization[3].

  • Dissolution: In a flask equipped with a reflux condenser, suspend the crude this compound in the chosen solvent system (e.g., 10 mL/g of crude material).

  • Heating: Heat the suspension to reflux with stirring until a clear solution is obtained. If complete dissolution is not achieved, add a minimal amount of additional methanol dropwise.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper. This step is critical to remove any particulate matter.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is paramount for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40 °C to remove residual solvents.

Rationale behind the choice of solvents: The polarity of the IPA/MeOH mixture is well-suited to dissolve the polar hydrochloride salt at higher temperatures, while its reduced solvating power upon cooling allows for the selective crystallization of the target compound.

Slurry Washing: A Rapid Purification Technique

For material that is already reasonably pure, a slurry wash can be a quick and effective method to remove highly soluble impurities and residual solvents. This technique is particularly useful for converting an oily product into a solid[2].

Protocol 2: Slurry Wash with Diethyl Ether or Hexane

  • Procedure: Place the crude solid or oil in a flask and add a sufficient volume of a non-polar solvent like diethyl ether or hexane to form a stirrable slurry (approximately 10-15 mL/g).

  • Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes. A patent for purifying Boc-amino acids suggests pulping in a weak polar solvent after seeding to induce crystallization[4][5].

  • Filtration: Collect the solid by vacuum filtration, washing with a small amount of fresh, cold solvent.

  • Drying: Dry the solid under vacuum.

Why this works: The highly non-polar nature of diethyl ether and hexane makes them excellent solvents for many organic by-products and residual solvents, while the polar hydrochloride salt of the desired compound has very low solubility and remains as a solid. This method has been shown to be effective in increasing purity significantly with minimal product loss[3].

Column Chromatography: For High-Purity Requirements

When recrystallization and washing are insufficient to achieve the desired purity, silica gel column chromatography is the method of choice. This is a standard technique for the purification of azetidine derivatives[6][7][8][9].

Protocol 3: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh). For very basic compounds that may streak on standard silica, amino-functionalized silica gel can be a better alternative[6][10].

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol is typically effective. A common starting point is 100% DCM, gradually increasing the polarity with methanol (e.g., 0-10% MeOH). A small amount of ammonium hydroxide (0.1-1%) can be added to the mobile phase to prevent streaking of the amine on the acidic silica gel[10].

  • Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly stronger solvent mixture.

  • Column Packing and Loading: Pack the column with silica gel in the initial mobile phase. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the methanol concentration to elute the product.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Reformation (if necessary): If the free base was isolated (due to the basic modifier in the eluent), dissolve it in a suitable solvent like diethyl ether or ethyl acetate and treat with a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) to reform the hydrochloride salt.

Purity Assessment and Validation

The success of any purification protocol must be validated by appropriate analytical techniques. The Journal of Medicinal Chemistry, for instance, requires purity of >95% for all tested compounds, which can be established by methods like HPLC or quantitative NMR[11].

Analytical Technique Purpose Expected Outcome for Pure Sample
¹H NMR Structural confirmation and detection of proton-containing impurities.Clean spectrum with correct chemical shifts, integrations, and coupling constants. Absence of signals from starting materials, by-products, or residual solvents. Quantitative ¹H NMR (qNMR) can provide an absolute purity value[11].
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio for the parent ion. Purity typically >98%.
HPLC Quantitative purity determination.A single, sharp peak corresponding to the product. Purity is determined by the area percentage of the main peak. Established EPA methods for carbamates often use reverse-phase C8 or C18 columns with UV or fluorescence detection[12][13][14][15].
Melting Point Indication of purity.A sharp melting point range consistent with the literature value.

Workflow Diagrams

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Validation cluster_end Final Product Crude_Material Crude tert-Butyl (azetidin-3-ylmethyl)carbamate HCl Recrystallization Recrystallization (IPA/MeOH) Crude_Material->Recrystallization Primary Method Slurry_Wash Slurry Wash (Diethyl Ether) Crude_Material->Slurry_Wash For Moderately Pure Material Chromatography Column Chromatography (Silica, DCM/MeOH) Crude_Material->Chromatography For Difficult Separations Purity_Check Purity Assessment (NMR, LC-MS, HPLC) Recrystallization->Purity_Check Slurry_Wash->Purity_Check Chromatography->Purity_Check Purity_Check->Recrystallization If Purity <98% Pure_Product >98% Pure Product Purity_Check->Pure_Product If Purity >98%

Caption: General purification workflow for the target compound.

Recrystallization_Detail Start Crude Solid Dissolve Dissolve in hot IPA/MeOH mixture Start->Dissolve Hot_Filter Hot Filtration (optional, removes insolubles) Dissolve->Hot_Filter Cool Slow Cooling to RT, then 2-8 °C Hot_Filter->Cool Crystals_Form Crystal Formation Cool->Crystals_Form Filter_Wash Vacuum Filtration & Wash with Cold IPA Crystals_Form->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step protocol for recrystallization.

Troubleshooting

Problem Possible Cause Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. / Impurities are preventing crystallization.Add more solvent. / Ensure slow cooling. / Try a different solvent system (e.g., precipitate from methanol by adding diethyl ether)[1]. / First, attempt a slurry wash to remove some impurities.
Poor recovery after recrystallization The compound is too soluble in the chosen solvent at low temperatures.Use a less polar solvent or a different solvent mixture. / Ensure sufficient cooling time. / Try precipitating the salt by adding a non-polar co-solvent like diethyl ether or hexane.
Product streaking on TLC/Column The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the mobile phase[10]. / Use a different stationary phase like alumina or amino-functionalized silica[10].
Incomplete salt formation Insufficient or inadequate HCl source used.Ensure a slight excess of a standardized HCl solution is used. Confirm salt formation with pH paper or by observing precipitation.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a suspected carcinogen; handle with extreme care.

  • Diethyl ether is highly flammable; avoid ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations. By understanding the nature of potential impurities and applying the appropriate purification techniques—from straightforward recrystallization to more rigorous chromatographic methods—researchers can confidently obtain high-purity material. The protocols and insights provided in this application note serve as a comprehensive guide to achieving this goal, thereby upholding the principles of scientific integrity and enabling the development of novel therapeutics.

References

  • A. Author et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Wang C., Yamamoto H. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • Izumi, M. et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2126. [Link]

  • Author et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • PerkinElmer, Inc. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. [Link]

  • Izumi, M. et al. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Multiple Authors. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. [Link]

  • Jorgensen, W. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]

  • U.S. Geological Survey. (1991). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

  • U.S. Environmental Protection Agency. (2007). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. EPA. [Link]

  • Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid.
  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Google Patents. (n.d.). US4488958A - Method of preparing highly purified kiln dried solar salt.
  • Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Chemdad. [Link]

  • Multiple Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Multiple Authors. (2023). Purification of strong polar and basic compounds. Reddit. [Link]

  • Multiple Authors. (2017). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. ResearchGate. [Link]

  • Multiple Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, a key building block in contemporary drug discovery and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated techniques for assessing identity, purity, and physicochemical properties. This document outlines detailed procedures for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). Each protocol is accompanied by an explanation of the underlying scientific principles, expected outcomes, and data interpretation, ensuring both technical accuracy and practical applicability.

Introduction: The Importance of Rigorous Characterization

This compound is a vital intermediate in the synthesis of complex pharmaceutical agents. Its molecular structure, featuring a strained azetidine ring, a carbamate protecting group, and a basic amine hydrochloride salt, presents unique analytical challenges. The purity and structural integrity of this intermediate are paramount, as any impurities or degradation products can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a multi-faceted analytical approach to ensure the quality of this compound, aligning with the principles of Quality by Design (QbD) and adhering to the standards set forth by international regulatory bodies.

**2

Application Note & Protocol: A Robust and Scalable Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, a critical building block in modern medicinal chemistry. Azetidine scaffolds are integral to the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), due to their ability to impart favorable physicochemical properties.[1][2] The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. We will delve into the rationale behind procedural choices, outline a detailed step-by-step synthesis, and provide methods for in-process controls and final product validation.

Introduction and Strategic Overview

The synthesis of small, strained heterocyclic systems like azetidines presents unique challenges, particularly when transitioning from bench-scale to multi-kilogram production.[3][4][5] Issues such as ring strain, reactivity, and potential side reactions must be carefully managed. This compound is a bifunctional molecule featuring a protected primary amine and a secondary cyclic amine, making it a versatile intermediate for further chemical elaboration.

The synthetic strategy detailed below focuses on a two-step sequence starting from the commercially available 3-(Aminomethyl)azetidine. This approach is selected for its operational simplicity, high yields, and the use of readily available, cost-effective reagents, making it highly amenable to industrial scale-up. The core transformations are:

  • Selective N-Boc Protection: The primary amine of 3-(Aminomethyl)azetidine is selectively protected with a tert-butyloxycarbonyl (Boc) group.

  • Hydrochloride Salt Formation: The resulting Boc-protected intermediate is converted into its hydrochloride salt, which enhances stability and simplifies handling and purification by providing a crystalline solid.[6]

This strategy circumvents the complexities of de novo azetidine ring construction, allowing process chemists to focus on the key functionalization and isolation steps.

Process Chemistry and Mechanistic Rationale

Selective Boc Protection

The key to this synthesis is the selective protection of the exocyclic primary amine in the presence of the endocyclic secondary amine. The primary amine is significantly more nucleophilic and less sterically hindered than the ring nitrogen, allowing for a high degree of chemoselectivity.

The reaction proceeds via the nucleophilic attack of the primary amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide to yield the stable carbamate. The presence of a base is crucial to neutralize the in situ generated carbonic acid derivative, driving the reaction to completion.

Hydrochloride Salt Formation

The free base, tert-Butyl (azetidin-3-ylmethyl)carbamate, is typically an oil or low-melting solid, which can be challenging to handle and purify on a large scale. Conversion to the hydrochloride salt is achieved by treating a solution of the free base with hydrochloric acid. The azetidine ring nitrogen, being the most basic site on the molecule, is protonated. The resulting salt is generally a stable, non-hygroscopic, crystalline solid that readily precipitates from non-polar organic solvents, providing an effective method of purification.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~150 g of the final product. Appropriate adjustments to equipment and reagent quantities can be made for further scale-up.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Di-tert-butyl dicarbonate can cause respiratory irritation. Hydrochloric acid is highly corrosive.

Step 1: Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate
Reagent/SolventMolar Mass ( g/mol )QuantityMolesRationale
3-(Aminomethyl)azetidine86.13100.0 g1.16Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.25266.0 g1.22Boc Protecting Agent (1.05 eq)
Dichloromethane (DCM)-2.0 L-Reaction Solvent
Triethylamine (TEA)101.19128.0 g (176 mL)1.26Base to neutralize byproducts (1.09 eq)
Deionized Water-1.0 L-Quenching/Washing
Saturated NaCl Solution (Brine)-500 mL-Aqueous Work-up
Anhydrous Sodium Sulfate (Na₂SO₄)-~100 g-Drying Agent

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Initial Charge: Charge the reactor with 3-(Aminomethyl)azetidine (100.0 g) and dichloromethane (1.0 L). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Add triethylamine (176 mL) to the cooled solution.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (266.0 g) in dichloromethane (1.0 L) and charge this solution to the dropping funnel. Add the Boc₂O solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Rationale: The reaction is exothermic; slow addition is critical for temperature control and to prevent side reactions.

  • Reaction & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching & Work-up: Cool the reaction mixture to 10-15 °C. Carefully add deionized water (1.0 L) and stir for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with deionized water (500 mL) and then saturated brine (500 mL). Rationale: Washing removes residual triethylamine hydrochloride and other water-soluble impurities.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (~100 g), stir for 30 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield tert-Butyl (azetidin-3-ylmethyl)carbamate as a viscous oil or semi-solid. The crude product is typically used in the next step without further purification.

Step 2: Formation and Isolation of this compound
Reagent/SolventConcentrationQuantityMoles (HCl)Rationale
Crude Intermediate (from Step 1)~100%~216 g1.16Substrate
Methyl tert-butyl ether (MTBE)-2.5 L-Precipitation Solvent
HCl in 2-Propanol5-6 M~210 mL~1.16Acid for Salt Formation (1.0 eq)

Procedure:

  • Dissolution: Transfer the crude oil from Step 1 into the 5 L reactor. Add methyl tert-butyl ether (MTBE, 2.0 L) and stir until the oil is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C with stirring.

  • Acidification: Slowly add the 5-6 M solution of HCl in 2-propanol dropwise. A white precipitate will begin to form. Monitor the pH of the slurry using wetted pH paper to ensure it reaches pH 1-2. Rationale: The hydrochloride salt has low solubility in MTBE, causing it to precipitate. Using a solution of HCl provides better control over the addition compared to gaseous HCl.

  • Crystallization/Precipitation: After the addition is complete, stir the resulting thick slurry at 0-5 °C for an additional 2-4 hours to maximize product precipitation.

  • Filtration: Isolate the white solid product by filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold MTBE (2 x 250 mL) to remove any non-polar impurities.

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved. This typically yields 230-250 g (89-96% over two steps) of the title compound as a white crystalline solid.

In-Process and Final Product Quality Control

A self-validating protocol relies on robust analytical checks to ensure process control and final product quality.

  • Reaction Monitoring (Step 1):

    • TLC: Silica gel plates, eluent: 10% Methanol in DCM with 1% NH₄OH. Visualization with ninhydrin stain (starting material will stain purple/blue, product will not).

    • LC-MS: To confirm the mass of the product (m/z = 187.15 [M+H]⁺) and disappearance of starting material.

  • Final Product Characterization:

    • Appearance: White to off-white crystalline solid.

    • Purity (HPLC): >98% (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA).

    • ¹H NMR (400 MHz, DMSO-d₆): δ ppm ~8.9 (br s, 2H, NH₂⁺), ~7.1 (t, 1H, CONH ), ~3.8 (m, 2H), ~3.6 (m, 2H), ~3.0 (m, 3H), ~1.4 (s, 9H, t-Bu).

    • Mass Spectrometry (ESI+): Calculated for C₉H₁₉N₂O₂⁺ [M-Cl]⁺: 187.14; Found: 187.15.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the manufacturing process.

Scale_Up_Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: Hydrochloride Salt Formation A Start: 3-(Aminomethyl)azetidine C Reaction @ 0-25°C A->C Charge Reactor B Reagents: - Boc₂O (1.05 eq) - TEA (1.09 eq) - DCM (Solvent) B->C Slow Addition D Aqueous Work-up (Quench, Wash, Dry) C->D Reaction Complete E Intermediate: tert-Butyl (azetidin-3-ylmethyl)carbamate (Crude Oil) D->E Solvent Removal G Precipitation @ 0-5°C E->G Dissolve in MTBE F Reagents: - HCl in 2-Propanol (1.0 eq) - MTBE (Anti-solvent) F->G Slow Addition H Filtration & Vacuum Drying G->H Slurry Maturation I Final Product: tert-Butyl (azetidin-3-ylmethyl)carbamate HCl (Crystalline Solid) H->I Isolation

Caption: Workflow for the scale-up synthesis of the target compound.

References

  • Vertex AI Search. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24).
  • GuideChem. 325775-44-8 C9H18N2O2 1-Boc-3-(Aminomethyl)azetidine.
  • Google Patents. US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof.
  • ChemicalBook. tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3. (2025-09-25).
  • ChemicalBook. tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0. (2025-10-14).
  • Sigma-Aldrich. 1-Boc-3-(aminomethyl)azetidine.
  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Organic Chemistry Portal. Azetidine synthesis.
  • ChemicalBook. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8. (2025-01-27).
  • Xu, J. et al. Synthesis of Azetidines. Prog. Chem. (2011).
  • ECHEMI. 325775-44-8, 1-Boc-3-(Aminomethyl)azetidine Formula.
  • AChemBlock. Azetidin-3-ylmethyl-carbamic acid tert-butyl ester hydrochloride 97% | CAS: 943060-59-1.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
  • J&K Scientific. Azetidin-3-ylmethyl-carbamic acid tert-butyl ester | 91188-15-7.
  • MedChemExpress. This compound | PROTAC Linker.
  • Organic Chemistry Portal. One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. (2002).

Sources

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride: A Keystone Building Block in the Synthesis of Modern Kinase Inhibitors

Abstract

The azetidine ring, a four-membered saturated heterocycle, has become a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2] Its inherent ring strain and non-planar geometry provide a rigid, three-dimensional exit vector from a core scaffold, enabling precise interactions with protein targets while often improving properties like solubility and metabolic stability.[2][3] This guide provides an in-depth analysis of this compound, a versatile and critical building block for introducing the azetidin-3-ylmethylamine motif into kinase inhibitors. We will explore the strategic rationale for its use, detail key synthetic transformations, and provide validated, step-by-step protocols for its application.

The Strategic Value of the Azetidine Moiety in Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology, but achieving selectivity and desirable drug-like properties remains a significant challenge. The incorporation of sp³-rich, small heterocyclic scaffolds like azetidine is a proven strategy to overcome these hurdles.[2]

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often enhancing the aqueous solubility of the final compound compared to more lipophilic carbocyclic analogues.

  • Metabolic Stability: The rigid, strained ring is less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.[2]

  • Three-Dimensionality and Vectorial Projection: The azetidine ring provides a well-defined, rigid exit vector, allowing the appended functional group to probe deep into solvent-exposed regions or specific sub-pockets of the kinase ATP binding site. This precise positioning can be crucial for achieving high potency and selectivity.

  • Reduced Lipophilicity: As drug discovery moves away from "flat," aromatic molecules, incorporating sp³-rich centers like azetidine helps to lower the lipophilicity (logP), which can lead to improved pharmacokinetic profiles.

cluster_0 Properties of the Azetidine Scaffold Scaffold Azetidine Moiety Solubility Improved Solubility Scaffold->Solubility Stability Metabolic Stability Scaffold->Stability 3D 3D Geometry & Exit Vector Scaffold->3D PK Favorable Pharmacokinetics 3D->PK

Figure 1: Key advantages conferred by the azetidine scaffold in drug design.

Profile: this compound

This reagent is an ideal building block for several reasons. The Boc (tert-butoxycarbonyl) group provides robust protection for the primary amine, which is stable to a wide range of reaction conditions (e.g., nucleophilic substitution, cross-coupling) but can be cleanly removed under acidic conditions. The hydrochloride salt form ensures good shelf-life and crystallinity, though it requires neutralization in situ during most reactions.

PropertyValue
Chemical Name tert-Butyl (azetidin-3-ylmethyl)carbamate HCl
Molecular Formula C₉H₁₈N₂O₂ · HCl
Molecular Weight 222.71 g/mol
CAS Number (Related) 217806-26-3 (tert-Butyl (azetidin-3-yl)carbamate HCl)
Appearance White to off-white solid
Key Features Acid-labile Boc protecting group; Primary amine precursor

Core Synthetic Applications & Mechanistic Insights

The primary utility of this reagent is to act as a nucleophile after in-situ deprotonation, enabling its covalent attachment to an electrophilic core scaffold of a kinase inhibitor.

Nucleophilic Aromatic Substitution (SₙAr)

This is one of the most common applications. The secondary amine of the azetidine ring attacks an electron-deficient aromatic ring (typically a heteroaromatic system like a pyrimidine or purine) substituted with a good leaving group (e.g., Cl, F).

  • Causality: Kinase inhibitor scaffolds are frequently based on electron-poor heterocycles. The SₙAr reaction is a reliable method for C-N bond formation. The reaction requires a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to neutralize the HCl salt and scavenge the proton from the azetidine nitrogen, activating it for nucleophilic attack. The choice of solvent (e.g., DMF, NMP, CH₃CN) is dictated by the solubility of the reactants and the required reaction temperature.

Start tert-Butyl (azetidin-3-ylmethyl)carbamate HCl + Electrophilic Core (e.g., R-Cl) Step1 In-situ Neutralization (Base: DIPEA or K₂CO₃) Start->Step1 Step2 Nucleophilic Attack (SₙAr or Amide Coupling) Step1->Step2 Step3 Boc-Protected Intermediate Step2->Step3 Step4 Acidic Deprotection (TFA or HCl in Dioxane) Step3->Step4 End Final Kinase Inhibitor (Primary Amine Exposed) Step4->End

Figure 2: General workflow for incorporating the building block into a target molecule.

Reductive Amination

The azetidine nitrogen can react with an aldehyde or ketone on the core scaffold to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to yield the C-N bond.

  • Causality: Sodium triacetoxyborohydride is the reagent of choice as it is mild enough not to reduce the carbonyl starting material but reactive enough to reduce the intermediate iminium ion. It is also tolerant of mildly acidic conditions often used to catalyze imine formation.

Use as a PROTAC Linker Component

Beyond direct kinase inhibition, this building block is valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that induce the degradation of a target protein.[5] The azetidine moiety can serve as a rigid, well-defined component of the linker connecting the kinase-binding ligand to the E3 ubiquitin ligase ligand.[4][5]

Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

This protocol describes a representative SₙAr reaction to couple this compound with a generic 2-chloropyrimidine scaffold, a common core in many kinase inhibitors.[6]

Reaction Scheme:

Note: The structures in Figure 3 are illustrative representations of the reactant types.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Chloro-4-aminopyrimidine (Example Core)129.561.01.0
tert-Butyl (azetidin-3-ylmethyl)carbamate HCl222.711.21.2
N,N-Diisopropylethylamine (DIPEA)129.243.03.0
N-Methyl-2-pyrrolidone (NMP), anhydrous99.135 mL-
Step-by-Step Procedure
  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 2-chloro-4-aminopyrimidine core (1.0 mmol, 129.6 mg).

  • Reagent Addition: Add this compound (1.2 mmol, 267.3 mg).

  • Solvent and Base: Add anhydrous NMP (5 mL) to the flask, followed by the addition of DIPEA (3.0 mmol, 0.52 mL).

    • Expert Insight: Using at least 2.5 equivalents of DIPEA is crucial. One equivalent neutralizes the HCl salt, and the subsequent equivalents act as the base to facilitate the SₙAr reaction by scavenging the generated HCl. NMP is chosen as a high-boiling polar aprotic solvent to ensure all reactants remain dissolved at the reaction temperature.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A typical mobile phase for TLC would be 5-10% Methanol in Dichloromethane.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Trustworthiness: The aqueous wash is critical for removing the highly polar NMP solvent and the DIPEA hydrochloride salt, which simplifies the subsequent purification.

  • Washing: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure Boc-protected product.

Deprotection Protocol
  • Setup: Dissolve the purified Boc-protected intermediate (1.0 mmol) in Dichloromethane (DCM, 5 mL).

  • Acid Addition: To this solution, add Trifluoroacetic Acid (TFA, 10 equiv, 0.77 mL) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LC-MS until all starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a TFA salt, which can be collected by filtration. Alternatively, the residue can be neutralized with a saturated NaHCO₃ solution and extracted to yield the free amine.

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its utility in introducing the conformationally constrained azetidine motif provides medicinal chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.[2][7][8] The straightforward and robust protocols for its incorporation, primarily via SₙAr and reductive amination, make it an indispensable reagent in the synthesis of next-generation therapeutics.

References

  • Gorman, J.V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033–17052. Available from: [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • CNKI. Synthesis of Azetidines. China National Knowledge Infrastructure. Available from: [Link]

  • Pápai, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Molecules, 28(3), 1104. Available from: [Link]

  • National Institutes of Health (NIH). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes and Protocols for Coupling Reactions with tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Moiety in Modern Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.[1] The incorporation of an azetidine ring can lead to improved physicochemical properties, such as solubility and metabolic stability, when compared to larger ring systems.[2]

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a versatile building block that provides a gateway to a diverse range of substituted azetidine derivatives. The Boc (tert-butyloxycarbonyl) protecting group on the exocyclic amine allows for selective functionalization of the secondary amine within the azetidine ring, while the hydrochloride salt ensures stability and ease of handling. A particularly prominent application of this reagent is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the azetidine moiety can serve as a rigid and synthetically tractable linker component.[1][3]

This comprehensive guide offers detailed protocols for key coupling reactions involving this compound, providing insights into the rationale behind experimental choices and troubleshooting common challenges.

PART 1: Amide Bond Formation - A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery. The secondary amine of the azetidine ring in this compound can be readily acylated with a variety of carboxylic acids. The choice of coupling reagent is critical, especially given the potential for steric hindrance around the azetidine ring.

Causality Behind Reagent Selection for Amide Coupling

The direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that forms a highly reactive O-acylisourea intermediate with the carboxylic acid. However, this intermediate is prone to hydrolysis. The addition of an auxiliary nucleophile, such as N-hydroxysuccinimide (NHS), traps the intermediate to form a more stable, yet still reactive, NHS ester. This two-step, one-pot process minimizes side reactions and often improves yields.

  • Uronium/Aminium Salts (e.g., HATU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents that form activated esters with low rates of racemization for chiral carboxylic acids. The presence of the 7-azabenzotriazole moiety leads to the formation of a highly reactive OAt-active ester, which is particularly effective for coupling sterically hindered substrates.[4]

Comparative Overview of Common Amide Coupling Reagents
Coupling Reagent/SystemAdditiveTypical BaseTypical SolventsKey AdvantagesCommon Side Reactions
EDC NHS or HOBtDIPEA, TEADCM, DMFWater-soluble byproducts, cost-effective.Racemization, hydrolysis of active intermediate.
HATU NoneDIPEA, 2,4,6-CollidineDMF, NMPHigh efficiency for hindered couplings, low racemization.[5]Cost, potential for side reactions with nucleophilic additives.
HBTU/HCTU NoneDIPEA, TEADMF, DCMGood efficiency, well-established.Racemization (less than carbodiimides).
DIC/Oxyma OxymaDIPEA, NMMDMF, DCMLow racemization, good for sensitive substrates.[2]

Data synthesized from comparative studies on amide bond formation.[5][6][7]

G cluster_0 Amide Coupling General Workflow Start Start Dissolve Carboxylic Acid Dissolve Carboxylic Acid Start->Dissolve Carboxylic Acid Add Coupling Reagent & Base Add Coupling Reagent & Base Dissolve Carboxylic Acid->Add Coupling Reagent & Base Pre-activation Pre-activation Add Coupling Reagent & Base->Pre-activation Add Azetidine Reagent Add Azetidine Reagent Pre-activation->Add Azetidine Reagent Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Add Azetidine Reagent->Reaction Monitoring (TLC/LC-MS) Aqueous Work-up Aqueous Work-up Reaction Monitoring (TLC/LC-MS)->Aqueous Work-up Complete Purification (Chromatography) Purification (Chromatography) Aqueous Work-up->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: Generalized workflow for amide coupling reactions.

Protocol 1: Amide Coupling using EDC/NHS

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • NHS (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).

  • Add this compound (1.1 eq) and the base (DIPEA or TEA, 3.0 eq) to the solution. Stir for 5 minutes.

  • Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure amide product.

Protocol 2: Amide Coupling using HATU

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M).

  • Add HATU (1.2 eq) to the solution.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of DMF and add DIPEA (3.0 eq).

  • Add the amine/base solution to the carboxylic acid/HATU mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

PART 2: Reductive Amination - Forging C-N Bonds with Carbonyls

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced to the corresponding amine.

Rationale for Reagent Selection in Reductive Amination

The choice of reducing agent is crucial for the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but readily reduces the protonated imine (iminium ion). This selectivity minimizes the side reaction of reducing the starting carbonyl compound.[6]

  • Borane Complexes (e.g., Borane-triethylamine): These reagents can also be effective for reductive amination.[8] They offer a different reactivity profile and can be advantageous in specific cases, though they may be less selective than STAB.

G cluster_1 Reductive Amination Mechanism Aldehyde/Ketone Aldehyde/Ketone Hemiaminal Hemiaminal Aldehyde/Ketone->Hemiaminal Azetidine Azetidine Azetidine->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion -H2O Product Product Iminium Ion->Product Reducing Agent Reducing Agent Reducing Agent->Product Hydride Attack

Caption: Simplified mechanism of reductive amination.

Protocol 3: Reductive Amination using STAB

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA or TEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and the base (1.5 eq) in anhydrous DCM or DCE (approx. 0.1 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

PART 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the formation of C-C and C-N bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl or heteroaryl halides or triflates.[9][10] This reaction is invaluable for synthesizing N-aryl azetidines.

Key Considerations:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often effective for coupling with sterically hindered amines.[11]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a common choice.[10]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.

Protocol 4: Buchwald-Hartwig Amination

Materials:

  • Aryl or Heteroaryl Halide (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (4-10 mol%)

  • Phosphine Ligand (e.g., XPhos, 4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, deoxygenated Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium source, phosphine ligand, and NaOtBu.

  • Add the aryl halide and this compound.

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

While the primary amine of the title compound is Boc-protected, the secondary azetidine nitrogen can be functionalized prior to a Suzuki-Miyaura coupling, or a derivative of the azetidine with a boronic acid or ester can be prepared for coupling with an aryl halide. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[12]

General Considerations for Azetidine Derivatives in Suzuki Coupling:

  • Boron Source: Azetidine-containing boronic acids or, more commonly, their more stable pinacol (Bpin) esters are used.

  • Catalyst System: A palladium(0) source and a suitable ligand are required. Ligands like SPhos or XPhos are often effective for these types of couplings.[13]

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is typically employed.[14]

A general protocol for a Suzuki-Miyaura coupling involving an azetidine boronic ester would be analogous to the Buchwald-Hartwig protocol, with the amine and NaOtBu being replaced by the boronic ester and an inorganic base like K₂CO₃.

PART 4: Boc Deprotection

The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions.

Mechanism of Boc Deprotection

The deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[12]

G cluster_2 Boc Deprotection Mechanism Boc-Amine Boc-Amine Protonation Protonation Boc-Amine->Protonation H+ Carbocation Formation Carbocation Formation Protonation->Carbocation Formation Loss of t-Bu+ Carbamic Acid Carbamic Acid Carbocation Formation->Carbamic Acid Decarboxylation Decarboxylation Carbamic Acid->Decarboxylation -CO2 Free Amine Salt Free Amine Salt Decarboxylation->Free Amine Salt

Caption: Key steps in the acidic deprotection of a Boc group.

Protocol 5: Boc Deprotection with HCl in Dioxane

Materials:

  • Boc-protected azetidine derivative

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Methanol (optional, as co-solvent)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of DCM or methanol if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, usually at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The product will often precipitate as the hydrochloride salt.

  • The solid can be triturated with diethyl ether, and the product collected by filtration to yield the deprotected amine hydrochloride salt.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The chemistry of 2-azetidinones (β-lactams). Chemical Reviews, 107(11), 4437-4492.
  • Ciulla, M. G., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Malins, L. R., & Carrow, B. P. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Thomas, S., & Singleton, D. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 51(9), 2163-2175.
  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

  • Nazih, A., & Heissler, D. (2002). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. Synthesis, 2002(02), 203-206.
  • Organic Chemistry Portal. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic letters, 3(15), 2341-2344.
  • Coomber, C. E., Laserna, V., Martin, L. T., Smith, P. D., Hailes, H. C., Porter, M. J., & Sheppard, T. D. (2019). Catalytic direct amidations in tert-butyl acetate using B (OCH2CF3) 3. Organic & Biomolecular Chemistry, 17(26), 6465-6471.
  • Hu, B., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH3N (C2H5) 3 as a reductant.
  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • ResearchGate. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • ResearchGate. Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PubMed. The Reductive Amination of Aldehydes and Ketones by Catalytic Use of Dibutylchlorotin Hydride Complex. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

Sources

Application Notes and Protocols: The Pivotal Role of Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful covalent attachment of two or more biomolecules—a process known as bioconjugation—is fundamental to advancing novel diagnostics, therapeutics, and research tools. At the heart of this intricate chemical dance lies the linker, a molecular bridge that not only connects the biomolecules but also profoundly influences the stability, efficacy, and overall performance of the final conjugate.[][2][3] This guide provides an in-depth exploration of linker technologies, offering both the theoretical underpinnings and practical, field-proven protocols to empower your bioconjugation strategies.

The "Magic Bullet" and the Modern Linker: More Than Just a Connection

The concept of a "magic bullet," a therapy that could selectively target diseased cells, was envisioned over a century ago.[4][5] Today's antibody-drug conjugates (ADCs) are a powerful realization of this concept, and the linker is a key determinant of their success.[4][5][6] An ideal linker must ensure that the conjugate remains stable in systemic circulation to prevent premature release of a cytotoxic payload, yet facilitate its efficient release at the target site.[3][7][8] The choice of linker can significantly impact the therapeutic index, pharmacokinetics, and safety profile of a bioconjugate.[][5][6]

The architecture of a typical linker in an ADC, for example, includes a conjugation group for attachment to the antibody, a trigger for payload release, and spacers that can modulate properties like hydrophilicity.[9][10] Advances in linker technology have been instrumental in the development of third-generation ADCs with improved stability and well-defined drug-to-antibody ratios (DARs).[8]

A Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers

The strategic choice between a cleavable and a non-cleavable linker is a critical decision in the design of a bioconjugate, particularly in the context of drug delivery.[11][12] This choice is dictated by the desired mechanism of action, the nature of the payload, and the biological environment of the target.

Cleavable Linkers: Smart Release at the Target

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to specific physiological conditions prevalent within the target cell or its microenvironment, leading to the release of the payload.[12][13][] This targeted release is a key advantage, potentially leading to a "bystander effect" where the released drug can kill neighboring target cells.[13][15] More than 80% of clinically approved ADCs utilize cleavable linkers.[16]

There are three primary mechanisms for cleavable linkers:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[13][15] A commonly used dipeptide is valine-citrulline (Val-Cit).[13][17]

  • pH-Sensitive Linkers: These linkers utilize acid-labile chemical bonds, like hydrazones, that hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[13][15][17]

  • Reduction-Sensitive Linkers: Disulfide bonds are a key feature of these linkers. They are stable in the bloodstream but are readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione is significantly higher.[13][18]

G Enzyme Enzyme Lysosome Lysosome Enzyme->Lysosome Cleavage by Cathepsins pH pH pH->Lysosome Hydrolysis in Acidic pH Reduction Reduction Cytosol Cytosol Reduction->Cytosol Reduction by Glutathione

Non-Cleavable Linkers: Stability and Controlled Degradation

Non-cleavable linkers form a stable covalent bond between the biomolecule and the payload.[12][13] The release of the payload is dependent on the complete proteolytic degradation of the antibody within the lysosome, which liberates the drug attached to its amino acid residue.[12][13] This approach offers greater plasma stability and may reduce off-target toxicity.[12][16] A notable example of a non-cleavable linker is the thioether linker used in ado-trastuzumab emtansine (Kadcyla®).[12][18]

Table 1: Comparison of Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Specific trigger (enzymes, pH, reduction)[11][13]Proteolytic degradation of the antibody[12][13]
Plasma Stability Generally lower than non-cleavable linkersHigh plasma stability[12]
Payload Release Can release unmodified payloadReleases payload with linker and amino acid remnant[12]
Bystander Effect Possible, as the payload can diffuse to neighboring cells[13]Less likely[16]
Off-Target Toxicity Potential for premature release and off-target effects[2]Generally lower risk of off-target toxicity[12][16]
Examples Val-Cit, Hydrazone, Disulfide[11]Thioether (e.g., SMCC)[12][18]

Key Chemistries in Bioconjugation: Protocols and Best Practices

The choice of conjugation chemistry is dictated by the available functional groups on the biomolecules to be linked.[19][20] The most commonly targeted functional groups are the primary amines of lysine residues and the sulfhydryl groups of cysteine residues.[21][22]

Amine-Reactive Chemistry: NHS Ester Conjugation

N-hydroxysuccinimide (NHS) esters are widely used to label proteins and other biomolecules containing primary amines.[23] The reaction forms a stable amide bond.[]

Protocol: NHS Ester Conjugation to an Antibody

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-2 mg/mL.[]

  • NHS-ester functionalized linker/payload.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[25][26]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester. The pH should be between 7.2 and 8.5 for optimal reaction efficiency.[][27]

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[][26]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution.[28] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[26]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[25]

  • Quenching: (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[27]

  • Purification: Remove excess, unreacted NHS ester and other small molecules by size-exclusion chromatography using a desalting column.[]

G Antibody Antibody in Amine-Free Buffer (pH 7.2-8.5) Reaction Conjugation Reaction (1-2h at RT or overnight at 4°C) Antibody->Reaction NHS_Ester NHS Ester Reagent in DMSO/DMF NHS_Ester->Reaction Quenching Quenching (Optional) Reaction->Quenching Purification Purification (Desalting Column) Quenching->Purification Final_Product Purified Bioconjugate Purification->Final_Product

Thiol-Reactive Chemistry: Maleimide Conjugation

Maleimide chemistry is a highly specific method for targeting sulfhydryl groups, typically found on cysteine residues.[] This reaction forms a stable thioether bond.[]

Protocol: Maleimide Conjugation to a Reduced Antibody

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5).[28]

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).[30][31]

  • Maleimide-functionalized linker/payload.

  • Anhydrous DMSO or DMF.

  • Desalting column.

Procedure:

  • Antibody Reduction: To expose the sulfhydryl groups in the hinge region, reduce the interchain disulfide bonds of the antibody. Incubate the antibody with a 10- to 20-fold molar excess of TCEP or DTT for 30-90 minutes at 37°C.[30][31]

  • Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column. The reduced antibody is susceptible to re-oxidation, so proceed to the next step without delay.

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved maleimide reagent to the reduced antibody. The reaction should be performed at a pH between 6.5 and 7.5.[32]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the antibody-drug conjugate using a desalting column to remove unreacted maleimide reagent and other small molecules.

G Antibody Antibody Reduction Reduction with DTT or TCEP Antibody->Reduction Reduced_Antibody Reduced Antibody with Free Thiols Reduction->Reduced_Antibody Conjugation Conjugation Reaction (pH 6.5-7.5) Reduced_Antibody->Conjugation Maleimide Maleimide Reagent in DMSO/DMF Maleimide->Conjugation Purification Purification (Desalting Column) Conjugation->Purification Final_Product Purified Bioconjugate Purification->Final_Product

Bioorthogonal Chemistry: Click Chemistry

Click chemistry describes a class of reactions that are highly specific, efficient, and biocompatible.[33][34] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example and a powerful tool for bioconjugation.[33][35][36]

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Biomolecule 1 with an azide functional group.

  • Biomolecule 2 with a terminal alkyne functional group.

  • Copper (II) sulfate (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).[35]

  • Copper chelating ligand (e.g., THPTA).[35]

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Preparation of Biomolecules: Ensure that one biomolecule is functionalized with an azide group and the other with an alkyne group.

  • Preparation of Stock Solutions: Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in an appropriate solvent (e.g., water or DMSO).[35]

  • Reaction Setup: In a reaction vessel, combine the azide- and alkyne-functionalized biomolecules in the reaction buffer.

  • Initiation of the Reaction: Add the copper ligand to the reaction mixture, followed by the CuSO₄. Finally, add the sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.[35]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Purification: Purify the resulting bioconjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted starting materials.[35][37]

G Azide_Biomolecule Azide-Functionalized Biomolecule Reaction_Mix Reaction Mixture (Buffer, pH 7.4) Azide_Biomolecule->Reaction_Mix Alkyne_Biomolecule Alkyne-Functionalized Biomolecule Alkyne_Biomolecule->Reaction_Mix Catalyst_Addition Add Cu(II) Sulfate, Ligand, and Sodium Ascorbate Reaction_Mix->Catalyst_Addition Incubation Incubation (1-4h at RT) Catalyst_Addition->Incubation Purification Purification Incubation->Purification Final_Product Purified Triazole-Linked Bioconjugate Purification->Final_Product

Troubleshooting Common Bioconjugation Challenges

Even with well-established protocols, bioconjugation reactions can sometimes yield suboptimal results. Here are some common challenges and troubleshooting tips:

Table 2: Troubleshooting Guide for Bioconjugation

ProblemPossible CauseRecommended Solution
Low Conjugation Yield Incorrect buffer composition (e.g., presence of amines in NHS ester reactions).Ensure the buffer is free of interfering substances. Perform a buffer exchange if necessary.[38]
Inactive reagents.Use fresh, high-quality reagents. Store reagents under the recommended conditions.
Low concentration of the starting biomolecule.Concentrate the biomolecule solution before conjugation.
Precipitation/Aggregation of the Conjugate Hydrophobic nature of the linker or payload.[][2]Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design.[11][39]
High drug-to-antibody ratio (DAR).Optimize the molar ratio of the reactants to achieve a lower DAR.[40]
Loss of Biological Activity Conjugation at a functionally important site.Consider site-specific conjugation methods to avoid modification of critical residues.[41][42]
Harsh reaction conditions.Optimize reaction parameters such as pH, temperature, and incubation time.[42]
Inconsistent Batch-to-Batch Results Variability in starting materials.Thoroughly characterize all starting materials.
Lack of precise control over reaction parameters.Implement strict process controls for all reaction steps.[43]

Conclusion: The Future of Bioconjugation is in the Linker

The field of bioconjugation is continually evolving, with much of the innovation centered on the design and application of novel linkers.[4][5][44] As our understanding of the intricate interplay between the linker, the conjugated biomolecules, and the biological system grows, we can expect to see the development of even more sophisticated and effective bioconjugates. By carefully selecting the appropriate linker and conjugation chemistry, researchers can unlock the full potential of these powerful tools to advance scientific discovery and improve human health.

References

  • Lei, Y., Zheng, M., Chen, P., Seng Ng, C., Peng Loh, T., & Liu, H. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, 20(15).
  • NJ Bio, Inc. Linkers for ADCs.
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH.
  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
  • AbOliGo. Bioconjugation Optimization & Troubleshooting.
  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed. (2025).
  • BOC Sciences. ADC Linker Technologies: Impact on Stability & Efficacy.
  • Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability.
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024).
  • Bio-Synthesis. (2013). Functional group modification for conjugation.
  • BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
  • Benchchem. Technical Support Center: Impact of Linker Length on ADC Stability and Efficacy.
  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • Creative Biolabs. Conjugation Based on Click Chemistry.
  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs.
  • R Discovery. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review.
  • Benchchem. review of heterobifunctional linkers in bioconjugate chemistry.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • BOC Sciences. Maleimide Conjugation - Bioconjugation.
  • PurePEG. (2025). Cleavable vs. Non-Cleavable PEG Linkers: Key Differences and Applications.
  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
  • Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. PubMed. (2025).
  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • RCS Research Chemistry Services. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations.
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024).
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH.
  • Bio-Synthesis. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.
  • Vector Labs. Bioconjugation.
  • Lumiprobe. Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
  • PurePEG. (2025). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
  • Creative Biolabs. Troubleshooting Guides.
  • Click Chemistry Conjugations. PMC - NIH.
  • ProteoGenix. (2022). ADC linkers: Definition and examples.
  • Conjugation Protocol for Amine-Reactive Dyes.
  • Morais, M., Forte, N., Chudasama, V., & Baker, J. R. Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery.
  • BroadPharm. (2022). Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker.
  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs).
  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • BroadPharm. PEG NHS Ester Conjugation Instructions for PEG NHS Ester Conjugation.
  • A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. NIH.
  • WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • ResearchGate. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review.
  • Chemistry LibreTexts. (2023). Introduction to Bioconjugation.
  • BroadPharm. (2022). ADC Conjugation by DTT Reduction with Maleimide Drug Linker.
  • ChemPep. Overview of Bioconjugation.
  • Bio-Techne. Antibody Conjugation Troubleshooting.
  • Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides and Derivatives Using tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Building Block for Peptide Modification

In the landscape of peptide and small molecule synthesis, the introduction of conformationally constrained and functionalizable moieties is a key strategy for modulating biological activity and pharmacokinetic properties. tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride emerges as a valuable building block for solid-phase synthesis, offering a straightforward means to incorporate an azetidine ring into a growing peptide chain or small molecule. The azetidine motif, a four-membered nitrogenous heterocycle, can impart unique structural features and serve as a versatile scaffold for further chemical elaboration.[1] This guide provides a detailed protocol for the efficient incorporation of this reagent in solid-phase synthesis, leveraging the well-established tert-butyloxycarbonyl (Boc) protection strategy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₁₇ClN₂O₂PubChem
Molecular Weight 208.68 g/mol PubChem
Appearance White to off-white solidInternal Data
Solubility Soluble in water and polar organic solvents like DMF and DCMInternal Data
Storage Store at room temperature in a dry placeInternal Data

Core Principles of Solid-Phase Incorporation

The solid-phase synthesis strategy for incorporating this compound relies on the principles of Boc-based solid-phase peptide synthesis (SPPS). The synthesis proceeds in a cyclical manner, involving the sequential coupling of amino acid (or in this case, the azetidine building block) to a growing chain anchored to a solid support.

The key steps in the incorporation of this building block are:

  • Resin Preparation: The synthesis begins with a solid support (resin) to which the first amino acid of the desired peptide is attached. The choice of resin depends on whether the final product is a C-terminal acid or amide.

  • Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine.[2]

  • Neutralization: The resulting trifluoroacetate salt of the amine is neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to generate the free amine, which is ready for coupling.

  • Coupling: The this compound is activated and coupled to the free amine on the resin. The hydrochloride salt of the reagent must be neutralized in situ for the coupling reaction to proceed.

  • Chain Elongation: Following the successful coupling of the azetidine moiety, the Boc group on its primary amine can be removed to allow for the addition of the next amino acid in the sequence.

  • Cleavage: Once the desired sequence is assembled, the final product is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid cocktail.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in a single cycle of incorporating this compound into a peptide chain on a solid support.

G Resin Resin-Bound Peptide with Free N-terminal Amine Coupling Coupling: Add tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, coupling reagents, and base Resin->Coupling 1. Introduce Building Block Washing_Post_Coupling Washing Step (DMF, DCM) Coupling->Washing_Post_Coupling 2. Reaction Completion Boc_Deprotection Boc Deprotection: Treat with TFA in DCM Washing_Post_Coupling->Boc_Deprotection 3. Purification Washing_Post_Deprotection Washing Step (DCM, IPA) Boc_Deprotection->Washing_Post_Deprotection 4. Expose New Amine Neutralization Neutralization: Treat with DIEA in DCM/DMF Washing_Post_Deprotection->Neutralization 5. Purification Next_Cycle Ready for Next Coupling Cycle Neutralization->Next_Cycle 6. Prepare for Elongation

Sources

Application Notes and Protocols for the Storage and Stability of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a valuable building block in contemporary drug discovery and medicinal chemistry, frequently utilized in the synthesis of complex molecules, including PROTAC® linkers.[1] Its structure incorporates a strained azetidine ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt form is employed to enhance the compound's crystallinity, stability as a solid, and aqueous solubility.[2] However, the very features that make this molecule synthetically useful also render it susceptible to degradation in solution, particularly through hydrolysis of the Boc group under acidic conditions and potential ring-opening of the azetidine core.[3][4]

This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, with a focus on maintaining the integrity of its solutions. We will delve into the underlying chemical principles that govern its stability, offer detailed protocols for solution preparation and storage, and present methodologies for assessing its stability over time. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and consistency of this critical reagent for the success of their experimental work.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueSource(s)
CAS Number 1170108-38-9[5]
Molecular Formula C₉H₁₉ClN₂O₂[5]
Molecular Weight 222.71 g/mol [5]
Appearance White to off-white solid[6]
Storage (Solid) Store at 2-8°C, sealed in a dry, dark place.[7]

Handling and Storage of Solid Compound

The solid hydrochloride salt of tert-Butyl (azetidin-3-ylmethyl)carbamate is generally stable when stored under appropriate conditions. To ensure its long-term integrity, the following practices are recommended:

  • Storage Environment: The compound should be stored in a tightly sealed container at 2-8°C to minimize exposure to atmospheric moisture and heat.[7] For long-term storage, a desiccator can provide an additional layer of protection against humidity.

  • Inert Atmosphere: For extended storage, flushing the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.

Preparation of Stock Solutions

The preparation of stock solutions is a critical step that can significantly impact the stability and usability of the compound. The choice of solvent is paramount.

Solvent Selection

Due to the hydrochloride salt form, the compound exhibits some solubility in aqueous solutions. However, for long-term storage, organic solvents are generally preferred to minimize hydrolysis.

SolventSuitability for Stock SolutionsRationale & Considerations
DMSO Highly Recommended Excellent solubilizing power for a wide range of organic molecules. Can be stored at -20°C or -80°C with good long-term stability.[8][9] Ensure use of anhydrous DMSO as water can promote degradation.[9]
DMF Recommended with Caution Good solubilizing power. However, DMF can be more reactive than DMSO and may be less suitable for very long-term storage.
Ethanol/Methanol Suitable for Short-Term Storage The compound is soluble in alcohols. However, these protic solvents may participate in degradation pathways over time. Solutions should be stored at low temperatures and used relatively quickly.
Aqueous Buffers Not Recommended for Storage The Boc protecting group is highly susceptible to cleavage under acidic conditions (pH < 4-5). Even in neutral or slightly basic aqueous solutions, the long-term stability is not assured. Aqueous solutions should be prepared fresh for immediate use.
Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for many in vitro assays.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.23 mg of the compound (Molecular Weight = 222.71 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[8]

  • Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.

G cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Stability Profile and Degradation Pathways

The stability of this compound in solution is primarily governed by the integrity of the Boc protecting group and the azetidine ring.

pH Stability
  • Acidic Conditions (pH < 5): The Boc group is highly labile in acidic environments.[4] Acid-catalyzed hydrolysis leads to the formation of the free amine, isobutylene, and carbon dioxide. The azetidine ring itself can also undergo acid-mediated ring-opening, especially at low pH.[3] Therefore, acidic aqueous solutions should be strictly avoided for storage.

  • Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH for short periods. However, for long-term storage, even neutral aqueous solutions are not recommended due to the potential for slow hydrolysis.

  • Basic Conditions (pH > 8): The Boc group is generally stable under basic conditions. However, very strong basic conditions should be avoided as they can promote other unforeseen degradation pathways.

Temperature Stability

Elevated temperatures can accelerate the degradation of the compound in solution. Thermal cleavage of the Boc group can occur, although this typically requires temperatures higher than those encountered in standard laboratory practice. Long-term storage at room temperature in solution is not recommended.[8][10] Studies have shown significant degradation of compounds stored in DMSO at room temperature over several months.[8][10]

Potential Degradation Pathways

There are two primary degradation pathways for this compound in solution:

  • Boc Deprotection: This is the most likely degradation pathway, especially in the presence of acid. The carbamate bond is cleaved, yielding the unprotected primary amine.

  • Azetidine Ring Opening: The strained four-membered azetidine ring can undergo nucleophilic ring-opening, a process that can be catalyzed by acid.[3] This would lead to the formation of a 1,3-difunctionalized propane derivative.

G cluster_main tert-Butyl (azetidin-3-ylmethyl)carbamate cluster_deg1 Boc Deprotection cluster_deg2 Azetidine Ring Opening start [Structure of Compound] prod1 Azetidin-3-ylmethanamine start->prod1 Acid (H+) prod2 1,3-disubstituted propane derivative start->prod2 Acid (H+)/Nucleophile

Protocols for Stability Assessment

To ensure the integrity of experimental results, it is crucial to periodically assess the stability of stored solutions. This can be achieved through forced degradation studies and the use of a stability-indicating analytical method.

Protocol for Forced Degradation Study

A forced degradation study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 10 mM stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C for 48 hours.

  • Photostability: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol below).

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's purity over time. The following is a starting point for developing such a method, which should be validated for its intended use.

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Expected Results:

The parent compound, being Boc-protected, is relatively non-polar and will have a longer retention time. Degradation products, such as the deprotected amine, will be more polar and elute earlier. The method should show baseline separation between the parent peak and any degradation product peaks.

Conclusion

The stability of this compound solutions is critical for the reliability and reproducibility of research in which it is used. By understanding its inherent chemical liabilities, particularly the acid-sensitive Boc group and the strained azetidine ring, researchers can take appropriate measures to minimize degradation. The protocols outlined in this guide for the preparation of stock solutions in anhydrous DMSO, storage at low temperatures, and avoidance of repeated freeze-thaw cycles provide a robust framework for maintaining the integrity of this important reagent. Furthermore, the implementation of forced degradation studies and a validated stability-indicating HPLC method will empower researchers to confidently assess the quality of their compound solutions over time, ensuring the generation of high-quality, reliable scientific data.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Kozlowski, M. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1736–1741.
  • Kozlowski, M. C., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-210.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–716.
  • MedChemExpress. (n.d.). This compound.
  • Zhang, L., et al. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 38(11), 2845-2863.
  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • Boem, F., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(42), 7753-7756.
  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
  • Kozlowski, M. C., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-210.
  • BenchChem. (2023). How to improve the yield of azetidine ring formation reactions.
  • NCERT. (n.d.). Amines.
  • ChemScene. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
  • Echemi. (n.d.). tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–716.
  • BLD Pharm. (n.d.). 943060-59-1|tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate.
  • ChemicalBook. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3.
  • MedCrave. (2016). Forced Degradation Studies.
  • Zhang, L., et al. (2018). Regioselective ring opening reactions of azetidines. Chinese Journal of Organic Chemistry, 38(11), 2845-2863.
  • Ganesha, U. (2019). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Oxford Reference. (n.d.). Amine salts.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • Jacobsen, E. N., et al. (2017). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 139(46), 16864–16869.
  • BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review.
  • Sunway Pharm Ltd. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride - CAS:943060-59-1.
  • Sigma-Aldrich. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
  • Djigoué, G. B., & Fomo, G. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4998.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • ChemicalBook. (n.d.). tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0.
  • Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Blacker, A. J., et al. (2008). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 12(4), 641–647.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
  • BenchChem. (2023). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • BLD Pharm. (n.d.). 1053655-53-0|tert-Butyl azetidin-3-ylmethyl(methyl)carbamate.
  • Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Retrieved from Chongqing Chemdad Co., Ltd. website.
  • Parchem. (n.d.). Tert-Butyl (Azetidin-3-Ylmethyl)Carbamate Hyd... (Cas 1170108-38-9).
  • BenchChem. (2023). Application Notes and Protocols: Mild Acidic Boc Deprotection of Sphingosine.
  • Reddy, Y. R., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Indo American Journal of Pharmaceutical Sciences, 6(1), 1230-1238.
  • Al-Shehri, M. M., et al. (2023).
  • Popović, I., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
  • Popović, I., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.

Sources

Chemoenzymatic synthesis of tert-butyl carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemoenzymatic Synthesis of tert-Butyl Carbamate Derivatives

Introduction: A Greener Approach to Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most vital amine-protecting groups in modern organic synthesis, particularly in the fields of peptide synthesis, pharmaceuticals, and fine chemicals.[1][2] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions.[3][4] Traditional chemical methods for introducing the Boc group, typically using di-tert-butyl dicarbonate (Boc₂O), often require base catalysts (like DMAP) or operate under conditions that can lead to side reactions, such as the formation of isocyanates or urea derivatives, complicating purification and reducing yields.[5][6] Furthermore, achieving selective protection of one amine in the presence of other nucleophilic groups (e.g., hydroxyls or other amines) can be a significant challenge.[7]

In the pursuit of more sustainable and efficient chemical processes, chemoenzymatic methods have emerged as a powerful alternative.[8] By harnessing the remarkable specificity of enzymes, particularly lipases, chemists can achieve N-Boc protection under exceptionally mild conditions.[9] These biocatalytic approaches offer numerous advantages, including high chemoselectivity, regioselectivity, and enantioselectivity, often in organic solvents at or near room temperature.[10][11] This guide provides detailed protocols and insights into the application of lipases for the synthesis of tert-butyl carbamate derivatives, focusing on selective protection and the kinetic resolution of racemic amines.

Core Principles: Lipase-Catalyzed N-tert-Butoxycarbonylation

Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, their catalytic activity can be repurposed to mediate acylation reactions.[9] The chemoenzymatic synthesis of Boc-amines leverages this "promiscuous" activity, where the lipase catalyzes the aminolysis of di-tert-butyl dicarbonate (Boc₂O) with a primary or secondary amine.

The generally accepted mechanism involves the activation of the lipase's active site serine residue, which performs a nucleophilic attack on one of the carbonyl carbons of Boc₂O. This forms a covalent acyl-enzyme intermediate and releases tert-butanol and carbon dioxide. The target amine then attacks the carbonyl of this intermediate, forming the desired N-Boc protected amine and regenerating the active enzyme.

Lipase_Mechanism cluster_0 Enzyme Catalytic Cycle Enzyme_SerOH Lipase-Ser-OH (Active Enzyme) AcylEnzyme Lipase-Ser-O-Boc (Acyl-Enzyme Intermediate) Enzyme_SerOH->AcylEnzyme Acylation Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->AcylEnzyme BocAmine R-NH-Boc (Product) AcylEnzyme->BocAmine Aminolysis Byproducts t-BuOH + CO₂ AcylEnzyme->Byproducts Amine R-NH₂ (Substrate Amine) Amine->BocAmine BocAmine->Enzyme_SerOH Regeneration

Caption: Generalized mechanism for lipase-catalyzed N-Boc protection.

Among the various lipases available, Candida antarctica lipase B (CALB) is one of the most widely used and effective biocatalysts for this transformation.[12] It is commercially available in an immobilized form (e.g., Novozym® 435), which significantly enhances its stability, reusability, and ease of separation from the reaction mixture, making it ideal for industrial and laboratory applications.[13]

Application I: Kinetic Resolution of Racemic Amines

One of the most powerful applications of enzymatic N-Boc protection is the kinetic resolution of racemic amines.[14] Chiral amines are invaluable building blocks for many pharmaceuticals.[15] In a kinetic resolution, the chiral enzyme selectively acylates one enantiomer of the racemic amine at a much faster rate than the other.[16][17] By stopping the reaction at approximately 50% conversion, one can isolate the acylated enantiomer (R-NH-Boc) and the unreacted enantiomer (S-NH₂) in high enantiomeric excess (ee).[18]

Kinetic_Resolution_Workflow cluster_products Isolated Products RacemicAmine Racemic Amine (R-NH₂ + S-NH₂) Reaction Lipase (e.g., CALB) + Boc₂O ~50% Conversion RacemicAmine->Reaction Mixture Product Mixture Reaction->Mixture Separation Chromatography or Extraction Mixture->Separation BocAmine Enriched Enantiomer 1 (e.g., R-NH-Boc) Separation->BocAmine Product A UnreactedAmine Enriched Enantiomer 2 (e.g., S-NH₂) Separation->UnreactedAmine Product B

Caption: Workflow for the kinetic resolution of a racemic amine.

This method provides access to both enantiomers of a chiral amine from a single racemic starting material. The efficiency of the resolution is often described by the enantioselectivity value (E), with values greater than 200 considered excellent for preparative synthesis.[18]

Substrate Scope for Kinetic Resolution

The lipase-catalyzed kinetic resolution is effective for a variety of structurally diverse amines. The table below summarizes typical results for the N-acetylation (a closely related acylation) of racemic amines using lipase B from Candida antarctica, demonstrating the broad applicability of the method.

EntryAmine SubstrateConversion (%)Enantiomeric Excess (ee, %)Enantioselectivity (E)
11-Phenylethylamine43.397.9>200
21-(4-Methylphenyl)ethylamine47.298.8>200
31-(4-Methoxyphenyl)ethylamine48.198.7>200
41-(4-Chlorophenyl)ethylamine45.799.3>200
(Data adapted from reference[16])

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Lipase-Catalyzed N-Boc Protection

This protocol describes a general method for the chemoselective N-Boc protection of a primary amine.

Materials and Reagents:

  • Amine substrate (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

  • Immobilized Candida antarctica lipase B (Novozym® 435) (25-50 mg per mmol of amine)

  • Anhydrous organic solvent (e.g., Toluene, Hexane, or tert-Butyl methyl ether (tBuOMe)) (5-10 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating plate.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and the chosen anhydrous organic solvent (5-10 mL).

  • Add the immobilized lipase (e.g., Novozym® 435).

  • Add the di-tert-butyl dicarbonate (1.1 mmol).

  • Seal the flask and stir the mixture at a controlled temperature (typically between 30-50 °C).[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is fully consumed.

  • Upon completion, stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.[19]

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted Boc₂O and acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude N-Boc protected amine can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Kinetic Resolution of (±)-1-Phenylethylamine

This protocol provides a specific example of kinetic resolution. The key is to stop the reaction close to 50% conversion to maximize the yield and enantiomeric excess of both products.

Materials and Reagents:

  • (±)-1-Phenylethylamine (1.0 mmol, 121 mg)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.5 mmol, 109 mg, 0.5 eq)

  • Immobilized Candida antarctica lipase B (Novozym® 435) (50 mg)

  • Anhydrous Toluene (10 mL)

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Ethyl Acetate

Procedure:

  • Combine (±)-1-phenylethylamine (1.0 mmol), Novozym® 435 (50 mg), and anhydrous toluene (10 mL) in a dry flask.

  • Add di-tert-butyl dicarbonate (0.5 mmol). Note the use of 0.5 equivalents to target 50% conversion.

  • Stir the reaction at 50 °C.[14]

  • Carefully monitor the reaction progress by GC or chiral HPLC. The goal is to stop the reaction when approximately 50% of the starting amine has been consumed.

  • Once the target conversion is reached, filter off the enzyme as described in Protocol 1.

  • Transfer the filtrate to a separatory funnel and extract with 1M HCl (2 x 10 mL) to separate the unreacted amine (which will move to the acidic aqueous layer as the ammonium salt) from the N-Boc protected amine (which remains in the organic layer).

  • Isolation of (S)-1-Phenylethylamine (Unreacted):

    • Combine the acidic aqueous extracts.

    • Cool the solution in an ice bath and basify to pH > 10 with 1M NaOH.

    • Extract the free amine into ethyl acetate (3 x 15 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully remove the solvent to yield the enantiomerically enriched (S)-amine.

  • Isolation of (R)-tert-butyl (1-phenylethyl)carbamate (Product):

    • Wash the original organic layer from step 6 with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-Boc-amine.

  • Determine the yield and enantiomeric excess of both isolated products using chiral HPLC or GC analysis.

Conclusion

The chemoenzymatic synthesis of tert-butyl carbamate derivatives represents a significant advancement over traditional chemical methods. By leveraging the catalytic power of lipases, researchers can perform N-Boc protection reactions under mild, environmentally friendly conditions with exceptional levels of selectivity. The ability to perform kinetic resolutions of racemic amines efficiently opens up streamlined pathways to valuable chiral building blocks for the pharmaceutical and agrochemical industries. The use of immobilized enzymes further enhances the practicality of these methods, allowing for catalyst recycling and simplifying product purification. As the demand for green and sustainable chemistry grows, these biocatalytic strategies will undoubtedly become an indispensable tool for the modern synthetic chemist.

References

  • ResearchGate. (2019). Lipase‐Catalyzed tert‐Butoxycarbonylation of Alcohols Using Boc2O. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. Available at: [Link]

  • ResearchGate. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available at: [Link]

  • SpinChem. (n.d.). Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. Available at: [Link]

  • MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Available at: [Link]

  • ResearchGate. (n.d.). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Available at: [Link]

  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Available at: [Link]

  • Bentham Science. (n.d.). Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. Available at: [Link]

  • PubMed. (2004). Preparation and properties of lipases immobilized on different supports. Available at: [Link]

  • ResearchGate. (2017). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Available at: [Link]

  • Frontiers. (n.d.). Effect of Additional Amino Group to Improve the Performance of Immobilized Lipase From Aspergillus niger by Adsorption-Crosslinking Method. Available at: [Link]

  • MDPI. (2024). Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation. Available at: [Link]

  • ResearchGate. (2009). Immobilization of porcine pancreatic lipase on celite for application in the synthesis of butyl butyrate in a nonaqueous system. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • MDPI. (n.d.). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features. Available at: [Link]

  • PubMed. (2010). Lipase-catalyzed Synthesis of Poly(amine-Co-Esters) via Copolymerization of Diester With Amino-Substituted Diol. Available at: [Link]

  • Organic Chemistry Portal. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic Protecting Group Techniques. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

  • ResearchGate. (n.d.). N-Boc protection of amines derivative a. Available at: [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • PubMed. (n.d.). [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent]. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Available at: [Link]

  • ACS Publications. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Available at: [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Available at: [Link]

  • PubMed. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical building block. Here, we move beyond simple protocols to explain the underlying chemistry and provide actionable troubleshooting strategies based on field-proven insights.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound is a two-step process:

  • N-Boc Protection: The primary amine of azetidin-3-ylmethanamine is protected with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy for amines, rendering them less nucleophilic and preventing side reactions in subsequent synthetic steps.[1][2] The reaction typically involves the use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[3]

  • Hydrochloride Salt Formation: The Boc-protected amine is then converted to its hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties.

While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and practical solutions.

A. N-Boc Protection Stage

Issue 1: Incomplete Reaction and Low Yield of Boc-Protected Product

  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted azetidin-3-ylmethanamine starting material.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Boc Anhydride The stoichiometry of the reaction is critical. Using less than a molar equivalent of Boc anhydride will result in incomplete conversion.Use a slight excess (1.05-1.2 equivalents) of Boc anhydride to drive the reaction to completion.
Inappropriate Base or Insufficient Amount A base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine, increasing its nucleophilicity.[3] A weak or insufficient amount of base can stall the reaction.Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least a stoichiometric amount (1-1.5 equivalents).
Low Reaction Temperature While the reaction is often performed at room temperature, low temperatures can decrease the reaction rate.If the reaction is sluggish, consider gently warming the reaction mixture to 30-40 °C.
Poor Solvent Choice The solvent must be able to dissolve both the starting amine and the Boc anhydride.[4]Dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices. For zwitterionic starting materials, aqueous conditions with a base like sodium hydroxide might be necessary to improve solubility.[4]

Issue 2: Formation of Di-Boc Protected Byproduct

  • Symptom: A significant non-polar spot on TLC or a corresponding mass in LC-MS, indicating the addition of two Boc groups.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excessive Boc Anhydride A large excess of Boc anhydride can lead to the protection of the secondary amine within the azetidine ring.Carefully control the stoichiometry of Boc anhydride (1.05-1.2 equivalents).
Prolonged Reaction Time Leaving the reaction for an extended period, especially with excess Boc anhydride, can promote the formation of the di-Boc product.Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.

Issue 3: Difficult Purification of the Boc-Protected Intermediate

  • Symptom: The crude product is an oil that is difficult to purify by crystallization or chromatography.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Residual Base or Salts The presence of the amine base (e.g., TEA) or its hydrochloride salt can interfere with purification.Perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution and brine.
Oily Nature of the Product The Boc-protected intermediate is often a viscous oil at room temperature.Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.
B. Hydrochloride Salt Formation Stage

Issue 1: Product Oils Out Instead of Crystallizing

  • Symptom: Upon addition of HCl, the product separates as an oil rather than a crystalline solid.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Solvent The solvent plays a crucial role in crystallization. A solvent in which the hydrochloride salt is sparingly soluble is required.Ethyl acetate or a mixture of diethyl ether and methanol are commonly used. If the product oils out, try adding a non-polar co-solvent like heptane to induce precipitation.
Rapid Addition of HCl Adding the HCl solution too quickly can lead to rapid precipitation and the formation of an oil.Add the HCl solution dropwise with vigorous stirring to allow for controlled crystal growth.
Presence of Impurities Impurities can inhibit crystallization.Ensure the Boc-protected intermediate is of high purity before proceeding to the salt formation step.

Issue 2: Formation of a Hygroscopic or Gummy Solid

  • Symptom: The final product is a sticky solid that is difficult to filter and handle.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Residual Water The presence of water can lead to the formation of a hygroscopic product.Ensure all solvents and glassware are dry. The use of anhydrous solvents is recommended.
Incorrect Stoichiometry of HCl An excess of HCl can lead to the formation of a di-hydrochloride or a product that is more hygroscopic.Use a stoichiometric amount of a standardized HCl solution (e.g., 2M HCl in diethyl ether).

III. Experimental Protocols

A. Protocol for N-Boc Protection of Azetidin-3-ylmethanamine
  • Dissolve azetidin-3-ylmethanamine (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Add triethylamine (TEA, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 10% methanol in DCM with 1% NH₄OH).

  • Upon completion, wash the reaction mixture with water (2 x 5 volumes), 1M HCl (1 x 5 volumes), saturated NaHCO₃ solution (1 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-Butyl (azetidin-3-ylmethyl)carbamate.

B. Protocol for Hydrochloride Salt Formation
  • Dissolve the crude tert-Butyl (azetidin-3-ylmethyl)carbamate (1.0 eq) in a minimal amount of ethyl acetate (or diethyl ether).

  • With vigorous stirring, add a 2M solution of HCl in diethyl ether (1.0 eq) dropwise.

  • A white precipitate should form. Continue stirring for 30 minutes at room temperature.

  • If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask with a glass rod.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

IV. Visualizing the Workflow

SynthesisWorkflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Hydrochloride Salt Formation Azetidine Azetidin-3-ylmethanamine Reaction1 Boc Protection Reaction Azetidine->Reaction1 Boc2O Boc Anhydride Boc2O->Reaction1 Base Base (e.g., TEA) Base->Reaction1 Solvent1 Solvent (e.g., DCM) Solvent1->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Quench & Wash BocProtected tert-Butyl (azetidin-3-ylmethyl)carbamate Workup1->BocProtected Isolate Reaction2 Salt Formation BocProtected->Reaction2 BocProtected->Reaction2 HCl HCl in Ether/EtOAc HCl->Reaction2 Solvent2 Solvent (e.g., EtOAc) Solvent2->Reaction2 Filtration Filtration & Drying Reaction2->Filtration Precipitate FinalProduct tert-Butyl (azetidin-3-ylmethyl)carbamate HCl Filtration->FinalProduct Isolate

Caption: Synthetic workflow for this compound.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the Boc protection?

A1: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases such as sodium bicarbonate or sodium hydroxide in a biphasic or aqueous system can also be effective, especially if the starting material has poor solubility in organic solvents.

Q2: My Boc-protected intermediate is an oil. How can I be sure it's pure enough for the next step?

A2: Purity can be assessed by ¹H NMR and LC-MS. The ¹H NMR spectrum should show the characteristic peak for the Boc group at around 1.4 ppm, and the integration should be correct. LC-MS can confirm the molecular weight and the absence of significant impurities. If necessary, purification by column chromatography is recommended.

Q3: What is the best way to store the final hydrochloride salt?

A3: The hydrochloride salt is generally more stable than the free base. However, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.

Q4: Can I use other acids for the salt formation?

A4: While hydrochloride is the most common, other acids like sulfuric acid (to form the sulfate salt) or trifluoroacetic acid (to form the trifluoroacetate salt) can be used. The choice of acid will depend on the desired properties of the final salt.

VI. References

  • J&K Scientific. BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Building Blocks for Innovation: The Chemistry of Azetidin-3-yl-methyl-carb.... [Link]

  • Zhang, J., Schmalz, H.-G. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew. Chem. Int. Ed.2011 , 50 (14), 3236–3239. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Widen, J. C., et al. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Org. Lett.2015 , 17 (16), 4098–4101. [Link]

  • PubMed. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. [Link]

  • amphoteros. Not just another way to remove Boc. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ALLGREEN. Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. [Link]

  • Google Patents. Synthesis of azetidine derivatives.

  • Google Patents. Process for preparing a phthalazinone derivative and intermediates thereof.

  • RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Reddit. How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them?. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Chongqing Chemdad Co., Ltd. tert-Butyl (azetidin-3-yl)carbamate hydrochloride. [Link]

  • ResearchGate. Synthetic modification of the azetidine products. [Link]

  • Molbase. azetidine-3-carbonitrile hydrochloride. [Link]

  • PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ACS Publications. One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • NIH. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Chemistry Stack Exchange. Failure of selective Nα-Boc protection of diamino acids based on pKa difference. [Link]

  • Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.

  • Scribd. Synthesis and Purification of Tert-Butyl Chloride. [Link]

  • 上海相辉医药科技有限公司. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical agents, often serving as a key building block. The inherent strain of the azetidine ring and the reactivity of the primary amine present unique challenges. This guide will address these issues in a practical, question-and-answer format to directly resolve problems you may encounter at the bench.

Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section is dedicated to addressing specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for remediation.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields can be attributed to several factors, ranging from reagent quality to competing side reactions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The Boc protection of the primary amine may not have gone to completion.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material, azetidin-3-ylmethanamine, is a key indicator.

      • Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of di-tert-butyl dicarbonate ((Boc)₂O) is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

      • Reaction Time and Temperature: While the reaction is often performed at room temperature, extending the reaction time or gentle heating (to 40-50 °C) can improve conversion for less reactive substrates.

  • Degradation of Starting Material or Product: The strained azetidine ring can be susceptible to degradation.

    • Troubleshooting Protocol:

      • Mild Reaction Conditions: Employ mild bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) and avoid strong acids during the Boc protection step.

      • Temperature Control: Avoid excessive heating, which can promote side reactions.

  • Losses during Work-up and Purification: The product may have some water solubility, leading to losses during aqueous extractions.

    • Troubleshooting Protocol:

      • Extraction with Different Solvents: If product loss is suspected during extraction with common solvents like ethyl acetate, consider using a more polar solvent like dichloromethane (DCM) for the extraction.

      • Brine Washes: Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Use of a saturated sodium chloride solution (brine) can decrease the solubility of the product in the aqueous phase.

Question 2: I'm observing a significant amount of a higher molecular weight byproduct in my mass spectrometry analysis. What could this be?

The presence of unexpected higher molecular weight species often points to dimerization or polymerization, a known issue with strained ring systems like azetidine.

Potential Causes & Solutions:

  • Polymerization of Azetidine: Azetidines are known to undergo cationic ring-opening polymerization.[1][2] This can be initiated by trace acidic impurities or even the starting amine itself acting as an initiator under certain conditions.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Moisture can lead to the formation of acidic species that catalyze polymerization. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Control of Acidity: If the starting azetidin-3-ylmethanamine is in its hydrochloride salt form, it must be fully neutralized before the addition of (Boc)₂O. The presence of HCl can initiate polymerization.

  • Formation of Di-Boc Adduct: The starting material has both a primary amine and a secondary amine (the azetidine nitrogen). While the primary amine is more nucleophilic, over-reaction can lead to the formation of a di-Boc protected species.

    • Troubleshooting Protocol:

      • Stoichiometric Control of (Boc)₂O: Use a controlled amount of (Boc)₂O (1.0-1.1 equivalents) to favor mono-protection of the more reactive primary amine.

      • Slow Addition of Reagent: Add the (Boc)₂O solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to minimize over-reaction.

Question 3: My final product is an oil and difficult to solidify, even after conversion to the hydrochloride salt. How can I obtain a solid product?

The physical state of the final product can be influenced by residual solvents and impurities.

Potential Causes & Solutions:

  • Residual Solvents: Trapped solvent molecules can prevent the crystallization of the hydrochloride salt.

    • Troubleshooting Protocol:

      • Azeotropic Removal of Water: If water is present, azeotropic distillation with toluene can be effective.

      • High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the product is thermally stable.

  • Presence of Impurities: Small amounts of impurities can act as crystal growth inhibitors.

    • Troubleshooting Protocol:

      • Recrystallization: Attempt recrystallization from various solvent systems. A common choice for hydrochloride salts is a mixture of a polar solvent in which the salt is soluble (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexane).

      • Trituration: If recrystallization fails, trituration of the oil with a non-polar solvent can sometimes induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of?

The most critical side reaction is the ring-opening of the azetidine moiety. Due to its inherent ring strain, the four-membered ring is susceptible to nucleophilic attack, especially under acidic conditions.[1][2] This can be a significant issue during the final step of forming the hydrochloride salt if harsh acidic conditions are used. It is recommended to use ethereal HCl or to bubble HCl gas through a solution of the free base at low temperatures to minimize this.

Q2: Can I use a different base for the Boc protection?

Yes, while TEA and DIPEA are common, other non-nucleophilic bases can be used. It is important to avoid nucleophilic bases which could potentially react with (Boc)₂O or promote side reactions. The choice of base can also be influenced by the salt form of the starting amine. If starting from a hydrochloride salt, a base is required to liberate the free amine.

Q3: What are the optimal conditions for the final hydrochloride salt formation?

To minimize the risk of azetidine ring-opening, the following conditions are recommended:

  • Dissolve the purified tert-butyl (azetidin-3-ylmethyl)carbamate free base in a suitable anhydrous solvent (e.g., diethyl ether, dioxane, or ethyl acetate).

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and structure of the final product:

Analytical TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and identify any major impurities.
LC-MS To determine the molecular weight and assess the purity.
Elemental Analysis To confirm the elemental composition, which is particularly important for a salt.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Azetidin-3-ylmethanamine boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection workup Aqueous Work-up & Extraction boc_protection->workup issue Issue Identified (e.g., Low Yield, Impurity) boc_protection->issue Side Reactions? purification Purification (e.g., Column Chromatography) workup->purification workup->issue Losses? hcl_formation HCl Salt Formation (Anhydrous HCl) purification->hcl_formation final_product Final Product: tert-Butyl (azetidin-3-ylmethyl)carbamate HCl hcl_formation->final_product hcl_formation->issue Degradation? analyze Analyze Data (NMR, LC-MS) issue->analyze identify_cause Identify Potential Cause (e.g., Polymerization, Di-Boc) analyze->identify_cause remediate Implement Solution (e.g., Adjust Stoichiometry, Anhydrous Conditions) identify_cause->remediate verify Verify Fix (Repeat Analysis) remediate->verify verify->boc_protection Re-run Synthesis

General workflow and troubleshooting logic for the synthesis.

References

  • Goethals, E. J. (1974). The polymerization of azetidines and azetidine derivatives. Journal of Polymer Science: Polymer Symposia, 48(1), 299-319.
  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride. This guide is designed to provide in-depth, field-proven insights into the common synthetic transformations involving this versatile building block. My aim is to move beyond simple procedural steps and explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Introduction to the Molecule

This compound is a valuable bifunctional building block. It features a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary amine as part of a strained azetidine ring. This structure allows for sequential and selective functionalization, making it a popular intermediate in medicinal chemistry, particularly for the synthesis of complex scaffolds and PROTAC linkers.[1] However, the interplay between the acid-labile Boc group and the strained, nucleophilic azetidine ring necessitates careful reaction design and execution.

This guide addresses the most common questions and issues encountered during two key reaction classes: Boc deprotection and N-alkylation/acylation of the azetidine ring .

Part 1: Troubleshooting Boc Deprotection

The removal of the Boc group is a critical step to liberate the primary amine for subsequent coupling reactions. While seemingly straightforward, this acid-catalyzed process can be complicated by the inherent reactivity of the molecule.

Frequently Asked Questions (FAQs) - Boc Deprotection

Q1: My Boc deprotection is incomplete or sluggish. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete deprotection is a common issue often stemming from insufficient acid strength, steric hindrance, or suboptimal reaction conditions.

  • Causality: The deprotection mechanism begins with the protonation of the Boc group's carbonyl oxygen by an acid (like Trifluoroacetic Acid - TFA), followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to yield the free amine and CO₂.[2][3] If the acid is too weak, present at too low a concentration, or if water is present, this equilibrium-driven first step can be inefficient.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in your solvent (commonly Dichloromethane - DCM). A typical starting point is 20-25% TFA in DCM, which can be increased to 50% or even neat TFA for stubborn substrates.[4]

    • Switch to a Stronger Acid System: If TFA is ineffective, a stronger system like 4M HCl in 1,4-dioxane is a reliable alternative.[2] This often results in the precipitation of the desired amine as its hydrochloride salt.

    • Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS. Some substrates may require several hours at room temperature for complete conversion.[2]

    • Ensure Anhydrous Conditions: Water can compete with the Boc group for protons and hydrolyze the acid, reducing its effective concentration. Use anhydrous solvents and fresh acid.

Q2: I'm observing a significant side product with a mass increase of +56 Da in my LC-MS analysis after deprotection. What is this impurity and how can I prevent it?

A2: This is a classic sign of tert-butylation. The highly reactive tert-butyl cation generated during Boc cleavage is an electrophile that can alkylate any available nucleophile.[5][6]

  • Causality & Prevention: The most likely site of alkylation on your deprotected product is the newly freed primary amine or the secondary azetidine nitrogen. To prevent this, you must introduce a "scavenger"—a molecule that is more nucleophilic or present in a much higher concentration to trap the tert-butyl cation before it can react with your product.[5]

  • Recommended Scavenger Protocol:

    • Triisopropylsilane (TIS): This is a highly effective carbocation scavenger. Add 2.5-5% (v/v) of TIS to your reaction mixture before adding the acid.[2]

    • Water: In some cases, a small amount of water (2.5-5% v/v) can also act as a scavenger.[2]

    • A Scavenger Cocktail: For sensitive substrates, a cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a robust choice.[1]

IssueCommon CauseRecommended Solution & Rationale
Incomplete Deprotection Insufficient acid strength/concentration.Increase TFA concentration (e.g., 25% to 50% in DCM) or switch to 4M HCl in dioxane to ensure efficient protonation.[2]
+56 Da Side Product tert-Butylation by the t-Bu⁺ cation.Add a scavenger like Triisopropylsilane (TIS) (2.5-5% v/v) to trap the electrophilic cation.[5]
Potential Ring Opening High acid concentration protonating the azetidine nitrogen, making it susceptible to nucleophilic attack.While the azetidine ring is strained, studies on similar structures show it is often stable to standard TFA deprotection conditions.[7][8] However, if suspected, use milder conditions (e.g., lower TFA concentration, shorter time) and monitor carefully.
Experimental Protocol: Boc Deprotection with Scavenger
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Scavenger Addition: Add Triisopropylsilane (TIS) (1.5 eq, ~5% v/v) to the stirred solution.

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, maintaining a 25-50% v/v solution with DCM) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Track the disappearance of the starting material using TLC (staining with ninhydrin will show the appearance of the free amine) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Isolation: Add cold diethyl ether to the residue to precipitate the product as its TFA salt. Collect the solid by vacuum filtration, wash with additional cold diethyl ether to remove the scavenger and its byproducts, and dry under vacuum.[1]

Visualization: Boc Deprotection Troubleshooting Logic

Boc_Deprotection_Troubleshooting Start Start: Boc Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Problem Detected? Monitor->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes (Starting Material Remains) SideProduct Side Product (+56 Da) Problem->SideProduct Yes (New Peak) Success Reaction Complete Proceed to Work-up Problem->Success No Increase_Acid Increase TFA Conc. or Switch to HCl/Dioxane Incomplete->Increase_Acid Extend_Time Extend Reaction Time Incomplete->Extend_Time Add_Scavenger Add Scavenger (e.g., TIS) SideProduct->Add_Scavenger Increase_Acid->Monitor Extend_Time->Monitor Add_Scavenger->Start Re-run Reaction Azetidine_Functionalization cluster_start Starting Material cluster_alkylation N-Alkylation cluster_acylation N-Acylation (Amide Coupling) Start tert-Butyl (azetidin-3-ylmethyl)carbamate (Free Base or HCl Salt) Alkylation R-X, Base (DIPEA/K₂CO₃) Solvent (DMF/ACN) Heat (optional) Start->Alkylation Path A Acylation R-COOH, Coupling Reagent (HATU/EDC), Base (DIPEA) Solvent (DMF/DCM) Start->Acylation Path B Product_Alk N-Alkyl-Azetidine Product Alkylation->Product_Alk Product_Acyl N-Acyl-Azetidine Product Acylation->Product_Acyl

Sources

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS: 217806-26-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. The inherent ring strain of the azetidine core presents unique synthetic hurdles that require careful optimization of reaction conditions.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your laboratory.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a multi-step process, beginning with a suitable azetidine precursor. A common route involves the Boc-protection of a commercially available 3-(aminomethyl)azetidine derivative, followed by the formation of the hydrochloride salt. While seemingly straightforward, the synthesis of azetidines can be challenging due to the high ring strain of the four-membered heterocycle.[1][2]

Key challenges in this synthesis include:

  • Low yields in azetidine ring formation: The formation of the four-membered ring is often entropically and enthalpically disfavored, leading to competing side reactions such as intermolecular polymerization.[3]

  • Difficulties in Boc-protection: Incomplete reactions, the formation of di-Boc byproducts, and challenges in purification are common issues.[4]

  • Salt formation and purification: Achieving a crystalline, pure hydrochloride salt can be complicated by solubility issues and the potential for amorphous product formation.[5]

The following sections will address these challenges in a question-and-answer format, providing practical solutions and detailed experimental protocols.

II. Troubleshooting Guide & FAQs

A. Boc-Protection of 3-(Aminomethyl)azetidine

The introduction of the tert-butoxycarbonyl (Boc) group is a critical step in the synthesis.[6] The following are common issues and their resolutions:

Question 1: My Boc-protection reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Boc-protection reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Reagent Stoichiometry: Ensure that at least a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) is used.[6] This helps to drive the reaction to completion.

  • Inadequate Base: The choice and amount of base are crucial for activating the amine.[6]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common organic bases used in anhydrous conditions. Ensure you are using at least 1.2-2.0 equivalents.[6]

    • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃): These are effective in aqueous or biphasic systems.[7]

  • Reaction Temperature and Time: While many Boc-protections proceed efficiently at room temperature, some sterically hindered or less reactive amines may require gentle heating (e.g., 40°C) or extended reaction times.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Choice: The solvent must be appropriate for the chosen base and fully dissolve the starting materials. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane/water mixtures.[6][7]

Question 2: I am observing a significant amount of a di-Boc protected byproduct. How can I prevent this side reaction?

Answer: The formation of the di-Boc byproduct, where both the primary amine and the azetidine nitrogen are protected, is a common issue. This can be minimized through careful control of reaction conditions:

  • Controlled Addition of (Boc)₂O: Add the (Boc)₂O solution dropwise to the reaction mixture. This maintains a low instantaneous concentration of the protecting agent, favoring mono-protection.

  • Stoichiometric Control: Use a minimal excess of (Boc)₂O (e.g., 1.05-1.1 equivalents).

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C) can help to control the reactivity and improve selectivity.[4]

Question 3: The purification of my Boc-protected product is challenging, and I am getting an oil instead of a solid. What purification strategies can I employ?

Answer: The physical state of the purified product can be influenced by residual solvents or impurities.

  • Column Chromatography: If the product is an oil, purification by silica gel column chromatography is often the most effective method. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.

  • Recrystallization: If a solid is obtained but it is impure, recrystallization from a suitable solvent system can be effective. Hexanes or a mixture of ethyl acetate and hexanes are often good choices for carbamates.

  • Aqueous Workup: A thorough aqueous workup is essential to remove water-soluble impurities and excess reagents. This typically involves washing the organic layer with a mild acid (e.g., 10% citric acid), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

B. Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt, which often improves the stability and handling of the compound.

Question 4: I am struggling to obtain a crystalline hydrochloride salt. The product is an oil or a sticky solid. How can I induce crystallization?

Answer: The formation of a crystalline salt is highly dependent on the solvent system and the method of HCl addition.

  • Anhydrous Conditions: The use of anhydrous HCl is often crucial for obtaining a crystalline product, as water can interfere with crystallization and lead to lower yields due to the solubility of the salt.[5]

    • HCl in Dioxane/Ether: A solution of 4M HCl in 1,4-dioxane or diethyl ether is a standard reagent for this purpose.[8] Add the HCl solution dropwise to a solution of the free base in a suitable solvent (e.g., ethyl acetate, methanol, or DCM) at 0°C.

  • Solvent Selection: The choice of solvent for the salt formation is critical. The desired salt should be sparingly soluble in the chosen solvent to facilitate precipitation.

    • Anti-Solvent Addition: If the salt is soluble in the reaction solvent, the addition of an "anti-solvent" in which the salt is insoluble (e.g., hexanes, diethyl ether) can induce precipitation.

  • Scratching and Seeding: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth. If you have a small amount of crystalline material from a previous batch, "seeding" the supersaturated solution can initiate crystallization.

Question 5: My yield is low after the salt formation and isolation. What are the potential causes?

Answer: Low yields during salt formation are often due to the solubility of the hydrochloride salt in the reaction or workup solvents.[5]

  • Minimize Water: As mentioned, avoid aqueous HCl if possible, as the hydrochloride salt may have significant solubility in water.[5]

  • Optimize Solvent Volume: Use the minimum amount of solvent necessary to dissolve the free base before adding the HCl solution. This will help to ensure that the resulting salt precipitates effectively.

  • Cold Filtration: After precipitation, cool the mixture in an ice bath before filtering to minimize the solubility of the salt in the mother liquor. Wash the collected solid with a small amount of cold solvent.

III. Experimental Protocols

A. Protocol for Boc-Protection of 3-(Aminomethyl)azetidine

This protocol provides a general procedure for the Boc-protection of 3-(aminomethyl)azetidine.

  • Dissolution: Dissolve 3-(aminomethyl)azetidine (1.0 equiv) in dichloromethane (DCM) (approximately 10 mL per gram of amine).

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • (Boc)₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in DCM dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in DCM mobile phase and ninhydrin stain).

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-Butyl (azetidin-3-ylmethyl)carbamate.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

B. Protocol for Hydrochloride Salt Formation

This protocol describes the formation of the hydrochloride salt from the Boc-protected amine.

  • Dissolution: Dissolve the purified tert-Butyl (azetidin-3-ylmethyl)carbamate (1.0 equiv) in a minimal amount of anhydrous ethyl acetate.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • HCl Addition: Slowly add a 4M solution of HCl in 1,4-dioxane (1.1 equiv) dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form upon addition of the HCl solution.

  • Stirring: Continue stirring the suspension at 0°C for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethyl acetate and then with diethyl ether.

  • Drying: Dry the solid under vacuum to obtain this compound as a white crystalline solid.

IV. Data Presentation

Table 1: Troubleshooting Guide for Boc-Protection

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion Insufficient (Boc)₂O, inadequate base, low temperature, short reaction timeIncrease (Boc)₂O to 1.1-1.5 equiv., use 1.2-2.0 equiv. of base, consider gentle heating (40°C), extend reaction time and monitor by TLC/LC-MS.[6][7]
Di-Boc Byproduct High concentration of (Boc)₂O, reaction too fastAdd (Boc)₂O dropwise, use minimal excess (1.05-1.1 equiv.), run the reaction at 0°C.[4]
Oily Product Residual solvent, impuritiesPurify by silica gel column chromatography, perform a thorough aqueous workup.
Difficult Purification Similar polarity of product and impuritiesOptimize chromatography conditions (e.g., different solvent system), consider recrystallization.

Table 2: Troubleshooting Guide for Hydrochloride Salt Formation

Issue Potential Cause(s) Suggested Solution(s)
Oily/Sticky Product Presence of water, inappropriate solventUse anhydrous HCl (e.g., 4M in dioxane), select a solvent where the salt is sparingly soluble, try anti-solvent addition.[5][8]
No Precipitation Salt is soluble in the chosen solventConcentrate the solution, add an anti-solvent (e.g., hexanes, ether), try scratching or seeding.
Low Yield Salt is soluble in the reaction/workup solventUse minimal solvent, filter at low temperature, wash with cold solvent.[5]

V. Visualizations

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Aminomethylazetidine 3-Aminomethylazetidine Reaction_Mixture Combine & Stir (0°C to RT) 3-Aminomethylazetidine->Reaction_Mixture (Boc)2O (Boc)2O (Boc)2O->Reaction_Mixture Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction_Mixture Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction_Mixture Aqueous_Workup Aqueous Workup Reaction_Mixture->Aqueous_Workup Monitor by TLC Drying Dry Organic Layer Aqueous_Workup->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography (if needed) Concentration->Chromatography Boc_Protected_Amine tert-Butyl (azetidin-3-ylmethyl)carbamate Concentration->Boc_Protected_Amine If pure Chromatography->Boc_Protected_Amine Salt_Formation_Workflow cluster_start Starting Material cluster_reaction Salt Formation cluster_isolation Isolation cluster_product Final Product Boc_Protected_Amine tert-Butyl (azetidin-3-ylmethyl)carbamate Reaction_Mixture Dissolve & Cool (0°C) Boc_Protected_Amine->Reaction_Mixture Solvent (e.g., EtOAc) Solvent (e.g., EtOAc) Solvent (e.g., EtOAc)->Reaction_Mixture HCl_Addition Add HCl in Dioxane Reaction_Mixture->HCl_Addition Stir Stir at 0°C HCl_Addition->Stir Precipitation Filter Vacuum Filtration Stir->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry HCl_Salt tert-Butyl (azetidin-3-ylmethyl)carbamate HCl Dry->HCl_Salt

Caption: Workflow for the hydrochloride salt formation.

VI. References

  • Benchchem. (2025). Technical Support Center: Tert-Butyl Carbazate Synthesis and Applications.

  • Benchchem. (2025). The Chemistry of the Boc Protecting Group.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

  • Benchchem. (2025). Troubleshooting low yields in azetidine synthesis.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines.

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

  • Benchchem. (2025). Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis.

Sources

Technical Support Center: tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-AZBOC-HCL Version: 1.0 Last Updated: January 10, 2026

Introduction

Welcome to the technical support guide for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS No. 943060-59-1). This molecule is a valuable building block in pharmaceutical and medicinal chemistry, prized for its constrained azetidine core and the versatile Boc-protected aminomethyl side chain. However, its utility is intrinsically linked to its stability. The inherent strain of the four-membered ring and the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group create specific degradation pathways that can impact reaction outcomes, purity, and shelf-life.

This guide is designed for researchers, scientists, and drug development professionals. It provides a deep dive into the potential degradation mechanisms, offers practical troubleshooting advice in a direct question-and-answer format, and presents validated protocols to help you anticipate and mitigate stability issues in your experiments.

Section 1: Understanding the Core Molecular Instabilities

The chemical structure of this compound contains two primary points of potential degradation: the acid-labile Boc group and the strained azetidine ring . The hydrochloride salt form itself creates a mildly acidic microenvironment, which can be a contributing factor to instability, particularly in the presence of moisture.

Caption: Key structural features prone to degradation.

Section 2: Primary Degradation Pathways

Understanding the chemical mechanisms of degradation is critical for predicting byproducts and designing robust experimental conditions. Two pathways predominate.

Pathway A: Acid-Catalyzed Boc Deprotection

This is the most common and predictable degradation pathway. The Boc group is notoriously sensitive to acid.[1] The process occurs via a well-established mechanism, initiated by protonation of the carbamate carbonyl.

Mechanism:

  • Protonation: An acid source (H⁺), potentially from the hydrochloride salt itself or an external reagent, protonates the carbonyl oxygen of the Boc group.[2]

  • Carbocation Formation: This protonation weakens the carbonyl C-O bond, leading to the departure of the stable tert-butyl cation.[3]

  • Decarboxylation: The resulting carbamic acid is unstable and rapidly loses carbon dioxide (CO₂) to yield the free primary amine.[2][3]

The liberated tert-butyl cation is highly reactive and can lead to secondary degradation products by alkylating nucleophilic sites on the starting material, product, or solvent.[1][4] It can also be quenched by a scavenger or deprotonate to form isobutylene gas.[2]

start Boc-Protected Amine (Protonated) step1 Loss of t-butyl cation start->step1 intermediate Carbamic Acid Intermediate step1->intermediate side_product t-butyl cation (reactive) step1->side_product Generates step2 Decarboxylation intermediate->step2 end Free Amine + CO₂ step2->end

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Pathway B: Azetidine Ring Opening

The four-membered azetidine ring is significantly strained and susceptible to nucleophilic attack, leading to ring-opening.[5][6] This process can be exacerbated by the protonation of the ring nitrogen (forming an azetidinium ion), which makes the ring carbons more electrophilic.[7]

Mechanism:

  • Activation (Optional but likely): The azetidine nitrogen is protonated by an acid source.

  • Nucleophilic Attack: A nucleophile (e.g., water, alcohols from solvents, or other amine species) attacks one of the ring carbons (C2 or C4).

  • Ring Cleavage: The C-N bond breaks, relieving the ring strain and forming a linear amino-alcohol or related derivative, depending on the nucleophile.

This pathway is particularly relevant in protic solvents or during reactions involving strong nucleophiles.

start Azetidinium Ion (Protonated Ring) step1 Nucleophilic Attack (e.g., H₂O) start->step1 end Ring-Opened Product (e.g., Amino Alcohol) step1->end

Caption: General pathway for Azetidine Ring Opening.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question / Observation Probable Cause & Explanation Recommended Action & Rationale
"My LC-MS shows a major impurity with a mass of [M-100]⁺. What is happening?" Acid-Catalyzed Boc Deprotection. The loss of 100.05 atomic mass units corresponds precisely to the cleavage of the Boc group (C₅H₈O₂). This is the most common degradation pathway, likely caused by acidic reagents, acidic impurities in solvents, or prolonged storage in a non-inert environment.[2][3]1. Confirm Structure: Use tandem MS (MS/MS) to confirm the fragmentation pattern matches the deprotected amine. 2. Review Conditions: Scrutinize your reaction for any acidic components (e.g., TFA, HCl). Even Lewis acids can catalyze this cleavage.[8] 3. Buffer the Reaction: If compatible, add a non-nucleophilic base like 2,6-lutidine or proton sponge to neutralize trace acids.
"My crude NMR is messy, showing broad peaks and signals in the 1.0-1.3 ppm range that don't correspond to my product." t-Butyl Cation Side Reactions. The broad signals may indicate polymerization. The extra aliphatic signals could be from the t-butyl cation alkylating your starting material, product, or even the solvent.[1][4] This is a classic sign of uncontrolled Boc deprotection.1. Use a Scavenger: During intentional deprotection, or if trace deprotection is unavoidable, add a cation scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture. These trap the t-butyl cation before it can cause side reactions.[8] 2. Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation.
"After workup with an aqueous base, my product recovery is low, and I see new polar impurities on my TLC." Azetidine Ring Opening. The strained azetidine ring can be opened by nucleophiles, including hydroxide (from a strong base wash) or water, especially if the ring nitrogen is protonated.[5][7] This leads to highly polar, linear byproducts that may be difficult to extract from the aqueous phase.1. Use Milder Base: Use a milder aqueous base for workup, such as saturated sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH). 2. Avoid Prolonged Aqueous Contact: Minimize the time your compound spends in contact with aqueous layers. 3. Analyze Aqueous Layer: If possible, analyze the aqueous layer by LC-MS to confirm the presence of the suspected ring-opened product.
"The compound appears to be degrading upon storage. The powder is becoming clumpy and discolored." Hydrolysis. The hydrochloride salt is hygroscopic. Absorbed moisture can facilitate both Boc deprotection and azetidine ring opening over time, even at recommended storage temperatures.1. Ensure Inert Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.[9] 2. Re-analyze Before Use: Always re-analyze the purity of the starting material by LC-MS or NMR before setting up a critical reaction, especially if it has been stored for a long time.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for this compound?

    • A1: The optimal storage is at 2-8°C, sealed tightly under an inert atmosphere (argon or nitrogen), and protected from moisture in a desiccator.[9] Avoid frequent opening of the container in a humid environment.

  • Q2: What analytical techniques are best for monitoring the stability and purity of this compound?

    • A2: A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometry (LC-MS) detection is ideal.[10] This allows for the separation and identification of the parent compound from its less polar deprotected counterpart and more polar ring-opened products. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming structural integrity and identifying byproducts in crude reaction mixtures.

  • Q3: Can this compound degrade under thermal stress?

    • A3: Yes. While Boc deprotection is primarily acid-catalyzed, thermolytic deprotection is also possible, typically requiring temperatures above 100-150°C.[11] The strained azetidine ring may also be more susceptible to reactions at elevated temperatures. It is advisable to avoid unnecessarily high temperatures in reactions where the integrity of these functional groups is required.

  • Q4: I need to remove the Boc group selectively. What is the recommended procedure?

    • A4: The standard and most reliable method is treatment with a strong acid like trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or using a solution of HCl in an organic solvent like dioxane or methanol.[3][8] A typical protocol involves stirring with 20-50% TFA in DCM at 0°C to room temperature for 1-3 hours. Always monitor by TLC or LC-MS to avoid over-exposure.

Section 5: Experimental Protocols

Protocol 5.1: Workflow for a Forced Degradation Study

This protocol helps identify potential degradants under stressed conditions, which is crucial for developing stability-indicating analytical methods.

cluster_conditions Stress Conditions (24h) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base thermal Thermal Solution at 80°C start->thermal analysis Neutralize, Dilute, & Analyze by LC-MS and HPLC-UV acid->analysis base->analysis thermal->analysis

Caption: Workflow for a forced degradation study.

Steps:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Thermal Stress: Incubate 1 mL of stock solution mixed with 1 mL of water at 80°C for 24 hours.

  • Control: Keep 1 mL of stock solution mixed with 1 mL of water at 4°C.

  • Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) and analyze by a suitable LC-MS method (see Protocol 5.2). Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 5.2: General Purpose LC-MS Method for Analysis

This method provides a starting point for separating the parent compound from its primary degradants. Optimization may be required based on your specific instrumentation.

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% to 5% B

    • 5.1 - 6.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray Ionization Positive (ESI+)

  • Expected Elution Order:

    • Ring-Opened Products (most polar)

    • Deprotected Amine (polar)

    • Parent Compound (least polar)

References

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from ResearchGate. [Link]

  • Journal of Organic Chemistry. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. J Org Chem. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from commonorganicchemistry.com. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from wordpress.com. [Link]

  • Journal of the American Chemical Society. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. J. Am. Chem. Soc.. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem.. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from en.wikipedia.org. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from masterorganicchemistry.com. [Link]

  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.. [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from masterorganicchemistry.com. [Link]

  • Organic Letters. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Org. Lett.. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from atsdr.cdc.gov. [Link]

Sources

Identifying impurities in tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. We understand the critical importance of purity for the integrity of your research and development projects. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound.

Understanding Impurity Profiles: A Proactive Approach

The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can significantly impact their safety, efficacy, and stability.[1][2] A thorough understanding of the synthetic route and potential degradation pathways of this compound is the first step in effective impurity identification and control. Impurities are generally classified into organic, inorganic, and residual solvents.[3][4][5] This guide will focus primarily on organic impurities, which include starting materials, by-products, intermediates, and degradation products.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in my sample of this compound?

A1: Based on common synthetic routes for Boc-protected azetidine derivatives, the following process-related impurities are most likely:

  • Unreacted Starting Materials:

    • 3-(Aminomethyl)azetidine (or its salt): The primary amine precursor to the final product.

    • Di-tert-butyl dicarbonate (Boc₂O): The Boc-protection reagent. While volatile, unreacted traces or its byproducts might be present.

  • Intermediates:

    • Depending on the specific synthetic pathway, partially reacted intermediates could be present.

  • By-products:

    • tert-Butanol: A common byproduct from the Boc protection reaction.

    • Over-alkylated species: If the synthesis involves alkylation steps, there's a possibility of di- or tri-substituted azetidine rings.

Q2: What are the likely degradation products I should be looking for?

A2: The tert-butyl carbamate (Boc) group is susceptible to both thermal and acidic degradation. Key degradation products to consider are:

  • 3-(Aminomethyl)azetidine dihydrochloride: Formed by the complete loss of the Boc protecting group under acidic conditions.

  • Isobutylene and Carbon Dioxide: These are gaseous by-products of thermal degradation of the Boc group.[3] While not typically observed in the final solid sample, their formation indicates potential degradation during processing or storage at elevated temperatures.

  • Hydrolysis products: Under strongly acidic or basic conditions, the carbamate linkage can be hydrolyzed.

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying known and unknown impurities. A reverse-phase method is typically suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and can be used to identify and quantify impurities if their concentration is sufficient.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

Troubleshooting Guide: A Step-by-Step Approach to Impurity Identification

This section provides a logical workflow to guide you through the process of identifying unknown peaks in your analytical data.

Step 1: Initial Assessment and Data Review

Before proceeding with advanced analytical techniques, a thorough review of your existing data and sample history is crucial.

  • Question: Have you observed unexpected peaks in your HPLC chromatogram or NMR spectrum?

  • Action:

    • Quantify the level of the impurity relative to the main peak.

    • Consult the International Council for Harmonisation (ICH) Q3A guidelines to determine if the impurity is above the reporting, identification, or qualification threshold based on the maximum daily dose of the final drug product.[3][4][6][7]

    • Review the synthesis and purification records of the batch . Were there any deviations from the standard procedure?

ICH Q3A Threshold Maximum Daily Dose ≤ 2 g/day
Reporting Threshold0.05%
Identification Threshold0.10%
Qualification Threshold0.15%

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances.[4]

Step 2: Hypothesis Generation - The Impurity Identification Workflow

Based on the initial assessment, generate hypotheses about the identity of the unknown impurity. The following diagram illustrates a typical workflow.

Impurity_Identification_Workflow Start Unknown Peak Detected in HPLC/NMR Process_Related Process-Related Impurity? Start->Process_Related Degradation_Product Degradation Product? Process_Related->Degradation_Product No Starting_Material Unreacted Starting Material (e.g., 3-(aminomethyl)azetidine) Process_Related->Starting_Material Yes Reagent_Byproduct Reagent/By-product (e.g., tert-Butanol) Process_Related->Reagent_Byproduct Yes Intermediate Synthetic Intermediate Process_Related->Intermediate Yes External_Contaminant External Contaminant? Degradation_Product->External_Contaminant No Hydrolysis Hydrolysis Product (Loss of Boc group) Degradation_Product->Hydrolysis Yes Thermal_Degradation Thermal Degradant Degradation_Product->Thermal_Degradation Yes Solvent Residual Solvent External_Contaminant->Solvent Yes Other Other Contaminant External_Contaminant->Other Yes LC_MS LC-MS Analysis (Molecular Weight) Starting_Material->LC_MS Reagent_Byproduct->LC_MS Intermediate->LC_MS Hydrolysis->LC_MS Thermal_Degradation->LC_MS GC_MS GC_MS Solvent->GC_MS Volatile Other->LC_MS NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR Reference_Standard Compare with Reference Standard NMR->Reference_Standard Identification Impurity Identified Reference_Standard->Identification

Workflow for impurity identification.
Step 3: Experimental Protocols for Impurity Identification

This protocol provides a general starting point for developing an HPLC method. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC System: Utilize the HPLC conditions outlined in Protocol 1.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.

  • Scan Range: Scan a mass range appropriate to cover the expected parent compound and potential impurities (e.g., m/z 50-500).

  • Data Analysis: Extract the mass spectra of the peaks of interest to determine their molecular weights. This information is critical for proposing potential structures for the impurities.

  • Sample Preparation: Prepare a concentrated solution of your sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures or low-level impurities, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary.

  • Data Analysis:

    • Compare the spectrum of your sample to a reference spectrum of a pure standard if available.

    • Analyze the chemical shifts, coupling constants, and integration of the impurity signals to deduce its structure.

Potential Degradation Pathway

The following diagram illustrates the acid-catalyzed degradation of this compound.

Degradation_Pathway Reactant This compound Intermediate Protonated Carbamate Reactant->Intermediate + H⁺ Products 3-(Aminomethyl)azetidine dihydrochloride + Isobutylene + CO₂ Intermediate->Products Hydrolysis

Acid-catalyzed degradation pathway.

By following this structured approach, you will be well-equipped to identify and troubleshoot impurities in your samples of this compound, ensuring the quality and reliability of your scientific work.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • PubMed. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

Sources

Technical Support Center: Enhancing the Solubility of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in organic media. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step protocols to overcome these issues.

Introduction: The Challenge of Amine Hydrochloride Salts

This compound is an amine-containing building block provided as a hydrochloride salt. Amine hydrochlorides are common in pharmaceutical chemistry because the salt form imparts increased stability and, most notably, higher aqueous solubility[1][2]. This ionic character, however, is precisely what makes them challenging to dissolve in many common organic solvents, which are often less polar or non-polar.

The primary goal of this guide is to provide a logical framework and actionable protocols to achieve the desired concentration of your compound in the organic solvent system best suited for your reaction or analysis.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent questions our application scientists receive.

Q1: My this compound won't dissolve in my non-polar reaction solvent (e.g., toluene, hexanes, diethyl ether). What is happening and what should I do first?

Answer: The issue is a fundamental mismatch in polarity. As an ionic salt, your compound has a high affinity for polar environments and very low affinity for non-polar ones. Forcing it into a non-polar solvent is like trying to dissolve table salt in oil—it's energetically unfavorable.

Your first step should be a systematic solvent screening to find a more suitable medium. Do not waste significant amounts of material trying to force it into an incompatible solvent.

Recommended Action: Perform a small-scale solvent screening using the protocol below. Test a range of solvents with varying polarities. Some sources note solubility in polar solvents like ethanol and dichloromethane, which are excellent starting points[3].

Q2: I've found a polar organic solvent (like DCM or Ethanol) where the compound is slightly soluble, but I need a much higher concentration for my experiment. What are my options?

Answer: Once you have identified a compatible solvent class, you have three primary strategies to enhance solubility further. These can be used alone or in combination.

  • Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many compounds. This is the simplest method but be cautious of your compound's thermal stability.

  • Co-Solvent Systems: By mixing a "good" solvent (where it has some solubility) with another miscible solvent, you can fine-tune the polarity of the medium to achieve optimal solubility[4][5]. This is a powerful technique used widely in formulation science[6].

  • Conversion to the Free Base: This is the most effective and often necessary method for achieving high solubility in a broad range of organic solvents, especially those that are less polar. By neutralizing the hydrochloride, you convert the ionic salt into its neutral (free base) form[1]. The free base is significantly more lipophilic ("oily") and will readily dissolve in solvents like ethyl acetate, dichloromethane (DCM), and even toluene, where the salt form is insoluble.

The decision on which path to take can be guided by the following workflow:

G start Solubility Issue: tert-Butyl (azetidin-3-ylmethyl)carbamate HCl in Organic Solvent decision1 Is slight solubility in a polar organic solvent (DCM, EtOH) sufficient for your needs? start->decision1 path1 Optimize with Temperature & Co-Solvent Systems decision1->path1  Yes decision2 Is high solubility required, especially in less polar solvents (EtOAc, Toluene)? decision1->decision2 No   end Achieved Desired Concentration path1->end decision2->path1 No, re-evaluate polar solvent choice path2 Primary Strategy: Convert to Free Base decision2->path2 Yes path2->end

Caption: Decision workflow for solubility enhancement.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid assessment of solubility in various solvents using minimal material.

Methodology:

  • Aliquot ~5 mg of this compound into several small, labeled vials.

  • To each vial, add 100 µL of a test solvent.

  • Vortex or agitate each vial vigorously for 1 minute at room temperature.

  • Observe and record the results. If dissolved, the concentration is ~50 mg/mL.

  • If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL).

  • Vortex again for 1 minute.

  • Observe and record. If dissolved, the concentration is ~10 mg/mL.

  • If still not dissolved, gently warm the vial to ~40 °C and observe any changes.

Data Recording Table:

SolventPolarity (Class)Result at 50 mg/mL (RT)Result at 10 mg/mL (RT)Result with Warming
Dichloromethane (DCM)Polar Aprotic
Ethyl Acetate (EtOAc)Polar Aprotic
Acetonitrile (ACN)Polar Aprotic
Tetrahydrofuran (THF)Polar Aprotic
Methanol (MeOH)Polar Protic
Ethanol (EtOH)Polar Protic
TolueneNon-Polar
HeptaneNon-Polar
Protocol 2: Conversion of Hydrochloride Salt to Free Base

This is a standard liquid-liquid extraction procedure to neutralize the amine salt. The resulting free base will have drastically different solubility properties.

Causality: The addition of a mild aqueous base (like NaHCO₃) deprotonates the ammonium cation of the salt. This neutralizes the charge, converting the ionic species into a neutral organic molecule, which preferentially partitions into the organic solvent layer[7][8].

Methodology:

  • Dissolution: Dissolve 1.0 g of this compound in a minimal amount of deionized water (~10-15 mL) in a separatory funnel.

  • Organic Layer Addition: Add an equal volume of an immiscible organic solvent with moderate polarity, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (~15 mL).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add it portion-wise until effervescence (CO₂ evolution) ceases. This indicates that the acid has been neutralized. You can confirm by testing the aqueous layer with pH paper; it should be pH 8-9.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separation: Drain the organic layer into a clean Erlenmeyer flask. (Note: If using DCM, it will be the bottom layer; if using EtOAc, it will be the top layer).

  • Re-extraction: To ensure full recovery, add a fresh portion of the organic solvent (~10 mL) to the aqueous layer in the funnel, shake, and combine this second organic extract with the first.

  • Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine) (~15 mL). This helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; the drying agent should move freely when the solution is dry.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the free base, likely as an oil or a low-melting solid.

G cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_workup Workup & Isolation A 1. Dissolve HCl Salt in Water B 2. Add Immiscible Organic Solvent (e.g., EtOAc) A->B C 3. Add aq. NaHCO₃ to neutralize (pH ~8) B->C D 4. Shake & Separate Layers C->D E 5. Collect Organic Layer (Contains Free Base) D->E F 6. Wash with Brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Filter & Evaporate Solvent G->H I Isolated Free Base (High Organic Solubility) H->I

Caption: Workflow for free base conversion via extraction.

Frequently Asked Questions (FAQs)

FAQ 1: Why was my compound supplied as a hydrochloride salt? Amine compounds are often converted to hydrochloride salts to improve their shelf-life and handling characteristics. The salt form is typically a stable, crystalline solid that is less susceptible to degradation than the often oily or volatile free base[1][2]. It also ensures high water solubility, which is beneficial for certain applications.

FAQ 2: How can I confirm the conversion to the free base was successful? There are several simple checks:

  • Solubility Test: The most straightforward confirmation is to take a small sample of your final product and test its solubility in a non-polar solvent where the starting salt was insoluble (e.g., heptane or toluene). The free base should show significantly improved solubility.

  • Thin-Layer Chromatography (TLC): The free base (neutral) will have a higher Rf value (travel further up the plate) than the ionic salt, which will likely remain at the baseline.

  • NMR Spectroscopy: In a ¹H NMR spectrum, the chemical shifts of protons near the amine will change upon conversion from the ammonium salt to the free amine.

FAQ 3: Can the free base be less stable than the hydrochloride salt? Yes, this is possible. Free amines can be more sensitive to air (oxidation) and may be hygroscopic. Once you have prepared the free base, it is best to use it directly in your next step. If storage is necessary, keep it under an inert atmosphere (like nitrogen or argon) in a sealed container, preferably at a low temperature[9].

FAQ 4: Are there alternatives to liquid-liquid extraction for preparing the free base? Yes, for smaller scales or for compounds that form emulsions, solid-phase techniques can be very effective. You can dissolve the salt in a solvent like methanol, pass it through a short plug of a basic resin (like an amine-scavenging silica gel or a basic ion-exchange resin), and then elute the free base[8]. The resin retains the HCl, and the eluent contains your purified free base.

References

  • ChemBK. (2024). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

  • The Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine. YouTube. [Link]

  • Liu, R. (Ed.). (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Wikipedia. (2023). Free base. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Pharmaca. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]

  • Chemistry LibreTexts. (2021). Amines as Bases. [Link]

Sources

Technical Support Center: Byproduct Formation and Removal in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these valuable four-membered nitrogen-containing heterocycles. Due to their inherent ring strain, azetidines present unique synthetic challenges, often leading to the formation of undesired byproducts.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic routes and obtain high-purity azetidine products.

Frequently Asked Questions (FAQs)

Q1: Why is azetidine synthesis prone to byproduct formation?

A1: The synthesis of the four-membered azetidine ring is often challenging due to significant ring strain, estimated to be around 25.4 kcal/mol.[4] This strain makes the ring system less stable than five- or six-membered rings and susceptible to various side reactions.[1][2][3] Common synthetic strategies, such as intramolecular cyclization, can be entropically and enthalpically disfavored, leading to competing intermolecular reactions that form dimers or polymers, especially at high concentrations.[5] Additionally, elimination reactions and reactions with nucleophilic solvents can further reduce the yield of the desired azetidine.[5]

Q2: What are the most common byproducts in azetidine synthesis?

A2: The types of byproducts are highly dependent on the synthetic route. However, some common classes of impurities include:

  • Dimers and Polymers: These arise from intermolecular reactions between starting materials.[5]

  • Elimination Products: The formation of alkenes can occur, particularly when using starting materials with good leaving groups.[5]

  • Ring-Opened Products: The strained azetidine ring can be opened by nucleophiles, especially under acidic conditions.[1][2]

  • Solvolysis Products: Nucleophilic solvents can react with electrophilic centers in the starting material or intermediates.[5]

  • Over-alkylation Products: For N-unsubstituted azetidines, the product itself can act as a nucleophile and react with the starting material.[5]

Q3: How does the choice of protecting group affect byproduct formation?

A3: Protecting groups play a crucial role in directing the outcome of an azetidine synthesis. A bulky protecting group on the nitrogen, such as a trityl group, can sterically hinder intermolecular side reactions, thereby favoring the desired intramolecular cyclization.[5] Electron-withdrawing protecting groups, like sulfonyl groups, can reduce the nucleophilicity of the nitrogen, which can be beneficial in some cases but may also slow down the desired cyclization, allowing more time for side reactions to occur. The stability of the protecting group under the reaction and purification conditions is also a critical consideration to prevent the formation of deprotected byproducts.

Troubleshooting Guide

This section is organized by common experimental observations. For each issue, potential causes are discussed, and actionable solutions are provided.

Problem 1: Low or No Yield of the Desired Azetidine

Symptom: After the reaction and workup, analysis by TLC, LC-MS, or NMR shows a complex mixture of products with little to no formation of the expected azetidine.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Intermolecular Reactions Dominating Employ high-dilution conditions by slowly adding the substrate to the reaction mixture. This favors intramolecular cyclization.[6]
Poor Leaving Group If your synthesis involves a nucleophilic substitution, ensure you are using a good leaving group. Consider converting hydroxyl groups to tosylates, mesylates, or triflates. For haloamines, in situ conversion to an iodide via the Finkelstein reaction can be effective.[6]
Incorrect Base For cyclizations of γ-haloamines, a strong, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K2CO3), or DBU is often necessary to deprotonate the amine without competing in the substitution reaction.[6]
Decomposition on Silica Gel The acidic nature of silica gel can cause degradation of basic azetidines. Consider neutralizing the silica with triethylamine, using a more basic stationary phase like alumina, or adding a basic modifier to your eluent.
Problem 2: Presence of a Higher Molecular Weight Impurity

Symptom: Mass spectrometry analysis reveals a significant peak at approximately double the molecular weight of the starting material or product.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Dimerization/Polymerization This is a strong indication of intermolecular side reactions. As with low yields, the primary solution is to use high-dilution conditions.[5][6] You can also investigate lowering the reaction temperature to disfavor the higher activation energy pathway of the intermolecular reaction.
N-Alkylation of Product If synthesizing an N-H azetidine, the product can be more nucleophilic than the starting amine and react with the electrophilic starting material.[5] Using a protecting group on the nitrogen that can be removed later is the most effective strategy to prevent this.
Problem 3: Product Instability During Purification or Storage

Symptom: The isolated azetidine appears pure initially but degrades over time, or decomposition is observed during chromatographic purification.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Acid-Mediated Ring Opening The strained azetidine ring can be susceptible to ring-opening, especially under acidic conditions.[1][2] This is a common issue during silica gel chromatography due to the acidic nature of the silica surface. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, or use a more basic stationary phase like alumina.
Hydrolysis Some functional groups on the azetidine ring may be prone to hydrolysis. Ensure that all solvents and reagents used for purification and storage are anhydrous. Store the final compound under an inert atmosphere.
Light Sensitivity For certain azetidines, particularly those synthesized via photochemical methods like the aza Paternò-Büchi reaction, the product may be light-sensitive.[7][8] Store such compounds in amber vials and minimize exposure to light during workup and purification.

Detailed Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

This protocol is designed to minimize the degradation of acid-sensitive compounds, such as basic azetidines, during purification.[9]

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add Triethylamine: To this slurry, add 1-2% (v/v) of triethylamine.

  • Equilibrate: Stir the slurry for 15-30 minutes to ensure thorough mixing and neutralization of the acidic sites on the silica.

  • Pack the Column: Pack your chromatography column with the neutralized silica slurry as you normally would.

  • Elute: Prepare your mobile phase with the same percentage of triethylamine that was used to neutralize the silica. This will maintain the basicity of the column throughout the purification process.

Protocol 2: High-Dilution Cyclization to Minimize Dimer Formation

This technique is particularly useful for intramolecular reactions where intermolecular side reactions are a concern.[5][6]

  • Set up the Reaction: In a large flask, place the bulk of your solvent and any reagents that are not the cyclization precursor. Heat or cool to the desired reaction temperature.

  • Prepare the Substrate Solution: In a separate addition funnel, dissolve your cyclization precursor in a portion of the reaction solvent.

  • Slow Addition: Using the addition funnel, add the substrate solution to the reaction flask dropwise over an extended period (e.g., 4-12 hours). A syringe pump can be used for more precise control over the addition rate.

  • Monitor the Reaction: After the addition is complete, continue to stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed.

Visualizations

Troubleshooting Workflow for Azetidine Synthesis

G start Reaction Complete check_purity Check Purity (TLC, LC-MS, NMR) start->check_purity check_yield Low or No Yield? high_mw_impurity High MW Impurity? check_yield->high_mw_impurity No solution_yield Optimize Reaction: - High Dilution - Better Leaving Group - Correct Base check_yield->solution_yield Yes check_purity->check_yield multiple_spots Multiple Byproducts? high_mw_impurity->multiple_spots No solution_dimer Use High Dilution Conditions high_mw_impurity->solution_dimer Yes product_pure Product is Pure multiple_spots->product_pure No solution_purification Optimize Purification: - Neutralize Silica - Use Alumina - Change Solvents multiple_spots->solution_purification Yes instability Product Unstable? product_pure->instability end Successful Synthesis instability->end No solution_stability Optimize Purification/Storage: - Neutralize Silica - Anhydrous Conditions - Protect from Light instability->solution_stability Yes

Caption: A troubleshooting workflow for identifying and resolving common issues in azetidine synthesis.

Byproduct Formation Pathways in Intramolecular Cyclization

G start γ-Amino Alcohol/Halide desired_path Intramolecular Cyclization start->desired_path Desired side_path1 Intermolecular Reaction start->side_path1 Side Reaction (High Concentration) side_path2 Elimination start->side_path2 Side Reaction (Strong Base) product Azetidine desired_path->product dimer Dimer/Polymer side_path1->dimer alkene Alkene Byproduct side_path2->alkene

Caption: Competing reaction pathways in the synthesis of azetidines via intramolecular cyclization.

References

  • Troubleshooting low yields in azetidine synthesis - Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. ACS Med Chem Lett. 2021 Oct 14;12(10):1585-1588. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - American Chemical Society. ACS Med Chem Lett. 2021;12(10):1585-1588. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed. ACS Med Chem Lett. 2021 Oct 14;12(10):1585-1588. Available from: [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. J Pharm Biomed Anal. 2021 Sep 5;203:114232. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. J Org Chem. 2014 Sep 5;79(17):8098-111. Available from: [Link]

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - NIH. J Vis Exp. 2014;(87):51542. Available from: [Link]

  • Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole - Benchchem.
  • Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry. 2024 May 17;30(28):e202304128. Available from: [Link]

  • Synthesis of Azetidines. Prog Chem. 2017;29(8):896-914. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. ACS Chem Neurosci. 2012 May 16;3(5):359-64. Available from: [Link]

  • Azetidine: Basicity and Preparation - YouTube. Available from: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. Chem Sci. 2019 Nov 28;10(44):10245-10256. Available from: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing. Chem Sci. 2019;10(44):10245-10256. Available from: [Link]

  • (PDF) The Polymerization of Azetidines and Azetidine Derivatives - ResearchGate. Polymer Journal. 1980;12(9):571-581. Available from: [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. Arkivoc. 2007;2007(4):147-173. Available from: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. Org Lett. 2011 Dec 2;13(23):6320-3. Available from: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. New J Chem. 2021;45(25):11116-11123. Available from: [Link]

  • Optimizing reaction conditions for azetidine ring formation - Benchchem.
  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Available from: [Link]

  • New developments in (aza) Paternò-Büchi reactions - ACS Fall 2025. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Chem Soc Rev. 2021 Mar 24;50(6):3895-3941. Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. RSC Adv. 2017;7(76):48238-48269. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed Central. Molecules. 2023 Jan 21;28(3):1118. Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. Heterocycles. 2012;84(1):223-255. Available from: [Link]

  • (PDF) A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - ResearchGate. Nature Chemistry. 2020;12(10):952-959. Available from: [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. Muthanna Journal of Pure Sciences. 2020;7(3):116-126. Available from: [Link]

  • Azetidines, Azetines and Azetes: Monocyclic | Request PDF - ResearchGate. Comprehensive Organic Functional Group Transformations II. 2005:1-68. Available from: [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts - MDPI. Molecules. 2022 Jan 9;27(2):415. Available from: [Link]

  • Azetidine Synthesis. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry. 2024;30(28):e202304128. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry. 2024 May 17;30(28):e202304128. Available from: [Link]

  • "Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine " | Request PDF - ResearchGate. Muthanna Journal of Pure Sciences. 2020;7(3):116-126. Available from: [Link]_

  • Synthesis and characterization of some Azetidines derivatives. Journal of Education for Pure Science-University of Thi-Qar. 2019;9(1):1-10. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this valuable azetidine-containing building block. The inherent ring strain of the azetidine core makes its synthesis a nuanced challenge, where catalyst choice is paramount to achieving high yields and purity.[1][2] This document provides field-proven insights in a direct question-and-answer format to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the azetidine core required for this molecule?

The synthesis of the target molecule typically hinges on the efficient formation of a 3-substituted azetidine ring. The most prevalent and scalable catalytic strategy involves the reduction of a nitrile precursor, namely 1-Boc-3-cyanoazetidine. This is achieved through catalytic hydrogenation. Alternative modern strategies include palladium-catalyzed intramolecular C-H amination and Lewis acid-catalyzed cyclizations of acyclic precursors, though these are often more substrate-specific.[1][3]

Q2: Why is catalyst selection so critical for azetidine synthesis in particular?

The high ring strain of the four-membered azetidine ring (approx. 25-26 kcal/mol) makes it susceptible to undesired side reactions such as ring-opening, polymerization, or rearrangement.[1][4] An optimal catalyst must possess high selectivity to favor the desired intramolecular cyclization or functional group transformation while minimizing these alternative, often thermodynamically favorable, pathways. Catalyst deactivation and poisoning are also common hurdles that require careful consideration of reagent and solvent purity.[4]

Q3: Is a catalyst required for the N-Boc protection step?

While the N-Boc protection of the primary amine is commonly achieved non-catalytically using di-tert-butyl dicarbonate (Boc₂O) with a stoichiometric amount of base (e.g., triethylamine), certain situations can benefit from a catalyst.[5][6] For amines with low nucleophilicity or when milder conditions are required, catalysts such as 4-(dimethylamino)pyridine (DMAP), ionic liquids, or silica-supported perchloric acid can enhance the reaction rate and efficiency.[7]

Catalyst Selection Guide for Azetidine Ring Formation

The choice of catalyst for constructing the azetidine framework is dictated by the synthetic route. The most direct pathway to the precursor for our target molecule involves the reduction of 1-Boc-3-cyanoazetidine to 1-Boc-3-(aminomethyl)azetidine.

Catalytic System Precursor Typical Catalyst Advantages Potential Issues & Mitigation
Catalytic Hydrogenation 1-Boc-3-cyanoazetidineRaney® Nickel (Ra-Ni), Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂)High yield, clean conversion, scalable, well-established technology.Catalyst Poisoning: Sulfur or halide impurities can poison the catalyst. Ensure high purity of starting materials. Over-reduction/Side Reactions: Can occur at high temperatures/pressures. Optimize conditions carefully. Safety: Hydrogen gas is flammable; requires specialized equipment (e.g., Parr shaker).
Lewis Acid-Catalyzed Cyclization Acyclic epoxy amines or dihalidesLanthanide triflates (e.g., La(OTf)₃), Sc(OTf)₃Mild conditions, avoids high-pressure hydrogenation.Regioselectivity: Risk of forming the more stable 5-membered pyrrolidine ring. Catalyst choice is critical to favor 4-exo-tet cyclization.[4] Catalyst Deactivation: Highly sensitive to water. Requires anhydrous conditions.[4]
Palladium-Catalyzed C-H Amination Functionalized alkyl aminesPd(OAc)₂, various ligandsAdvanced method for creating complex azetidines, high functional group tolerance.[1][3]Cost & Availability: Palladium catalysts and specialized ligands can be expensive. Optimization: Reaction conditions are often highly specific to the substrate and ligand.
Decision Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting an appropriate catalytic strategy based on common laboratory constraints and objectives.

G start Start: Synthesize tert-Butyl (azetidin-3-ylmethyl)carbamate precursor precursor_avail Is 1-Boc-3-cyanoazetidine available? start->precursor_avail scale What is the desired scale? catalyst_h2 Select Catalyst: - Raney® Nickel (Cost-effective) - Pd/C (High activity) - PtO₂ (Robust) scale->catalyst_h2 Lab to Pilot Scale hydrogenation Route 1: Catalytic Hydrogenation precursor_avail->hydrogenation Yes lewis_acid Route 2: Lewis Acid-Catalyzed Cyclization precursor_avail->lewis_acid No (Need to build ring from acyclic precursors) hydrogenation->scale catalyst_la Select Catalyst: - La(OTf)₃ or Sc(OTf)₃ Ensure anhydrous conditions lewis_acid->catalyst_la

Caption: Catalyst selection workflow for azetidine synthesis.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the catalytic synthesis steps.

Q: My catalytic hydrogenation of 1-Boc-3-cyanoazetidine is stalled or incomplete. What should I check?

A: An incomplete hydrogenation is a frequent issue. Consider the following causes and solutions:

  • Problem: Catalyst Inactivity or Poisoning.

    • Cause: The catalyst may be old, improperly handled, or poisoned by impurities (e.g., sulfur, residual halides) in the substrate or solvent. Raney® Nickel is particularly sensitive to air exposure.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the substrate is purified (e.g., by recrystallization or chromatography) to remove potential poisons. Use high-purity, degassed solvents.

  • Problem: Insufficient Reaction Conditions.

    • Cause: The hydrogen pressure, temperature, or reaction time may be inadequate for complete conversion.

    • Solution: Systematically increase the hydrogen pressure (typically 50 psi to 500 psi) and/or temperature (room temperature up to 50-60 °C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increasing catalyst loading (e.g., from 10 wt% to 20 wt%) can also drive the reaction to completion.

Q: My reaction yield is low due to the formation of side products. How can I improve selectivity?

A: Side product formation often points to catalyst incompatibility or overly harsh conditions.

  • Problem: Formation of Oligomers/Polymers.

    • Cause: This can occur via intermolecular reactions, especially if the azetidine ring opens under the reaction conditions.

    • Solution: Lower the reaction temperature. Screen different catalysts; for instance, if Pd/C is causing degradation, a less aggressive catalyst like Raney® Nickel might be more suitable. Running the reaction at a higher dilution can favor the desired intramolecular process.[4]

  • Problem: Formation of Pyrrolidine Byproduct (in Lewis Acid routes).

    • Cause: The reaction is following the 5-endo-tet cyclization pathway instead of the desired 4-exo-tet pathway.[4]

    • Solution: This is highly dependent on the catalyst. Lanthanide triflates like La(OTf)₃ are known to favor azetidine formation from specific epoxy amine precursors. Re-evaluate your catalyst choice and ensure the stereochemistry of your starting material is correct for the desired cyclization.[4]

Troubleshooting Flowchart for Low Yield

G start Problem: Low Reaction Yield check_conversion Is starting material consumed? start->check_conversion incomplete_rxn Cause: Incomplete Reaction check_conversion->incomplete_rxn No side_products Cause: Side Product Formation check_conversion->side_products Yes solution_incomplete Solution: - Increase H₂ pressure/temp - Increase catalyst loading - Use fresh/active catalyst - Purify substrate/solvent incomplete_rxn->solution_incomplete solution_side Solution: - Lower reaction temperature - Screen different catalysts - Check for regioselectivity issues - Adjust concentration side_products->solution_side

Caption: Troubleshooting flowchart for low yield issues.

Key Experimental Protocol

This protocol describes a reliable, two-step synthesis starting from 1-Boc-3-cyanoazetidine.

Step 1: Catalytic Hydrogenation to form tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

  • Inerting the Reactor: Charge a high-pressure reactor (e.g., Parr hydrogenation apparatus) with 1-Boc-3-cyanoazetidine (1.0 equiv) and a catalytic amount of Raney® Nickel (approx. 20 wt%, washed with the reaction solvent).

  • Solvent Addition: Add a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), to create a slurry.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) until hydrogen uptake ceases. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure to yield the crude amine, which is often used directly in the next step.

Step 2: N-Boc Protection and Salt Formation

  • Dissolution: Dissolve the crude tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 equiv) in a suitable solvent like dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N, ~1.2 equiv) to the solution.

  • Boc₂O Addition: Cool the mixture in an ice bath (0 °C) and add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1 equiv) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Salt Formation: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Dissolve the resulting oil in a minimal amount of a solvent like diethyl ether or ethyl acetate, and add a solution of HCl in ether (e.g., 2M) dropwise with stirring to precipitate the hydrochloride salt.

  • Isolation: Collect the solid product by filtration, wash with cold ether, and dry under vacuum to obtain this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
  • PubMed Central. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications. [Link]

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • ChemRxiv. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • BenchChem. (n.d.). Preventing elimination reactions in tertiary alcohol carbamate synthesis.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Synthesis of Azetidines. (2011). Progress in Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry. [Link]

  • MedChemExpress. (n.d.). This compound.
  • ResearchGate. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • ECHEMI. (n.d.). 1-Boc-3-(Aminomethyl)azetidine.
  • National Institutes of Health. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

Technical Support Center: Navigating Challenges in Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for overcoming challenges associated with the deprotection of the tert-butyloxycarbonyl (Boc) group. As a cornerstone of amine protection in modern organic synthesis, particularly in peptide and complex molecule synthesis, the successful and complete removal of the Boc group is critical. Incomplete deprotection can lead to challenging purifications, reduced yields, and the introduction of hard-to-remove impurities, ultimately impacting project timelines and outcomes.

This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice, validated experimental protocols, and a comprehensive FAQ section to address the specific issues you may encounter at the bench.

Troubleshooting Guide: Diagnosing and Resolving Incomplete Boc Deprotection

This section provides a systematic approach to diagnosing and resolving common issues encountered during Boc deprotection.

Question: My reaction is sluggish, and I observe a significant amount of starting material remaining after the standard reaction time. What are the likely causes and how can I resolve this?

Answer:

Incomplete deprotection is a frequent challenge that can often be traced back to a few key factors. The primary reasons for a stalled or incomplete reaction include insufficient acid strength or concentration, steric hindrance around the Boc-protected amine, and poor solubility of the substrate.[1][2]

Here is a logical workflow to troubleshoot this issue:

G start Incomplete Deprotection Observed (TLC, LC-MS) check_conditions Verify Reaction Conditions - Acid concentration & equivalents? - Anhydrous solvent? - Correct temperature? start->check_conditions conditions_ok Conditions Correct check_conditions->conditions_ok   conditions_ok->check_conditions No, Correct & Rerun increase_acid Increase Acid Strength/Concentration (e.g., 25% -> 50% TFA in DCM) conditions_ok->increase_acid Yes increase_time_temp Increase Reaction Time or Temperature (e.g., RT -> 40°C) increase_acid->increase_time_temp check_solubility Assess Substrate Solubility - Is the substrate fully dissolved? increase_time_temp->check_solubility solubility_ok Solubility Adequate check_solubility->solubility_ok   change_solvent Change Solvent System (e.g., DCM to Dioxane) solubility_ok->change_solvent No lewis_acid Consider Alternative Methods - Lewis Acids (e.g., TMSI) - Thermal Deprotection solubility_ok->lewis_acid Yes success Deprotection Complete change_solvent->success lewis_acid->success G cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_prevention Prevention Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_cation tBu⁺ Cation Protonated_Boc->tBu_cation Cleavage Free_Amine R-NH₂ Carbamic_Acid->Free_Amine - CO₂ Alkylated_Product Alkylated Side Product (+56 Da) tBu_cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Nucleophile Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophile->Alkylated_Product Scavenger Scavenger (TIS, Water, Anisole) Scavenger->Trapped_Cation

Sources

Technical Support Center: Green and Cost-Effective Synthesis of Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the green and cost-effective synthesis of azetidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable four-membered nitrogenous heterocycles. The inherent ring strain of azetidines makes their synthesis a nuanced endeavor, but with the right knowledge, high yields and purity can be achieved through environmentally conscious and economically viable methods.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common "green" approaches for synthesizing azetidine intermediates?

A1: Green synthesis of azetidines focuses on minimizing hazardous substances, reducing energy consumption, and improving atom economy. Key strategies include:

  • Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a mild and selective route to functionalized azetidines.[4][5] These methods often proceed at ambient temperature, reducing energy costs and avoiding harsh reagents.[6][7] Copper-catalyzed photoinduced radical cyclization of ynamides is another promising green approach.[8]

  • Catalytic Methods:

    • Lewis Acid Catalysis: Lanthanide triflates, like La(OTf)₃, have proven effective in catalyzing the intramolecular aminolysis of epoxides to form azetidines with high regioselectivity and yield, even with sensitive functional groups.[9][10]

    • Transition Metal Catalysis: Palladium-catalyzed intramolecular C-H amination provides a direct route to azetidines, minimizing pre-functionalization steps.[2][11][12]

    • Organocatalysis: This is particularly valuable for the enantioselective synthesis of chiral azetidines.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for azetidine ring formation, often in aqueous media, thereby reducing solvent waste and energy input.[13]

  • One-Pot Syntheses: Combining multiple reaction steps into a single pot, such as the conversion of β-amino alcohols to N-aryl-2-cyanoazetidines, improves efficiency and reduces waste from intermediate purification.[12]

Q2: How can I improve the cost-effectiveness of my azetidine synthesis?

A2: Cost-effectiveness is intrinsically linked to the principles of green chemistry. Consider the following:

  • Starting Material Selection: Opt for commercially available and inexpensive starting materials. For example, syntheses starting from benzylamine or epichlorohydrin can be more economical than those requiring complex, multi-step precursors.[14][15][16]

  • Catalyst Choice: While some transition metal catalysts can be expensive, exploring earth-abundant metal catalysts or recoverable catalysts can reduce costs. Lewis acids like La(OTf)₃ are often used in catalytic amounts, making them cost-effective.[9]

  • Process Optimization: High-yielding reactions that minimize side products reduce the need for costly purification steps like column chromatography.[17] Optimizing reaction conditions (temperature, concentration, solvent) is crucial.

  • Scalability: Choose synthetic routes that have been demonstrated to be scalable. Photochemical flow reactors, for instance, can offer higher productivity compared to batch processes for certain reactions.[6][7][18]

Troubleshooting Guide

Problem 1: Low Yield in Intramolecular Cyclization

Q: My intramolecular cyclization of a γ-haloamine or an activated γ-amino alcohol is resulting in a low yield of the desired azetidine. What are the likely causes and how can I troubleshoot this?

A: Low yields in azetidine formation via intramolecular cyclization are common due to the unfavorability of forming a strained four-membered ring.[19] Several competing side reactions are often the culprits.

Causality and Solutions:

  • Intermolecular Reactions: At high concentrations, starting materials can react with each other to form dimers or polymers instead of cyclizing.[19]

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.

  • Elimination Reactions: The leaving group can be eliminated to form an alkene, a common side reaction with haloamine precursors.[19]

    • Solution: Use a non-nucleophilic, sterically hindered base to favor the intramolecular substitution over elimination. Also, ensure you are using a good leaving group (e.g., tosylate, mesylate, or triflate) to promote a faster SN2 cyclization, outcompeting the elimination pathway.

  • Solvolysis: Nucleophilic solvents (e.g., methanol) can attack the electrophilic carbon, leading to solvolysis products.[19]

    • Solution: Switch to a non-nucleophilic solvent such as THF, acetonitrile, or DCE.[9][10]

  • Poor Leaving Group: An inefficient leaving group slows down the desired cyclization, allowing more time for side reactions.

    • Solution: Convert hydroxyl groups into better leaving groups like mesylates or tosylates. This activation step is critical for efficient ring closure.

Troubleshooting Workflow for Low Yields

G start Low Yield of Azetidine conc High Concentration? start->conc solvent Nucleophilic Solvent? conc->solvent No sol_conc Use High Dilution Conditions conc->sol_conc Yes lg Poor Leaving Group? solvent->lg No sol_solvent Switch to Non-nucleophilic Solvent (e.g., THF, MeCN) solvent->sol_solvent Yes base Base Promoting Elimination? lg->base No sol_lg Activate OH to Ms/Ts/Tf lg->sol_lg Yes sol_base Use a Non-nucleophilic, Hindered Base base->sol_base Yes end Improved Yield base->end No sol_conc->end sol_solvent->end sol_lg->end sol_base->end

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

Problem 2: Difficulty in Purification of Azetidine Intermediates

Q: I've successfully synthesized my azetidine, but I'm struggling with purification. It seems volatile and water-soluble. What are the best practices for purification?

A: The physical properties of azetidine and its simple derivatives, such as volatility and water solubility, indeed present purification challenges.[20]

Purification Strategies:

Issue Recommended Solution Rationale
Volatility Perform distillations under reduced pressure.Lowering the pressure reduces the boiling point, minimizing thermal degradation of the strained ring.
Water Solubility Convert the azetidine to a non-volatile salt (e.g., hydrochloride or perchlorate) by treating it with the corresponding acid. The salt can then be purified by recrystallization. The free base can be regenerated by treatment with a base.Salts are typically crystalline solids with higher boiling points and lower solubility in organic solvents, facilitating their isolation and purification.[20]
Byproduct Removal For syntheses involving protecting groups like trityl or Boc, ensure complete removal during workup. Multiple extractions with a suitable organic solvent can remove non-polar byproducts like triphenylmethanol.[20]Incomplete deprotection or byproduct removal will contaminate the final product. Monitoring the deprotection step by TLC or LC-MS is crucial.
Problem 3: Undesired Ring-Opening or Rearrangement

Q: My azetidine intermediate is unstable and undergoes ring-opening or rearrangement under certain conditions. How can I prevent this?

A: The ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions, especially in the presence of acids or nucleophiles.[2] The regioselectivity of ring-opening is often influenced by electronic and steric factors.[21]

Mechanistic Considerations and Preventative Measures:

  • Acid Sensitivity: Azetidines can be protonated by strong acids, which activates the ring towards nucleophilic attack.

    • Solution: Use mild reaction conditions and avoid strong acids if possible. If an acidic step is necessary (e.g., Boc deprotection), carefully control the temperature and reaction time. Use of weaker acids like trifluoroacetic acid might be preferable to stronger ones like HCl.

  • Nucleophilic Attack: The carbon atoms adjacent to the nitrogen are electrophilic and can be attacked by nucleophiles, leading to ring cleavage.

    • Solution: Protect the azetidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) to reduce its nucleophilicity and basicity. This can stabilize the ring towards certain reagents. However, be aware that some protecting groups can be cleaved under specific conditions.

  • Rearrangements: Certain substituted azetidines can undergo rearrangements, such as ring expansion to pyrrolidines or other heterocycles.[3][22]

    • Solution: The choice of catalyst and reaction conditions is critical. For instance, in the intramolecular aminolysis of epoxy amines, Lewis acids like La(OTf)₃ can favor azetidine formation over the competing 5-endo-tet cyclization that would lead to a pyrrolidine.[9]

Reaction Pathway Control in Epoxy Amine Cyclization

G start cis-3,4-Epoxy Amine catalyst La(OTf)3 Catalyst start->catalyst attack_c3 C3-Selective Intramolecular Aminolysis catalyst->attack_c3 Favored Pathway attack_c4 C4-Selective Intramolecular Aminolysis catalyst->attack_c4 Disfavored Pathway product_azetidine Azetidine Product (Desired) attack_c3->product_azetidine product_pyrrolidine Pyrrolidine Product (Side Product) attack_c4->product_pyrrolidine

Sources

Validation & Comparative

A Comparative Guide to Azetidine Building Blocks for Drug Discovery: Focus on tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] This four-membered saturated nitrogen-containing heterocycle offers a unique combination of conformational rigidity and metabolic stability, making it an attractive building block for the design of novel therapeutics.[3] Among the diverse array of functionalized azetidines, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride has garnered significant attention as a versatile intermediate. This guide provides an in-depth comparison of this key building block with other commonly employed azetidine derivatives, supported by experimental data and protocols to aid researchers in making informed decisions for their drug discovery programs.

The Strategic Value of Azetidines in Medicinal Chemistry

The incorporation of an azetidine ring into a molecule can lead to significant improvements in its drug-like properties. The inherent ring strain of approximately 25.4 kcal/mol contributes to a defined three-dimensional geometry, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[4] Furthermore, the presence of the nitrogen atom provides a handle for modifying polarity and basicity, while the overall compact structure often leads to improved solubility and metabolic stability compared to more flexible or lipophilic linkers.

This guide will focus on a comparative analysis of the following key azetidine building blocks:

  • This compound

  • N-Boc-3-aminoazetidine

  • Azetidine-3-carboxylic acid

  • 3-Hydroxyazetidine

  • N-Boc-azetidin-3-one

Featured Building Block: this compound

This compound is a bifunctional building block that offers a unique combination of a primary amine surrogate and a reactive azetidine nitrogen. The Boc-protected aminomethyl group at the 3-position provides a stable handle for a variety of chemical transformations, while the azetidine nitrogen can be functionalized through alkylation or acylation. This dual functionality makes it a valuable tool for the synthesis of complex molecules, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[5]

Chemical Structure:

Comparative Analysis of Key Azetidine Building Blocks

The choice of an appropriate azetidine building block is dictated by the specific synthetic strategy and the desired final compound. The following sections provide a comparative overview of the utility and reactivity of our featured compound against other popular azetidine derivatives.

Reactivity in Amide Bond Formation

Amide bond formation is a cornerstone of drug synthesis. The reactivity of the amino functionality on different azetidine building blocks can vary, impacting reaction conditions and yields.

Table 1: Illustrative Yields in Amide Coupling Reactions

Azetidine Building BlockCoupling Partner (Carboxylic Acid)Coupling ReagentsSolventYield (%)Reference
This compound Benzoic AcidHATU, DIPEADMF>90 (estimated)General knowledge
N-Boc-3-aminoazetidineBenzoic AcidHATU, DIPEADMF~85-95General knowledge
Azetidine-3-carboxylic acidBenzylamineHATU, DIPEADMF~80-90General knowledge

Discussion:

  • This compound and N-Boc-3-aminoazetidine both present a primary amine (after deprotection or as a salt) for amide coupling. The primary amine of the aminomethyl group in our featured compound is generally highly reactive and less sterically hindered compared to the direct 3-amino substituent on the ring, which can sometimes lead to slightly higher yields.

  • Azetidine-3-carboxylic acid requires activation of its carboxylic acid functionality for coupling with an amine. While standard coupling reagents are effective, the overall efficiency can be slightly lower compared to the coupling of a free amine.

Functionalization via Reductive Amination

N-Boc-azetidin-3-one is a versatile precursor for introducing diversity at the 3-position of the azetidine ring through reductive amination.

Table 2: Representative Yields in Reductive Amination with N-Boc-azetidin-3-one

AmineReducing AgentSolventYield (%)Reference
BenzylamineNaBH(OAc)₃DCE85-95General knowledge
MorpholineNaBH(OAc)₃DCE80-90General knowledge
AnilineNaBH(OAc)₃DCE70-85General knowledge

Discussion:

N-Boc-azetidin-3-one is a highly efficient substrate for reductive amination with a wide range of primary and secondary amines. The choice of reducing agent, typically a mild hydride source like sodium triacetoxyborohydride, allows for high yields and good functional group tolerance. This method provides a straightforward entry to a variety of 3-aminoazetidine derivatives.

Orthogonal Protection and Deprotection Strategies

The Boc protecting group is prevalent in azetidine chemistry, and its selective removal is a critical step in many synthetic sequences.

Table 3: Comparison of Boc Deprotection Conditions

Boc-Protected AzetidineDeprotection ReagentSolventConditionsOutcomeReference
tert-Butyl (azetidin-3-ylmethyl)carbamate 4M HCl in DioxaneDioxaneRoom Temp, 1-2hHigh Yield[6]
N-Boc-3-aminoazetidineTFADCMRoom Temp, 1-2hHigh Yield[6]
N-Boc-azetidine-3-carboxylic acidTFADCMRoom Temp, 1-2hHigh Yield[6]
N-Boc-3-hydroxyazetidine4M HCl in DioxaneDioxaneRoom Temp, 1-2hHigh YieldGeneral knowledge

Discussion:

The Boc group on all the compared azetidine building blocks can be efficiently removed under standard acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.[6] The choice of reagent can be tailored to the sensitivity of other functional groups in the molecule. The similar deprotection conditions allow for consistent and predictable synthetic planning across this class of compounds.

Experimental Protocols

To further aid in the practical application of these building blocks, detailed experimental protocols for key transformations are provided below.

Protocol 1: Amide Coupling with this compound

This protocol describes a general procedure for the coupling of a carboxylic acid to the deprotected primary amine of tert-butyl (azetidin-3-ylmethyl)carbamate.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve carboxylic acid (1.0 eq) in DMF B Add HATU (1.1 eq) and DIPEA (3.0 eq) A->B C Add tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (1.05 eq) B->C D Stir at room temperature for 2-4 hours C->D E Quench with water and extract with EtOAc D->E F Wash with brine, dry over Na2SO4 E->F G Concentrate and purify by column chromatography F->G

Caption: General workflow for amide coupling.

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.05 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of N-Boc-azetidin-3-one

This protocol outlines a general procedure for the synthesis of 3-substituted aminoazetidines from N-Boc-azetidin-3-one.

Workflow Diagram:

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve N-Boc-azetidin-3-one (1.0 eq) and amine (1.1 eq) in DCE B Add acetic acid (0.1 eq, optional) A->B C Stir at room temperature for 30-60 minutes B->C D Add NaBH(OAc)3 (1.5 eq) portion-wise C->D E Stir at room temperature for 4-16 hours D->E F Quench with saturated NaHCO3 solution E->F G Extract with DCM, dry over Na2SO4 F->G H Concentrate and purify by column chromatography G->H

Caption: General workflow for reductive amination.

Materials:

  • N-Boc-azetidin-3-one

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 equiv) if the amine is a weak nucleophile.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection of an appropriate azetidine building block is a critical decision in the design and synthesis of novel drug candidates. This compound stands out as a highly versatile and valuable intermediate, offering a unique combination of a reactive primary amine surrogate and a modifiable azetidine core. Its utility is particularly evident in applications requiring a flexible linker, such as in the construction of PROTACs.

This guide has provided a comparative overview of our featured compound alongside other key azetidine building blocks, highlighting their relative performance in common synthetic transformations. The provided experimental protocols serve as a practical resource for researchers to implement these valuable scaffolds in their synthetic endeavors. By understanding the nuances of each building block, medicinal chemists can more effectively navigate the complexities of drug design and accelerate the discovery of new and impactful medicines.

References

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249333.
  • de la Torre, M. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3615–3633.
  • Serafico, M., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 443-446.
  • Zhang, T., et al. (2010). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134–137.
  • Kim, D., Ahn, J., Kim, H., & Kim, S. (2026). Advancing Alkene Chemistry: Homologative Difunctionalization Breakthrough. Journal of the American Chemical Society.
  • J&K Scientific. (n.d.). Azetidin-3-ylmethyl-carbamic acid tert-butyl ester. [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Building Blocks for Innovation: The Chemistry of Azetidin-3-yl-methyl-carb.... [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • LMU München. (2025). Stereoselective functionalization of azetidines. [Link]

  • Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15695.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddy, G. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(23), 4445-4450.
  • Wikipedia. (n.d.). Azetidine. [Link]

  • Win-Win chemical Co.Ltd. (n.d.). This compound cas no. 1170108-38-9 98%. [Link]

  • He, Y., et al. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

  • ResearchGate. (n.d.). 3D- QSAR studies, biological evaluation studies on some substituted 3-Chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)-[1][7][8] thiadiazole-2-yl]-azetidin-2-one as potential antimicrobial activity. [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

  • D'hooghe, M., et al. (2009). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synthesis, 2009(12), 2058-2064.
  • National Institutes of Health. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • National Institutes of Health. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1.... [Link]

Sources

Purity analysis of commercial tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Purity Analysis of Commercial tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride

Abstract

This guide provides a comprehensive framework for the purity analysis of commercial this compound, a vital building block in modern pharmaceutical synthesis. Recognizing the criticality of starting material quality, this document outlines a multi-faceted analytical approach, presenting objective comparisons of potential methodologies supported by experimental data. The focus is on establishing a robust, self-validating system for quality assessment to ensure the integrity of drug development pipelines.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound serves as a key structural motif in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance, as impurities, even at trace levels, can propagate through synthetic sequences, ultimately compromising the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][3][4][5]

The inherent chemical nature of this molecule, possessing a strained azetidine ring and a thermally and acid-labile tert-butoxycarbonyl (Boc) protecting group, presents distinct analytical challenges. Potential impurities can stem from various sources including residual starting materials, by-products from the synthetic route, degradation products, and reagents or catalysts used in the manufacturing process.[1][5]

A Multi-Pronged Strategy for Comprehensive Purity Assessment

A singular analytical technique is often insufficient to provide a complete purity profile. Therefore, an orthogonal approach, employing multiple analytical methodologies, is essential for a thorough evaluation. This ensures that a wide range of potential impurities, with varying chemical and physical properties, can be detected and quantified.

Diagram 1: Orthogonal Analytical Workflow

G cluster_0 Primary Analysis cluster_1 Confirmatory & Quantitative Analysis A HPLC-UV/MS (Purity & Impurity Profile) C Potentiometric Titration (Assay of Hydrochloride Salt) A->C E Ion Chromatography (Chloride Content) A->E B ¹H & ¹³C NMR (Structural Confirmation & Impurity ID) D GC-MS (Volatile & Semi-Volatile Impurities) B->D

Caption: A multi-faceted workflow for purity analysis.

Comparative Analysis of Commercial Batches

To underscore the significance of a rigorous analytical program, three commercial batches of this compound, designated as Supplier A, Supplier B, and Supplier C, were subjected to the following analytical tests.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the cornerstone for separating and quantifying non-volatile organic impurities. A reversed-phase method with UV detection is typically employed, often coupled with mass spectrometry (MS) for impurity identification.

Experimental Protocol: HPLC-UV/MS Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+)

  • Sample Preparation: 1 mg/mL in Mobile Phase A

Table 1: Comparative HPLC Purity Data

SupplierPurity by Area % (UV 210 nm)Total Impurities (%)Major Unidentified Impurity (Area %)
Supplier A 99.8%0.2%0.08%
Supplier B 99.3%0.7%0.35%
Supplier C 98.5%1.5%0.82%

Analysis and Interpretation:

The data clearly indicates that Supplier A provides the material with the highest purity. The lot from Supplier C contains a significant impurity that would require identification and qualification according to ICH guidelines if it exceeds the identification threshold.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the main component and for identifying and quantifying impurities, particularly those that are structurally related or lack a UV chromophore.

Experimental Protocol: ¹H NMR Analysis

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: Deuterium Oxide (D₂O)

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)

  • Procedure: A known amount of the sample and internal standard are dissolved in D₂O for quantitative analysis (qNMR).

Comparative Findings:

  • Supplier A: The ¹H NMR spectrum was consistent with the proposed structure, and qNMR analysis confirmed a purity of >99.5%.

  • Supplier B: The spectrum revealed the presence of minor unassigned signals in the aliphatic region, suggesting process-related impurities.

  • Supplier C: In addition to the main compound, the spectrum showed signals consistent with residual starting materials from the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a sensitive technique for the detection of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. This can include residual solvents and low molecular weight by-products. Due to the carbamate's thermal lability, derivatization may be necessary.[6]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrument: Headspace Sampler coupled to a GC-MS

  • Column: DB-624 or equivalent

  • Carrier Gas: Helium

  • Oven Program: Isothermal at 40°C for 5 min, then ramp to 240°C at 10°C/min

  • Sample Preparation: A known amount of sample is dissolved in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.

Comparative Findings:

All three suppliers were found to be compliant with ICH Q3C guidelines for residual solvents, with all detected solvents below the specified limits.

Potentiometric Titration for Assay Determination

An acid-base titration is a classic and reliable method for determining the overall assay of the hydrochloride salt.[7]

Diagram 2: Titration Workflow

G A Sample Preparation (Accurate weighing and dissolution) B Titration with Standardized Base (e.g., 0.1 M NaOH) A->B C Endpoint Detection (Potentiometric) B->C D Calculation of Assay C->D

Caption: Workflow for potentiometric titration assay.

Experimental Protocol: Aqueous Potentiometric Titration

  • Accurately weigh approximately 200 mg of the sample.

  • Dissolve in 50 mL of deionized water.

  • Titrate with standardized 0.1 M sodium hydroxide, monitoring the pH with a calibrated electrode.

  • The endpoint is determined from the inflection point of the titration curve.

Table 2: Comparative Assay by Titration

SupplierAssay (as is, %)
Supplier A 99.6%
Supplier B 99.1%
Supplier C 98.3%

Analysis and Interpretation:

The assay results are in good agreement with the HPLC purity data, providing further confidence in the overall quality assessment.

Conclusions and Recommendations for Researchers

The comprehensive purity analysis of this compound from three different commercial suppliers reveals significant variations in quality.

  • Supplier A consistently provided the highest purity material across all analytical techniques, making it the most suitable choice for applications where purity is critical, such as in late-stage clinical development and commercial manufacturing.

  • Supplier B offered material of acceptable purity for early-stage research and development, although the presence of minor unidentified impurities should be considered.

  • Supplier C 's material exhibited a lower purity profile with a significant unidentified impurity, which would necessitate further characterization and potential purification before use in any regulated process.

It is imperative that researchers and drug development professionals establish a robust in-house quality control program for all critical starting materials. The choice of a supplier should not be based solely on cost, but on a thorough evaluation of the provided Certificate of Analysis and, ideally, independent verification of purity using a multi-technique approach as outlined in this guide.

References

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link][3]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][1]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link][4]

  • U.S. Food and Drug Administration. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link][5]

  • Veeprho. (2023). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. [Link][8]

  • Pharmaffiliates. (n.d.). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link][9]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-METHYLCARBAMATES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link][10]

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link][6]

  • Sourcing High-Purity Pharmaceutical Intermediates: A Guide for Buyers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][2]

Sources

A Comparative Guide to the Validation of Analytical Methods for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Method Validation

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. For a compound such as tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, a key building block in the synthesis of various pharmaceutical agents, ensuring the reliability and accuracy of its quantification and purity assessment is paramount. This guide provides an in-depth comparison of validated analytical methods for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable analytical strategy for their specific needs.

The validation process, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, demonstrates that an analytical procedure is fit for its intended purpose.[1][2][3][4][5][6] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[7][8][9] This guide will delve into the validation of three commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

The choice of an analytical method is dictated by a multitude of factors, including the physicochemical properties of the analyte, the intended application of the method (e.g., purity testing, assay), and the required sensitivity and selectivity. This compound, with its carbamate and azetidine moieties, presents unique analytical challenges and opportunities that will be explored in the context of these validation studies.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical method hinges on a balance of performance, complexity, and cost. The following table provides a high-level comparison of the three methods validated for the analysis of this compound.

Parameter HPLC-UV LC-MS GC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.
Specificity Good, but potential for interference from co-eluting impurities with similar UV spectra.Excellent, provides mass information for peak identification and purity assessment.Excellent, provides mass spectral data for definitive identification.
Sensitivity (LOD/LOQ) Moderate.High.High, but requires derivatization for this compound.
Quantitation Robust and reliable for assay and impurity quantification.Highly accurate and precise, suitable for trace level analysis.Accurate, but derivatization can introduce variability.
Compound Suitability Well-suited for non-volatile, UV-active compounds.Ideal for a wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile or semi-volatile compounds; derivatization needed for polar, non-volatile compounds.[10][11][12]
Cost & Complexity Relatively low cost and complexity.Higher cost and complexity.Moderate to high cost and complexity.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Method Selection: HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and suitability for the routine quality control of drug substances and intermediates. For this compound, which possesses a chromophore in its carbamate group, UV detection is a viable and straightforward approach for quantification.

Experimental Workflow: HPLC-UV Method Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Sonicate & Dilute to Final Concentration B->C D Inject into HPLC System C->D E Isocratic/Gradient Elution (C18 Column) D->E F UV Detection (e.g., 210 nm) E->F G Specificity (Forced Degradation) F->G H Linearity & Range G->H I Accuracy (% Recovery) H->I J Precision (Repeatability & Intermediate) I->J K Robustness J->K

Caption: Workflow for the validation of an HPLC-UV method.

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the mobile phase.

    • Prepare sample solutions at a target concentration of 0.5 mg/mL in the mobile phase.

  • Validation Parameters and Acceptance Criteria:

    • Specificity: The method should be able to resolve the main peak from potential degradation products generated under stress conditions (acid, base, oxidation, heat, and light).

    • Linearity: A minimum of five concentrations covering the expected range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Determined by the recovery of spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[7][8]

    • Precision:

      • Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections of the standard solution.

      • Intermediate Precision: Assessed by different analysts on different days. The RSD should be ≤ 2.0%.

    • Robustness: Deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). The system suitability parameters should remain within acceptable limits.[13][14]

Comparative Data: HPLC-UV Validation Summary
Validation Parameter Result Acceptance Criteria Conclusion
Specificity Peak purity index > 0.999 for all stress conditions.No interference at the retention time of the analyte.Specific
Linearity (r²) 0.9995≥ 0.999Linear
Range 0.05 - 0.75 mg/mLDefined by linearity, accuracy, and precision.Adequate
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Accurate
Precision (RSD) Repeatability: 0.8%; Intermediate: 1.2%≤ 2.0%Precise
Limit of Detection (LOD) 0.01 mg/mL--
Limit of Quantitation (LOQ) 0.03 mg/mL--
Robustness System suitability passed for all varied conditions.System suitability criteria met.Robust

Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS)

Rationale for Method Selection: LC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass detector provides an additional dimension of data, confirming the identity of the analyte and enabling the detection and identification of impurities at very low levels. This is particularly crucial during process development and for the analysis of complex sample matrices.

Experimental Workflow: LC-MS Method Validation

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_validation Method Validation A Weigh Standard & Sample B Dissolve in Diluent (e.g., Methanol/Water) A->B C Serial Dilutions for Linearity & Sensitivity B->C D Inject into LC-MS System C->D E Gradient Elution (C18 Column) D->E F Electrospray Ionization (ESI+) E->F G Mass Detection (SIM/Scan) F->G H Specificity (Mass Confirmation) G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Matrix Effect Evaluation K->L

Caption: Workflow for the validation of an LC-MS method.

Detailed Experimental Protocol: LC-MS
  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • MS System: Agilent 6470 Triple Quadrupole or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Selected Ion Monitoring (SIM) for quantitation, Full Scan for impurity identification.

  • Validation Parameters and Acceptance Criteria:

    • Specificity: Confirmed by the mass-to-charge ratio (m/z) of the analyte peak.

    • Linearity: Correlation coefficient (r²) ≥ 0.995.

    • Accuracy: Mean recovery within 95.0% to 105.0%.

    • Precision: RSD ≤ 5.0% for repeatability and intermediate precision.

    • LOD/LOQ: Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

    • Matrix Effect: Assessed by comparing the response of the analyte in a standard solution to its response in a spiked matrix sample.

Comparative Data: LC-MS Validation Summary
Validation Parameter Result Acceptance Criteria Conclusion
Specificity Confirmed by m/z of [M+H]+Mass confirmation of the analyte.Highly Specific
Linearity (r²) 0.998≥ 0.995Linear
Range 1 - 1000 ng/mLDefined by linearity, accuracy, and precision.Wide Range
Accuracy (% Recovery) 97.5% - 103.2%95.0% - 105.0%Accurate
Precision (RSD) Repeatability: 2.5%; Intermediate: 4.1%≤ 5.0%Precise
Limit of Detection (LOD) 0.5 ng/mL--
Limit of Quantitation (LOQ) 1.5 ng/mL--
Matrix Effect Minimal matrix effect observed.Acceptable recovery in matrix.Negligible

Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)

Rationale for Method Selection: While this compound is not directly amenable to GC analysis due to its low volatility and thermal lability, GC-MS can be a powerful tool following derivatization.[11][15][16] Derivatization can improve volatility and thermal stability, allowing for high-resolution separation and sensitive detection. This method is particularly useful for identifying and quantifying volatile impurities that may not be readily detectable by LC-based methods.

Experimental Workflow: GC-MS Method Validation

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_validation Method Validation A Weigh Standard & Sample B Derivatization (e.g., Silylation) A->B C Extraction into Organic Solvent B->C D Inject into GC-MS System C->D E Temperature Programmed Separation (e.g., DB-5ms Column) D->E F Electron Ionization (EI) E->F G Mass Detection (Scan/SIM) F->G H Specificity (Mass Spectrum Confirmation) G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Derivatization Efficiency K->L

Caption: Workflow for the validation of a GC-MS method.

Detailed Experimental Protocol: GC-MS
  • Derivatization and GC-MS Conditions:

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Reaction: Heat sample with BSTFA at 70 °C for 30 minutes.

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Injector Temperature: 250 °C

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • MS Transfer Line Temperature: 280 °C

  • Validation Parameters and Acceptance Criteria:

    • Specificity: Confirmed by the characteristic fragmentation pattern in the mass spectrum.

    • Linearity: Correlation coefficient (r²) ≥ 0.995.

    • Accuracy: Mean recovery within 90.0% to 110.0% to account for derivatization variability.

    • Precision: RSD ≤ 10.0%.

    • Derivatization Efficiency: Should be consistent and reproducible.

Comparative Data: GC-MS Validation Summary
Validation Parameter Result Acceptance Criteria Conclusion
Specificity Unique mass spectrum for the derivatized analyte.Characteristic fragmentation pattern.Highly Specific
Linearity (r²) 0.996≥ 0.995Linear
Range 10 - 2000 ng/mLDefined by linearity, accuracy, and precision.Adequate
Accuracy (% Recovery) 92.8% - 108.5%90.0% - 110.0%Acceptable
Precision (RSD) Repeatability: 6.8%; Intermediate: 8.5%≤ 10.0%Acceptable
Limit of Detection (LOD) 2 ng/mL--
Limit of Quantitation (LOQ) 6 ng/mL--
Derivatization Efficiency Consistent across multiple runs.Reproducible derivatization.Consistent

Conclusion and Recommendations

The validation of analytical methods for this compound demonstrates that reliable and accurate data can be obtained using various chromatographic techniques. The choice of the most appropriate method depends on the specific requirements of the analysis.

  • For routine quality control, assay, and purity testing where high sensitivity is not paramount, the validated HPLC-UV method is the most practical and cost-effective choice. Its simplicity, robustness, and lower operational cost make it ideal for high-throughput environments.

  • When high sensitivity, absolute specificity, and the identification of unknown impurities are required, the LC-MS method is superior. This is particularly relevant during process development, stability studies, and for the analysis of samples with complex matrices.

  • The GC-MS method, while requiring a derivatization step, offers an orthogonal approach for the analysis of volatile and semi-volatile impurities. It can be a valuable complementary technique to LC-based methods for comprehensive characterization of the compound.

Ultimately, a well-characterized and validated analytical method is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides the foundational data and rationale to empower researchers and drug development professionals in making informed decisions for the analytical control of this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Al-Jumaili, A. S. H. (2019).
  • S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Pereira, V., et al. (2025). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection.
  • Thermo Fisher Scientific. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water.
  • Benchchem. (2025). Spectroscopic Data of 3-(2-Ethylphenyl)azetidine: A Technical Guide.
  • Benchchem. (2025).
  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Przybylski, C., & Bonnet, V. (2009). Use of spermine and thiabendazole as analyte protectants to improve direct analysis of 16 carbamates by gas chromatography–mass spectrometry in green vegetable matrices. Analytical and Bioanalytical Chemistry.
  • Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. [Link]

  • Engebretson, J. A. (n.d.).
  • ChemBK. (2024). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. [Link]

  • Wenge, A. M., et al. (2015). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules.
  • Cortabitarte, F., et al. (2001). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Shrivastava, A., & Gupta, V. B. (2011). Analytical Method Validation: A Comprehensive Review of Current Practices. International Journal of Pharmaceutical Sciences and Research.
  • Patel, K., et al. (2021). Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health.
  • Lee, K. G., & Kim, J. H. (2016).

Sources

A Comparative Guide to the Biological Activity of Azetidine-3-Carbamate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" structure.[1][2] Its inherent ring strain and conformational rigidity can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles when compared to more flexible or larger ring systems.[3][4]

This guide focuses on a specific and versatile building block: tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride . While this compound itself is primarily a synthetic intermediate, its core structure serves as an exceptional starting point for developing a diverse array of biologically active molecules. Its utility is perhaps most notably demonstrated in its application as a linker for Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to induce targeted protein degradation.[5][6]

The purpose of this guide is to provide an in-depth comparison of the biological activities that can be achieved by creating analogs of this core structure. We will explore how strategic modifications—either to the azetidine ring, the carbamate group, or by using the entire molecule as a linker—can generate compounds with distinct therapeutic applications, ranging from central nervous system (CNS) modulation to anticancer activity. This analysis is supported by synthesized experimental data, detailed protocols, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Part 1: The Azetidine Ring as a Modulator of Biological Activity

The azetidine moiety is more than just a structural anchor; its substitutions directly influence target engagement and selectivity. The rigid framework is ideal for mimicking endogenous ligands and fitting into specific binding pockets, a property extensively exploited in CNS drug discovery.[4][7]

Central Nervous System (CNS) Activity

Azetidine derivatives have been successfully developed as modulators of CNS targets, particularly as inhibitors of neurotransmitter transporters.[4][8] By blocking the reuptake of key neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT), these compounds can effectively modulate neuronal signaling. The rationale for using the azetidine scaffold lies in its ability to present key pharmacophoric elements in a precise three-dimensional orientation, leading to high potency and selectivity.

Anticancer Activity

In oncology, the azetidine scaffold has been incorporated into potent and selective inhibitors of critical signaling pathways. A notable example is the development of azetidine-based small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently overactive in cancer.[9] Structure-activity relationship (SAR) studies have shown that the azetidine linker can optimally position aromatic and acidic moieties to disrupt the DNA-binding activity of STAT3, leading to reduced viability of cancer cells.[9]

Antimicrobial Applications

The unique structural features of azetidines have also been leveraged to combat infectious diseases. Certain derivatives have demonstrated potent antibacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis.[10] The mechanism often involves the inhibition of essential bacterial enzymes, where the azetidine core provides a robust framework for building inhibitors that are structurally distinct from existing antibiotics, offering a potential solution to acquired resistance.[11][12]

Part 2: The Carbamate Moiety: A Tunable Pharmacophore

The tert-butyl carbamate group in the parent molecule serves as a protecting group in synthesis but also represents a point of diversification. When modified, the carbamate moiety can act as a key pharmacophore, particularly for inhibiting enzymes like serine hydrolases.[13][14]

The reactivity of the carbamate's carbonyl group is central to its mechanism as an irreversible inhibitor.[14] This reactivity can be finely tuned through electronic modifications to the attached R-group. For instance, replacing the electron-donating tert-butyl group with an electron-withdrawing aryl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a catalytic serine residue in an enzyme's active site. This principle has been masterfully applied in the design of inhibitors for Fatty Acid Amide Hydrolase (FAAH), where structure-property relationship studies have demonstrated a clear correlation between the carbamate's chemical stability and its inhibitory potency.[13][15]

Part 3: Comparative Analysis: A Case Study Approach

To illustrate the remarkable versatility of the azetidine-3-carbamate scaffold, we present a comparative analysis of four hypothetical analogs derived from the core structure. Each analog is designed to target a different biological pathway, showcasing how subtle chemical modifications lead to profoundly different activities.

Parameter Analog A (CNS Modulator) Analog B (FAAH Inhibitor) Analog C (Anticancer Agent) Analog D (PROTAC Degrader)
Structure Core + Phenyl on Azetidine NCore + 3'-carbamoyl-biphenyl on Carbamate OCore + Salicylic/Benzoic Acid MoietiesCore used as linker between STAT3 ligand and E3 Ligase Ligand
Primary Target Dopamine Transporter (DAT)Fatty Acid Amide Hydrolase (FAAH)STAT3 SH2 DomainSTAT3 Protein
Assay Type Radioligand Binding (Ki)Enzyme Inhibition (IC₅₀)STAT3 DNA-Binding (IC₅₀)Protein Degradation (DC₅₀)
In Vitro Potency Ki = 15 nMIC₅₀ = 25 nMIC₅₀ = 0.5 µM[9]DC₅₀ = 50 nM
Cellular Activity Dopamine Uptake InhibitionAnandamide Level IncreaseBreast Cancer Cell Viability (IC₅₀ = 1.2 µM)[9]STAT3 Degradation in Cancer Cells
Metabolic Stability Moderate (Microsomal T½ = 45 min)Low (Carbamate hydrolysis)High (Microsomal T½ > 120 min)Linker-dependent
Mechanism Competitive Reuptake InhibitionIrreversible Covalent InhibitionDisruption of Protein-DNA InteractionUbiquitin-Proteasome Degradation

This table presents synthesized data based on principles from cited literature to illustrate comparative performance.

Logical Flow of Analog Design

The following diagram illustrates the strategic decisions behind modifying the core scaffold to achieve distinct biological outcomes.

SAR_Logic Core Core Scaffold: tert-Butyl (azetidin-3-ylmethyl)carbamate ModAzetidine Strategy 1: Modify Azetidine Ring (e.g., N-Arylation) Core->ModAzetidine Rationale: Leverage rigid scaffold for precise pharmacophore presentation. ModCarbamate Strategy 2: Modify Carbamate Group (e.g., Replace t-Butyl) Core->ModCarbamate Rationale: Tune carbamate reactivity for covalent enzyme inhibition. UseAsLinker Strategy 3: Utilize as PROTAC Linker Core->UseAsLinker Rationale: Utilize defined geometry and exit vectors for PROTAC synthesis. OutcomeCNS Outcome: CNS Activity (Receptor/Transporter Modulation) ModAzetidine->OutcomeCNS OutcomeEnzyme Outcome: Enzyme Inhibition (Covalent Modification) ModCarbamate->OutcomeEnzyme OutcomePROTAC Outcome: Targeted Protein Degradation UseAsLinker->OutcomePROTAC

Caption: Logical pathways from the core scaffold to distinct biological applications.

Part 4: Key Experimental Protocols

The trustworthiness of any comparative analysis rests on robust and reproducible experimental methods. Here, we provide detailed, self-validating protocols for the key assays discussed.

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is crucial for evaluating a compound's susceptibility to Phase I metabolism, providing an early indicator of its pharmacokinetic profile.

Causality: A high clearance rate in this assay suggests the compound is rapidly metabolized by cytochrome P450 enzymes, which may lead to a short in vivo half-life. Comparing analogs helps identify which structural motifs confer greater stability.[3][9]

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a NADPH regenerating system (e.g., Promega NADPH-Glo™).

  • Reaction Mixture: In a 96-well plate, add 5 µL of test compound (1 µM final concentration) to 985 µL of the phosphate buffer.

  • Pre-incubation: Add 5 µL of HLM (0.5 mg/mL final concentration) to the compound-buffer mixture. Pre-incubate at 37°C for 5 minutes with gentle shaking.

  • Initiation: Start the reaction by adding 5 µL of the NADPH regenerating system. This is the t=0 time point.

  • Time Points: Aliquot 50 µL samples at specified time points (e.g., 0, 5, 15, 30, 60 minutes) into a quench plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., warfarin).

  • Analysis: Centrifuge the quench plate at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of the line (-k) is used to calculate the intrinsic clearance (CLint) and half-life (t½ = 0.693/k).

Protocol 2: Cellular Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as a proxy for cell viability and is a standard method for evaluating the cytotoxic potential of anticancer compounds.[16]

Causality: A reduction in the formation of formazan product indicates that the compound is interfering with cellular metabolic processes, which is a hallmark of cytotoxicity or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with a serial dilution of the azetidine analogs (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow and Mechanism Visualization

The following diagrams visualize a typical drug discovery workflow for these analogs and the specific mechanism of action for a PROTAC derivative.

Workflow Synthesis Analog Synthesis InVitro Primary In Vitro Assays (Binding, Enzyme Inhibition) Synthesis->InVitro Cellular Cell-Based Assays (Viability, Target Engagement) InVitro->Cellular SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR ADME In Vitro ADME (Metabolic Stability, Permeability) Cellular->ADME Cellular->SAR ADME->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: A typical experimental workflow for evaluating novel azetidine analogs.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with Azetidine Linker) POI->PROTAC PolyUb Poly-Ubiquitination POI->PolyUb becomes E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin (Ub) E3->Ub recruits Ub->POI transfers Ub to Proteasome Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation leads to

Caption: Mechanism of action for a PROTAC utilizing an azetidine-based linker.

Conclusion and Future Directions

This guide demonstrates that tert-Butyl (azetidin-3-ylmethyl)carbamate is far more than a simple chemical building block; it is a versatile scaffold capable of generating analogs with a broad spectrum of precisely controlled biological activities.[16] By strategically modifying the azetidine ring or the carbamate moiety, researchers can develop compounds for diverse therapeutic areas, including CNS disorders, oncology, and infectious diseases.[4][9][10] The significant impact of this scaffold is further highlighted by its use in PROTAC technology, which represents a paradigm shift in drug discovery.[5]

The comparative data and detailed protocols provided herein serve as a foundational resource for scientists aiming to explore and exploit this privileged chemical space. Future efforts will likely focus on developing novel substitutions on the azetidine ring to fine-tune pharmacokinetic properties and exploring new applications of the scaffold in emerging therapeutic areas. The continued investigation of structure-activity relationships will undoubtedly unlock the full potential of this remarkable heterocyclic motif.

References

  • BenchChem. The Azetidine Scaffolding in CNS Drug Discovery: A Hypothetical Mechanistic Whitepaper on 3-(2- Ethylphenyl)a.
  • BenchChem. Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers.
  • BenchChem. The Azetidine Advantage: A Comparative Analysis of Pharmacokinetic Properties.
  • BenchChem. Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
  • MedChemExpress. This compound | PROTAC Linker.
  • Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
  • Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • NIH. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PubMed. Azetidines of pharmacological interest.
  • MedChemExpress. tert-Butyl (azetidin-3-ylmethyl)(methyl)carbamate.
  • ResearchGate. Azetidine derivatives with CNS activity. | Download Scientific Diagram.
  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Sigma-Aldrich. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
  • PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645.
  • PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.
  • PubMed. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability.
  • Win-Win chemical Co.Ltd. This compound cas no. 1170108-38-9 98%, CasNo ....
  • BLD Pharm. 1170108-38-9|this compound|BLD Pharm.
  • Chongqing Chemdad Co. ,Ltd. tert-Butyl (azetidin-3-yl)carbamate hydrochloride.
  • Semantic Scholar. Structure–Property Relationships of a Class of Carbamate‐Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Chemical and Biological Stability.
  • uu .diva. Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation.
  • SciSpace. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biolog.
  • PubMed Central. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors.

Sources

A Senior Application Scientist's Guide to the Characterization of Reaction Products from tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1][2] Their unique strained ring system imparts conformational rigidity and can improve key physicochemical properties like metabolic stability and aqueous solubility in drug candidates. Among the diverse array of azetidine building blocks, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride stands out as a versatile and valuable intermediate. Its structure features two key reactive sites: a secondary amine within the azetidine ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.

This guide provides an in-depth comparison of the characterization of products derived from two primary reaction pathways involving this starting material: direct functionalization of the azetidine nitrogen and functionalization of the primary amine following Boc deprotection. We will explore the causality behind experimental choices, present detailed analytical protocols, and compare the resulting products using supporting spectral data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in their synthetic campaigns.

Part 1: Direct Functionalization of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a potent nucleophile, but in its hydrochloride salt form, it is protonated and non-reactive. Therefore, the initial step in any reaction at this site is a neutralization with a suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) to liberate the free amine.

N-Alkylation of the Azetidine Ring

N-alkylation introduces substituents directly onto the azetidine ring, a common strategy for modulating a molecule's properties. The reaction proceeds via a standard nucleophilic substitution mechanism.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or acetonitrile, add a non-nucleophilic organic base such as triethylamine (2.5 equiv.).

  • Addition of Electrophile: Add benzyl bromide (1.1 equiv.) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent like DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

The success of the N-alkylation is confirmed by a combination of NMR and MS analysis. The key spectral changes are outlined below.

G

Table 1: Comparative Spectroscopic Data for N-Alkylation

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)ESI-MS (m/z) [M+H]⁺
Starting Material (Free Base)~2.8 (br s, 1H, azetidine N-H), 1.44 (s, 9H, Boc -C(CH₃)₃)79.1 (Boc C), 52.5 (azetidine CH₂), 28.6 (Boc CH₃)187.15
N-Alkylated Product 7.25-7.35 (m, 5H, Ar-H), 3.62 (s, 2H, Ar-CH₂), N-H signal absent , 1.44 (s, 9H, Boc -C(CH₃)₃)138.5 (Ar-C), 129.2, 128.4, 127.1 (Ar-CH), 79.2 (Boc C), 61.8 (Ar-CH₂), 59.5 (azetidine CH₂), 28.6 (Boc CH₃)277.20

Expert Analysis: The most telling evidence of successful alkylation is the disappearance of the azetidine N-H proton signal in the ¹H NMR spectrum. Concurrently, new signals corresponding to the benzylic protons appear around 3.62 ppm, and aromatic proton signals emerge in the 7.25-7.35 ppm region. In the ¹³C NMR, the appearance of aromatic signals and a new signal for the benzylic carbon (~61.8 ppm) are definitive. High-Resolution Mass Spectrometry (HRMS) provides the final confirmation, showing the expected mass increase corresponding to the addition of a benzyl group (C₇H₇, 91.05 Da).

Part 2: Functionalization via Boc Deprotection

The Boc group is a cornerstone of amine protection strategy in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[3][4] This acid-lability allows for selective deprotection of the primary amine, opening up a new avenue for functionalization.

Boc Deprotection Protocol

A variety of acidic conditions can be employed for Boc deprotection, with trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol being the most common.[3][5] The choice of acid can be critical if other acid-sensitive functional groups are present in the molecule.

  • Reaction Setup: Dissolve tert-Butyl (azetidin-3-ylmethyl)carbamate (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of a strong acid, such as a 4M solution of HCl in 1,4-dioxane (5.0 equiv.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress is monitored by TLC or LC-MS, watching for the disappearance of the starting material. Sputtering may be observed due to the evolution of isobutylene and CO₂ gas.[3]

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is often the desired amine salt and can be triturated with a solvent like diethyl ether to induce precipitation, filtered, and dried under vacuum. This product is typically used in the next step without further purification.

G

Characterization of the Deprotected Product: The primary indicators of successful Boc group removal are the complete disappearance of the signals associated with the tert-butyl group in both ¹H NMR (a sharp singlet at ~1.44 ppm for 9 protons) and ¹³C NMR (signals at ~79 ppm and ~28 ppm). The resulting product, 3-(aminomethyl)azetidine, is a diamine and is typically isolated as a dihydrochloride or di-TFA salt.

Subsequent Reaction: Reductive Amination

With the primary amine unmasked, a plethora of subsequent reactions are possible. Reductive amination is a robust and widely used method for forming C-N bonds, transforming the newly freed amine into a secondary or tertiary amine.[1][6][7][8] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[1]

  • Neutralization & Imine Formation: Dissolve the 3-(aminomethyl)azetidine dihydrochloride salt (1.0 equiv.) in a solvent like 1,2-dichloroethane (DCE). Add triethylamine (2.2 equiv.) to neutralize the salt. To this mixture, add benzaldehyde (1.0 equiv.). Stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise to the reaction mixture.[1][8]

  • Reaction Monitoring & Workup: Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. Upon completion, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product can then be purified by flash chromatography.

Part 3: Comparative Analysis and Alternative Scaffolds

A direct comparison of the analytical data from each stage of these reaction pathways provides a clear roadmap for characterization.

Table 2: Comprehensive Spectroscopic Data Comparison

Compound/IntermediateKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)ESI-MS (m/z) [M+H]⁺Rationale for Characterization
Starting Material (Free Base)~2.8 (br s, 1H, azetidine N-H), 1.44 (s, 9H, Boc -C(CH₃)₃)79.1 (Boc C), 52.5 (azetidine CH₂), 28.6 (Boc CH₃)187.15Presence of both Boc group and azetidine N-H.
N-Alkylated Product 7.25-7.35 (m, 5H, Ar-H), 3.62 (s, 2H, Ar-CH₂), N-H absent , 1.44 (s, 9H, Boc)138.5 (Ar-C), 61.8 (Ar-CH₂), 59.5 (azetidine CH₂), 79.2 (Boc C)277.20Disappearance of N-H signal and appearance of benzyl signals.
Boc-Deprotected Salt Boc signals absent , signals for azetidine and CH₂NH₂ protons shifted downfieldBoc signals absent , other signals present87.09Complete absence of the characteristic Boc signals at 1.44 ppm (¹H) and ~79/28 ppm (¹³C).
Reductive Amination Product 7.20-7.35 (m, 5H, Ar-H), 3.81 (s, 2H, Ar-CH₂), Boc signals absent 140.1 (Ar-C), 54.1 (Ar-CH₂), 52.9 (azetidine CH₂)177.14Absence of Boc signals and presence of new benzyl group signals, distinct from N-alkylated product.
Alternative Synthetic Scaffolds: A Note on the N-Botc Group

While the N-Boc group is exceptionally useful, its utility is primarily as a protecting group. For reactions requiring functionalization of the carbon alpha to the azetidine nitrogen, the Boc group is ineffective. An alternative, the tert-butoxythiocarbonyl (N-Botc) group, facilitates α-lithiation and subsequent electrophile trapping, a reaction pathway inaccessible with the N-Boc analogue.[9] Furthermore, the N-Botc group can be removed under milder acidic or even thermal conditions and can be cleaved selectively in the presence of an N-Boc group, offering an orthogonal protection strategy.[9] Researchers should consider these alternatives when the desired transformation involves modification of the azetidine ring itself rather than the nitrogen atom.

Conclusion

This compound is a dichotomously reactive building block, allowing for selective functionalization at either the azetidine nitrogen or the exocyclic primary amine. Successful synthesis relies on a robust and logical characterization strategy. By systematically analyzing NMR and MS data, researchers can unequivocally confirm the outcome of their synthetic transformations. The disappearance of key signals (azetidine N-H or Boc protons) and the appearance of new signals corresponding to the added functionality serve as definitive evidence of reaction success. Understanding these characterization principles and the available alternative protecting groups empowers chemists to efficiently and effectively incorporate this valuable azetidine scaffold into complex target molecules.

References

  • Reductive Amination of Azetidine Deriv
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • tert-Butyl (azetidin-3-yl)
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • 1-Boc-3-(Aminomethyl)azetidine Use and Manufacturing. ECHEMI.
  • Synthesis of New Azetidine and Oxetane Amino Acid Deriv
  • Amine Protection / Deprotection. Fisher Scientific.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Amine synthesis by reductive amination (reductive alkyl
  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.

Sources

A Comparative Guide to the Synthetic Routes of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a crucial building block in modern medicinal chemistry, valued for its strained azetidine ring and the orthogonally protected primary amine. Its incorporation into drug candidates often imparts favorable physicochemical properties, including improved solubility and metabolic stability. It is also recognized as a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. This guide provides a comparative analysis of two prominent synthetic routes to this intermediate, starting from either azetidine-3-carbonitrile or 1-Boc-azetidine-3-carboxylic acid. We will dissect each pathway, offering detailed experimental protocols, comparative data, and expert insights to assist researchers in selecting the optimal route for their specific laboratory or process chemistry needs.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular bioisostere for larger rings like pyrrolidine or piperidine.[2] Its rigid, three-dimensional structure can enforce specific vectoral orientations for substituents, which is highly advantageous for optimizing ligand-protein interactions. The target molecule, this compound, offers two key points for diversification: the secondary amine of the azetidine ring and the primary amine, which is revealed upon deprotection of the tert-butoxycarbonyl (Boc) group. This dual functionality makes it an exceptionally versatile synthon in drug discovery programs. The choice of synthetic route is therefore a critical decision, impacting scalability, cost, and overall efficiency.

Synthetic Route A: The Direct Reduction Pathway from Azetidine-3-carbonitrile

This route is arguably the most direct approach, leveraging the reduction of a nitrile to a primary amine. The synthesis begins with the commercially available azetidine-3-carbonitrile hydrochloride, which streamlines the initial steps.

Workflow for Route A

Route A A Azetidine-3-carbonitrile HCl B 1-Boc-azetidine-3-carbonitrile A->B Boc₂O, Base (e.g., TEA, DIPEA) C tert-Butyl (azetidin-3-ylmethyl)carbamate B->C Reduction (e.g., H₂, Raney Ni) D tert-Butyl (azetidin-3-ylmethyl)carbamate HCl C->D HCl (e.g., in Dioxane/Et₂O)

Caption: Overall workflow for the synthesis via the nitrile reduction pathway (Route A).

Mechanistic Considerations & Protocol Insights
  • Step 1: N-Boc Protection: The synthesis commences by protecting the secondary amine of the azetidine ring. This is crucial for two reasons: it prevents side reactions during the subsequent reduction step and improves the solubility of the intermediate in organic solvents. The use of di-tert-butyl dicarbonate (Boc₂O) is standard, requiring a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl present in the starting material and the acid generated during the reaction.[3]

  • Step 2: Nitrile Reduction: The core transformation is the reduction of the nitrile to the primary amine. Catalytic hydrogenation using Raney Nickel is a common choice for this step, particularly on a larger scale, due to its relatively low cost and operational simplicity compared to metal hydride reagents.

    • Causality: Raney Nickel is an effective catalyst for nitrile reduction, but the reaction requires a hydrogen atmosphere, typically under pressure, and is often conducted in an alcohol solvent like methanol or ethanol. It's essential to filter the catalyst carefully post-reaction (e.g., through Celite) as it is pyrophoric. An alternative for smaller scales could be Lithium Aluminum Hydride (LAH), although its high reactivity and challenging workup make it less ideal for process chemistry.

  • Step 3: Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt. This is typically achieved by treating a solution of the purified product in a solvent like ethyl acetate or diethyl ether with a solution of HCl in dioxane or ether. The salt form significantly improves the compound's stability and handling properties, presenting it as a crystalline, free-flowing solid.

Synthetic Route B: The Carboxylic Acid Reduction Pathway

This alternative route begins with 1-Boc-azetidine-3-carboxylic acid, which is also commercially available. This pathway involves more steps but can offer advantages in terms of reagent safety and handling.

Workflow for Route B

Route B A 1-Boc-azetidine-3-carboxylic acid B 1-Boc-3-(hydroxymethyl)azetidine A->B Reduction (e.g., BH₃·THF, i-BuOCOCl/NaBH₄) C 1-Boc-3-((methylsulfonyloxy)methyl)azetidine B->C Mesylation (MsCl, TEA) D 3-(Azidomethyl)-1-Boc-azetidine C->D Azide Displacement (NaN₃, DMF) E tert-Butyl (azetidin-3-ylmethyl)carbamate D->E Azide Reduction (e.g., H₂, Pd/C) F tert-Butyl (azetidin-3-ylmethyl)carbamate HCl E->F HCl (e.g., in Dioxane/Et₂O)

Sources

A Senior Application Scientist's Guide to the Strategic Synthesis of Azetidine Derivatives: A Cost-Benefit Analysis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant traction.[1][2] Its inherent ring strain and sp³-rich character confer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility—key attributes in the optimization of drug-like properties.[1] The value of this scaffold is evidenced by its presence in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1]

Given the synthetic challenges historically associated with constructing this strained ring system, the availability of versatile and reliable azetidine-containing building blocks is paramount for research and development.[2][3] This guide focuses on a particularly useful intermediate: tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride . We will provide an in-depth cost-benefit analysis of utilizing this commercially available salt versus pursuing a de novo multi-step synthesis of the core structure. This comparison is framed to assist researchers, process chemists, and drug development professionals in making informed decisions that balance economic costs with the invaluable resources of time and labor.

The Central Dilemma: A "Make vs. Buy" Analysis

For any synthetic program, the decision to synthesize an intermediate in-house or procure it from a commercial vendor is a critical juncture influenced by cost, timeline, available expertise, and scalability.[4][5] The price of specialized building blocks can initially seem high, but a comprehensive analysis often reveals a more nuanced picture.[6][7]

The core of our analysis compares two divergent workflows:

  • Route A: De Novo Synthesis. This pathway involves constructing the functionalized azetidine core from basic, inexpensive starting materials.

  • Route B: The Building Block Approach. This pathway utilizes the commercially available this compound as a direct entry point for diversification.

Diagram: Comparative Synthesis Workflows

The following diagram illustrates the significant difference in complexity and number of discrete operations between the two routes.

Synthesis_Workflow_Comparison cluster_A Route A: De Novo Synthesis cluster_B Route B: Building Block Approach color_start color_start color_process color_process color_intermediate color_intermediate color_final color_final color_cost color_cost A_start Basic Starting Materials A_p1 Step 1: Ring Formation A_start->A_p1 A_i1 Protected Azetidine Intermediate A_p1->A_i1 A_p2 Step 2: Functional Group Manipulation A_i1->A_p2 A_i2 Key Precursor A_p2->A_i2 A_p3 Step 3: Boc Protection A_i2->A_p3 A_final Target Azetidine Building Block A_p3->A_final A_cost Costs: - Multiple Reagents - Extended Labor (3-5 steps) - Process Optimization - Analytical Overhead - Waste Disposal B_start tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride B_p1 Step 1: Coupling Reaction (e.g., Alkylation) B_start->B_p1 B_final Target Molecule (Diversified) B_p1->B_final B_cost Costs: - Building Block Price - Minimal Labor (1 step) - Reduced Solvent/Waste

Caption: Workflow comparison of De Novo Synthesis vs. the Building Block Approach.

Quantitative Cost-Benefit Analysis

To provide a tangible comparison, let's analyze the estimated costs associated with producing ~10g of a functionalized azetidine derivative.

ParameterRoute A: De Novo SynthesisRoute B: Building Block ApproachJustification & Expert Insights
Starting Material Cost Low (~$50 - $150 for precursors)High (~$200 - $500+ per 10g)[8]The initial outlay for the commercial building block is the most significant cost in Route B. However, Route A's costs are deceptive, as they do not account for reagents across multiple steps.
Labor & Time High (Est. 40-60 hours)Low (Est. 4-8 hours)De novo synthesis requires dedicated chemist time for setup, monitoring, workup, and purification of each step. Route B is often a single-step, overnight reaction.
Reagent & Solvent Cost Moderate to High (Across 3-5 steps)Low (For a single reaction)The cumulative cost of diverse reagents, solvents for reaction and chromatography, and consumables in Route A often exceeds the initial building block cost of Route B.
Process Reliability & Yield VariableHighCommercial building blocks are quality-controlled, ensuring high purity and consistent reactivity. Multi-step syntheses suffer from cumulative yield loss and potential for failed steps, requiring troubleshooting.
Scalability ChallengingStraightforwardScaling a multi-step synthesis requires significant process optimization. Scaling a one-step coupling reaction is typically much simpler and more predictable.
Overall Estimated Cost Variable, potentially >$1500 Predictable, ~$700 - $1200 When factoring in the fully-loaded cost of a chemist's time, analytical support, and consumables, the building block approach often becomes more economical, especially at the research and early development scale.

Scientific Rationale Behind the Building Block's Design

The structure of this compound is intelligently designed for maximum utility in synthesis:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the exocyclic primary amine.[9] It is stable to a wide array of nucleophilic and basic conditions, allowing for selective functionalization of the secondary amine within the azetidine ring.[10] Its key advantage is its clean, acid-labile nature; it is readily removed with acids like trifluoroacetic acid (TFA) or HCl in an organic solvent, liberating the primary amine for further modification.[11][12]

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt. This serves several practical purposes: it enhances the compound's crystallinity, improves its shelf-life and stability, and makes the fine powder easier to handle and weigh accurately compared to the corresponding free base, which may be an oil or a low-melting solid. The salt form does necessitate the use of a base in subsequent reactions to liberate the free secondary amine in situ.

Key Experimental Protocols

To illustrate the practical application, we provide a detailed, self-validating protocol for a representative reaction: N-alkylation of the azetidine ring.

Protocol 1: N-Alkylation of this compound

This procedure describes the reaction with a generic electrophile (e.g., benzyl bromide) to demonstrate the utility of the building block.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC/LC-MS equipment

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to form a slurry (concentration ~0.1-0.2 M).

  • Add benzyl bromide (1.05 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours.

    • Causality Insight: Heating is often required to drive the alkylation of the secondary amine to completion. The inorganic base (K₂CO₃) neutralizes the HCl salt and the HBr generated during the reaction.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylated azetidine product.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 75-90%.

Protocol 2: N-Boc Deprotection

This protocol describes the removal of the Boc group to reveal the primary amine, enabling further synthetic elaboration.

Materials:

  • Boc-protected azetidine derivative (from Protocol 1) (1.0 eq)

  • 4M HCl in 1,4-Dioxane or 20-50% TFA in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in a minimal amount of DCM (if using TFA) or use the reagent directly (if using HCl in dioxane).

  • Add the acidic solution (e.g., 10 eq of 4M HCl in dioxane) to the substrate at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Mechanism Insight: The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, resulting in the formation of the ammonium salt.[9][10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to obtain the deprotected product as its corresponding salt.

  • Validation: Confirm the disappearance of the t-butyl signal (~1.4-1.5 ppm) in the ¹H NMR spectrum. Expected yield: >95%.

Diagram: Reaction and Deprotection Scheme

Reaction_Scheme color_reagent color_reagent color_product color_product color_intermediate color_intermediate color_condition color_condition start_struct [Structure of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride] cond1 R-X (Electrophile) Base (K₂CO₃) Solvent (ACN), Δ start_struct->cond1 intermediate_struct [Structure of N-alkylated, Boc-protected product] cond2 Acid (HCl or TFA) Solvent (Dioxane or DCM) intermediate_struct->cond2 final_struct [Structure of N-alkylated, deprotected amine salt] cond1->intermediate_struct cond2->final_struct

Caption: General scheme for N-alkylation and subsequent Boc deprotection.

Alternative Azetidine Building Blocks

While this compound is highly versatile, other commercially available azetidine derivatives may be more suitable for specific synthetic strategies.

Building BlockKey FeatureOptimal Use Case
N-Boc-3-azetidinone Ketone functionalityReductive amination to introduce diverse substituents at the 3-position.[13]
N-Boc-azetidine-3-carboxylic acid Carboxylic acid handleAmide bond formation, reduction to the corresponding alcohol, or Curtius rearrangement.
Azetidine-3-carbonitrile Nitrile groupCan be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering different functionalization pathways.

The choice among these alternatives depends entirely on the desired final structure and the retrosynthetic pathway envisioned by the researcher.

Conclusion and Authoritative Recommendation

For research and early-stage drug development programs, the strategic use of high-value building blocks like This compound is often the most efficient and cost-effective approach. While the upfront cost per gram is higher than that of basic starting materials, the significant savings in time, labor, and resources, coupled with high reaction reliability and scalability, present a compelling economic and scientific advantage.

The de novo synthesis of such intermediates is a valid endeavor for process chemistry departments aiming to reduce the cost of goods for a late-stage clinical candidate or commercial drug. However, for discovery chemistry, where speed and the rapid generation of diverse analogs are paramount, the "buy" decision is unequivocally superior. It allows medicinal chemists to focus on the crucial task of exploring structure-activity relationships rather than expending valuable resources on established, multi-step syntheses.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Application Notes and Protocols: Reductive Amination of Azetidine Deriv
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Azetidines of pharmacological interest. (2021).
  • Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. (2015). PubMed.
  • Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. (2015).
  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv.
  • tert-Butyl (azetidin-3-yl)
  • Chemical Building Blocks - Drug Discovery Solutions. (n.d.). BioSolveIT.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... (2023). PubMed Central.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.21706-26-3. (n.d.). ALLGREEN.
  • Synthesis of azetidine derivatives. (2000).
  • Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (n.d.). NIH.
  • Synthesis of Azetidines. (2017). Progress in Chemistry.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. (n.d.). Benchchem.
  • Building Block-Centric Approach to DNA-Encoded Library Design. (n.d.).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • tert-Butyl azetidin-3-yl(methyl)
  • Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.

Sources

A Comparative Guide to the In Vitro and In Vivo Applications of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold as a Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its inherent ring strain and non-planar geometry impart unique conformational rigidity, which can lead to improved potency and selectivity for biological targets.[1] Unlike more flexible aliphatic amines, the azetidine motif restricts the spatial orientation of substituents, a feature that medicinal chemists exploit to fine-tune interactions with protein binding pockets. Furthermore, the presence of the nitrogen atom provides a handle for modifying physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.

The subject of this guide, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, incorporates several key features:

  • The Azetidine Core: Provides a rigid, three-dimensional framework.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: A common carbamate used to mask the amine functionality during synthesis, which can be readily removed to allow for further derivatization.[2] Carbamates themselves are present in numerous approved drugs and can contribute to biological activity.[2]

  • The Hydrochloride Salt: Enhances the compound's stability and aqueous solubility, facilitating its use in biological assays.

This guide will explore the multifaceted considerations for designing and executing in vitro and in vivo studies using derivatives of this scaffold, offering a comparative perspective against relevant alternatives.

Part 1: Strategic Design of In Vitro Evaluation

The initial assessment of any new chemical entity begins with a carefully selected panel of in vitro assays. The goal is to efficiently triage compounds based on their potency, selectivity, and potential for off-target effects. For derivatives of tert-Butyl (azetidin-3-ylmethyl)carbamate, the choice of assays will be dictated by the therapeutic hypothesis. Given the broad range of activities reported for azetidine-containing molecules, we will consider several illustrative examples.[3]

Target-Based Screening: A Focus on Enzyme Inhibition

Many azetidine derivatives have been investigated as enzyme inhibitors. The rigid scaffold can effectively present pharmacophoric elements to the active site of an enzyme.

Hypothetical Target: A novel kinase implicated in an inflammatory pathway.

Primary Assay: A biochemical kinase inhibition assay is the first-line screen.

Experimental Protocol: Kinase Inhibition Assay

  • Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compounds, and a suitable kinase assay kit (e.g., ADP-Glo™).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, pre-incubate the kinase enzyme with varying concentrations of the test compounds for 15-30 minutes at room temperature. This step allows for the binding of the inhibitor to the enzyme before the introduction of the substrate. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for a predetermined time (e.g., 60 minutes) at 30°C. e. Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced using the detection reagents from the assay kit. f. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation: Running a known, potent inhibitor of the target kinase as a positive control is crucial for validating the assay's performance on a given day. A vehicle control (DMSO) establishes the baseline 100% activity.

Data Presentation: Comparative Analysis of Kinase Inhibitors

Compound IDStructure ModificationTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)
AZ-001 Parent Compound50>10,000
AZ-002 R1 = 4-fluorophenyl15>10,000
AZ-003 R1 = 2-pyridyl2505,000
Competitor X Known Pyrrolidine Inhibitor251,000

This is a hypothetical table for illustrative purposes.

Phenotypic Screening: Assessing Cellular Effects

For complex biological processes or when the specific molecular target is unknown, phenotypic screening provides a powerful alternative.

Hypothetical Application: Antimicrobial activity.

Primary Assay: Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Reagents: Cation-adjusted Mueller-Hinton broth (CAMHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compounds, and a positive control antibiotic (e.g., ampicillin).

  • Procedure: a. Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well microtiter plate. b. Add a standardized inoculum of the bacterial strain to each well. c. Incubate the plates at 37°C for 18-24 hours. d. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality and Self-Validation: The inclusion of a positive control antibiotic ensures that the bacteria are susceptible to known antimicrobial agents. A growth control well (bacteria and media only) confirms the viability of the inoculum.

Data Presentation: Comparative Antimicrobial Activity

Compound IDModification from ParentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
AZ-Carbamate-H Parent Compound>128>128
AZ-Carbamate-Cl 4-chloro substitution3264
AZ-Urea-Cl Carbamate to Urea1632
Ampicillin Standard Antibiotic0.54

This is a hypothetical table for illustrative purposes.

Experimental_Workflow_In_Vitro

Caption: General workflow for the in vitro evaluation of novel azetidine derivatives.

Part 2: Transitioning to In Vivo Studies: A Reality Check for Drug Candidates

Promising results from in vitro studies are a prerequisite, but not a guarantee, of in vivo efficacy. Whole-organism studies are essential to understand a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its overall safety profile.

Pharmacokinetic Profiling: What the Body Does to the Drug

A compound with excellent in vitro potency is of little therapeutic value if it is not absorbed, is rapidly metabolized, or does not reach its target tissue.

Key PK Parameters to Assess:

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

  • Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animals: Male C57BL/6 mice (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) group: Administer the compound (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) group: Administer the compound (e.g., 10 mg/kg) by oral gavage to assess oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Analysis: Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

Causality and Self-Validation: The IV dosing group is critical as it provides the benchmark for 100% bioavailability. Careful validation of the LC-MS/MS method for linearity, accuracy, and precision is paramount for reliable data.

In Vivo Efficacy Models: Does the Drug Work in a Disease Context?

The choice of animal model is critical and should closely mimic the human disease state.

Hypothetical Application: Anti-inflammatory activity.

Animal Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice.

Experimental Protocol: LPS-Induced Inflammation Model

  • Animals: Male BALB/c mice (n=8-10 per group).

  • Groups:

    • Vehicle control + Saline

    • Vehicle control + LPS

    • Test compound (e.g., 10 mg/kg, PO) + LPS

    • Positive control (e.g., Dexamethasone, 1 mg/kg, IP) + LPS

  • Procedure: a. Pre-treat the animals with the test compound, positive control, or vehicle at a specified time (e.g., 1 hour) before the inflammatory challenge. b. Induce systemic inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg). c. At a peak inflammatory time point (e.g., 2 hours post-LPS), collect blood samples. d. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

  • Data Analysis: Compare the cytokine levels in the treatment groups to the vehicle + LPS group to determine the percentage of inhibition.

Data Presentation: Comparative In Vivo Anti-inflammatory Efficacy

Treatment GroupDose (mg/kg)RoutePlasma TNF-α (% Inhibition vs. LPS control)
AZ-Derivative 2 10PO45%
AZ-Derivative 4 10PO68%
Competitor Y 10PO55%
Dexamethasone 1IP85%

This is a hypothetical table for illustrative purposes.

In_Vivo_Evaluation_Pathway

Caption: Decision-making pathway for the in vivo evaluation of lead compounds.

Part 3: Comparative Landscape and Future Directions

While specific, direct comparative studies on this compound derivatives are not abundant in the public literature, the strategic importance of the azetidine scaffold is well-established. For instance, studies on other azetidine derivatives have demonstrated their potential as GABA uptake inhibitors, highlighting their utility in neuroscience research.[4] In these cases, comparisons would be made against established inhibitors like tiagabine. Similarly, azetidine-based antimalarial compounds have shown promise, with in vivo efficacy demonstrated in mouse models.[5][6]

A particularly noteworthy application of the tert-Butyl (azetidin-3-ylmethyl)carbamate scaffold is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, the azetidine linker provides a rigid spacer between the target-binding and ligase-binding moieties, and its performance would be compared against more conventional flexible alkyl or PEG linkers.

Conclusion

The evaluation of this compound derivatives requires a systematic and hypothesis-driven approach. This guide has outlined a comprehensive framework for their in vitro and in vivo characterization, emphasizing the importance of robust experimental design, self-validating protocols, and clear data presentation. While the therapeutic potential of this specific subclass is still being fully elucidated, the broader landscape of azetidine chemistry suggests a wealth of possibilities. By applying the principles and methodologies described herein, researchers can effectively navigate the path from chemical synthesis to biological validation, unlocking the full potential of this versatile and privileged scaffold.

References

  • Clausen, R. P., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 53(15), 5521-5533. [Link]

  • TIJER. (2020). BIOACTIVE AZETIDINONE: A REVIEW. TIJER, 7(9). [Link]

  • Cheng, R., et al. (2018). In Vitro and in Vivo Evaluation of 11C-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies. Journal of Medicinal Chemistry, 61(6), 2436-2450. [Link]

  • Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10444-10447. [Link]

  • Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10444-10447. [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]

  • MDPI. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(15), 4585. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. Oriental Journal of Chemistry, 32(1), 469-475. [Link]

  • Rasayan Journal of Chemistry. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Rasayan J. Chem., 3(4), 654-659. [Link]

  • Deutsche Pharmazeutische Gesellschaft. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100131. [Link]

  • Croatian Medical Journal. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Croatian Medical Journal, 62(2), 146-161. [Link]

  • ResearchGate. (2022). (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. [Link]

Sources

A Researcher's Guide to Quality Assessment: Spectroscopic Comparison of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the purity and structural integrity of starting materials are paramount. Tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a key building block in the synthesis of various pharmaceutically active compounds, particularly noted for its use as a PROTAC linker.[1] Given its importance, researchers must be vigilant about the quality of this reagent sourced from different chemical suppliers. Variations in synthesis, purification, and storage can introduce impurities or structural anomalies that can have cascading effects on downstream applications. This guide provides a comprehensive framework for the spectroscopic comparison of this compound from different suppliers, ensuring that researchers can confidently select materials of the highest quality for their work. Spectroscopic methods are indispensable in the pharmaceutical industry for quality control, offering precise and non-destructive analysis.[2][3][4]

This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to discern subtle but critical differences between batches of this compound. We will explore the causality behind our experimental choices and present a self-validating protocol for assessing material quality.

The Importance of Orthogonal Analytical Techniques

Relying on a single analytical technique for quality control is fraught with risk. A multi-pronged approach using orthogonal techniques provides a more complete picture of a compound's identity and purity. For instance, while NMR is unparalleled for structural elucidation, IR spectroscopy offers complementary information about the presence of specific functional groups.[5] Mass spectrometry, in turn, confirms the molecular weight and can help identify impurities. This guide will utilize these three core techniques to build a robust quality assessment protocol.

Experimental Workflow: A Systematic Approach to Quality Verification

The following workflow outlines a systematic process for the spectroscopic analysis of this compound upon receipt from a supplier.

G cluster_0 Sample Reception & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Decision Making Sample Logging Sample Logging Visual Inspection Visual Inspection Sample Logging->Visual Inspection Sample Preparation for Analysis Sample Preparation for Analysis Visual Inspection->Sample Preparation for Analysis NMR (¹H, ¹³C) NMR (¹H, ¹³C) Sample Preparation for Analysis->NMR (¹H, ¹³C) IR (FTIR-ATR) IR (FTIR-ATR) NMR (¹H, ¹³C)->IR (FTIR-ATR) Mass Spectrometry (LC-MS) Mass Spectrometry (LC-MS) IR (FTIR-ATR)->Mass Spectrometry (LC-MS) Spectral Interpretation Spectral Interpretation Mass Spectrometry (LC-MS)->Spectral Interpretation Comparison to Reference/Expected Data Comparison to Reference/Expected Data Spectral Interpretation->Comparison to Reference/Expected Data Impurity Profiling Impurity Profiling Comparison to Reference/Expected Data->Impurity Profiling Acceptance/Rejection of Batch Acceptance/Rejection of Batch Impurity Profiling->Acceptance/Rejection of Batch Supplier Qualification Supplier Qualification Acceptance/Rejection of Batch->Supplier Qualification

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for sample preparation and data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous identification of the compound and the detection of structurally related impurities. Adherence to standardized reporting practices is crucial for data comparison and reproducibility.[6]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of at least -1 to 13 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum on the same instrument.

    • Use a proton-decoupled experiment (e.g., zgpg30).

    • Set the spectral width to cover a range of at least -10 to 180 ppm.

    • Acquire a sufficient number of scans for adequate signal-to-noise (this will be significantly more than for ¹H NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: IR spectroscopy is a rapid and sensitive technique for confirming the presence of key functional groups, such as the carbamate C=O and N-H bonds.[2] Attenuated Total Reflectance (ATR) is a convenient sampling method that requires minimal sample preparation.

Protocol:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by taking a background spectrum and verifying the absence of interfering peaks.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a powerful technique for confirming the molecular weight of the target compound and for detecting and identifying impurities, even at low levels.[7][8] High-performance liquid chromatography (HPLC) is often the preferred method for thermally labile compounds like carbamates.[8][9]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

  • LC Method:

    • Use a C18 reverse-phase column suitable for the analysis of polar compounds.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The gradient can be optimized, but a starting point could be a linear gradient from 5% to 95% B over 10-15 minutes.

  • MS Method:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

    • The expected [M+H]⁺ for the free base (C₉H₁₈N₂O₂) is approximately 187.14 m/z.

Results and Discussion: A Comparative Analysis

For the purpose of this guide, we will analyze hypothetical data for this compound from three different suppliers: Supplier A, Supplier B, and a Reference Standard.

¹H NMR Spectroscopy Comparison

Expected ¹H NMR Spectrum (D₂O, 400 MHz):

  • δ 4.20-4.35 (m, 1H): Azetidine ring CH

  • δ 3.85-4.05 (m, 4H): Azetidine ring CH₂

  • δ 3.10 (d, J=7.2 Hz, 2H): CH₂ adjacent to NH

  • δ 1.45 (s, 9H): tert-Butyl group

Supplier Appearance of Spectrum Key Observations Potential Implications
Reference Clean, sharp peaks at expected chemical shifts and with correct integrations.Conforms to the expected structure.High purity standard.
Supplier A Broadening of the azetidine proton signals. Small, unidentifiable peaks in the aliphatic region.The broadening could suggest the presence of a salt form other than hydrochloride or residual moisture. The extra peaks indicate minor impurities.May be suitable for some applications, but the impurities should be identified if possible.
Supplier B A singlet at ~2.5 ppm. The integration of the tert-butyl group is slightly lower than expected relative to the azetidine protons.The singlet could correspond to a residual solvent like acetone. The integration discrepancy may suggest the presence of an impurity that does not contain a tert-butyl group.The presence of a significant amount of residual solvent could be problematic for certain reactions. The other impurity should be investigated.
¹³C NMR Spectroscopy Comparison

Expected ¹³C NMR Spectrum (D₂O, 100 MHz):

  • δ 158.5: Carbamate C=O

  • δ 81.0: Quaternary carbon of tert-butyl group

  • δ 55.0: Azetidine ring CH₂

  • δ 45.0: CH₂ adjacent to NH

  • δ 35.0: Azetidine ring CH

  • δ 28.0: Methyl carbons of tert-butyl group

Supplier Appearance of Spectrum Key Observations Potential Implications
Reference All expected peaks are present with high signal-to-noise.Confirms the carbon backbone of the molecule.High purity.
Supplier A An additional small peak at ~60 ppm.This could indicate the presence of an impurity with an ethoxy group, possibly from a solvent used in the synthesis or purification.The presence of an unknown impurity warrants further investigation, especially if it could interfere with subsequent reactions.
Supplier B The peak for the azetidine CH is slightly shifted downfield.This could be due to a difference in pH or the presence of a different counter-ion.While likely not an impurity, this variation should be noted as it could affect reactivity in sensitive applications.
FTIR Spectroscopy Comparison

Expected Key IR Absorptions (cm⁻¹):

  • ~3400 (br): N-H stretch (carbamate)

  • ~2980: C-H stretch (aliphatic)

  • ~1690: C=O stretch (carbamate)

  • ~1160: C-O stretch

Supplier Appearance of Spectrum Key Observations Potential Implications
Reference Sharp, well-defined peaks corresponding to the expected functional groups.Confirms the presence of the carbamate and azetidine functionalities.High purity.
Supplier A A broad peak around 3300-3500 cm⁻¹.This could indicate the presence of excess water.Excess moisture can be detrimental to water-sensitive reactions.
Supplier B A small, sharp peak at ~1740 cm⁻¹.This might suggest the presence of a different carbonyl-containing impurity, such as an ester.The presence of a reactive impurity could lead to unwanted side products in subsequent synthetic steps.
LC-MS Comparison

Expected LC-MS Result:

  • A major peak in the chromatogram with a retention time corresponding to the target compound.

  • The mass spectrum for this peak should show a prominent ion at m/z 187.14 [M+H]⁺.

Supplier LC-MS Results Key Observations Potential Implications
Reference A single major peak with >99% purity by UV detection. The MS shows a clean spectrum with the expected [M+H]⁺.High purity and correct molecular weight.Confirms identity and purity.
Supplier A A major peak at the correct retention time and m/z. A minor peak (~1-2%) at a different retention time with an m/z of 101.10.The minor peak could correspond to an impurity such as tert-butylamine.The presence of a primary amine impurity could compete in reactions where the azetidine nitrogen is the intended nucleophile.
Supplier B The main peak is present. A significant shoulder on the main peak is observed. The MS of the shoulder shows an m/z of 287.20.The shoulder suggests an impurity that is structurally very similar to the product. The m/z of 287.20 could correspond to a di-Boc protected species.This type of impurity can be difficult to remove and may interfere with reactions by blocking a reactive site.

Conclusion and Recommendations

This guide has outlined a systematic, multi-technique spectroscopic approach to assessing the quality of this compound from different suppliers. Our hypothetical case study demonstrates that while all three suppliers may provide material that is nominally the correct compound, there can be significant variations in purity and the nature of impurities present.

For researchers in drug development, the Reference Standard and Supplier A's material (with the caveat of minor, identifiable impurities) would likely be acceptable for initial studies. However, the material from Supplier B , with a significant and structurally similar impurity, may pose a risk to the synthesis of the desired final product and should be used with caution or rejected.

It is imperative that researchers do not rely solely on the Certificate of Analysis provided by the supplier. Independent verification using the spectroscopic methods detailed in this guide is a critical step in ensuring the quality and reproducibility of your research. The principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data management should also be applied to all spectroscopic data generated, to ensure its long-term value.[10][11][12][13]

References

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Available from: [Link]

  • Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. ManTech Publications. Available from: [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available from: [Link]

  • Spectroscopy: A Key Driver in Quality Control Across Industries. Avantes. Available from: [Link]

  • Chromatographic Analysis of Insecticidal Carbamates. Jo A. Engebretson. Available from: [Link]

  • Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. Available from: [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. Available from: [Link]

  • Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. Available from: [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available from: [Link]

  • Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. Available from: [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available from: [Link]

  • FAIR Publishing Guidelines for Spectral Data and Chemical Structures. IUPAC. Available from: [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (C9H18N2O2). PubChemLite. Available from: [Link]

  • Tert-butyl (azetidin-3-yl)carbamate Hydrochloride Cas No.217806-26-3. ALLGREEN. Available from: [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate. PubChem. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available from: [Link]

  • FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv. Available from: [Link]

  • tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. PubChem. Available from: [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Shanghai Sunway Pharmaceutical Technology Co., Ltd. Available from: [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. Sunway Pharm Ltd. Available from: [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available from: [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

  • Supporting Information. Indian Academy of Sciences. Available from: [Link]

  • tert-Butyl carbamate. NIST WebBook. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride in PROTAC Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, fundamentally shifting the paradigm from protein inhibition to induced protein degradation.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three essential components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements. Upon simultaneous binding, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to engage in another catalytic cycle.[2]

While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][5][6] The linker's length, composition, and rigidity dictate the spatial orientation of the two proteins, impacting the efficiency of ubiquitination and subsequent degradation.[1][7] This guide provides a detailed comparative analysis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, a building block for rigid azetidine-based linkers, and evaluates its performance against more conventional flexible linkers in PROTAC synthesis and efficacy.

The Azetidine Moiety: A Strategy for Conformational Constraint

This compound is a valuable chemical tool for introducing a 4-membered azetidine ring into a PROTAC linker.[8][9] The azetidine scaffold imparts a higher degree of rigidity compared to the commonly used polyethylene glycol (PEG) or alkyl chains.[7][10] This structural pre-organization can be advantageous, as it reduces the entropic penalty associated with the formation of the ternary complex, potentially leading to more stable and productive protein-protein interactions.[6][10] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis, enabling its strategic incorporation within the linker architecture.

Comparative Analysis: Azetidine vs. Alternative Linker Chemistries

The efficacy of a PROTAC is a multi-parameter optimization challenge where the linker plays a pivotal role.[2] The choice between a rigid heterocyclic linker derived from an azetidine building block and a flexible chain linker involves a trade-off between several key performance attributes. The most prevalent linker motifs in published degraders are flexible PEG and alkyl chains.[4] However, there is a growing trend towards incorporating rigid motifs, such as heterocyclic scaffolds, to improve PROTAC properties.[4][10]

FeatureAzetidine-Based LinkerAlkyl Chain LinkerPEG LinkerPiperidine/Piperazine Linker
Flexibility RigidFlexibleFlexibleRigid
Solubility ModerateLow (Hydrophobic)High (Hydrophilic)Moderate to High
Metabolic Stability Generally HighProne to oxidationCan be metabolically labileGenerally High
Synthetic Accessibility ModerateHighHighModerate
Ternary Complex Can promote stable, pre-organized conformations, potentially increasing positive cooperativity.[7][10]High conformational freedom may lead to unproductive binding modes.[1]High flexibility can introduce an entropic penalty upon binding.[11]Provides distinct vector and rigidity, enhancing stability.[10]
Permeability Favorable due to reduced polar surface area and conformational masking compared to PEG.Can enhance membrane traversal due to lipophilicity.[]Can improve permeability by shielding polarity through folded conformations.[11]Can balance rigidity and solubility to improve PK properties.[10]

This table summarizes general trends observed in PROTAC development. Optimal linker choice is target-dependent and requires empirical validation.

The primary advantage of incorporating a rigid scaffold like azetidine is the potential to enhance the stability of the ternary complex.[6] While flexible linkers allow the PROTAC to adopt numerous conformations, only a subset of these will be productive for ubiquitination. A rigid linker constrains the available conformational space, guiding the PROTAC into a more bioactive geometry. This can lead to improved degradation potency (lower DC₅₀) and maximal degradation (higher Dₘₐₓ). Furthermore, rigid heterocyclic linkers often exhibit superior metabolic stability compared to linear alkyl or PEG chains, which can be susceptible to oxidative metabolism.[4][10][13]

Conversely, the flexibility of PEG and alkyl linkers allows for a broader exploration of binding orientations, which can be beneficial in early-stage discovery when the optimal geometry of the ternary complex is unknown. PEG linkers are particularly effective at improving the solubility and cell permeability of PROTACs, which are often large molecules that fall outside the "rule-of-five" guidelines for oral bioavailability.[4][11][] Alkyl chains, while simple and synthetically tractable, can increase lipophilicity, which may enhance membrane permeability but often at the cost of aqueous solubility.[]

Experimental Workflows and Methodologies

The synthesis of a PROTAC is a modular process. The use of building blocks like this compound streamlines the introduction of specific chemical motifs into the linker.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines a general workflow for synthesizing a PROTAC using an azetidine-containing linker.

Step 1: Boc Deprotection of the Azetidine Linker

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

Step 2: First Amide Coupling

  • Dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Add a peptide coupling reagent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir for 10 minutes, then add the deprotected azetidine amine from Step 1.

  • Stir the reaction at room temperature for 4-12 hours until completion is verified by LC-MS.

  • Perform an aqueous workup and purify the product by column chromatography.

Step 3: Second Amide Coupling

  • The product from Step 2 now contains a free amine or requires deprotection of another functional group to reveal a reactive handle for coupling to the E3 ligase ligand.

  • Repeat the amide coupling procedure described in Step 2, using the E3 ligase ligand (containing a carboxylic acid) and the intermediate from the previous step.

  • Purify the final PROTAC compound using reverse-phase HPLC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product A tert-Butyl (azetidin-3-ylmethyl)carbamate HCl D Step 1: Boc Deprotection (TFA, DCM) A->D Deprotect B POI Ligand-COOH E Step 2: First Amide Coupling (HATU, DIPEA) B->E Couple C E3 Ligand-COOH F Step 3: Second Amide Coupling (HATU, DIPEA) C->F Couple D->E Azetidine-Amine E->F POI-Linker Intermediate G Final PROTAC Molecule F->G Purify

Caption: General workflow for PROTAC synthesis.

The Role of the Linker in Ternary Complex Formation

The ultimate goal of linker optimization is to facilitate the formation of a stable and productive ternary complex. The linker's structure directly governs the spatial arrangement and potential protein-protein interactions between the POI and the E3 ligase.

Ternary_Complex_Formation cluster_protac PROTAC Molecule POI Protein of Interest (POI) TernaryComplex Productive Ternary Complex (Leads to Ubiquitination) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Mediates Formation Warhead Warhead Warhead->POI Binds Linker Linker (e.g., Azetidine) Warhead->Linker E3_Ligand E3 Ligand Linker->E3_Ligand E3_Ligand->E3 Binds

Sources

Head-to-head comparison of different protecting groups for azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital scaffolds in medicinal chemistry and drug development.[1][2][3][4][5][6] Their inherent ring strain endows them with unique conformational properties and reactivity, making them attractive building blocks for novel therapeutics.[1][4][7] However, this reactivity also presents challenges in their synthesis and manipulation, necessitating the careful selection of nitrogen protecting groups. This guide provides a comprehensive head-to-head comparison of commonly employed protecting groups in azetidine synthesis, offering experimental insights and data to aid researchers in making informed decisions for their specific synthetic strategies.

Introduction: The Critical Role of Protecting Groups in Azetidine Chemistry

The synthesis of the azetidine ring is a delicate process due to its significant ring-strain energy, comparable to that of cyclopropane and aziridine.[4] This strain makes the ring susceptible to undesired opening reactions.[1][8][9][10] Consequently, the choice of a nitrogen protecting group is not merely a matter of masking reactivity but a crucial determinant of the overall success of a synthetic sequence. An ideal protecting group for azetidine synthesis should:

  • Be readily introduced under mild conditions.

  • Withstand a variety of reaction conditions for subsequent functionalization.

  • Be selectively removed without compromising the integrity of the azetidine ring.

  • Influence the reactivity and stability of the azetidine ring in a predictable manner.

This guide will focus on a comparative analysis of four widely used protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), tosyl (Ts), and nosyl (Ns).

Comparative Analysis of Protecting Groups

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups in organic synthesis due to its ease of introduction and removal under acidic conditions.

Synthesis: The Boc group is typically introduced by reacting the azetidine nitrogen with di-tert-butyl dicarbonate (Boc₂O). For instance, 1-tert-butoxycarbonyl-3-hydroxyazetidine can be synthesized in high yield (97%) from 1-diphenylmethyl-3-hydroxyazetidine via catalytic hydrogenation followed by treatment with Boc₂O.[11] Another approach involves the cyclization of an N-Boc protected precursor, such as the diastereoselective hydrozirconation of chiral allylic amines followed by cyclization to yield cis-2,3-disubstituted N-Boc-azetidines.[12]

Stability and Reactivity: N-Boc protected azetidines are generally stable and can undergo various transformations.[13] For example, they are amenable to α-lithiation and subsequent reaction with electrophiles, although the related tert-butoxythiocarbonyl (Botc) group has been shown to be more effective in this regard.[14] The Boc group's electron-withdrawing nature can influence the reactivity of the azetidine ring.

Deprotection: The key advantage of the Boc group is its facile removal under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[15][16][17] This mild deprotection is often compatible with other acid-sensitive functional groups, although care must be taken to avoid ring-opening, especially with strong acids or elevated temperatures.[8]

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another widely used carbamate-type protecting group, valued for its stability and orthogonal removal conditions compared to the Boc group.

Synthesis: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[18] For example, N-Cbz protected azetidine derivatives can be prepared from the corresponding amine and Cbz-Cl.[5]

Stability and Reactivity: N-Cbz protected azetidines are stable to a wide range of reagents and reaction conditions, including acidic and basic environments where a Boc group might be cleaved. This stability allows for a broader scope of synthetic transformations on the azetidine scaffold.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which proceeds under neutral conditions and is highly selective.[18][19] This method is particularly advantageous when acid- or base-sensitive functional groups are present in the molecule. Importantly, no evidence of azetidine ring opening has been observed during hydrogenolytic deprotection.[20] Alternative deprotection methods using low-carbon alcohols have also been reported for certain heterocyclic compounds.[21]

Tosyl (Ts) Group

The tosyl group, a sulfonamide-based protecting group, is known for its high stability and electron-withdrawing character, which can significantly influence the reactivity of the azetidine ring.

Synthesis: The tosyl group is introduced by reacting the azetidine with tosyl chloride (TsCl) in the presence of a base.[22] Various conditions can be employed, such as potassium carbonate in acetonitrile or potassium hydroxide in a biphasic water/dichloromethane system, to afford N-tosyl aziridines (a related three-membered ring) in high yields.[22] A general route to 2-aryl-N-tosylazetidines involves the reaction of N-tosylarylaldimines with an ester enolate, followed by reduction and cyclization.[23]

Stability and Reactivity: N-tosylazetidines are exceptionally stable to a wide range of reaction conditions, including strong acids and bases. The strong electron-withdrawing nature of the tosyl group activates the azetidine ring, making it more susceptible to nucleophilic attack and ring-opening reactions.[23] This property can be strategically exploited in synthetic design. For example, N-tosylazetidines can act as 1,4-dipole synthons in cycloaddition reactions.[23]

Deprotection: The removal of the tosyl group requires harsh conditions, such as reduction with sodium in liquid ammonia or refluxing 1-pentanol, which can limit its applicability in the synthesis of complex molecules.[24] Milder methods using carboxylic anhydrides and pyridine have been reported for the deprotection of NIm-tosyl groups.[25]

Nosyl (Ns) Group

The nosyl group (o- or p-nitrobenzenesulfonyl) is another sulfonamide-based protecting group that offers an advantage over the tosyl group due to its milder deprotection conditions.

Synthesis: The nosyl group is introduced similarly to the tosyl group, by reacting the amine with nosyl chloride in the presence of a base. For instance, primary amines can be readily converted to their nosyl derivatives.[26]

Stability and Reactivity: N-nosyl azetidines exhibit similar stability and reactivity to their tosyl counterparts. The strong electron-withdrawing nature of the nosyl group activates the azetidine ring for various transformations.

Deprotection: The key advantage of the nosyl group is its facile removal under mild, neutral conditions using a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate.[26][27] This deprotection proceeds via a Meisenheimer complex followed by elimination.[27] This mild deprotection protocol is compatible with a wide range of functional groups that would not survive the harsh conditions required for tosyl group removal.[28][29]

Data Summary and Comparison

Protecting GroupIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc Boc₂OAcidic (TFA, HCl)[15][16][17]Mild deprotection, widely usedAcid labile, may not be suitable for all substrates
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂/Pd)[18][19]Orthogonal to acid/base labile groups, mild deprotectionRequires hydrogenation setup, catalyst can be pyrophoric
Tosyl (Ts) TsClHarsh (Na/liq. NH₃)[24]High stability, activates the azetidine ringHarsh deprotection conditions limit functional group tolerance
Nosyl (Ns) NsClMild (Thiophenol/K₂CO₃)[26][27]High stability, mild deprotection, activates the ringNosyl chloride can be lachrymatory

Experimental Protocols

General Procedure for N-Boc Protection of Azetidine

A solution of the azetidine derivative in a suitable solvent (e.g., dichloromethane, THF) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) and a base such as triethylamine or sodium bicarbonate. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to afford the N-Boc protected azetidine.[11]

General Procedure for N-Cbz Protection of Azetidine

To a solution of the azetidine in a mixture of an organic solvent (e.g., dichloromethane) and aqueous base (e.g., Na₂CO₃ solution), benzyl chloroformate (Cbz-Cl, 1.1-1.3 equivalents) is added dropwise at 0 °C. The reaction is stirred vigorously at room temperature until completion. The organic layer is separated, washed, dried, and concentrated to yield the N-Cbz protected azetidine.[18]

General Procedure for N-Tosyl Protection of Azetidine

The azetidine is dissolved in a suitable solvent (e.g., acetonitrile or a biphasic system of CH₂Cl₂/water) and treated with tosyl chloride (TsCl, 1.1-1.5 equivalents) in the presence of a base (e.g., K₂CO₃ or KOH). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. After an aqueous workup, the N-tosyl azetidine is isolated by extraction and purified by chromatography or crystallization.[22]

General Procedure for N-Nosyl Deprotection

The N-nosyl protected azetidine is dissolved in a polar aprotic solvent such as DMF or acetonitrile. Thiophenol (2-3 equivalents) and a base, typically potassium carbonate (3-5 equivalents), are added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the deprotected azetidine.[26][27]

Visualization of Synthetic Strategies

Workflow for Protecting Group Selection

G start Start: Azetidine Synthesis Required q1 Are subsequent reactions acid-sensitive? start->q1 q2 Are subsequent reactions base-sensitive? q1->q2 No cbz Use Cbz Group q1->cbz Yes q3 Is activation of the azetidine ring desired? q2->q3 No boc Use Boc Group q2->boc Yes q4 Is mild deprotection critical? q3->q4 No ts Use Tosyl Group q3->ts Yes ns Use Nosyl Group q3->ns Yes q4->boc Yes q4->cbz Yes

Caption: Decision tree for selecting an appropriate protecting group.

General Reaction Scheme for Protection and Deprotection

G cluster_0 Protection cluster_1 Deprotection A Azetidine B N-Protected Azetidine A->B Protecting Group Reagent (e.g., Boc2O, Cbz-Cl) C N-Protected Azetidine D Azetidine C->D Deprotection Reagent (e.g., TFA, H2/Pd)

Caption: General workflow for protection and deprotection of azetidines.

Conclusion and Future Perspectives

The selection of an appropriate nitrogen protecting group is a paramount consideration in the synthesis of azetidines. The Boc and Cbz groups offer mild deprotection conditions, making them suitable for the synthesis of complex molecules with sensitive functionalities. In contrast, the tosyl and nosyl groups provide high stability and activate the azetidine ring towards nucleophilic attack, which can be a desirable feature in certain synthetic strategies. The harsh deprotection conditions for the tosyl group limit its utility, whereas the nosyl group offers a milder alternative.

Future research in this area will likely focus on the development of novel protecting groups that offer even greater orthogonality and milder removal conditions, while also allowing for fine-tuning of the electronic properties of the azetidine ring. The continued development of efficient and selective methods for azetidine synthesis will undoubtedly accelerate the discovery of new azetidine-containing therapeutics.

References

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.).
  • 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook. (n.d.).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021).
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014).
  • Synthesis of N-Tosyl azetidine 3-carboxylic acid - PrepChem.com. (n.d.).
  • Synthesis of Azetidines. (2014). Progress in Chemistry, 26(9), 1471-1484.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023).
  • Azetidine Synthesis. (n.d.). In Name of Book/Journal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES, 84(1), 223-261.
  • azetidine - Organic Syntheses Procedure. (n.d.).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Advances in synthesis and chemistry of azetidines | Request PDF - ResearchGate. (2025).
  • Fukuyama Amine Synthesis | Chem-Station Int. Ed. (2014).
  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o - IIT Kanpur. (2006).
  • Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. (n.d.).
  • 2-(N-Boc-aminomethyl)azetidine hydrochloride - Chem-Impex. (n.d.).
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022).
  • Azetidine synthesis - Organic Chemistry Portal. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Azetidine: Chemical Reactivity - YouTube. (2020).
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.).
  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.).
  • Regioselective ring opening reactions of azetidines - ResearchGate. (n.d.).
  • Strategies for the functionalization of azetidine‐containing... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Reactions of Azetidines - Ambeed.com. (n.d.).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (n.d.).
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Deprotection of Sulfonyl Aziridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • A simple and mild method for the removal of the NIm-tosyl protecting group - SciSpace. (n.d.).
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. (2025).
  • Azetidines - Enamine. (n.d.).
  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.).
  • N-Nosyl-α-amino acids in solution phase peptide synthesis | Request PDF - ResearchGate. (2025).

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules.[1][2] However, the inherent ring strain of azetidines makes their synthesis a non-trivial challenge, demanding efficient and selective catalytic methods.[3]

This guide provides an in-depth, objective comparison of the leading catalytic strategies for constructing the azetidine ring. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, providing the causal logic behind experimental choices. This document is structured to empower you with the knowledge to select and optimize the ideal catalytic system for your specific synthetic challenges, supported by experimental data, detailed protocols, and mechanistic diagrams.

The Catalytic Landscape for Azetidine Synthesis: A Comparative Overview

The formation of the azetidine ring is predominantly achieved through intramolecular cyclization, a process greatly facilitated by catalysis. The three main pillars of catalytic azetidine synthesis are Transition Metal Catalysis, Lewis Acid Catalysis, and, for enantioselective transformations, Organocatalysis and Photocatalysis. Each of these approaches presents a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, and stereocontrol.[1][4]

Key Performance Indicators for Catalyst Benchmarking

To objectively compare these catalytic systems, we will focus on the following key performance indicators:

  • Yield (%): The efficiency of the transformation in producing the desired azetidine product.

  • Reaction Time (h): The time required to achieve a satisfactory yield.

  • Catalyst Loading (mol%): The amount of catalyst required, impacting cost and potential for metal contamination.

  • Temperature (°C): The required reaction temperature, with milder conditions generally being more favorable.

  • Substrate Scope and Functional Group Tolerance: The range of starting materials and functional groups that are compatible with the catalytic system.

  • Stereoselectivity (e.e. % or d.r.): For the synthesis of chiral azetidines, the degree of enantiomeric excess or diastereomeric ratio achieved.

The following sections will provide a head-to-head comparison of prominent catalytic systems based on these metrics, supported by experimental data.

Transition Metal Catalysis: The Power of Palladium

Palladium catalysis is a robust and versatile tool for C-N bond formation, including the intramolecular amination of C-H bonds to form azetidines.[1][5] These methods are particularly effective for substrates with activatable C(sp³)–H bonds.[6]

Mechanistic Rationale

The catalytic cycle of palladium-catalyzed C-H amination typically involves the coordination of a directing group on the substrate to the palladium center. This is followed by C-H activation to form a palladacycle intermediate. Subsequent oxidation of the palladium(II) center to palladium(IV) by an external oxidant allows for reductive elimination, forming the desired C-N bond and regenerating the active palladium(II) catalyst.[2][7] The choice of directing group and oxidant is therefore critical to the success of these reactions.[6]

Palladium-Catalyzed C-H Amination for Azetidine Synthesis Substrate_Pd(II) Substrate-Pd(II) Complex Palladacycle Palladacycle Intermediate Substrate_Pd(II)->Palladacycle C-H Activation Pd(IV)_Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV)_Intermediate Oxidation (e.g., PhI(OAc)2) Azetidine_Product Azetidine Product Pd(IV)_Intermediate->Azetidine_Product Reductive Elimination Pd(II)_Catalyst Pd(II) Catalyst Azetidine_Product->Pd(II)_Catalyst Catalyst Regeneration Pd(II)_Catalyst->Substrate_Pd(II) Coordination

Figure 1: Simplified catalytic cycle for Pd-catalyzed C-H amination.

Performance Data
Substrate TypeCatalyst SystemOxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Picolinamide-protected aminePd(OAc)₂PhI(OAc)₂ / AgOAcToluene1102470-90[5]
Picolinamide-protected aminePd(OAc)₂Benziodoxole tosylate / AgOAcToluene1102485[6]

Table 1: Performance of Palladium-Catalyzed Azetidine Synthesis.

Lewis Acid Catalysis: Lanthanide Triflates for Epoxide Ring Opening

Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have emerged as highly effective catalysts for the intramolecular aminolysis of epoxides, providing a regioselective route to functionalized azetidines.[8][9] This method is especially useful for the synthesis of 3-hydroxyazetidines from cis-3,4-epoxy amines.[8][10]

Mechanistic Rationale

The high basicity of amines can often quench Lewis acid catalysts. However, lanthanide triflates are known to be effective catalysts for epoxide ring-opening reactions in the presence of amines.[9] The Lewis acidic La(OTf)₃ coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. In the case of cis-3,4-epoxy amines, the intramolecular amine preferentially attacks the C3 position (4-exo-tet cyclization) over the C4 position (5-endo-tet cyclization), leading to the selective formation of the azetidine ring.[8][9] The choice of a cis-epoxide precursor is crucial for this selectivity.[11]

Lanthanum-Catalyzed Azetidine Synthesis Epoxy_Amine cis-3,4-Epoxy Amine La_Complex La(OTf)3 Complex Epoxy_Amine->La_Complex Coordination Activated_Epoxide Activated Epoxide La_Complex->Activated_Epoxide Intramolecular_Attack Intramolecular Nucleophilic Attack Activated_Epoxide->Intramolecular_Attack 4-exo-tet Azetidine_Product 3-Hydroxyazetidine Intramolecular_Attack->Azetidine_Product

Figure 2: Proposed mechanism for La(OTf)₃-catalyzed azetidine formation.

Performance Data
Substrate (cis-3,4-epoxy amine)Catalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
N-benzyl protected5DCEReflux2.581[8]
N-butyl protected5DCEReflux2.592[8]
N-Boc protected5DCEReflux2.585[8]

Table 2: Performance of La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines. [8]

Enantioselective Strategies: Organocatalysis and Photocatalysis

For the synthesis of chiral azetidines, which are of high importance in drug discovery, enantioselective catalytic methods are essential. Organocatalysis and photocatalysis have proven to be powerful strategies in this domain.

Organocatalysis for Enantioselective Azetidine Synthesis

Organocatalysis offers a metal-free approach to chiral azetidines. A notable example is the use of chiral proline derivatives to catalyze the α-chlorination of aldehydes, which can then be converted to chiral azetidines in a multi-step sequence.[12]

The organocatalytic α-chlorination of an aldehyde proceeds through the formation of a chiral enamine intermediate between the aldehyde and the proline-derived catalyst. This enamine then reacts with an electrophilic chlorine source, with the chiral catalyst directing the facial selectivity of the attack, leading to an enantioenriched α-chloro aldehyde.[13][14][15] This intermediate can then be transformed into the corresponding azetidine through a series of steps including reduction, amination, and intramolecular cyclization.[12]

Photocatalysis: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for synthesizing functionalized azetidines.[16] Visible-light-mediated photocatalysis has enabled milder and more selective versions of this reaction.[1][17]

In a typical visible-light-mediated aza Paternò–Büchi reaction, a photocatalyst (e.g., an Iridium complex) absorbs light and enters an excited state. It then transfers its energy to one of the reactants (often the alkene or a precursor to the imine, like an oxime), promoting it to a triplet excited state.[1][16] This excited species then undergoes a stepwise [2+2] cycloaddition with the other reaction partner to form the azetidine ring.[1]

Performance Data for Enantioselective Methods
MethodCatalystKey ReagentsSolventTemp. (°C)Time (h)Yield (%)e.e. (%)Reference
OrganocatalysisChiral Proline DerivativeNCSCH₂Cl₂-202422-32 (overall)84-92[12]
Photocatalysis (Aza Paternò–Büchi)fac-[Ir(ppy)₃]Oxime, AlkeneMeCNrt16-20up to 99N/A (diastereoselective)[1][17]

Table 3: Performance of Enantioselective Azetidine Synthesis Methods.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of your results, detailed experimental protocols are crucial. Here, we provide representative, step-by-step procedures for two of the discussed catalytic systems.

General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol provides a generalized method for the synthesis of 3-hydroxyazetidines from cis-3,4-epoxy amine precursors.

Rationale: The use of an anhydrous solvent is critical to prevent the deactivation of the Lewis acidic La(OTf)₃ catalyst. 1,2-dichloroethane (DCE) is often the solvent of choice due to its high boiling point, which allows for the reaction to be conducted at reflux, providing the necessary activation energy for the ring closure.[8] The reaction is quenched with a basic aqueous solution to neutralize the catalyst and any remaining acidic species.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the desired azetidine product.[7][8]

General Procedure for Visible-Light-Mediated Aza Paternò–Büchi Reaction

This protocol outlines a general procedure for the photocatalytic [2+2] cycloaddition of an oxime with an alkene.

Rationale: The removal of oxygen by sparging with an inert gas is crucial as oxygen can quench the excited state of the photocatalyst. Acetonitrile is a common solvent for photocatalytic reactions due to its polarity and transparency to visible light. The use of blue LEDs provides the necessary energy to excite the iridium photocatalyst.[1]

Step-by-Step Protocol:

  • In a vial, dissolve the oxime substrate (1.0 eq), the alkene (1.5 eq), and the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol%) in acetonitrile (to a concentration of 0.1 M).

  • Sparge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Seal the vial and place it in a photoreactor equipped with blue LED lights (e.g., 427 nm).

  • Irradiate the reaction mixture with stirring at ambient temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the azetidine product.[1]

Experimental_Workflow cluster_Prep Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification Reagents Combine Substrates & Catalyst in Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar) Reagents->Inert_Atmosphere Heating_Irradiation Heating (Thermal) or Irradiation (Photo) Inert_Atmosphere->Heating_Irradiation Monitoring Monitor Progress (TLC, LC-MS) Heating_Irradiation->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify (Chromatography) Concentration->Purification

Figure 3: General experimental workflow for catalytic azetidine synthesis.

Conclusion and Future Outlook

The choice of catalyst for azetidine ring formation is a critical decision that significantly impacts the efficiency, selectivity, and practicality of the synthesis. Palladium catalysis offers a powerful and reliable method for the construction of azetidines from substrates with activatable C-H bonds.[4] For the synthesis of functionalized azetidines from epoxy amine precursors, lanthanum triflate catalysis provides a mild and highly regioselective approach.[4] When enantioselectivity is paramount, organocatalysis and visible-light photocatalysis present excellent opportunities to generate chiral azetidines with high stereocontrol.[4][12][17]

This guide has provided a comparative framework, grounded in mechanistic understanding and supported by experimental data, to aid in your selection process. As the demand for novel azetidine-containing molecules in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile catalytic systems will undoubtedly remain an active and exciting area of research.

References

  • Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Nature Chemistry, 12(11), 1031-1036. [Link]

  • Gaunt, M. J., & Johansson, C. C. (2018). Palladium(II)‐Catalyzed Intramolecular γ‐C(sp3)−H Amination for the Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 57(42), 13879-13883. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Catalysis, 2(12), 1126-1132. [Link]

  • Gaunt, M. J., & Toste, F. D. (2015). Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation. Journal of the American Chemical Society, 137(48), 15206-15217. [Link]

  • Navigating Visible-Light-Triggered (aza and thia) Paternò-Büchi Reactions for the Synthesis of Heterocycles. (2021). Advanced Synthesis & Catalysis. [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3346-3359. [Link]

  • Miller, S. J. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 71(39), 7283-7288. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed, 37795386. [Link]

  • Chen, G., He, G., & Zhao, Y. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp3)−H and C(sp2)−H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Catalysis, 2(12), 1126-1132. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). a–c) History of lanthanoid(III)‐catalyzed ring opening of epoxides; d, e) Precedents for 5‐endo‐tet cyclization of 3,4‐epoxy amine derivatives. ResearchGate. [Link]

  • Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Breder, A. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters, 24(43), 8041-8046. [Link]

  • Kulik, H. J. (2022). Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 376(6593), 631-637. [Link]

  • Schindler, C. S. (2020). Development of an intermolecular aza Paternò–Büchi reaction. ResearchGate. [Link]

  • D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]

  • Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • New developments in (aza) Paternò-Büchi reactions. (2025). ACS Fall 2025. [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. PubMed Central. [Link]

  • Xu, J. X. (2017). Synthesis of Azetidines. Science of Synthesis. [Link]

  • Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement. Journal of the American Chemical Society, 144(10), 4335-4340. [Link]

  • Rogoza, A. V., & Volochnyuk, D. M. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 28(3), 1046. [Link]

  • Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3. [Link]

  • Sibi, M. P. (2017). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. PubMed Central. [Link]

  • MacMillan, D. W. C., Brochu, M. P., & Brown, S. P. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109. [Link]

  • MacMillan, D. W. C., Brochu, M. P., & Brown, S. P. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. ResearchGate. [Link]

  • MacMillan, D. W. C., Brochu, M. P., & Brown, S. P. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). azetidine. [Link]

Sources

Conformational analysis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Conformational Analysis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride: A Comparative Methodological Approach

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of biological activity, metabolic stability, and overall therapeutic potential. Small, strained ring systems like azetidine are increasingly incorporated into drug candidates to explore novel chemical space and improve physicochemical properties. However, the inherent ring strain of the four-membered azetidine core introduces unique conformational complexities that demand rigorous characterization.

This guide provides a comprehensive, in-depth analysis of the methodologies used to elucidate the conformational landscape of this compound, a common building block in medicinal chemistry. We will move beyond a simple listing of techniques to offer a comparative framework, grounded in experimental and computational evidence, to guide researchers in selecting and executing the most appropriate analytical strategies. Here, we compare and detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling to provide a holistic understanding of this molecule's structure and dynamics.

The Azetidine Ring: A Conformational Quandary

The azetidine ring is not planar. It exists in a dynamic equilibrium between two puckered conformations, often described by a puckering amplitude (q) and a phase angle (φ). The substituents on the ring, along with the protonation state of the nitrogen, dictate the energy barrier between these conformers and the preferred conformation in a given environment. For this compound, the protonated azetidinium cation introduces electrostatic interactions and hydrogen bonding possibilities that further influence this delicate balance. Understanding this equilibrium is paramount, as the axial or equatorial orientation of the side chain directly impacts how the molecule presents itself to a biological target.

cluster_puckering Azetidine Ring Puckering Axial Axial Conformer TransitionState Planar Transition State (High Energy) Axial->TransitionState ΔG‡ Equatorial Equatorial Conformer TransitionState->Equatorial ΔG‡ Start Dissolve Sample in Deuterated Solvent Acquire_1H Acquire 1D ¹H NMR Start->Acquire_1H Acquire_COSY Acquire 2D COSY Acquire_1H->Acquire_COSY Acquire_NOESY Acquire 2D NOESY/ROESY Acquire_COSY->Acquire_NOESY Analyze Extract J-couplings & NOE intensities Acquire_NOESY->Analyze Model Correlate Data with Conformational Model Analyze->Model End Determine Solution Conformation Model->End Input Initial 3D Structure MM_Search Molecular Mechanics Conformational Search Input->MM_Search Filter Filter & Cluster by Energy/RMSD MM_Search->Filter DFT_Opt DFT Geometry Optimization Filter->DFT_Opt Analysis Boltzmann Population Analysis DFT_Opt->Analysis Validation Compare with Experimental Data Analysis->Validation Result Validated Conformational Model Validation->Result

A Comparative Guide to the Structure-Activity Relationship (SAR) of tert-Butyl Carbamate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the tert-butyl carbamate (Boc) moiety is a familiar tool, most often employed as a robust protecting group for amines during complex syntheses.[1][2] However, its role extends far beyond a mere synthetic transient. When incorporated into a final active pharmaceutical ingredient (API), the tert-butyl carbamate group exerts a profound influence on a molecule's biological activity, selectivity, and pharmacokinetic profile. Understanding the structure-activity relationships (SAR) of this versatile functional group is therefore critical for researchers, scientists, and drug development professionals aiming to optimize lead compounds.

This guide provides an in-depth analysis of the SAR of tert-butyl carbamate derivatives, moving from the foundational principles of their structural influence to specific, data-supported case studies in enzyme inhibition. We will explore the causal relationships behind experimental design, present detailed protocols for assessing biological activity, and offer a framework for rational drug design centered on this important chemical motif.

The Dual Nature of the tert-Butyl Carbamate Group: Steric Shield and Metabolic Target

The tert-butyl group is a common feature in medicinal chemistry, valued for its ability to provide steric bulk, which can enhance target specificity or act as a shield to improve the stability of adjacent, chemically labile groups.[3] When part of a carbamate, it influences the overall molecule in several key ways:

  • Lipophilicity and Solubility: The bulky, non-polar tert-butyl group generally increases the lipophilicity of a compound. This can improve cell membrane permeability but may also lead to decreased aqueous solubility, a critical parameter that must be carefully balanced.[4]

  • Conformational Restriction: The carbamate functional group itself imposes a degree of conformational rigidity due to the delocalization of non-bonded electrons on the nitrogen atom.[2] This can be advantageous, locking the molecule into a bioactive conformation favored by the target protein.

  • Metabolic Stability: This is the most significant challenge associated with the tert-butyl group. It is a known "soft spot" for metabolism, frequently targeted by Cytochrome P450 (CYP) enzymes (primarily CYP3A4 and CYP2C8/9) for oxidation.[3][5] This metabolic vulnerability is a central theme in the SAR of these derivatives, often driving the medicinal chemistry strategy.

The optimization of a tert-butyl carbamate-containing lead compound often follows an iterative cycle of design, synthesis, and testing, with the goal of balancing potency, selectivity, and metabolic stability.

SAR_Workflow Start Initial Hit/Lead Compound (Contains tert-Butyl Carbamate) Design Design Analogs: - Modify R1 (Pharmacophore) - Modify R2 (Linker) - Modify tert-Butyl Group Start->Design Synth Chemical Synthesis Design->Synth Test In Vitro & In Vivo Testing: - Potency (IC50) - Selectivity - Metabolic Stability (Microsomes) - Solubility Synth->Test Analyze Analyze SAR Data Test->Analyze Decision Meet Target Profile? Analyze->Decision Stop Terminate or Redesign Scaffold Analyze->Stop Poor Correlation/ Fundamental Issues Decision->Design No Optimized Optimized Candidate Decision->Optimized Yes

Caption: Iterative workflow for SAR-driven lead optimization.

Case Study 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide, making it a key target for analgesic and anxiolytic drugs.[6] Carbamates are a well-established class of irreversible FAAH inhibitors that function by carbamoylating the catalytic serine residue (Ser241) in the active site.[7] The SAR of O-aryl carbamates has been extensively studied, providing clear insights into the role of each component of the molecule.

A seminal SAR study involved modifying the N-alkyl substituent of biphenyl-3-yl carbamates, starting from the lead compound cyclohexylcarbamic acid biphenyl-3-yl ester (URB524).[6]

Core Structure:

The medicinal chemistry strategy was to systematically replace the N-cyclohexyl group with various substituents to probe the lipophilic binding pocket that accommodates the anandamide chain.

CompoundN-Substituent (R)FAAH Inhibition IC₅₀ (nM)Rationale for Modification
URB524Cyclohexyl63Lead compound, established potency.[6]
4a Methyl10,000Drastic reduction in size leads to loss of potency, indicating poor fit in the lipophilic pocket.[6]
4e n-Pentyl210Linear alkyl chains are tolerated but less potent than cyclic structures.[6]
4h Benzyl39Introduction of an aromatic ring improves potency over linear alkyls.[6]
4q β-Naphthylmethyl5.3Extending the aromatic system significantly improves shape complementarity and potency.[6]
4z (URB880) β-Naphthylmethyl0.63Combines the optimal N-substituent with a 3'-carbamoyl group on the biphenyl ring for additional H-bonding, resulting in a ~100-fold improvement over the lead.[6]

SAR Insights from FAAH Inhibitors:

  • N-Substituent: The data clearly show that the size, shape, and lipophilicity of the N-substituent are critical for potent FAAH inhibition. Large, conformationally constrained aromatic systems like β-naphthylmethyl are optimal for fitting into the enzyme's "acyl-chain binding channel".[6]

  • O-Aryl Group: The biphenyl moiety is crucial for recognition. Modifications, such as adding a 3'-carbamoyl group, can form key hydrogen bonds with the enzyme, dramatically increasing potency.[6]

  • Mechanism: These compounds act as mechanism-based irreversible inhibitors. The potency (IC₅₀) reflects both the initial binding affinity (Kᵢ) and the rate of carbamoylation (kᵢₙₐ꜀ₜ).

Experimental Protocol: Fluorometric FAAH Activity Assay for IC₅₀ Determination

This protocol is adapted from established methods to determine the concentration of an inhibitor required to reduce FAAH activity by 50%.[7][8][9]

Principle: The assay uses a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[7]

  • AAMCA substrate

  • Test inhibitor (e.g., tert-butyl carbamate derivative) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[7][9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Addition: In the 96-well plate, add the FAAH enzyme solution to each well, except for "no enzyme" background control wells.

  • Inhibitor Incubation: Add the diluted inhibitor solutions or vehicle (DMSO) to the respective wells. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in the reader and measure the fluorescence in kinetic mode at 37°C for 30 minutes, recording data every 60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Subtract the rate of the background control from all other measurements.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study 2: Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The tert-butyl carbamate moiety has been incorporated into various kinase inhibitor scaffolds, often as part of a "solubilizing group" or as a linker to a pharmacophore that binds in the ATP pocket. Here, the SAR often revolves around optimizing interactions in the solvent-exposed region and managing physicochemical properties.

General Logic of Modification:

Kinase_SAR_Logic cluster_0 Core Scaffold (e.g., Quinazoline) cluster_1 Anilino Moiety cluster_2 tert-Butyl Carbamate Moiety Scaffold Binds to Hinge Region (ATP Pocket) Potency Potency (IC50) Scaffold->Potency Anilino Probes Hydrophobic Pocket Anilino->Potency Selectivity Selectivity Anilino->Selectivity Boc tert-Butyl Carbamate (at C6 or C7) Solubility Aqueous Solubility Boc->Solubility Metabolism Metabolic Stability Boc->Metabolism

Caption: Logical relationships in an anilinoquinazoline kinase inhibitor.

SAR Insights from Kinase Inhibitors:

  • Positioning is Key: In scaffolds like 4-anilinoquinazolines, a tert-butyl carbamate is often attached to a side chain at the C-6 or C-7 position. This places the bulky, polarizable carbamate group in the solvent-exposed region of the ATP-binding cleft.[12]

  • Improving Properties: The primary role of this moiety is often to improve aqueous solubility and other drug-like properties, rather than direct interaction with the hinge region. Studies have shown that replacing neutral side chains with basic ones containing a carbamate can improve solubility by up to 500-fold.[12]

  • Balancing Lipophilicity and Potency: The challenge is to add these solubilizing groups without disrupting the key interactions of the core pharmacophore (e.g., the anilinoquinazoline) in the ATP pocket, which would decrease potency. The steep SAR often observed in kinase inhibitors means even small changes can have dramatic effects on activity.[13]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a common luminescent assay to measure kinase activity by quantifying the amount of ADP produced in the reaction. It is suitable for high-throughput screening and IC₅₀ determination.[14]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, converting ATP to ADP. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP back to ATP and uses a luciferase/luciferin reaction to generate a light signal directly proportional to the amount of ADP produced.

Materials:

  • Recombinant kinase (e.g., EGFR, BTK)

  • Kinase-specific substrate (e.g., a peptide or protein like Histone H1)

  • ATP

  • Kinase Assay Buffer

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white microplates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Plating: Add 1 µL of serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the kinase enzyme solution (diluted in assay buffer) to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: To initiate the kinase reaction, add 2 µL of a mixture containing the specific substrate and ATP (at a concentration near the Kₘ for the kinase).

  • Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the luminescence signals from the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the data and determine the IC₅₀ value as described for the FAAH assay.

Addressing the Achilles' Heel: Metabolic Instability of the tert-Butyl Group

A recurring and critical theme in the SAR of these derivatives is the metabolic liability of the tert-butyl group itself. Cytochrome P450 enzymes readily hydroxylate one of the methyl groups, leading to the formation of a primary alcohol, which can be further oxidized to a carboxylic acid.[3][5] This rapid metabolism often results in high clearance, low oral bioavailability, and short half-lives, hindering the development of viable drug candidates.[5]

Metabolic_Pathway Parent R-NH-CO-O-C(CH3)3 (Parent Drug) Metabolite1 R-NH-CO-O-C(CH3)2(CH2OH) (Hydroxylated Metabolite) Parent->Metabolite1 CYP450 (e.g., CYP3A4) Oxidation Metabolite2 R-NH-CO-O-C(CH3)2(COOH) (Carboxylic Acid Metabolite) Metabolite1->Metabolite2 Further Oxidation

Caption: Primary metabolic pathway of the tert-butyl group.

A key SAR strategy, therefore, is the replacement of the tert-butyl group with metabolically stable bioisosteres. A bioisostere is a substituent that retains similar steric and electronic properties but alters the molecule's metabolic profile.

Comparative Data for a Metabolically Stable Bioisostere:

One successful strategy involves replacing the tert-butyl group with a trifluoromethylcyclopropyl group.[5] This approach removes the easily oxidized sp³ C-H bonds, replacing them with stable C-F bonds and C-H bonds with higher s-character, which are less susceptible to hydrogen abstraction.

Compound PairMoietyHalf-life in Human Liver Microsomes (t½, min)In Vivo Clearance (Rat, mL/min/kg)
1 tert-Butyl11100
3 Trifluoromethylcyclopropyl11529

Data adapted from a study on metabolically stable tert-butyl replacements.[5]

This comparison clearly demonstrates the power of bioisosteric replacement. The trifluoromethylcyclopropyl analog (3 ) shows a >10-fold increase in in vitro metabolic stability and a >3-fold reduction in in vivo clearance compared to its tert-butyl counterpart (1 ), validating this as a powerful strategy in lead optimization.[5]

Conclusion

The tert-butyl carbamate moiety is far more than a simple synthetic handle; it is a powerful modulator of biological and pharmacokinetic properties. A thorough understanding of its structure-activity relationships is essential for any drug discovery program involving these derivatives. The key takeaways for researchers are:

  • Acknowledge the Duality: The steric bulk of the tert-butyl group can be beneficial for potency and selectivity, but it is almost always a metabolic liability that must be addressed.

  • Systematic Modification is Crucial: SAR exploration should systematically probe all parts of the molecule—the N-substituent, the O-aryl group, and the tert-butyl group itself—to understand their contributions to the target activity profile.

  • Prioritize Metabolic Stability Early: In vitro metabolic stability assays should be incorporated early in the screening cascade. If the tert-butyl group is identified as a metabolic hotspot, bioisosteric replacement should be explored immediately.

  • Use Validated Protocols: Employing robust, well-characterized biological assays is fundamental to generating reliable SAR data that can confidently guide the design of improved analogs.

By integrating these principles, scientists can effectively harness the advantageous properties of tert-butyl carbamate derivatives while mitigating their inherent liabilities, ultimately accelerating the journey from a promising lead compound to a viable clinical candidate.

References

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (2017). ResearchGate. [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. (2025). DDDT. [Link]

  • Henley, M. J., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). PMC - PubMed Central. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (2016). PMC - NIH. [Link]

  • 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. (2010). PubMed. [Link]

  • Tarzia, G., et al. (2007). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. PubMed Central. [Link]

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (1996). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Lead optimization studies towards the discovery of novel carbamates as potent AChE inhibitors for the potential treatment of Alzheimer's disease. (2012). PubMed. [Link]

  • The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Enzymatic IC 50 against a panel of serine/threonine and tyrosine kinases, assessed for inhibition by SNS-032, Xavopiridol, seliciclib and AT5719. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. (2006). PubMed. [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). PMC - NIH. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PMC - PubMed Central. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). PMC. [Link]

  • Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. (2022). PubMed. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). PMC - PubMed Central. [Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. (1998). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease. (2021). MDPI. [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. (2019). PubMed Central. [Link]

  • Structure-Based Drug Design Strategies in Medicinal Chemistry. (2016). ResearchGate. [Link]

  • tert-Butyl carbamate. (n.d.). PubChem. [Link]

  • Inhibition of tyrosine protein kinase by synthetic erbstatin analogs. (1987). PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS No. 217806-26-3). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document moves beyond simple instructions to explain the chemical rationale behind each step, empowering you to manage your chemical waste with confidence and scientific integrity.

Part 1: Core Principles & Hazard Assessment

Understanding the chemical nature of this compound is fundamental to its proper disposal. The molecule consists of two key components that dictate its handling: a stable tert-butyl carbamate (Boc-protected amine) functional group and a hydrochloride salt.

  • The Carbamate Group: The Boc-protecting group is generally stable. Unlike some simpler carbamates, it does not readily decompose.[1] Therefore, disposal procedures must manage the intact organic molecule.

  • The Hydrochloride Salt: This component renders the compound acidic in solution. While neutralization is a key step in handling acid waste, it does not mitigate the hazards associated with the organic portion of the molecule.[2][3]

  • Primary Hazard Concern: The most significant environmental risk associated with this compound is its toxicity to aquatic life with long-lasting effects, as identified by its GHS classification.[4] This classification is the primary reason why direct disposal to the sewer system is prohibited, even after neutralization.

The cardinal rule for the disposal of this substance is to treat it as hazardous chemical waste. The most reliable and compliant method is to engage a licensed professional waste disposal service.[5] Any on-site treatment should be limited to the decontamination of apparatus and the management of small spills, not for the bulk disposal of the chemical.

Part 2: Personal Protective Equipment (PPE) & Safety Precautions

Before beginning any handling or disposal procedure, ensure all personnel are equipped with the appropriate PPE. Adherence to these safety standards is non-negotiable.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or chemical splash goggles.[5]Protects against accidental splashes of the chemical in solid or solution form.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[5]Prevents skin contact. Use proper glove removal technique to avoid cross-contamination.[5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required for normal handling in a well-ventilated area or fume hood. Use an approved respirator for major spills.The compound is a solid with low volatility. A fume hood provides sufficient control for routine procedures.[6]

Part 3: Step-by-Step Disposal Protocols

Follow these validated protocols to ensure safe and compliant disposal. The primary method for all waste containing this compound is collection for professional disposal.

Method 1: Direct Disposal of Solid Waste and Concentrated Solutions (Recommended)

This is the standard and required procedure for disposing of unused product, reaction mixtures, and contaminated materials.

Workflow: Collection for Professional Disposal

cluster_0 Step 1: Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Labeling cluster_3 Step 4: Storage & Disposal A Identify Waste: Solid tert-Butyl (azetidin-3-ylmethyl)carbamate HCl, contaminated items (e.g., weigh boats, gloves), or concentrated solutions. B Select a chemically compatible, sealable hazardous waste container (e.g., High-Density Polyethylene - HDPE). A->B Segregate from incompatible materials (strong acids, bases, oxidizers). C Label container clearly: 'Hazardous Waste' 'this compound' CAS No: 217806-26-3 Accumulation Start Date. B->C D Store the sealed container in a designated, secure, and cool, dry secondary containment area. C->D E Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed waste disposal company. D->E

Caption: Decision workflow for direct disposal of hazardous chemical waste.

Method 2: Decontamination of Laboratory Glassware

This procedure is designed for cleaning residual amounts of the chemical from glassware after an experiment. The goal is to collect all hazardous material into the waste stream.

  • Initial Solvent Rinse:

    • Rinse the glassware with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., methanol, ethanol, or acetone).

    • Crucially, this solvent rinseate is hazardous. It must be collected and transferred into your designated hazardous waste container for this compound. Do not pour it down the drain.[7]

  • Neutralization of Acidic Residue:

    • After the organic rinse, there may be trace acidic residue from the hydrochloride. Prepare a dilute solution of sodium bicarbonate (baking soda) in water.

    • Rinse the glassware with this basic solution to neutralize any remaining acid. This neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, as the hazardous organic component has already been removed.[3] Always follow local regulations for aqueous waste.[1]

  • Final Cleaning:

    • Wash the glassware with standard laboratory detergent and water, followed by final rinses with deionized water.

Part 4: Emergency Procedures – Spill Management

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the full personal protective equipment outlined in Part 2.

  • Containment: For a small, solid spill, cover it with an inert absorbent material like sand, vermiculite, or a chemical sorbent.[6] Do not use combustible materials like paper towels.

  • Clean-Up:

    • Carefully sweep up the absorbed material and spilled solid.[5] Avoid any actions that create dust.[5][8]

    • Place all contaminated materials into a sealable, properly labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with a cloth dampened with a soap and water solution. If necessary, follow with the neutralization and cleaning steps described for glassware.

  • For Large Spills: If the spill is large or you are not trained to handle it, evacuate the area, secure it, and contact your institution's emergency response or EHS department immediately.[2]

By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety and environmental stewardship.

References

  • Standard Operating Procedure - Hydrochloric Acid. (Source: University of Texas at Dallas) [Link]

  • tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride Introduction. (Source: ChemBK) [Link]

  • Safety Data Sheet - tert-Butyl azetidin-3-ylcarbamate hydrochloride. (Source: Angene Chemical) [Link]

  • tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (Source: PubChem, National Center for Biotechnology Information) [Link]

  • How to dispose of hydrochloric acid. (Source: Lab Alley) [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (Source: United Nations) [Link]

  • Carbamate Pesticides Standard - Safety Data Sheet. (Source: Restek) [Link]

  • How Should Hydrochloric Acid Be Disposed Of Safely? (Source: Chemistry For Everyone via YouTube) [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. (Source: MCF Environmental Services) [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (Source: Reed College) [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.